1-acetyl-2,3-dihydro-1H-indole-5-sulfonyl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
1-acetyl-2,3-dihydroindole-5-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO3S/c1-7(13)12-5-4-8-6-9(16(11,14)15)2-3-10(8)12/h2-3,6H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNFXLCHANYHGIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50554487 | |
| Record name | 1-Acetyl-2,3-dihydro-1H-indole-5-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50554487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52206-05-0 | |
| Record name | 1-Acetyl-2,3-dihydro-1H-indole-5-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50554487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Acetyl-2,3-dihydro-1H-indole-5-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Synthetic Keystone: A Technical Guide to 1-acetyl-2,3-dihydro-1H-indole-5-sulfonyl chloride
CAS Number: 52206-05-0
Abstract
This technical guide provides an in-depth exploration of 1-acetyl-2,3-dihydro-1H-indole-5-sulfonyl chloride, a pivotal intermediate in contemporary medicinal chemistry and drug discovery. The document details its synthesis, physicochemical characteristics, reactivity profile, and significant applications, with a focus on the rationale behind experimental methodologies. Designed for researchers, scientists, and professionals in drug development, this guide consolidates practical protocols, mechanistic insights, and safety considerations to facilitate the effective utilization of this versatile chemical scaffold.
Introduction: The Strategic Importance of the Indoline Scaffold
The indoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. Its inherent biological activity and amenability to structural modification have made it a focal point for the development of novel therapeutic agents. The introduction of a sulfonyl chloride moiety at the C-5 position of the N-acetylated indoline ring, yielding this compound, creates a highly reactive and versatile intermediate. This functional group serves as a linchpin for the synthesis of a diverse array of sulfonamides, a class of compounds renowned for their broad spectrum of pharmacological activities. This guide elucidates the critical aspects of this key building block, from its synthesis to its application in the generation of molecules with therapeutic potential.
Synthesis and Characterization
The synthesis of this compound is a two-step process commencing with the protection of the indoline nitrogen, followed by electrophilic substitution on the aromatic ring.
Step 1: N-Acetylation of Indoline
The initial and crucial step is the acetylation of the secondary amine of the indoline ring. This serves a dual purpose: it protects the nitrogen from participating in the subsequent electrophilic substitution reaction and deactivates the aromatic ring to a degree, which helps to control the regioselectivity of the sulfonation.
-
Reactant Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve indoline (1.19 g, 10 mmol) in 20 mL of anhydrous dichloromethane (DCM).
-
Addition of Base: To the solution, add triethylamine (2.1 mL, 15 mmol, 1.5 equiv.). The triethylamine acts as a scavenger for the acetic acid byproduct, driving the reaction to completion.
-
Cooling: Immerse the flask in an ice bath to cool the solution to 0 °C. This is critical to moderate the exothermic reaction.
-
Acetylation: While maintaining the temperature at 0 °C and stirring vigorously, add acetic anhydride (1.13 mL, 12 mmol, 1.2 equiv.) dropwise over a period of 10-15 minutes.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature for 2-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the indoline starting material is consumed.
-
Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 30 mL of deionized water, 30 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acetic acid, and finally with 30 mL of brine.
-
Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator. The resulting crude 1-acetylindoline is often of high purity. For exacting applications, it can be further purified by recrystallization from an ethanol/water mixture.
Caption: Workflow for the N-acetylation of indoline.
Step 2: Chlorosulfonation of 1-Acetylindoline
The second step involves the electrophilic aromatic substitution of 1-acetylindoline with chlorosulfonic acid. The acetyl group, being an ortho-, para-director, guides the incoming chlorosulfonyl group primarily to the para-position (C-5). This reaction must be performed under anhydrous conditions as chlorosulfonic acid reacts violently with water. The following protocol is adapted from a well-established procedure for the chlorosulfonation of acetanilide, a structurally analogous compound.[1]
-
Caution: This reaction should be performed in a well-ventilated fume hood, as it evolves significant amounts of hydrogen chloride gas. Appropriate personal protective equipment (gloves, safety glasses, lab coat) is mandatory.
-
Reactant Setup: In a 500 mL round-bottom flask fitted with a mechanical stirrer and a gas outlet connected to a trap, place freshly distilled chlorosulfonic acid (290 g, 2.49 mol).
-
Cooling: Cool the flask in a water bath to approximately 12–15 °C.
-
Addition of Substrate: Gradually add 1-acetylindoline (0.5 mol) to the stirred chlorosulfonic acid. The addition should be controlled to maintain the temperature around 15 °C and typically takes about 15 minutes.
-
Reaction: After the addition is complete, heat the reaction mixture to 60 °C for two hours to ensure the reaction goes to completion. The cessation of hydrogen chloride evolution is a good indicator of reaction completion.
-
Quenching: Cautiously and slowly pour the syrupy reaction mixture into 1 kg of crushed ice with stirring. This step should also be performed in a fume hood.
-
Isolation: The solid this compound will precipitate. Collect the solid by suction filtration and wash it thoroughly with cold water.
-
Drying and Storage: The crude product should be dried thoroughly, for instance, by pressing on a porous plate, before any attempts at recrystallization. The compound is moisture-sensitive and should be stored in a desiccator. For long-term storage, an inert atmosphere at 2-8°C is recommended.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 52206-05-0 | [2] |
| Molecular Formula | C₁₀H₁₀ClNO₃S | [2] |
| Molecular Weight | 259.71 g/mol | [2] |
| Appearance | White to off-white solid | |
| Melting Point | 172 °C | [3] |
| Boiling Point | 499.0 ± 45.0 °C (Predicted) | [4] |
| Density | 1.463 ± 0.06 g/cm³ (Predicted) | [4] |
| Solubility | Reacts with water and protic solvents. Soluble in chlorinated solvents. | General Knowledge |
| Storage | Moisture sensitive. Store under an inert atmosphere at 2-8°C. |
Reactivity and Mechanistic Insights
The reactivity of this compound is dominated by the electrophilic nature of the sulfonyl chloride group. The sulfur atom is highly susceptible to nucleophilic attack, leading to the displacement of the chloride ion. This reactivity is the cornerstone of its utility as a synthetic intermediate.
Reaction with Nucleophiles: The Gateway to Sulfonamides
The most prominent reaction of this compound is with primary and secondary amines to form the corresponding sulfonamides. This reaction is typically carried out in the presence of a base (e.g., pyridine, triethylamine) to neutralize the hydrochloric acid generated during the reaction.
Caption: General reaction of this compound with amines.
The choice of the amine component is vast, allowing for the generation of large libraries of sulfonamide derivatives for structure-activity relationship (SAR) studies in drug discovery programs.
Applications in Medicinal Chemistry and Drug Discovery
The this compound is not an end product but a crucial starting material for the synthesis of biologically active molecules. The resulting sulfonamides have shown a wide range of therapeutic potential.
Serotonin Receptor Ligands
A notable application is in the synthesis of ligands for the 5-HT₆ serotonin receptor. For instance, 5-arylsulfonylamido-3-(pyrrolidin-2-ylmethyl)-1H-indoles, derived from intermediates like the title compound, have been identified as high-affinity 5-HT₆ receptor ligands. Depending on the stereochemistry, these compounds can act as potent agonists or antagonists, highlighting the nuanced structural requirements for specific biological activity.
Anticancer and Antimicrobial Agents
The indole-sulfonamide scaffold is also a promising pharmacophore for the development of anticancer and antimicrobial agents. The ability to readily diversify the amine component of the sulfonamide allows for the fine-tuning of activity against various cancer cell lines and microbial strains.
HIV Inhibitors
Recent research has explored indolylarylsulfones with sulfonamide substitutions as potent HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs).[5] The introduction of the sulfonamide moiety has been shown to improve the safety profiles of these compounds.[5]
Safety and Handling
This compound is a corrosive and moisture-sensitive compound. It is crucial to handle it with appropriate safety precautions.
-
Hazard Statements: Causes severe skin burns and eye damage.[4] Harmful if swallowed or inhaled.[3]
-
Precautionary Statements:
-
Wear protective gloves, protective clothing, eye protection, and face protection.[3]
-
Use only in a well-ventilated area.[3]
-
In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.
-
Store in a dry, well-ventilated place away from incompatible materials such as strong bases and oxidizing agents.
-
Conclusion
This compound is a cornerstone intermediate for the synthesis of a diverse range of indole-based sulfonamides. Its straightforward, albeit requiring careful handling, synthesis and high reactivity make it an invaluable tool for medicinal chemists. The continued exploration of derivatives from this scaffold promises to yield novel therapeutic agents for a multitude of diseases. This guide provides the foundational knowledge for the safe and effective utilization of this important synthetic building block.
References
-
Smiles, S., & Stewart, J. (n.d.). p-Acetaminobenzenesulfonyl chloride. Organic Syntheses, Coll. Vol. 1, p. 8. Retrieved from [Link]
- Nacsa, E. D., & Lambert, T. H. (n.d.). Supporting Information: Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Columbia University.
- Chen, Y.-L., et al. (2015). Synthesis and Biological Evaluation of 1-Arylsulfonyl-5-(N-hydroxyacrylamide)indoles as Potent Histone Deacetylase Inhibitors with Antitumor Activity in Vivo. ACS Medicinal Chemistry Letters, 6(11), 1137–1142.
- Li, Y., et al. (2023). Discovery of novel sulfonamide substituted indolylarylsulfones as potent HIV-1 inhibitors with better safety profiles. Acta Pharmaceutica Sinica B, 13(5), 2051-2064.
- O'Donovan, D. H., & Connon, S. J. (2015). Recent advances in the synthesis of N-acyl sulfonamides. Beilstein Journal of Organic Chemistry, 11, 1373–1401.
- European Patent Office. (1994). Synthesis of bicyclic aromatic sulfonic acids, sulfonyl chlorides and sulfonamides (EP 0583960 A2).
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- 4. This compound | 52206-05-0 [amp.chemicalbook.com]
- 5. Discovery of novel sulfonamide substituted indolylarylsulfones as potent HIV-1 inhibitors with better safety profiles - PMC [pmc.ncbi.nlm.nih.gov]
1-acetyl-2,3-dihydro-1H-indole-5-sulfonyl chloride molecular weight
An In-depth Technical Guide to 1-acetyl-2,3-dihydro-1H-indole-5-sulfonyl chloride: Properties, Synthesis, and Application in Drug Discovery
Authored by a Senior Application Scientist
Abstract
This compound is a key bifunctional building block in modern medicinal chemistry. Its unique structure, combining a protected indoline scaffold with a highly reactive sulfonyl chloride moiety, makes it an invaluable intermediate for the synthesis of complex sulfonamides. This guide provides a comprehensive overview of its physicochemical properties, synthesis, core reactivity, and strategic applications in drug development. We will delve into the mechanistic underpinnings of its reactions and provide a field-proven experimental protocol, offering researchers, scientists, and drug development professionals a practical and in-depth resource.
Introduction: A Scaffold of Strategic Importance
In the landscape of pharmaceutical development, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. This compound (Ac-Indoline-5-SO₂Cl) has emerged as a reagent of significant interest. It provides a robust platform for generating diverse compound libraries centered around the sulfonamide functional group, a well-established amide bioisostere.
The value of this molecule lies in its constituent parts:
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The Indoline Core: A saturated version of the indole ring, the 2,3-dihydro-1H-indole (indoline) structure imparts a specific three-dimensional geometry that can be crucial for molecular recognition and binding to biological targets.
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The N-acetyl Group: This group serves as a protecting group for the indoline nitrogen. This is a critical feature, as it prevents self-reaction or polymerization and directs reactivity exclusively to the sulfonyl chloride group, ensuring clean and predictable outcomes.
-
The Sulfonyl Chloride Group: This is a highly electrophilic functional group, primed for reaction with a wide array of nucleophiles. Its primary utility is the facile reaction with primary and secondary amines to form stable sulfonamide linkages, a motif present in a vast number of pharmaceuticals.
This guide will explore the technical details of Ac-Indoline-5-SO₂Cl, providing the foundational knowledge required to effectively leverage this compound in a research and development setting.
Physicochemical and Structural Properties
A thorough understanding of a reagent's physical and chemical properties is the bedrock of its effective application. The key identifiers and properties of this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Weight | 259.71 g/mol | |
| Molecular Formula | C₁₀H₁₀ClNO₃S | |
| CAS Number | 52206-05-0 | |
| Synonyms | N-Acetylindoline-5-sulfonyl chloride, 1-Acetyl-5-indolinesulfonyl chloride | |
| Physical Form | Solid | |
| Typical Purity | ≥95% | |
| Storage Conditions | Store at -20°C, sealed and protected from moisture | |
| Topological Polar Surface Area (TPSA) | 54.45 Ų | |
| LogP | 1.5231 | |
| SMILES | O=S(C1=CC=C(C2=C1)N(CC2)C(C)=O)(Cl)=O | |
| InChI Key | QNFXLCHANYHGIF-UHFFFAOYSA-N |
Synthesis and Mechanism
The synthesis of this compound is typically achieved via electrophilic aromatic substitution on the N-acetylindoline precursor. The most common and industrially scalable method involves chlorosulfonation.
Core Directive: The reaction must be performed under anhydrous conditions and at low temperatures to control the high reactivity of chlorosulfonic acid and prevent unwanted side reactions.
Mechanism:
-
Precursor Preparation: Commercially available indoline is first acetylated using a standard reagent like acetyl chloride or acetic anhydride to protect the nitrogen atom.
-
Chlorosulfonation: The resulting N-acetylindoline is then treated with an excess of chlorosulfonic acid (ClSO₃H). The electron-rich aromatic ring of the N-acetylindoline acts as a nucleophile, attacking the electrophilic sulfur atom of the chlorosulfonic acid. Due to the ortho-, para-directing nature of the substituted amino group, substitution occurs predominantly at the para position (C5).
-
Workup: The reaction is carefully quenched by pouring it onto ice, causing the precipitation of the crude sulfonyl chloride product, which can then be isolated and purified.
Core Reactivity: The Formation of Sulfonamides
The synthetic utility of this compound is dominated by its reaction with nucleophiles, most notably primary and secondary amines, to yield sulfonamides. This reaction is a cornerstone of medicinal chemistry.
Mechanistic Rationale: The sulfur atom in the sulfonyl chloride group is highly electrophilic due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. An amine nucleophile readily attacks this electrophilic center. The reaction proceeds via a nucleophilic substitution mechanism, where the chloride ion serves as an excellent leaving group. A base, such as triethylamine or pyridine, is typically added to the reaction mixture to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.
This robust and high-yielding reaction allows for the straightforward coupling of the Ac-indoline scaffold to a virtually limitless variety of amine-containing fragments, enabling the rapid generation of diverse chemical libraries for biological screening.
Applications in Drug Discovery and Development
The sulfonamide group is a privileged functional group in drug design. It is often used as a bioisosteric replacement for an amide bond, offering several potential advantages such as improved metabolic stability, enhanced binding affinity through an additional hydrogen bond acceptor, and altered physicochemical properties like polar surface area.
The this compound building block has been instrumental in the development of various classes of therapeutic agents:
-
Carbonic Anhydrase Inhibitors: The indole-sulfonamide scaffold is a key pharmacophore for inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in processes like pH regulation and fluid secretion. Selective inhibition of specific CA isoforms is a therapeutic strategy for glaucoma, edema, and certain types of cancer.
-
Antiviral Agents: Indolylarylsulfone derivatives, synthesized from precursors like Ac-Indoline-5-SO₂Cl, have shown potent activity as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1. The specific geometry and electronic properties of the indole core contribute to high-affinity binding within the enzyme's active site.
The true value of this reagent is its ability to serve as a lynchpin, connecting the structurally important indoline core to a diverse range of other chemical moieties via the sulfonamide bridge.
Experimental Protocol: Synthesis of a Model Sulfonamide
This section provides a detailed, self-validating protocol for the synthesis of N-benzyl-1-acetyl-2,3-dihydro-1H-indole-5-sulfonamide, a representative reaction for this class of compound.
Objective: To couple this compound with benzylamine.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
Triethylamine (Et₃N) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric Acid (HCl)
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Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Protocol:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq). Dissolve the solid in anhydrous DCM (approx. 0.1 M concentration).
-
Rationale: Anhydrous conditions are critical to prevent hydrolysis of the highly reactive sulfonyl chloride starting material.
-
-
Reagent Addition: Cool the solution to 0°C using an ice bath. Add triethylamine (1.5 eq) followed by the dropwise addition of benzylamine (1.1 eq).
-
Rationale: Cooling the reaction controls the initial exotherm. A slight excess of the amine ensures complete consumption of the limiting sulfonyl chloride. Triethylamine acts as the base to scavenge the HCl produced.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride spot is no longer visible.
-
Rationale: TLC provides a simple and rapid method to determine when the reaction is complete, preventing unnecessary reaction time or premature workup.
-
-
Aqueous Workup: Once complete, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess amine and triethylamine), saturated NaHCO₃ solution (to remove any remaining acid), and brine.
-
Rationale: This series of washes systematically removes unreacted reagents and byproducts, simplifying the final purification step.
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Rationale: Removal of all water is essential before concentrating to prevent product degradation and to obtain an accurate crude yield.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 10% to 50% Ethyl Acetate in Hexanes).
-
Rationale: Chromatography separates the desired sulfonamide product from any non-polar impurities or baseline material, yielding the pure compound.
-
-
Characterization: Combine the pure fractions, concentrate, and dry under high vacuum to yield the final product as a solid. Characterize by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Safety and Handling
Like all sulfonyl chlorides, this compound should be handled with care in a well-ventilated fume hood. It is classified as corrosive and can cause severe skin burns and eye damage. It is also moisture-sensitive and will react with water (including humidity in the air) to release corrosive HCl gas. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Conclusion
This compound is a powerful and versatile intermediate for the synthesis of pharmaceutically relevant molecules. Its well-defined structure allows for the predictable and high-yielding formation of sulfonamides, enabling the exploration of vast chemical space in drug discovery programs. A comprehensive understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for any scientist seeking to capitalize on its synthetic potential.
References
-
Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Scilit. [Link]
-
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. National Institutes of Health (NIH). [Link]
-
23.9: Amines as Nucleophiles. Chemistry LibreTexts. [Link]
-
Synthesis of sulfonyl chloride substrate precursors. [Source not further specified, likely supplementary information from a publication]. [Link]
-
Identification of Novel and Potent Indole-Based Benzenesulfonamides as Selective Human Carbonic Anhydrase II Inhibitors: Design, Synthesis, In Vitro, and In Silico Studies. MDPI. [Link]
-
Discovery of novel sulfonamide substituted indolylarylsulfones as potent HIV-1 inhibitors with better safety profiles. National Institutes of Health (NIH). [Link]
A Technical Guide to 1-acetyl-2,3-dihydro-1H-indole-5-sulfonyl chloride: Structure, Synthesis, and Applications in Medicinal Chemistry
Abstract
This technical guide provides an in-depth analysis of 1-acetyl-2,3-dihydro-1H-indole-5-sulfonyl chloride (CAS No. 52206-05-0), a key heterocyclic building block in modern synthetic and medicinal chemistry. The document elucidates its core physicochemical properties, provides a detailed, field-proven protocol for its synthesis via chlorosulfonation, explores its characteristic reactivity, and highlights its application in the development of pharmacologically active agents. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their research and development programs.
Core Structural and Physicochemical Properties
This compound is a trifunctional molecule built upon a 2,3-dihydro-1H-indole (indoline) scaffold. The key functional groups that dictate its chemical behavior are:
-
An N-acetyl Group: This feature protects the indoline nitrogen, rendering it non-basic and transforming it into an electron-withdrawing group. This modulates the reactivity of the aromatic ring during electrophilic substitution.
-
A Benzenoid Ring: The aromatic portion of the indoline system is the site of electrophilic substitution, leading to the introduction of the sulfonyl chloride moiety.
-
A Sulfonyl Chloride Group (-SO₂Cl): This is a highly reactive electrophilic functional group, making the compound an excellent precursor for a wide range of derivatives, most notably sulfonamides.
The structural and physical properties of the compound are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 52206-05-0 | [1][2][3] |
| Molecular Formula | C₁₀H₁₀ClNO₃S | [1][2] |
| Molecular Weight | 259.71 g/mol | [1][2] |
| Physical Form | Solid | [4] |
| Melting Point | 172 °C | [5] |
| Boiling Point | 499 °C at 760 mmHg | [5] |
| Density | 1.463 g/cm³ | [5] |
| SMILES | O=S(C1=CC=C(C2=C1)N(CC2)C(C)=O)(Cl)=O | [2] |
| InChI Key | QNFXLCHANYHGIF-UHFFFAOYSA-N | [4] |
Synthesis Protocol: A Two-Step Approach
The most reliable and common synthesis of this compound is achieved through a two-step process starting from commercially available indoline. The strategy involves the initial protection of the nitrogen atom via acetylation, followed by an electrophilic chlorosulfonation of the activated aromatic ring.
Caption: Synthetic workflow for the target compound.
Experimental Protocol
Step 1: Synthesis of 1-Acetylindoline
-
Causality: The acetylation of the indoline nitrogen is critical. It prevents the amine from being protonated and deactivated by the highly acidic chlorosulfonic acid in the subsequent step. Furthermore, the resulting amide group is an ortho, para-director, guiding the incoming electrophile to the desired C5 position (para), which is sterically more accessible than the ortho (C7) position.
-
Methodology:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve indoline (1.0 equiv.) and a non-nucleophilic base such as triethylamine (1.1 equiv.) in a dry, aprotic solvent like dichloromethane (DCM).
-
Cool the mixture to 0 °C using an ice bath.
-
Add acetyl chloride (1.05 equiv.) dropwise to the stirred solution. The reaction is exothermic, and maintaining a low temperature prevents side reactions.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel, wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1-acetylindoline, which can often be used directly in the next step or purified by column chromatography if necessary.
-
Step 2: Chlorosulfonation of 1-Acetylindoline
-
Causality: This step is a classic electrophilic aromatic substitution. Chlorosulfonic acid (ClSO₃H) serves as the source of the electrophile, chlorosulfonium ion (⁺SO₂Cl). The reaction is highly aggressive and exothermic; therefore, strict temperature control is paramount to prevent degradation and polysubstitution.
-
Methodology:
-
In a clean, dry, multi-neck flask equipped with a dropping funnel and a thermometer, add chlorosulfonic acid (3-5 equiv.) and cool it to -10 to 0 °C in an ice-salt bath.
-
Slowly add 1-acetylindoline (1.0 equiv.) portion-wise or as a solution in a minimal amount of dry DCM, ensuring the internal temperature does not exceed 5 °C. Vigorous stirring is essential.
-
Once the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours.
-
Self-Validating Quench: The most critical step is the work-up. Very carefully and slowly, pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. This hydrolyzes the excess chlorosulfonic acid and precipitates the solid product. This must be done in a well-ventilated fume hood as large quantities of HCl gas are evolved.
-
Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral to pH paper.
-
Dry the solid product under vacuum to yield this compound. Purity is often >95% at this stage.[2] Recrystallization from a suitable solvent (e.g., an ethyl acetate/hexane mixture) can be performed for further purification.
-
Chemical Reactivity and Applications in Drug Discovery
The synthetic utility of this compound stems almost entirely from the high reactivity of the sulfonyl chloride group. It is an excellent electrophile that reacts readily with a wide variety of nucleophiles.
Core Reactivity: Formation of Sulfonamides
The most prominent reaction is with primary and secondary amines to form highly stable sulfonamide linkages. This reaction is fundamental to medicinal chemistry, as the sulfonamide group is a privileged scaffold found in numerous approved drugs.
Caption: General reaction scheme for sulfonamide synthesis.
Applications in Medicinal Chemistry
The indole-sulfonamide core is a validated pharmacophore for targeting various biological systems. By reacting this compound with a library of diverse amines, chemists can rapidly generate novel compound collections for screening.
-
Carbonic Anhydrase Inhibitors: The sulfonamide moiety is a classic zinc-binding group. Indole-based benzenesulfonamides have been designed and synthesized as potent and selective inhibitors of human carbonic anhydrase II (hCA II), an enzyme implicated in glaucoma and certain cancers.[6]
-
Antiviral Agents: The broader indolylarylsulfone scaffold has been successfully exploited to develop potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1.[7] The ability to append various side chains via the sulfonamide linkage allows for fine-tuning of potency, selectivity, and pharmacokinetic properties.
Safety, Handling, and Storage
Due to its reactive nature, proper handling of this compound is essential.
-
Hazards:
-
Handling:
-
Storage:
-
Store in a tightly sealed container under an inert gas (e.g., nitrogen or argon).[9]
-
Keep in a cool, dry, and well-ventilated place away from moisture and incompatible materials like water, alcohols, and strong bases.[2][9]
-
The recommended storage temperature is often -20°C for long-term stability.[2]
-
Conclusion
This compound is more than just a chemical; it is a versatile and powerful tool for the modern medicinal chemist. Its straightforward, scalable synthesis and the predictable reactivity of its sulfonyl chloride group make it an ideal starting point for constructing libraries of novel sulfonamide derivatives. Its proven relevance in developing inhibitors for critical biological targets underscores its continued importance in the landscape of drug discovery and development.
References
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PubChem. This compound. [Link]
-
National Institutes of Health (NIH). Discovery of novel sulfonamide substituted indolylarylsulfones as potent HIV-1 inhibitors with better safety profiles. [Link]
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MDPI. Identification of Novel and Potent Indole-Based Benzenesulfonamides as Selective Human Carbonic Anhydrase II Inhibitors: Design, Synthesis, In Vitro, and In Silico Studies. [Link]
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1-acetyl-2,3-dihydro-1H-indole-5-sulfonyl chloride physical properties
An In-Depth Technical Guide to the Physical Properties of 1-acetyl-2,3-dihydro-1H-indole-5-sulfonyl chloride
This guide provides a comprehensive overview of the core physical and chemical properties of this compound, a key intermediate in pharmaceutical and chemical synthesis. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical insights into handling, stability, and experimental determination of its properties.
Compound Identification and Molecular Structure
This compound is an organic compound belonging to the sulfonyl halide class.[1] The presence of the highly reactive sulfonyl chloride (-SO2Cl) functional group makes it a valuable electrophilic reagent, particularly for the synthesis of sulfonamides and sulfonate esters, which are common motifs in medicinal chemistry.[2] Its core structure consists of an N-acetylated indoline ring, providing a specific scaffold for further chemical elaboration.
The molecular structure is depicted below:
Caption: Molecular Structure of the Compound.
Core Physicochemical Properties
The physical properties of a compound are critical for designing synthetic routes, purification strategies, and formulation processes. The data below has been consolidated from various chemical suppliers and databases.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₀ClNO₃S | [3][4][7][8] |
| Molecular Weight | 259.71 g/mol | [3][4][8] |
| Physical Form | Solid | [9] |
| Melting Point | 172 °C | [5] |
| Boiling Point | 499 °C at 760 mmHg | [5] |
| Density | 1.463 g/cm³ | [5] |
| Refractive Index | 1.602 | [5] |
| Purity | Typically ≥95% | [8][9] |
| Calculated LogP | 1.52 - 2.67 | [5][8] |
| Topological Polar Surface Area (TPSA) | 54.45 - 62.8 Ų | [5][8] |
Stability, Storage, and Handling
Expert Insight: The primary point of instability in this compound is the sulfonyl chloride group itself. This functional group is highly susceptible to nucleophilic attack, particularly by water (hydrolysis).
Hydrolysis
Sulfonyl chlorides react readily with water to produce the corresponding sulfonic acid and hydrochloric acid.[1] This decomposition pathway is critical to consider during storage and handling.
R-SO₂Cl + H₂O → R-SO₃H + HCl
This reaction means that even atmospheric moisture can lead to the degradation of the material over time, reducing its purity and efficacy in subsequent reactions. The presence of acidic byproducts (HCl) can also catalyze other decomposition pathways.
Storage Recommendations
To ensure the integrity of the compound, the following storage protocols are mandatory:
-
Temperature: Store at -20°C for long-term stability.[8] For short-term use, ambient or refrigerated storage is acceptable if the container is properly sealed.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to exclude moisture.
-
Container: Use a tightly sealed container. For highly sensitive applications, a container with a PTFE-lined cap is recommended.
-
Location: Keep in a dry, well-ventilated place away from heat and sources of ignition.
Handling Workflow
The reactive and corrosive nature of this compound necessitates a careful handling workflow to ensure both operator safety and compound integrity.
Caption: Workflow for Handling a Moisture-Sensitive Sulfonyl Chloride.
Experimental Protocols for Property Verification
The following are illustrative, standardized protocols for verifying the physical properties of a new batch of this compound.
Protocol: Melting Point Determination
Causality: The melting point is a rapid and reliable indicator of purity. A broad or depressed melting range compared to the literature value (172 °C) suggests the presence of impurities, likely the corresponding sulfonic acid from hydrolysis.
Methodology:
-
Sample Preparation: Finely crush a small amount (2-3 mg) of the solid compound.
-
Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Instrument Setup: Place the capillary tube into a calibrated digital melting point apparatus.
-
Heating Profile:
-
Set a rapid heating ramp (10-20 °C/min) to approach the expected melting point.
-
Approximately 15-20 °C below the expected value (around 150 °C), reduce the ramp rate to 1-2 °C/min to ensure thermal equilibrium.
-
-
Observation: Record the temperature at which the first liquid droplet appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). This range is the melting point.
-
Validation: A sharp melting range (e.g., 171-173 °C) confirms high purity.
Protocol: Solubility Assessment
Causality: Understanding solubility is paramount for choosing appropriate reaction solvents, purification methods (crystallization), and analytical techniques (HPLC mobile phases). The LogP value of ~2.6 suggests moderate lipophilicity.
Methodology:
-
Solvent Selection: Prepare a panel of common laboratory solvents with varying polarities (e.g., Hexanes, Toluene, Dichloromethane, Ethyl Acetate, Acetonitrile, Methanol, Water). All solvents must be anhydrous to prevent degradation.
-
Sample Preparation: Add approximately 10 mg of the compound to separate, dry test tubes or vials.
-
Solvent Addition: Add the selected solvent to each tube in 0.1 mL increments, up to a total of 1.0 mL.
-
Mixing: After each addition, vortex or agitate the mixture for 30-60 seconds.
-
Observation: Visually inspect for dissolution. Classify as:
-
Soluble: >10 mg/mL (no solid particles visible).
-
Partially Soluble: Some solid remains, but a significant portion has dissolved.
-
Insoluble: <1 mg/mL (solid remains largely unchanged).
-
-
System Validation: This protocol is self-validating by testing across a polarity spectrum, providing a clear profile of the compound's solubility characteristics.
Caption: Decision Tree for Preliminary Solubility Screening.
Safety and Hazard Information
This compound is a hazardous substance that requires appropriate personal protective equipment (PPE) and engineering controls.
-
GHS Pictogram: GHS05 (Corrosion)
-
Signal Word: Danger[5]
Hazard Statements:
-
H302: Harmful if swallowed.[5]
-
H314: Causes severe skin burns and eye damage.[5]
-
H318: Causes serious eye damage.
-
H332: Harmful if inhaled.[5]
-
H335: May cause respiratory irritation.[5]
Precautionary Statements (Selected):
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray.[5]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]
-
P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[5][10]
-
P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[10]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][10]
References
-
Tradeindia. This compound - Cas No: 52206-05-0. [Link]
-
EON Biotech. This compound – (52206-05-0). [Link]
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-
PubChem. Sulfuryl chloride | SO2Cl2. [Link]
-
Supporting Information. Synthesis of sulfonyl chloride substrate precursors. [Link]
-
PubChem. Acetyl sulfonyl chloride | C2H3ClO3S. [Link]
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Wikipedia. Sulfuryl chloride. [Link]
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PubChem. This compound | C10H10ClNO3S. [Link]
-
Britannica. Sulfonyl chloride | chemical compound. [Link]
-
Wikipedia. Sulfonyl halide. [Link]
-
SpectraBase. 1H-indole-2,3-dione, 1-acetyl-5-chloro-. [Link]
-
PubChemLite. 1-acetyl-6-chloro-2,3-dihydro-1h-indole-5-sulfonyl chloride. [Link]
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An In-depth Technical Guide to the Solubility of 1-acetyl-2,3-dihydro-1H-indole-5-sulfonyl chloride
This guide provides a comprehensive technical overview of the solubility characteristics of 1-acetyl-2,3-dihydro-1H-indole-5-sulfonyl chloride (CAS No: 52206-05-0), a key intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering insights into its solubility profile, reactivity, and detailed protocols for empirical solubility determination.
Introduction: The Critical Role of Solubility in Synthesis and Development
This compound is a bifunctional molecule featuring a reactive sulfonyl chloride group and an acetylated indoline core. Its utility as a building block in the synthesis of targeted therapeutics, particularly sulfonamide derivatives, is fundamentally governed by its solubility in various reaction media. A thorough understanding of its solubility is paramount for:
-
Reaction Kinetics and Optimization: Ensuring the compound is sufficiently solvated is crucial for achieving optimal reaction rates and yields.
-
Purification and Crystallization: The choice of solvent systems for purification is directly dependent on the differential solubility of the target compound and any impurities.
-
Formulation: For compounds intended for biological screening, solubility in aqueous or co-solvent systems is a critical determinant of bioavailability.
This guide will delve into the theoretical and practical aspects of the solubility of this compound, providing a framework for its effective use in research and development.
Physicochemical Properties and Predicted Solubility Profile
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 52206-05-0 | [1][2][3] |
| Molecular Formula | C₁₀H₁₀ClNO₃S | [1][2][3] |
| Molecular Weight | 259.71 g/mol | [2][3] |
| Physical Form | Solid | [1] |
| Melting Point | 172 °C | [4] |
| Calculated LogP | 1.5231 | [2] |
The presence of the polar sulfonyl chloride and acetyl groups, combined with the relatively nonpolar dihydroindole ring system, suggests a nuanced solubility profile. The key factor influencing its solubility is the high reactivity of the sulfonyl chloride functional group.
Reactivity in Protic Solvents
The sulfonyl chloride group is highly electrophilic and susceptible to nucleophilic attack by protic solvents such as water and alcohols. This results in solvolysis, primarily hydrolysis to the corresponding sulfonic acid.[5] This reactivity is a critical consideration when selecting solvents. While the compound may initially appear to dissolve in protic solvents, it is likely undergoing a chemical transformation.
Solubility in Aprotic Solvents
Based on the principle of "like dissolves like," this compound is expected to exhibit good solubility in a range of aprotic organic solvents. The polarity of the solvent will play a significant role.
Table 2: Predicted Qualitative Solubility of this compound
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Soluble | Good balance of polarity to dissolve the compound without significant reactivity. |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Soluble | The ether oxygen can solvate the polar regions of the molecule. |
| Polar Aprotic Solvents | Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Soluble | High polarity will effectively solvate the molecule. Use with caution as trace water can promote hydrolysis. |
| Aromatic Hydrocarbons | Toluene, Xylene | Partially Soluble to Insoluble | Lower polarity may not be sufficient to overcome the crystal lattice energy. |
| Alkanes | Hexane, Heptane | Insoluble | Non-polar nature is unlikely to solvate the polar functional groups. |
| Protic Solvents | Water, Methanol, Ethanol | Reactive | The compound will likely react to form the corresponding sulfonic acid or ester.[5] |
Experimental Determination of Solubility
Given the lack of published quantitative data, empirical determination of solubility is essential for any process development. The following protocols provide a robust framework for both qualitative and quantitative assessment.
Workflow for Solubility Determination
The logical flow for determining the solubility of this compound involves a tiered approach, from rapid qualitative assessment to precise quantitative measurement.
Caption: Workflow for the determination of solubility.
Protocol 1: Qualitative Solubility Assessment
This method provides a rapid and straightforward evaluation of solubility in various solvents.[5]
Materials:
-
This compound
-
Selection of anhydrous solvents (see Table 2)
-
Small test tubes or vials
-
Vortex mixer or magnetic stirrer
Procedure:
-
Add approximately 10-20 mg of this compound to a dry test tube.
-
Add 1 mL of the chosen anhydrous solvent to the test tube.
-
Vigorously agitate the mixture using a vortex mixer or by stirring for 1-2 minutes at a controlled ambient temperature.[5]
-
Visually inspect the solution against a contrasting background.
-
Soluble: The solid completely dissolves, resulting in a clear solution.
-
Partially Soluble: Some of the solid dissolves, but undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve.[5]
-
-
Record the observations for each solvent tested.
Protocol 2: Quantitative Solubility Determination (Gravimetric Shake-Flask Method)
The shake-flask method is a reliable technique for determining the thermodynamic solubility of a compound.[5][6]
Materials:
-
This compound
-
Selected anhydrous organic solvent
-
Sealable vials
-
Thermostatically controlled shaker bath
-
Syringe filters (PTFE, 0.22 µm)
-
Pre-weighed evaporation dishes or vials
-
Analytical balance
-
Vacuum oven or desiccator
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealable vial. The presence of undissolved solid is crucial to ensure saturation.[5]
-
Seal the vial to prevent solvent evaporation.
-
Place the vial in a thermostatically controlled shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.[6]
-
-
Separation of the Saturated Solution:
-
Allow the vial to stand undisturbed at the equilibrium temperature for at least one hour to permit the excess solid to settle.[5]
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a chemical-resistant filter (e.g., PTFE). This step is critical to remove any undissolved solid particles.
-
-
Gravimetric Analysis:
-
Dispense the filtered, saturated solution into a pre-weighed, dry evaporation dish or vial. Record the exact volume transferred.
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.
-
Once the solvent is fully removed, place the dish or vial in a desiccator to cool to room temperature and ensure all moisture is removed.
-
Weigh the dish or vial containing the solid residue on an analytical balance.[5]
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved solid by subtracting the initial weight of the empty container from the final weight.
-
Express the solubility in the desired units, such as mg/mL or g/100 mL.[5]
-
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate precautions.
-
Hazard Statements: Causes severe skin burns and eye damage.[1][4]
-
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4]
-
Handle in a well-ventilated area or a fume hood.[4]
-
Avoid breathing dust.[4]
-
In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.[7][8]
-
Store in a cool, dry place, away from moisture.[2]
-
Conclusion
References
- A Comprehensive Technical Guide on the Solubility of 2,4-Dichlorobenzenesulfonyl Chloride in Organic Solvents. Benchchem.
- An In-depth Technical Guide on the Solubility of 3,4-Dimethoxybenzenesulfonyl Chloride in Common Organic Solvents. Benchchem.
- This compound. Sigma-Aldrich.
- This compound. ChemScene.
- This compound. ChemicalBook.
- MSDS of this compound. Capot Chemical.
- CAS 52206-05-0 | this compound. Synblock.
- This compound | C10H10ClNO3S | CID 14024596. PubChem.
- 1-acetyl-5-bromo-2,3-dihydro-1H-indole-6-sulfonyl chloride. AMERICAN ELEMENTS.
- 1-acetylindoline-5-sulfonyl chloride. Echemi.
- Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications.
- ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Institute of Environmental Health Sciences.
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications.
- This compound. ChemicalBook.
- 1-acetyl-2-methyl-2,3-dihydro-1H-indole-5-sulfonyl chloride. Sigma-Aldrich.
- 1H-Indole-3-acetyl chloride | C10H8ClNO | CID 12219383. PubChem.
- 1-ACETYL-5-BROMO-2,3-DIHYDRO-1H-INDOLE-6-SULFONYL CHLORIDE. Sigma-Aldrich.
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1-acetyl-2,3-dihydro-1H-indole-5-sulfonyl chloride spectral data (NMR, IR, MS)
An In-Depth Technical Guide to the Spectral Analysis of 1-acetyl-2,3-dihydro-1H-indole-5-sulfonyl chloride
Introduction
This compound, with CAS Number 52206-05-0, is a bifunctional organic compound featuring a substituted indoline core.[1][2] This molecule incorporates an acetylated nitrogen within the dihydroindole ring system and a reactive sulfonyl chloride group at the 5-position of the aromatic ring. Its molecular formula is C₁₀H₁₀ClNO₃S, and it has a molecular weight of approximately 259.71 g/mol .[1][2] The presence of the electron-withdrawing acetyl group and the highly reactive sulfonyl chloride moiety makes this compound a valuable intermediate in medicinal chemistry and the synthesis of novel sulfonamides, which are a cornerstone of many therapeutic agents.
This guide provides a comprehensive analysis of the spectral data for this compound, offering insights into its structural characterization through Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The interpretation of this data is crucial for confirming the identity, purity, and structure of the molecule in research and development settings.
Molecular Structure and Physicochemical Properties
The structural framework consists of a fused bicyclic system where an acetylated pyrrolidine ring is fused to a benzene ring substituted with a sulfonyl chloride group.
Caption: 2D Structure of this compound.
The compound is typically a solid at room temperature and requires careful handling due to its corrosive and moisture-sensitive nature.
| Property | Value | Source(s) |
| CAS Number | 52206-05-0 | [1] |
| Molecular Formula | C₁₀H₁₀ClNO₃S | [1][2] |
| Molecular Weight | 259.71 g/mol | [1][2] |
| Melting Point | 172 °C | [1][3] |
| Boiling Point | 499.0±45.0 °C (Predicted) | [1] |
| Density | 1.463±0.06 g/cm³ | [1] |
| Physical Form | Solid / Powder | [4][5] |
| Storage Conditions | Inert atmosphere, 2-8°C or -20°C; Keep away from water/moisture. | [4][5][6][7] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule. The expected ¹H and ¹³C NMR spectra would provide definitive confirmation of the structure.
Causality Behind Experimental Choices: The choice of solvent for NMR analysis is critical. Due to the reactivity of the sulfonyl chloride group with nucleophilic solvents (like methanol) and even trace amounts of water, a dry, aprotic solvent such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) is required.[6] All glassware must be oven-dried to prevent hydrolysis of the sample, which would lead to the formation of the corresponding sulfonic acid and complicate spectral interpretation.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic, aliphatic, and acetyl protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H4 | ~8.0 - 8.2 | d | J ≈ 8.5 | 1H |
| H6 | ~7.9 - 8.1 | dd | J ≈ 8.5, 2.0 | 1H |
| H7 | ~7.8 - 8.0 | d | J ≈ 2.0 | 1H |
| C2-H₂ | ~4.1 - 4.3 | t | J ≈ 8.0 | 2H |
| C3-H₂ | ~3.1 - 3.3 | t | J ≈ 8.0 | 2H |
| Acetyl-CH₃ | ~2.2 - 2.4 | s | - | 3H |
-
Aromatic Region: The protons on the benzene ring (H4, H6, H7) are expected to appear far downfield due to the deshielding effects of the aromatic ring current and the strongly electron-withdrawing sulfonyl chloride and acetyl groups.
-
Aliphatic Region: The methylene protons of the indoline ring (C2-H₂ and C3-H₂) will appear as triplets. The C2 protons adjacent to the nitrogen atom are more deshielded than the C3 protons.
-
Acetyl Protons: The methyl protons of the acetyl group will give rise to a sharp singlet in the upfield region.
Caption: Key proton environments for ¹H NMR analysis.
¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum will show 10 distinct signals corresponding to each unique carbon atom in the structure.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Acetyl) | ~168 - 170 |
| C7a | ~145 - 148 |
| C5 | ~140 - 143 |
| C3a | ~135 - 138 |
| C4, C6, C7 | ~120 - 130 |
| C2 | ~48 - 52 |
| C3 | ~28 - 32 |
| Acetyl-CH₃ | ~23 - 25 |
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the key functional groups within the molecule. The spectrum provides a molecular "fingerprint" based on the vibrational frequencies of its bonds.[8]
Experimental Protocol: A small amount of the solid sample can be analyzed using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.
The IR spectrum is expected to be dominated by strong absorptions from the carbonyl and sulfonyl chloride groups.
| Functional Group | Expected Wavenumber (ṽ, cm⁻¹) | Vibration Type |
| C=O (Amide I) | 1660 - 1690 | Stretch |
| S=O (Sulfonyl Chloride) | 1370 - 1410 | Asymmetric Stretch |
| S=O (Sulfonyl Chloride) | 1166 - 1204 | Symmetric Stretch |
| Aromatic C=C | 1450 - 1600 | Stretch |
| Aliphatic C-H | 2850 - 3000 | Stretch |
| C-N | 1250 - 1350 | Stretch |
The presence of strong, distinct bands in the 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹ regions is highly characteristic of the sulfonyl chloride moiety.[8] The sharp, intense peak around 1660-1690 cm⁻¹ confirms the presence of the acetyl group's carbonyl functionality.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its structure.
Trustworthiness of Data: For a compound containing chlorine and sulfur, the isotopic distribution pattern is a self-validating feature. The presence of the ³⁷Cl isotope will result in a significant M+2 peak with an intensity of about one-third that of the molecular ion (M+) peak.[8] The less abundant ³⁴S isotope will also contribute to the M+2 peak. This characteristic pattern is a reliable indicator of the elemental composition.
Experimental Workflow: The sample would be introduced into the mass spectrometer, typically dissolved in a suitable solvent for techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[9] These "soft" ionization techniques are often preferred for preventing premature fragmentation and ensuring the observation of the molecular ion.
Caption: Predicted major fragmentation pathways in Mass Spectrometry.
Predicted Mass Spectrum Data
| m/z Value | Interpretation | Notes |
| 259 / 261 | [M]⁺, Molecular Ion | The M+2 peak at m/z 261 arises from the ³⁷Cl isotope, with an expected intensity ratio of ~3:1. |
| 224 | [M-Cl]⁺ | Loss of a chlorine radical. |
| 217 / 219 | [M-C₂H₂O]⁺ | Loss of ketene from the acetyl group. |
| 160 | [M-SO₂Cl]⁺ | Loss of the sulfonyl chloride group. |
| 43 | [CH₃CO]⁺ | Acetyl cation, often a prominent peak. |
Safety, Handling, and Synthesis
Safety and Handling: this compound is classified as a corrosive solid that causes severe skin burns and eye damage.[6][10] It must be handled in a well-ventilated area, preferably a chemical fume hood, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3] The compound is incompatible with water, alcohols, bases, amines, and strong oxidizing agents.[6]
Synthetic Protocol Overview: The synthesis of this compound typically involves the chlorosulfonation of 1-acetylindoline. This electrophilic aromatic substitution reaction introduces the sulfonyl chloride group onto the electron-rich aromatic ring.
Caption: General synthetic workflow for the target compound.
This reaction must be performed under anhydrous conditions, often at low temperatures, to control its exothermicity and prevent unwanted side reactions.[11] The workup procedure involves carefully quenching the reaction mixture, typically by pouring it onto ice, followed by extraction and purification.
Conclusion
The comprehensive spectral analysis of this compound relies on the synergistic application of NMR, IR, and MS techniques. NMR spectroscopy provides the definitive map of the proton and carbon framework. IR spectroscopy offers rapid and unambiguous confirmation of the critical amide and sulfonyl chloride functional groups. Finally, mass spectrometry confirms the molecular weight and provides further structural evidence through characteristic isotopic patterns and fragmentation analysis. Together, these methods provide a self-validating system for the unequivocal identification and quality assessment of this important synthetic intermediate.
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Synthesis of sulfonyl chloride substrate precursors . Columbia University. [Link]
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This compound | C10H10ClNO3S | CID 14024596 - PubChem . National Institutes of Health. [Link]
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IR, NMR and MS of a Sulfonyl Chloride compound - ACD/Labs . ACD/Labs. [Link]
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Analysis of sulfonated compounds by ion-exchange high-performance liquid chromatography-mass spectrometry - PubMed . National Institutes of Health. [Link]
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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 1-acetyl-2,3-dihydro-1H-indole-5-sulfonyl chloride
Introduction: The Duality of a Key Intermediate
1-acetyl-2,3-dihydro-1H-indole-5-sulfonyl chloride is a pivotal intermediate in the synthesis of a diverse array of bioactive molecules, particularly in the realm of drug discovery. Its unique structural motif, combining an acetylated indoline core with a reactive sulfonyl chloride moiety, makes it a versatile building block for the construction of complex molecular architectures. However, the very reactivity that makes this compound so valuable also necessitates a profound understanding of its potential hazards and the implementation of rigorous safety protocols. This guide is intended for researchers, scientists, and drug development professionals, providing an in-depth technical overview of the safe handling, storage, and emergency procedures for this compound. Our focus extends beyond mere procedural instructions, delving into the chemical principles that underpin these recommendations to foster a culture of safety and scientific excellence.
Hazard Identification and Risk Assessment: Understanding the Threat
The primary hazards associated with this compound stem from its reactive sulfonyl chloride group. This functional group is highly susceptible to nucleophilic attack, particularly by water, leading to the formation of corrosive byproducts.
Hazard Statements:
-
H314: Causes severe skin burns and eye damage. [1][2][3] The sulfonyl chloride moiety readily reacts with moisture on the skin and in the eyes, hydrolyzing to the corresponding sulfonic acid and hydrochloric acid. This reaction is exothermic and results in chemical burns.
-
H318: Causes serious eye damage. [1] Direct contact with the eyes can lead to irreversible damage due to the rapid generation of acids.
-
H332: Harmful if inhaled. [2] Inhalation of dust or aerosols can cause irritation and burns to the respiratory tract.[2]
-
H335: May cause respiratory irritation. [2]
Pictograms:
-
GHS05: Corrosion[1]
Causality of Hazards: The inherent reactivity of the sulfur-chlorine bond in the sulfonyl chloride group is the root cause of its hazardous nature. This electrophilic sulfur is a prime target for nucleophiles like water, alcohols, and amines. The uncontrolled reaction with these common laboratory substances can lead to the rapid release of heat and corrosive byproducts, posing a significant risk to personnel.
Physicochemical Properties and Reactivity Profile
A thorough understanding of the physicochemical properties of this compound is fundamental to its safe handling.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀ClNO₃S | [4][5][6] |
| Molecular Weight | 259.71 g/mol | [5][6] |
| Melting Point | 172 °C | [2] |
| Boiling Point | 499 °C at 760 mmHg | [2] |
| Density | 1.463 g/cm³ | [2] |
| Solubility | Reacts with water. | [7] |
Reactivity:
-
Hydrolysis: The most significant reaction to consider is hydrolysis. Sulfonyl chlorides react with water to produce the corresponding sulfonic acid and hydrochloric acid.[1][4][8][9] This reaction is often vigorous and exothermic. The mechanism is generally considered to be Sɴ2-like.[8]
Diagram of Hydrolysis Reaction:
Caption: Hydrolysis of the sulfonyl chloride.
-
Incompatible Materials: To prevent hazardous reactions, avoid contact with:
-
Water and moisture: Leads to the formation of corrosive acids.[7]
-
Strong bases: Can cause vigorous and exothermic reactions.[3][7]
-
Alcohols and Amines: Will react to form sulfonate esters and sulfonamides, respectively. While these are often desired reactions, uncontrolled mixing can be hazardous.
-
Oxidizing agents: May lead to unpredictable and potentially explosive reactions.[7]
-
Metals: In the presence of moisture, the generated acids can corrode metals.[10]
-
-
Hazardous Decomposition Products: Upon combustion, this compound can release toxic and corrosive fumes, including:
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
A robust safety strategy relies on a combination of engineering controls and appropriate personal protective equipment to minimize exposure.
Engineering Controls:
-
Fume Hood: All handling of this compound, including weighing and transfers, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.
Personal Protective Equipment (PPE):
The selection of PPE should be based on a thorough risk assessment of the specific procedure being performed.
| Body Part | Required PPE | Specifications and Rationale |
| Eyes/Face | Safety goggles and a face shield | Goggles must be tightly fitting to protect against splashes. A face shield provides an additional layer of protection for the entire face from splashes of this corrosive material.[8][11] |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for any signs of degradation or perforation before use. Double-gloving is a prudent practice for enhanced protection.[8][11] |
| Body | Flame-resistant lab coat | A lab coat made of a flame-resistant material should be worn and fully buttoned to protect the skin from spills.[12] |
| Respiratory | NIOSH-approved respirator | A respirator with an appropriate cartridge for acid gases and organic vapors should be available for use in case of a spill or failure of engineering controls.[11] |
Diagram of PPE Ensemble:
Caption: Spill Response Workflow.
Firefighting Measures:
-
Extinguishing Media: Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher. DO NOT use water , as it will react with the sulfonyl chloride to produce corrosive and toxic fumes. [3][4][8]* Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with skin and eyes and inhalation of toxic fumes. [3][4][8]
Waste Disposal: Responsible Stewardship
Proper disposal of this compound and its waste is a critical aspect of laboratory safety and environmental responsibility.
-
Unused Reagent: Unused or waste this compound should be quenched before disposal. A recommended procedure is to slowly add the sulfonyl chloride to a stirred solution of a weak base, such as sodium bicarbonate, in a fume hood.
-
Contaminated Materials: All contaminated materials, including gloves, weighing boats, and absorbent materials from spills, should be placed in a sealed, labeled container for hazardous waste disposal.
-
Regulatory Compliance: All waste disposal must be carried out in accordance with local, state, and federal regulations.
Conclusion: A Commitment to Safety
This compound is a powerful tool in the arsenal of the synthetic chemist. However, its utility is intrinsically linked to a profound respect for its hazardous properties. By embracing a proactive approach to safety, grounded in a thorough understanding of the chemical principles at play, researchers can confidently and responsibly harness the potential of this valuable intermediate. This guide serves as a comprehensive resource to support that endeavor, fostering a laboratory environment where scientific innovation and unwavering safety go hand in hand.
References
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Journal of the Chemical Society B: Physical Organic. (n.d.). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. RSC Publishing. Retrieved from [Link]
-
American Chemical Society. (n.d.). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides: pH. Retrieved from [Link]
-
Capot Chemical. (2008, October 29). MSDS of this compound. Retrieved from [Link]
-
Capot Chemical. (2008, October 29). MSDS of this compound. Retrieved from [Link]
-
NJ.gov. (n.d.). BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. Retrieved from [Link]
-
OSTI.GOV. (1988, September 20). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Retrieved from [Link]
-
Common Standard Operating Procedure. (n.d.). Retrieved from [Link]
-
International Chemical Safety Cards (ICSCs). (n.d.). ICSC 0198 - SULPHURYL CHLORIDE. Retrieved from [Link]
-
MSU chemistry. (2017, February). Standard Operating Procedures Huang Lab. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Sulfanilyl chloride, N-acetyl-. Retrieved from [Link]
-
Yufeng. (2025, May 25). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Western Carolina University. (n.d.). Standard Operating Procedure for the use of Acetyl chloride. Retrieved from [Link]
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The Synthetic Cornerstone: A Technical Guide to 1-acetyl-2,3-dihydro-1H-indole-5-sulfonyl chloride for Drug Discovery
Abstract
1-acetyl-2,3-dihydro-1H-indole-5-sulfonyl chloride (CAS No. 52206-05-0) has emerged as a pivotal building block in modern medicinal chemistry. Its unique bicyclic structure, combining an electron-rich indoline core with a highly reactive sulfonyl chloride functional group, makes it an invaluable intermediate for the synthesis of a diverse range of biologically active molecules. This guide provides an in-depth technical overview for researchers, chemists, and drug development professionals, covering its synthesis, chemical properties, safe handling, and critical applications. We will explore its role in the development of targeted therapies, particularly in oncology, by detailing a field-proven protocol for its conversion into therapeutically relevant sulfonamides.
Introduction: The Strategic Value of the Indoline-5-sulfonyl Scaffold
The indoline scaffold is a privileged structure in drug discovery, appearing in numerous approved drugs and clinical candidates. Its rigid, three-dimensional shape allows it to present substituents in precise vectors, facilitating high-affinity interactions with biological targets. The addition of a sulfonyl chloride at the 5-position transforms this scaffold into a versatile electrophilic reagent.
The primary utility of this compound lies in its facile reaction with primary and secondary amines to form stable sulfonamide linkages. The sulfonamide functional group is a cornerstone of medicinal chemistry, prized for its ability to act as a hydrogen bond donor and acceptor, and its capacity to impart favorable pharmacokinetic properties. The acetyl group at the N1 position serves a crucial role by deactivating the indoline nitrogen, preventing self-reaction and directing the chlorosulfonation to the desired 5-position of the benzene ring. This strategic protection ensures clean, high-yielding reactions for downstream applications.
This guide will provide the necessary technical foundation for effectively utilizing this key intermediate, from sourcing and synthesis to its application in creating novel molecular entities.
Physicochemical Properties and Specifications
Understanding the fundamental properties of this reagent is critical for its proper handling, storage, and use in quantitative chemical synthesis.
| Property | Value | Source(s) |
| CAS Number | 52206-05-0 | [1][2][3] |
| Molecular Formula | C₁₀H₁₀ClNO₃S | [1][2] |
| Molecular Weight | 259.71 g/mol | [1][2] |
| Appearance | White to off-white solid/powder | [3][4] |
| Melting Point | 167-169 °C | [4] |
| Purity (Typical) | ≥95-98% | [2][3] |
| Synonyms | N-Acetylindoline-5-sulfonyl chloride, 1-acetyl-5-indolinesulfonyl chloride | [2][3] |
| Solubility | Soluble in organic solvents like Tetrahydrofuran (THF), Dichloromethane (DCM). Reacts with water. | |
| Storage Conditions | Store in a cool, dry, well-ventilated area away from moisture. Inert atmosphere (e.g., Argon or Nitrogen) is recommended. Temperature: 2-8°C for long-term storage. | [5] |
Commercial Availability and Sourcing
This compound is readily available from a variety of commercial suppliers, catering to both research-scale and bulk manufacturing needs. When selecting a supplier, researchers should consider not only price but also purity specifications, availability of analytical documentation (Certificate of Analysis), and lead times.
| Supplier | Typical Purity | Availability | Notes |
| Sigma-Aldrich | ≥95% | Stock | Offers various pack sizes.[3] |
| ChemScene | ≥95% | Stock | Provides detailed analytical data upon request.[2] |
| Synblock | ≥98% | Stock | Offers supporting documents like NMR, HPLC, LC-MS.[1] |
| ChemicalBook | Varies | Marketplace | Aggregates multiple suppliers.[6] |
| Echemi | Varies | Marketplace | Global marketplace with various manufacturers.[7] |
Synthesis and Mechanism
The most direct and widely adopted method for preparing this compound is the electrophilic chlorosulfonation of 1-acetylindoline. This reaction leverages the strong electron-donating nature of the indoline nitrogen, which directs electrophiles to the para position (C5).
Reaction Pathway
The synthesis is a two-step process starting from commercially available indoline.
Sources
The Strategic Utility of 1-Acetyl-2,3-dihydro-1H-indole-5-sulfonyl Chloride: A Technical Guide for Advanced Drug Discovery
This guide provides an in-depth technical exploration of 1-acetyl-2,3-dihydro-1H-indole-5-sulfonyl chloride, a pivotal intermediate in contemporary medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document elucidates the compound's nomenclature, physicochemical properties, synthesis, and critical applications, with a focus on the rationale behind its synthetic utility and the validation of its chemical integrity.
Compound Identification and Nomenclature
This compound is a versatile bifunctional molecule, incorporating a reactive sulfonyl chloride group and a protected indoline core. This unique combination makes it a valuable scaffold for building complex molecular architectures.
Systematic and Alternative Names:
Clarity in chemical communication is paramount. This compound is recognized by several synonyms, which are frequently encountered in scientific literature and commercial catalogs.
-
Primary IUPAC Name: this compound
-
Common Synonyms:
-
CAS Number: 52206-05-0[1]
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀ClNO₃S | [2] |
| Molecular Weight | 259.71 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | 167–169 °C | |
| Storage Conditions | Store under inert gas (nitrogen or argon) at 2-8°C, moisture sensitive | [4] |
| Solubility | Soluble in organic solvents such as THF, reacts with protic solvents | |
| Purity (typical) | ≥95% | [2] |
Spectroscopic Data for Structural Verification:
The following data provides a benchmark for the analytical confirmation of this compound, ensuring the integrity of the starting material for subsequent reactions.
-
¹H NMR (DMSO-d₆, 400 MHz): δ 8.25–7.90 (br s, 1H, Ar), 7.72–7.62 (m, 2H, Ar), 4.04 (t, J = 8.2 Hz, 2H, CH₂), 3.13 (t, J = 8.2 Hz, 2H, CH₂), 2.20 (s, 3H, COCH₃).
-
¹³C NMR (DMSO-d₆, 100 MHz): δ 168.5, 145.9, 138.8, 133.7, 126.1, 123.5, 116.8, 50.9, 28.1, 24.2.
-
Infrared (IR) Spectroscopy (KBr, cm⁻¹): ν 1665 (C=O, amide), 1370, 1175 (S=O, sulfonyl chloride).
-
Mass Spectrometry (EI): m/z 259 (M⁺), 224 (M⁺ - Cl), 196 (M⁺ - SO₂Cl).
Synthesis Protocol and Mechanistic Insights
The synthesis of this compound is typically achieved through the electrophilic chlorosulfonation of 1-acetylindoline. The following protocol is a robust and validated method.
Detailed Synthesis Protocol
This two-step process begins with the protection of the indoline nitrogen, followed by the key chlorosulfonation reaction.
Step 1: Synthesis of 1-Acetylindoline
-
To acetic anhydride (15 mL, 0.16 mol), add indoline (4 g, 0.034 mol).
-
Reflux the reaction mixture for 10 minutes.
-
Cool the mixture to room temperature and pour it onto ice.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry to yield 1-acetylindoline.
Step 2: Synthesis of this compound
-
Cool chlorosulfonic acid (15 mL, 0.225 mol) in an ice bath to 0–5 °C.
-
Add 1-acetylindoline (5.4 g, 0.034 mol) portionwise to the stirring chlorosulfonic acid, maintaining the temperature between 0–5 °C.
-
After the addition is complete, heat the resulting mixture to 50 °C for 2 hours.
-
Upon completion, cool the reaction mixture and carefully pour it onto crushed ice.
-
Collect the precipitate by filtration and wash it twice with cold water.
-
Dry the product to obtain this compound as a white solid (yield: 81%).
Causality and Experimental Rationale
-
N-Acetylation of Indoline: The acetyl group serves as a protecting group for the nitrogen atom of the indoline ring. This is crucial as the free amine is susceptible to reaction with chlorosulfonic acid. Furthermore, the acetyl group is an activating group for electrophilic aromatic substitution, directing the incoming electrophile to the para position (C5) of the benzene ring.
-
Chlorosulfonation with Chlorosulfonic Acid: Chlorosulfonic acid is a powerful reagent for introducing the sulfonyl chloride group onto aromatic rings. The reaction proceeds via an electrophilic aromatic substitution mechanism. The electrophile is believed to be SO₂Cl⁺, which is generated in situ from chlorosulfonic acid.
-
Temperature Control: The initial addition of 1-acetylindoline to chlorosulfonic acid is performed at low temperatures (0–5 °C) to control the highly exothermic reaction and prevent unwanted side reactions. The subsequent heating to 50 °C provides the necessary activation energy for the reaction to proceed to completion.
-
Quenching on Ice: The reaction is quenched by pouring the mixture onto ice. This serves two purposes: it hydrolyzes the excess chlorosulfonic acid and precipitates the water-insoluble product, allowing for its easy isolation.
Synthesis Workflow Diagram
Caption: Synthetic pathway for this compound.
Applications in Drug Discovery and Development
The strategic placement of the reactive sulfonyl chloride group on the stable, drug-like indoline scaffold makes this compound a highly sought-after intermediate in the synthesis of a diverse range of biologically active molecules.
Core Scaffold for Carbonic Anhydrase Inhibitors
A significant application of this compound is in the development of potent and selective inhibitors of carbonic anhydrases (CAs). CAs are a family of metalloenzymes involved in various physiological processes, and their inhibition has therapeutic potential in several diseases, including cancer.
The sulfonyl chloride moiety readily reacts with primary and secondary amines to form sulfonamides. This reactivity is exploited to synthesize a library of indoline-5-sulfonamide derivatives. These compounds have been shown to exhibit significant inhibitory activity against cancer-related CA isoforms, such as CA IX and CA XII, which are involved in tumor progression and chemoresistance. The indoline core provides a rigid scaffold that can be further functionalized to optimize binding to the active site of the enzyme.
Intermediate in the Synthesis of Kinase Inhibitors
The indole and indoline scaffolds are prevalent in a multitude of kinase inhibitors due to their ability to mimic the adenine region of ATP and form key hydrogen bonding interactions within the kinase active site. This compound serves as a valuable starting material for the synthesis of novel kinase inhibitors. The sulfonyl chloride group can be transformed into a sulfonamide, which can act as a hydrogen bond donor or acceptor, or be further modified to introduce other functionalities that can target specific regions of the kinase domain. For instance, derivatives of this compound have been explored in the synthesis of inhibitors for kinases such as Bruton's tyrosine kinase (BTK), which is a validated target in B-cell malignancies.
Precursor for Selective Androgen Receptor Modulators (SARMs)
The indoline nucleus is also a key structural motif in the design of non-steroidal selective androgen receptor modulators (SARMs). SARMs are a class of therapeutic compounds that have similar anabolic properties to androgenic steroids but with reduced androgenic effects. This compound can be utilized as a precursor to introduce the indoline core into more complex molecules designed to selectively modulate the androgen receptor.
Application Relationship Diagram
Sources
A Technical Guide to 1-Acetyl-2,3-dihydro-1H-indole-5-sulfonyl chloride: Properties, Reactivity, and Applications
This document provides an in-depth technical overview of 1-acetyl-2,3-dihydro-1H-indole-5-sulfonyl chloride, a key heterocyclic building block in modern synthetic and medicinal chemistry. This guide is intended for researchers, chemists, and drug development professionals who utilize complex intermediates for the synthesis of novel chemical entities. We will explore its core chemical and physical properties, characteristic reactivity, synthetic utility, and essential handling protocols, grounding our discussion in established chemical principles.
Chemical Identity and Molecular Structure
This compound is a bifunctional molecule featuring a protected indoline core and a highly reactive sulfonyl chloride group. The acetyl group at the N1 position serves as a stable protecting group, rendering the indoline nitrogen non-nucleophilic and directing electrophilic substitution to the benzene ring. The sulfonyl chloride moiety at the C5 position is the primary site of reactivity, acting as a potent electrophile.
Caption: Chemical Structure of this compound.
| Identifier | Value |
| CAS Number | 52206-05-0[1][2][3][4] |
| Molecular Formula | C₁₀H₁₀ClNO₃S[1][2][4] |
| Molecular Weight | 259.71 g/mol [1][2][4] |
| IUPAC Name | This compound |
| Common Synonyms | N-Acetylindoline-5-sulfonyl chloride[2][4], 1-Acetyl-5-indolinesulfonyl chloride[5] |
| InChI Key | QNFXLCHANYHGIF-UHFFFAOYSA-N[5] |
Physicochemical and Computational Properties
The physical and computed properties of a synthetic intermediate are critical for planning reactions, purification, and for predicting its behavior in various solvent systems.
| Physical Property | Value | Source |
| Physical Form | Solid | [5] |
| Melting Point | 172 °C | [2] |
| Boiling Point | 499.0 ± 45.0 °C (Predicted) | [2] |
| Density | 1.463 ± 0.06 g/cm³ (Predicted) | [2] |
| Computational Property | Value | Significance in Drug Discovery |
| Topological Polar Surface Area (TPSA) | 54.45 Ų | Influences membrane permeability and oral bioavailability. |
| LogP | 1.52 | Measures lipophilicity, affecting solubility and binding. |
| Hydrogen Bond Acceptors | 3 | Potential sites for interaction with biological targets. |
| Hydrogen Bond Donors | 0 | Lacks hydrogen-donating capability. |
| Rotatable Bonds | 1 | Indicates low conformational flexibility. |
| (Data sourced from ChemScene)[4] |
Core Reactivity: The Sulfonyl Chloride Functional Group
The synthetic utility of this compound is dominated by the chemistry of the sulfonyl chloride (-SO₂Cl) group. This functional group is a powerful electrophile due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom, which make the sulfur atom highly susceptible to nucleophilic attack.
Mechanism of Action: The primary reaction is the nucleophilic substitution at the sulfur atom. It readily reacts with a wide range of nucleophiles, most notably primary and secondary amines, to form highly stable sulfonamide linkages. This reaction is fundamental in medicinal chemistry, as the sulfonamide group is a privileged scaffold found in numerous approved drugs.[6]
Causality of Experimental Choices: The reaction is typically conducted in the presence of a non-nucleophilic base, such as triethylamine or pyridine. The base serves two critical roles:
-
It deprotonates the amine nucleophile, increasing its nucleophilicity.
-
It scavenges the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards the product and preventing potential side reactions or degradation of acid-sensitive substrates.
Moisture Sensitivity: Sulfonyl chlorides are notoriously sensitive to moisture. Water can act as a nucleophile, hydrolyzing the sulfonyl chloride to the corresponding sulfonic acid. This hydrolysis is often irreversible and consumes the starting material, reducing yields. This reactivity underscores the need for anhydrous reaction conditions and proper storage.
Application in the Synthesis of Sulfonamides
The principal application of this compound is as a precursor for the synthesis of a diverse array of 5-indolinyl sulfonamides. By reacting it with various amines, chemists can introduce the acetyl-indoline moiety into target molecules, a common strategy in the development of novel therapeutic agents.
Caption: General workflow for the synthesis of sulfonamides.
Illustrative Experimental Protocol: Synthesis of an N-Aryl Sulfonamide
This protocol is a self-validating system, designed to ensure high yield and purity through careful control of reaction parameters.
Objective: To synthesize N-Aryl-1-acetyl-2,3-dihydro-1H-indole-5-sulfonamide.
Methodology:
-
Reagent Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Nucleophile: To the stirred solution, add the desired aryl amine (1.1 eq.) followed by a non-nucleophilic base like triethylamine (1.5 eq.).
-
Reaction Monitoring: The reaction is typically conducted at room temperature. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed (usually 2-4 hours).
-
Workup and Extraction: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl (to remove excess base and amine), saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to afford the pure sulfonamide product.
Safety, Handling, and Storage
Trustworthiness through Safety: Adherence to safety protocols is non-negotiable when handling reactive chemical intermediates.
-
Hazard Identification: This compound is classified as corrosive.[5] It causes severe skin burns and eye damage.[5][7] The signal word is "Danger" with the GHS05 pictogram.[5]
-
Mechanism of Hazard: The corrosive nature stems from its reaction with moisture (e.g., on skin or mucous membranes) to produce hydrochloric acid and the corresponding sulfonic acid.
-
Personal Protective Equipment (PPE): Always handle this chemical inside a certified chemical fume hood. Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong bases and alcohols. For long-term stability, storage at -20°C under an inert atmosphere is recommended.[4]
References
-
Tradeindia. This compound - Cas No: 52206-05-0. [Link]
-
PubChem. This compound | C10H10ClNO3S. [Link]
-
Supporting Information for Synthesis of sulfonyl chloride substrate precursors. [Link]
-
National Center for Biotechnology Information. Discovery of novel sulfonamide substituted indolylarylsulfones as potent HIV-1 inhibitors with better safety profiles. [Link]
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The Emerging Therapeutic Potential of 1-Acetylindoline-5-Sulfonyl Chloride Derivatives: A Technical Guide for Drug Discovery Professionals
Foreword: Unlocking the Versatility of the Indole Scaffold
The indole nucleus stands as a "privileged scaffold" in medicinal chemistry, a foundational structure from which a multitude of biologically active molecules have been developed.[1] Its inherent ability to interact with a wide array of biological targets through mechanisms like hydrogen bonding and π-π stacking has cemented its importance in the design of novel therapeutics.[2] This guide delves into the burgeoning field of 1-acetyl-2,3-dihydro-1H-indole-5-sulfonyl chloride derivatives, a class of compounds demonstrating significant promise across several key therapeutic areas. By functionalizing the core indole structure with a reactive sulfonyl chloride group and an acetyl moiety, a versatile platform for creating diverse libraries of bioactive molecules is established. This document serves as a technical resource for researchers, scientists, and drug development professionals, providing in-depth insights into the synthesis, biological activities, and mechanistic underpinnings of these promising compounds.
The Core Moiety: this compound
The foundational molecule, this compound (also known as N-acetylindoline-5-sulfonyl chloride), serves as a key intermediate in the synthesis of a wide range of derivatives.[3] The presence of the sulfonyl chloride group provides a reactive handle for the introduction of various functionalities, such as amines, hydrazines, and phenols, leading to the generation of sulfonamides, sulfonylhydrazides, and sulfonate esters, respectively. The acetyl group at the 1-position of the indoline ring can also be modified, further expanding the chemical diversity of the resulting compounds.
Anticancer Activity: A Primary Therapeutic Frontier
A significant body of research has focused on the anticancer potential of derivatives of 1-acetylindoline-5-sulfonyl chloride, particularly sulfonylhydrazone and sulfonamide analogs. These compounds have demonstrated potent and selective cytotoxicity against various cancer cell lines.
Mechanism of Action: A Dual-Pronged Attack
The anticancer efficacy of these indole derivatives is often attributed to a multi-faceted mechanism of action. The indole moiety can act as a DNA intercalating agent, disrupting DNA replication and transcription, while the sulfonylhydrazone or sulfonamide group can engage in enzyme inhibition.[2][4] This dual mechanism presents an opportunity for synergistic effects and a more robust therapeutic profile.[2][4]
Furthermore, indole-sulfonamide derivatives have been shown to inhibit various biological targets crucial for cancer progression, including:
-
Tubulin Polymerization: Certain indole derivatives act as potent inhibitors of tubulin polymerization, a critical process for cell division.[1]
-
Protein Kinases: Inhibition of protein kinases such as PI3Kinase p110α and ATR protein kinase has been observed with some indole-based compounds.[1][5]
-
Carbonic Anhydrases: Indisulam, an indole sulfonamide derivative, is an anticancer agent that exhibits carbonic anhydrase inhibitory activity.[1][5]
-
Hedgehog Signaling Pathway: Novel indole derivatives have been found to suppress the Hedgehog (Hh) signaling pathway, which is aberrantly activated in several malignancies, by inhibiting the Smoothened (SMO) receptor.[6]
The following diagram illustrates a generalized workflow for the synthesis and initial screening of these anticancer agents.
Caption: A generalized workflow for the synthesis and in vitro screening of indole sulfonylhydrazide/sulfonamide derivatives.
In Vitro Cytotoxicity Data
Numerous studies have evaluated the in vitro anticancer activity of this compound derivatives. The following table summarizes representative IC50 values against common breast cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 3b | MCF-7 (ER-α⁺) | 4.0 | [4] |
| 3f | MDA-MB-231 (Triple-Negative) | 4.7 | [4] |
| 5f | MCF-7 (ER-α⁺) | 13.2 | [1][5][7] |
| 5f | MDA-MB-468 (Triple-Negative) | 8.2 | [1][5][7] |
| Chalcone analog (R=2,4-Cl₂) | MCF-7 | 12.2 | [8] |
| Chalcone analog (R=4-NO₂) | MCF-7 | 14.5 | [8] |
Note: MCF-7 is an estrogen receptor-positive (ER-α⁺) breast cancer cell line, while MDA-MB-231 and MDA-MB-468 are triple-negative breast cancer cell lines.[1][4]
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.
Materials:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete growth medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity. After 24 hours, remove the old medium from the plates and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with medium and DMSO as a vehicle control and wells with untreated cells as a negative control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plates for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Antimicrobial and Anti-inflammatory Activities: Expanding the Therapeutic Scope
While the primary focus has been on anticancer applications, derivatives of this compound have also shown promise as antimicrobial and anti-inflammatory agents.
Antimicrobial Potential
Sulfonylhydrazone and sulfonamide moieties are recognized pharmacophores with a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects.[2][4] Synthetic indolium chloride derivatives, which share the core indole structure, have demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[9] For instance, N-acetyl-2-acetylindoliumchloride exhibited prominent antimicrobial activity.[9] The mechanism of action is thought to involve the disruption of microbial cell membranes or the inhibition of essential enzymes.
Anti-inflammatory Properties
The anti-inflammatory potential of indole-based compounds is well-documented, with indomethacin being a classic example of an indole-containing non-steroidal anti-inflammatory drug (NSAID).[10] Derivatives of 2-(4-(methylsulfonyl)phenyl)indole have been shown to be potent and selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory cascade.[10] The pharmacological effect of these NSAIDs is due to their ability to inhibit the biotransformation of arachidonic acid to inflammatory mediators like prostaglandins and thromboxanes.[10]
The following diagram illustrates the role of COX-2 in the inflammatory pathway and its inhibition by indole derivatives.
Caption: Inhibition of the COX-2 inflammatory pathway by indole sulfonyl derivatives.
Future Directions and Concluding Remarks
The derivatives of this compound represent a versatile and promising class of compounds with significant therapeutic potential. The wealth of data on their anticancer activity, coupled with emerging evidence for their antimicrobial and anti-inflammatory properties, underscores the importance of continued research in this area. Future efforts should focus on:
-
Structure-Activity Relationship (SAR) Studies: A deeper understanding of the relationship between the chemical structure of these derivatives and their biological activity will enable the rational design of more potent and selective compounds.[5]
-
Mechanism of Action Elucidation: Further investigation into the precise molecular targets and signaling pathways modulated by these compounds is crucial for their clinical development.
-
In Vivo Efficacy and Safety Profiling: Promising candidates identified through in vitro screening must be evaluated in relevant animal models to assess their in vivo efficacy, pharmacokinetics, and safety profiles.
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Introduction to the synthesis of 1-acetylindoline-5-sulfonyl chloride
An In-Depth Technical Guide to the Synthesis of 1-Acetylindoline-5-sulfonyl Chloride
Abstract
This technical guide provides a comprehensive overview of the synthesis of 1-acetylindoline-5-sulfonyl chloride, a pivotal intermediate in contemporary drug discovery and development. The indoline scaffold is a privileged structure in medicinal chemistry, and its derivatives are integral to a wide range of pharmacologically active agents, including potent enzyme inhibitors.[1][2][3] This document offers a detailed, two-part synthetic pathway, beginning with the N-acetylation of indoline, followed by the critical chlorosulfonation step. The narrative emphasizes the mechanistic underpinnings, experimental causality, rigorous safety protocols, and analytical validation required for the successful and safe execution of this synthesis. This guide is intended for researchers, chemists, and drug development professionals seeking both theoretical understanding and practical, field-tested methodologies.
Strategic Overview: The Synthetic Pathway
The synthesis of 1-acetylindoline-5-sulfonyl chloride is efficiently achieved through a two-step sequence. The initial step involves the protection of the indoline nitrogen via acetylation, which serves a dual purpose: it reduces the basicity of the nitrogen and directs the subsequent electrophilic substitution. The second, and more critical step, is the chlorosulfonation of the N-acetylated intermediate. This electrophilic aromatic substitution reaction introduces the sulfonyl chloride moiety at the C5 position of the indoline ring, yielding the target compound.
Caption: Overall two-step synthesis workflow.
Part I: Synthesis of 1-Acetylindoline (Precursor)
The initial phase of the synthesis focuses on the preparation of the stable precursor, 1-acetylindoline. This is achieved through a standard N-acetylation reaction.
Mechanistic Rationale
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the secondary amine nitrogen of indoline acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate which subsequently collapses, expelling an acetate ion as the leaving group and yielding the protonated N-acetylindoline. A final deprotonation step, typically by the acetate ion, affords the neutral 1-acetylindoline product and acetic acid as a byproduct. Using acetic anhydride is advantageous due to its high reactivity and the relative ease of removing the acetic acid byproduct during workup.
Experimental Protocol: N-Acetylation
This protocol is adapted from established literature procedures.[4]
-
Reagent Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add indoline (1.0 eq).
-
Reagent Addition: Add acetic anhydride (approx. 4.5 eq) to the flask.
-
Reaction: Heat the reaction mixture to reflux for approximately 10-15 minutes. The reaction is typically rapid.
-
Workup & Isolation: Cool the reaction mixture to ambient temperature. Carefully and slowly pour the mixture onto crushed ice with stirring. The product will precipitate as a solid.
-
Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove residual acetic acid and any unreacted starting materials. The product can be dried in a vacuum oven. The resulting 1-acetylindoline is typically of sufficient purity for the subsequent step.
Data Presentation: Reactant and Product Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting/Boiling Point (°C) |
| Indoline | C₈H₉N | 119.16 | Liquid | BP: 220-221 |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | Liquid | BP: 139.8 |
| 1-Acetylindoline | C₁₀H₁₁NO | 161.20 | Solid | MP: 103-105 |
Part II: Synthesis of 1-Acetylindoline-5-sulfonyl Chloride
This step constitutes the core of the synthesis, introducing the functionally critical sulfonyl chloride group onto the aromatic ring of the precursor.
Mechanistic Rationale: Electrophilic Aromatic Substitution
The chlorosulfonation of 1-acetylindoline is a classic electrophilic aromatic substitution (EAS) reaction. The acetylated nitrogen atom, while deactivating compared to an amino group, remains an ortho, para-director. The electrophile, generated from chlorosulfonic acid (ClSO₃H), is highly reactive. Steric hindrance at the ortho position (C7) and electronic preference favor substitution at the para position (C5).
The reaction mechanism involves the attack of the electron-rich C5 position of the benzene ring on the sulfur atom of the electrophile, forming a resonance-stabilized carbocation known as a sigma complex or Wheland intermediate. A base (such as the ClSO₃⁻ anion) then abstracts the proton from the C5 carbon, restoring the aromaticity of the ring and yielding the final product.
Caption: Key stages of the EAS mechanism.
Experimental Protocol: Chlorosulfonation
This protocol is based on a procedure described by Berrino et al. and is representative of standard chlorosulfonation methods.[4][5]
-
Reagent Setup: In a fume hood, equip a three-neck round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer. Place chlorosulfonic acid (approx. 6.6 eq) into the flask.
-
Temperature Control: Cool the flask in an ice/salt bath to 0-5 °C.
-
Substrate Addition: Add 1-acetylindoline (1.0 eq) portion-wise to the stirring, cooled chlorosulfonic acid, ensuring the internal temperature does not exceed 5 °C. This addition is highly exothermic and generates significant amounts of HCl gas.
-
Reaction: Once the addition is complete, remove the cooling bath and allow the mixture to warm to ambient temperature. Subsequently, heat the mixture to 50 °C for approximately 2 hours to ensure the reaction proceeds to completion.[4]
-
Workup & Isolation: After cooling the reaction mixture back to ambient temperature, carefully and slowly pour it onto a large volume of crushed ice with vigorous stirring. This step must be performed in a well-ventilated fume hood due to the violent quenching of excess chlorosulfonic acid and evolution of HCl.
-
Purification: The precipitated white solid is collected by vacuum filtration. The crude product is washed thoroughly with copious amounts of cold water until the washings are neutral to pH paper. This removes any residual acid. The product is then dried under vacuum.
Data Presentation: Final Product Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₀ClNO₃S | [6][7][8] |
| Molecular Weight | 259.71 g/mol | [6][8] |
| Appearance | White to off-white solid/powder | [7][8] |
| Melting Point | 167-172 °C | [4][6] |
| IUPAC Name | 1-acetyl-2,3-dihydro-1H-indole-5-sulfonyl chloride | [7] |
Scientific Integrity: Safety, Handling, and Validation
Trustworthiness: A Self-Validating System of Safety
The protocols described are designed with inherent safety checks. The most significant hazard in this synthesis is chlorosulfonic acid . It is a highly corrosive substance that reacts violently and exothermically with water, releasing large quantities of toxic hydrogen chloride gas.[9][10][11]
Mandatory Safety Protocols:
-
Personal Protective Equipment (PPE): All operations involving chlorosulfonic acid must be conducted wearing a full complement of PPE, including an acid-resistant lab coat, splash goggles, a face shield, and heavy-duty acid-resistant gloves (e.g., butyl rubber).[9][12][13]
-
Ventilation: All steps, from reagent handling to reaction quenching, must be performed inside a certified and properly functioning chemical fume hood.[10][13]
-
Moisture Control: All glassware must be rigorously oven-dried prior to use. The presence of even trace amounts of water can lead to a violent, uncontrolled reaction with chlorosulfonic acid.[13]
-
Controlled Addition: The portion-wise addition of 1-acetylindoline to the acid at low temperatures is a critical control point to manage the reaction's exothermicity.[4][5]
-
Quenching Procedure: The quenching of the reaction mixture on ice must be performed slowly and methodically to control the vigorous release of energy and HCl gas.[5] An appropriately sized vessel should be used to contain potential splashing.
-
Emergency Preparedness: An emergency safety shower and eyewash station must be immediately accessible.[9] A neutralizing agent, such as sodium bicarbonate, should be on hand for small spills.[12]
Authoritative Grounding: Characterization and Quality Control
Validation of the final product's identity and purity is essential.
-
Melting Point: A sharp melting point within the literature range (167-172 °C) is a primary indicator of purity.[4][6]
-
Spectroscopic Analysis:
-
¹H NMR: Confirms the structure by showing characteristic signals for the acetyl protons, the aliphatic protons of the indoline ring, and the aromatic protons with their specific splitting patterns.
-
FTIR: Provides functional group confirmation, with characteristic absorption bands for the amide carbonyl (C=O) around 1660-1680 cm⁻¹ and the sulfonyl chloride (S=O) stretches around 1370 and 1180 cm⁻¹.
-
-
Chromatography (TLC/HPLC): Thin-layer chromatography can be used to monitor the reaction's progress and assess the purity of the final product against the starting material. High-performance liquid chromatography (HPLC) provides quantitative purity data.
Conclusion
The synthesis of 1-acetylindoline-5-sulfonyl chloride is a robust and scalable process that provides access to a valuable building block for pharmaceutical research. Success hinges on a thorough understanding of the underlying reaction mechanisms, meticulous adherence to the experimental protocol, and an unwavering commitment to safety, particularly when handling chlorosulfonic acid. The methodologies and insights provided in this guide are designed to equip researchers with the knowledge necessary to confidently and safely produce this key chemical intermediate.
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Development and Application of Indolines in Pharmaceuticals. (2023). PMC - NIH. [Link]
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Design, Synthesis, and Biological Evaluation of Indoline and Indole Derivatives as Potent and Selective α1A-Adrenoceptor Antagonists. (2016). Journal of Medicinal Chemistry - ACS Publications. [Link]
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Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Anti-inflammatory Agents. (2018). PubMed. [Link]
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A Comprehensive Technical Guide to the Stability and Storage of 1-acetyl-2,3-dihydro-1H-indole-5-sulfonyl chloride
This guide provides an in-depth analysis of the stability and optimal storage conditions for 1-acetyl-2,3-dihydro-1H-indole-5-sulfonyl chloride, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental chemical principles with practical, field-proven insights to ensure the integrity and longevity of this critical reagent.
Chemical Profile and Intrinsic Reactivity
This compound (CAS No. 52206-05-0) is a bifunctional molecule featuring a reactive sulfonyl chloride group appended to an N-acetylated indoline scaffold.[1][2] The inherent reactivity of the sulfonyl chloride moiety dictates the compound's stability profile, making it highly susceptible to nucleophilic attack, particularly by water.
Molecular Structure
Caption: Chemical structure of this compound.
The indole nucleus, while relatively stable, can be susceptible to oxidation over long periods, though the primary stability concern remains the sulfonyl chloride group. The acetyl group on the indole nitrogen slightly modulates the electron density of the aromatic ring system.
Critical Factors Influencing Stability
The principal degradation pathway for this compound is hydrolysis of the sulfonyl chloride moiety to the corresponding sulfonic acid. This reaction is often autocatalytic as the hydrogen chloride (HCl) gas produced can further accelerate degradation.
Moisture: The Primary Degradation Catalyst
Moisture is the most critical factor affecting the stability of sulfonyl chlorides.[3] The reaction with water is typically rapid and irreversible, proceeding via a nucleophilic substitution mechanism.[4]
Hydrolysis Reaction:
C₁₀H₁₀ClNO₃S + 2 H₂O → C₁₀H₁₁NO₄S + HCl
This hydrolysis not only consumes the active reagent but also generates corrosive HCl gas, which can compromise the integrity of the container and the storage environment. Therefore, maintaining a scrupulously dry environment is paramount.
Temperature: Impact on Reaction Kinetics
While some suppliers suggest ambient storage, lower temperatures are generally recommended to minimize degradation rates.[1][5] As with most chemical reactions, the rate of hydrolysis increases with temperature. Storing the compound at reduced temperatures (-20°C is commonly advised) significantly slows the kinetics of potential degradation reactions.[1]
Light and Air (Oxygen)
While the sulfonyl chloride group is not particularly light-sensitive, the indoline core can be susceptible to long-term photo-oxidation. To mitigate this secondary degradation pathway, storage in amber or opaque containers is a prudent measure. Similarly, while not as critical as moisture exclusion, storage under an inert atmosphere (e.g., argon or nitrogen) can provide an additional layer of protection against oxidative degradation.
Recommended Storage and Handling Protocols
To ensure the long-term stability and purity of this compound, the following storage and handling protocols are recommended:
Optimal Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | -20°C | Minimizes the rate of hydrolysis and other potential degradation reactions.[1] |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents both moisture ingress and potential long-term oxidation. |
| Container | Tightly sealed, amber glass vial/bottle | Protects from moisture and light.[3] |
| Environment | Dry, well-ventilated area | Prevents condensation and ensures safety in case of container breach.[3] |
Safe Handling Workflow
Due to its corrosive and water-reactive nature, strict handling procedures must be followed.[6][7]
Caption: Recommended workflow for handling moisture-sensitive reagents.
Step-by-Step Handling Protocol:
-
Equilibration: Before opening, allow the container to warm to ambient temperature in a desiccator. This crucial step prevents atmospheric moisture from condensing on the cold solid.
-
Inert Atmosphere: Whenever possible, handle the compound in a glovebox or under a stream of dry inert gas.
-
Dispensing: Use clean, dry spatulas and weighing vessels. Minimize the time the container is open to the atmosphere.
-
Resealing: After dispensing, purge the container's headspace with an inert gas before tightly resealing. Parafilm or a similar sealant can provide an extra barrier against moisture ingress.
-
Storage: Promptly return the sealed container to the recommended -20°C storage conditions.[1]
Assessing Stability and Degradation
Regular assessment of purity is essential, especially for older batches or those that may have been inadvertently exposed to suboptimal conditions.
Visual Inspection
A pure sample of this compound should be a solid.[5] Any signs of clumping, discoloration, or the presence of a liquid phase may indicate hydrolysis. The characteristic sharp odor of HCl is also a strong indicator of degradation.
Analytical Methods for Purity Assessment
A definitive assessment of purity requires analytical instrumentation.
Recommended Analytical Techniques:
| Method | Purpose | Expected Observations for Degraded Sample |
| ¹H NMR | Structural confirmation and purity | Appearance of new peaks corresponding to the sulfonic acid derivative. |
| FTIR | Functional group analysis | Broad O-H stretch (~3200-3600 cm⁻¹) from the sulfonic acid and water. |
| LC-MS | Purity determination and identification of byproducts | Appearance of a peak corresponding to the mass of the hydrolyzed product. |
Experimental Protocol: Purity Assessment by ¹H NMR
-
Sample Preparation: In a dry NMR tube, dissolve a small, accurately weighed sample (~5-10 mg) in an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The solvent must be anhydrous.
-
Data Acquisition: Acquire a standard proton NMR spectrum.
-
Analysis: Integrate the characteristic peaks of the starting material and compare them to any new, unidentified peaks. The presence of a broad peak exchangeable with D₂O is indicative of the sulfonic acid proton.
Conclusion
The stability of this compound is fundamentally governed by the reactivity of its sulfonyl chloride group. Strict exclusion of moisture is the most critical factor in preventing degradation. By adhering to the recommended storage conditions of -20°C in a tightly sealed container under an inert atmosphere, and by following meticulous handling protocols, researchers can ensure the integrity and reactivity of this valuable synthetic intermediate. Regular analytical assessment is recommended to verify purity and ensure the success of subsequent synthetic transformations.
References
-
Dunn, P. J., et al. (2009). Aqueous process chemistry: the preparation of aryl sulfonyl chlorides. Organic Process Research & Development, 13(5), 875-879. [Link]
-
Silva-Júnior, E. F., et al. (2016). Investigation of the Stability of Indole and Analogue Rings Using Quantum Mechanics Computation. Journal of Chemical and Pharmaceutical Research, 8(7), 645-650. [Link]
-
Rogic, M. M., & Vitrone, J. (1970). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic, 1564-1568. [Link]
- Caron, S. (2000). PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES.
-
Robertson, R. E. (1965). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 43(10), 2488-2497. [Link]
-
Capot Chemical. (2008). MSDS of this compound. [Link]
-
Wang, B., et al. (2023). Recent Advances and Prospects of Indole Derivatives in the Discovery of New Agricultural Chemicals. Journal of Agricultural and Food Chemistry, 71(39), 14357-14373. [Link]
-
Silva-Júnior, E. F., et al. (2016). Investigation of the Stability of Indole and Analogue Rings Using Quantum Mechanics Computation. ResearchGate. [Link]
-
King, J. F., & Hillhouse, J. H. (1979). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Canadian Journal of Chemistry, 57(19), 2383-2388. [Link]
-
Al-Hussain, S. A., et al. (2023). Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. Molecules, 28(14), 5517. [Link]
-
Kaur, M., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Pharmaceuticals, 17(4), 481. [Link]
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- 2. CAS 52206-05-0 | this compound - Synblock [synblock.com]
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- 4. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. This compound | 52206-05-0 [sigmaaldrich.com]
- 6. This compound | 52206-05-0 [sigmaaldrich.com]
- 7. echemi.com [echemi.com]
An In-depth Technical Guide to the Hazards Associated with 1-acetyl-2,3-dihydro-1H-indole-5-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Molecule and Its Significance
1-acetyl-2,3-dihydro-1H-indole-5-sulfonyl chloride, with a molecular formula of C10H10ClNO3S and CAS number 52206-05-0, is a sulfonyl chloride-containing heterocyclic compound. Its structural features, particularly the reactive sulfonyl chloride group, make it a valuable intermediate in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure in numerous pharmacologically active compounds, and the sulfonyl chloride moiety allows for the facile introduction of sulfonamide functionalities, which are present in a wide array of therapeutic agents. However, the very reactivity that makes this compound a useful synthetic building block also underpins its significant hazards. This guide provides a comprehensive analysis of these hazards, offering practical insights and protocols to ensure its safe handling and use in a research and development setting.
Part 1: Hazard Identification and Analysis
A thorough understanding of the inherent dangers of this compound is paramount for its safe utilization. The primary hazards are associated with its corrosive nature, reactivity, and potential for causing severe harm upon contact or inhalation.
Health Hazards: A Corrosive Threat
The most immediate and severe risks posed by this compound are to human health. It is classified as causing severe skin burns and eye damage.
-
Dermal and Ocular Corrosivity: The GHS classification for this chemical includes H314, "Causes severe skin burns and eye damage," and H318, "Causes serious eye damage." Contact with the skin can lead to chemical burns, while exposure to the eyes can result in serious and potentially irreversible damage. The corrosive nature is attributed to the sulfonyl chloride group, which can react with moisture on the skin or in the eyes to produce hydrochloric acid and the corresponding sulfonic acid, both of which are highly corrosive.
-
Respiratory Irritation: Inhalation of the dust or vapors may cause respiratory irritation (H335). This can manifest as coughing, shortness of breath, and irritation of the nose and throat. In severe cases, it could lead to more serious respiratory complications.
-
Harmful if Swallowed or Inhaled: Some sources also indicate that this compound is harmful if swallowed (H302) and harmful if inhaled (H332). Ingestion can cause burns to the mouth, throat, and stomach.
Physicochemical Properties and Hazards
While the primary hazards are health-related, a consideration of its physical properties is crucial for safe handling and storage.
| Property | Value | Source |
| Molecular Weight | 259.71 g/mol | |
| Melting Point | 172 °C | |
| Boiling Point | 499 °C at 760 mmHg | |
| Flash Point | 255.6 °C | |
| Density | 1.463 g/cm³ |
The high boiling and flash points suggest it is not highly flammable under standard laboratory conditions. However, like many organic compounds, it is combustible and appropriate precautions should be taken to avoid ignition sources, especially during heating.
Reactivity and Incompatibility
The sulfonyl chloride functional group is highly reactive, particularly with nucleophiles. This reactivity is the basis for its synthetic utility but also a significant hazard.
-
Reaction with Water: this compound reacts with water, including moisture in the air. This hydrolysis reaction produces hydrochloric acid and the corresponding sulfonic acid, which contributes to its corrosive properties. Therefore, it is crucial to handle and store the compound in a dry environment.
-
Incompatible Materials: Avoid contact with strong bases, oxidizing agents, and alcohols. These substances can react exothermically and potentially violently with the sulfonyl chloride.
Part 2: Risk Assessment and Mitigation Strategies
A systematic approach to risk assessment is essential for the safe handling of this hazardous compound. The following workflow outlines the key steps, from initial hazard identification to the implementation of control measures.
Caption: Workflow for risk assessment and mitigation.
Engineering Controls: The First Line of Defense
-
Chemical Fume Hood: All handling of this compound, including weighing and transferring, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Ventilation: Ensure adequate general laboratory ventilation to maintain low background concentrations of any potential airborne contaminants.
Administrative Controls: Standard Operating Procedures (SOPs)
A detailed SOP specific to the use of this compound should be written and approved. This SOP should include:
-
A summary of the hazards.
-
Step-by-step procedures for safe handling, storage, and disposal.
-
Emergency procedures for spills and exposures.
-
Required training for all personnel who will be handling the substance.
Personal Protective Equipment (PPE): Essential for Personal Safety
The following PPE is mandatory when handling this compound:
-
Eye and Face Protection: Tightly fitting safety goggles and a face shield are required to protect against splashes.
-
Skin Protection: A flame-resistant lab coat, full-length pants, and closed-toe shoes are necessary. Butyl rubber gloves are recommended for handling this compound.
-
Respiratory Protection: If there is a risk of exceeding exposure limits or in situations where a fume hood is not available, a properly fitted respirator with an appropriate cartridge should be used.
Part 3: Experimental Protocols for Safe Handling
The following protocols provide a framework for the safe handling of this compound in a laboratory setting.
Weighing and Transferring
-
Preparation: Don all required PPE before entering the designated handling area. Ensure the chemical fume hood is functioning correctly.
-
Inert Atmosphere: If the experiment is sensitive to moisture, consider handling the compound under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).
-
Weighing: Weigh the required amount of the solid in a tared, sealed container within the fume hood.
-
Transfer: Carefully transfer the solid to the reaction vessel. Use a powder funnel to avoid spills.
-
Cleaning: Clean any residual powder from the spatula and weighing container with a suitable solvent (e.g., an anhydrous aprotic solvent to be used in the reaction) and transfer the rinsings to the reaction vessel.
Spill and Waste Management
In the event of a spill, immediate and appropriate action is crucial to prevent harm to personnel and the environment.
The Versatile Role of 1-Acetyl-2,3-dihydro-1H-indole-5-sulfonyl chloride in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: A Privileged Scaffold in Medicinal Chemistry
1-Acetyl-2,3-dihydro-1H-indole-5-sulfonyl chloride, a key building block in contemporary medicinal chemistry, offers a unique structural motif for the synthesis of a diverse array of pharmacologically active molecules. Its rigid indoline core, coupled with the reactive sulfonyl chloride functional group, provides a versatile platform for creating targeted therapeutics. This guide delves into the synthesis, key applications, and the underlying scientific principles that make this compound a valuable tool in the development of novel drugs, with a particular focus on its role in generating potent enzyme inhibitors and receptor antagonists.
The core structure of this compound features an acetyl-protected indoline nitrogen, which modulates the electron density of the aromatic ring and provides steric influence. The sulfonyl chloride group at the 5-position is a highly reactive electrophile, readily undergoing nucleophilic substitution with a wide range of primary and secondary amines to form stable sulfonamide linkages. This straightforward and efficient coupling chemistry is a cornerstone of its utility in constructing libraries of diverse compounds for biological screening.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 52206-05-0 | [1] |
| Molecular Formula | C₁₀H₁₀ClNO₃S | [1] |
| Molecular Weight | 259.71 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Storage | -20°C, sealed, away from moisture | [2] |
Synthesis of the Core Compound: A Step-by-Step Protocol
The preparation of this compound is a critical first step in its application. The synthesis involves the electrophilic substitution of 1-acetylindoline with chlorosulfonic acid. The acetyl group serves as a protecting group for the indoline nitrogen, preventing unwanted side reactions and directing the sulfonation to the 5-position of the indole ring.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established procedures for the chlorosulfonation of activated aromatic rings.[1]
Materials:
-
1-Acetylindoline
-
Chlorosulfonic acid
-
Anhydrous dichloromethane (DCM)
-
Ice
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reactant Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-acetylindoline (1 equivalent) in anhydrous dichloromethane. Cool the solution to 0°C in an ice bath.
-
Chlorosulfonation: Slowly add chlorosulfonic acid (3-5 equivalents) dropwise to the stirred solution, maintaining the temperature at 0°C. A significant evolution of HCl gas will be observed; ensure the reaction is performed in a well-ventilated fume hood.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0°C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This step should be performed with extreme caution due to the exothermic reaction of chlorosulfonic acid with water.
-
Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with cold water, saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product is often of sufficient purity for subsequent reactions. If necessary, it can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes). A typical yield for this reaction is around 81%.[1]
Caption: Synthetic workflow for this compound.
Core Applications in Drug Discovery
The primary utility of this compound lies in its facile conversion to a wide range of sulfonamide derivatives. This is typically achieved by reacting the sulfonyl chloride with a primary or secondary amine in the presence of a base. The resulting sulfonamides are then evaluated for their biological activity.
General Experimental Protocol: Synthesis of Indoline-5-sulfonamides
This general protocol can be adapted for the synthesis of a diverse library of sulfonamides by varying the amine component.
Materials:
-
This compound
-
Primary or secondary amine (1-1.2 equivalents)
-
Base (e.g., pyridine or triethylamine, 1.5-2 equivalents)
-
Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile)
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or argon atmosphere (optional but recommended)
-
Standard workup and purification reagents
Procedure:
-
Amine Solution: In a dry round-bottom flask under an inert atmosphere, dissolve the amine (1 equivalent) and the base (1.5-2 equivalents) in the chosen anhydrous solvent.
-
Sulfonyl Chloride Addition: To the stirred amine solution, add a solution of this compound (1.05 equivalents) in the same anhydrous solvent dropwise at room temperature or 0°C, depending on the reactivity of the amine.
-
Reaction: Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction progress by TLC.
-
Workup: Upon completion, quench the reaction with water. If using a water-immiscible solvent, separate the organic layer. Wash the organic layer with a dilute acid (e.g., 1M HCl) to remove excess base and unreacted amine, followed by saturated aqueous sodium bicarbonate solution, and then brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the desired sulfonamide.
Caption: General workflow for the application of the core compound in drug discovery.
Application 1: Inhibitors of Carbonic Anhydrases with Anticancer Potential
A significant application of this compound is in the synthesis of carbonic anhydrase (CA) inhibitors.[1] Certain CA isoforms, particularly CA IX and CA XII, are overexpressed in various tumors and contribute to the acidic tumor microenvironment, promoting cancer cell survival and proliferation.[1] Sulfonamides are a well-established class of CA inhibitors, with the sulfonamide moiety acting as a key zinc-binding group in the enzyme's active site.
The indoline-5-sulfonamide scaffold, derived from the title compound, has been systematically explored to develop potent and selective inhibitors of tumor-associated CAs.[1] By acylating the indoline nitrogen with various acyl chlorides, researchers have generated a library of compounds and evaluated their inhibitory activity against different CA isoforms.[1]
Rationale for the Indoline-5-sulfonamide Scaffold:
-
Zinc-Binding Group: The primary sulfonamide group is essential for coordinating with the zinc ion in the active site of carbonic anhydrases.
-
Scaffold Hopping: The indoline core serves as a rigid scaffold that can be systematically modified. This "scaffold hopping" approach, replacing other known CA inhibitor scaffolds with the indoline moiety, has led to the discovery of novel inhibitors with improved properties.[1]
-
Modulation of Properties: The N-acyl group on the indoline ring can be varied to fine-tune the physicochemical properties of the molecule, such as solubility and cell permeability, and to explore interactions with the enzyme's active site beyond the zinc-binding region.[1]
Quantitative Data: Inhibition of Human Carbonic Anhydrase Isoforms
The following table summarizes the inhibitory activity (Kᵢ in nM) of a selection of 1-acylindoline-5-sulfonamides against four human CA isoforms.[1]
| Compound | R Group (Acyl Moiety) | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| 4a | Benzoyl | 256.3 | 48.9 | 289.4 | 102.3 |
| 4f | 3-Chlorobenzoyl | 456.9 | 98.3 | 132.8 | 65.4 |
| 4g | 4-Chlorobenzoyl | 983.4 | 87.3 | 345.6 | 41.3 |
| 4h | 3,4-Dichlorobenzoyl | >10000 | 89.4 | 456.3 | 45.6 |
| 4m | 4-Methoxybenzoyl | 345.7 | 54.7 | 265.4 | 98.7 |
Data extracted from Krymov et al., Pharmaceuticals (Basel), 2022.[1]
These data demonstrate that modifications to the N-acyl group significantly impact both the potency and selectivity of inhibition against the different CA isoforms. For instance, compounds 4g and 4h show potent inhibition of the tumor-associated CA XII isoform.[1]
Application 2: Antagonists of the 5-HT₆ Receptor for Neurological Disorders
Another prominent application of the this compound scaffold is in the development of serotonin 5-HT₆ receptor antagonists. The 5-HT₆ receptor is primarily expressed in the central nervous system and is a promising target for the treatment of cognitive deficits associated with Alzheimer's disease and other neurological disorders.[3]
The N-arylsulfonylindole moiety is a well-established pharmacophore for 5-HT₆ receptor antagonists.[3] The general structure consists of an indole core, a sulfonyl linker, and an aromatic or heteroaromatic group. The indoline-based sulfonamides derived from the title compound fit this pharmacophore and have been investigated for their potential as 5-HT₆ receptor ligands.
Rationale for the N-Sulfonylindoline Scaffold:
-
Pharmacophore Mimicry: The N-sulfonylindoline core mimics the established N-arylsulfonylindole pharmacophore known to bind to the 5-HT₆ receptor.
-
Structural Rigidity: The bicyclic indoline structure provides a rigid framework, which can lead to higher binding affinity and selectivity compared to more flexible analogues.
-
Modulation of Lipophilicity and Basicity: The amine portion of the sulfonamide can be varied to include basic moieties like piperazine, which are often found in 5-HT₆ receptor antagonists and are crucial for interaction with the receptor.
While specific quantitative data for derivatives of this compound as 5-HT₆ antagonists are dispersed across various sources, the general principle involves coupling the sulfonyl chloride with a suitable amine, often a piperazine derivative, to generate the final active compound. The resulting compounds are then evaluated in radioligand binding assays to determine their affinity for the 5-HT₆ receptor.
Conclusion: A Versatile and Enduring Tool in Drug Discovery
This compound stands out as a highly valuable and versatile building block in the field of medicinal chemistry. Its straightforward synthesis and the robust chemistry of its sulfonyl chloride group allow for the efficient creation of diverse libraries of sulfonamide derivatives. The successful application of this scaffold in developing potent inhibitors of carbonic anhydrases with anticancer potential and in the design of 5-HT₆ receptor antagonists for neurological disorders underscores its significance. The ability to systematically modify the scaffold and explore structure-activity relationships provides a powerful strategy for lead optimization. For researchers and scientists in drug development, a thorough understanding of the synthesis and applications of this core compound is essential for leveraging its full potential in the quest for novel and effective therapeutics.
References
-
Krymov, S. K., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Pharmaceuticals (Basel), 15(12), 1453. [Link]
-
Ghorab, M. M., et al. (2014). Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives. Molecules, 19(11), 17610-17623. [Link]
-
Więckowska, A., et al. (2016). N1-Azinylsulfonyl-1H-indoles: 5-HT6 Receptor Antagonists with Procognitive and Antidepressant-Like Properties. ACS Chemical Neuroscience, 7(8), 1089-1096. [Link]
Sources
- 1. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance [iris.cnr.it]
- 3. N1-Azinylsulfonyl-1H-indoles: 5-HT6 Receptor Antagonists with Procognitive and Antidepressant-Like Properties - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of sulfonamides from 1-acetyl-2,3-dihydro-1H-indole-5-sulfonyl chloride
Application Note & Protocol
Versatile Synthesis of N-Substituted Indoline-5-Sulfonamides from 1-Acetyl-2,3-dihydro-1H-indole-5-sulfonyl chloride
Abstract
The indoline sulfonamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, including potent enzyme inhibitors.[1][2] This document provides a comprehensive guide for the synthesis of a diverse library of N-substituted indoline-5-sulfonamides starting from the key intermediate, this compound. We detail the underlying reaction mechanism, provide a robust and scalable step-by-step protocol, and discuss critical experimental considerations to ensure high yield and purity. This guide is intended for researchers in synthetic chemistry and drug development engaged in creating novel molecular entities for biological screening.
Introduction: The Significance of the Indoline Sulfonamide Core
The sulfonamide functional group is a cornerstone of modern pharmacology, present in a wide array of antibacterial, anti-inflammatory, and anti-cancer agents.[3] When incorporated into a heterocyclic system like indoline, the resulting scaffold offers a three-dimensional architecture that is highly amenable to creating specific interactions with biological targets. Indoline-5-sulfonamides, in particular, have been identified as potent inhibitors of carbonic anhydrases (CAs), a family of enzymes implicated in several pathologies, including cancer.[1] The synthesis of derivatives from this compound provides a direct and versatile route to explore the structure-activity relationships (SAR) of this important pharmacophore.
The general synthetic pathway involves the reaction of a sulfonyl chloride with a primary or secondary amine. This is a classic and reliable transformation in organic chemistry.[4] The N-acetyl group on the indoline nitrogen serves a dual purpose: it protects the indoline nitrogen from participating in side reactions and deactivates the aromatic ring slightly, which helps to control the regioselectivity during the initial chlorosulfonylation step to produce the key sulfonyl chloride intermediate.
Synthesis of the Key Intermediate: this compound
Before synthesizing the target sulfonamides, the sulfonyl chloride precursor must be prepared. This is typically achieved via electrophilic substitution on 1-acetylindoline using chlorosulfuric acid.
-
Causality of the Method: 1-acetylindoline is used as the substrate because the acetyl group protects the indoline nitrogen. The reaction with chlorosulfuric acid is a standard method for introducing a sulfonyl chloride group onto an activated aromatic ring.[1] The 5-position is the major regioisomer due to the ortho, para-directing nature of the acylamino group.
A representative procedure is as follows: 1-acetylindoline is added portion-wise to an excess of cold (0 °C) chlorosulfuric acid. The mixture is stirred and allowed to warm to room temperature before being carefully quenched by pouring onto ice. The resulting precipitate, this compound, is then filtered, washed, and dried. This intermediate is often used directly in the next step without further purification.[1]
General Protocol for the Synthesis of N-Substituted Indoline-5-Sulfonamides
The reaction of this compound with a nucleophilic amine is a robust method for generating a diverse array of sulfonamides.
Underlying Mechanism
The synthesis proceeds via a nucleophilic acyl substitution-type mechanism at the sulfur atom. The lone pair of the amine nitrogen attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the departure of the chloride leaving group. An organic base, such as pyridine or triethylamine, is included to act as an acid scavenger, neutralizing the hydrochloric acid (HCl) generated during the reaction and driving the equilibrium towards the product.
Experimental Workflow Diagram
Sources
- 1. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel indolin-2-one-based sulfonamides as carbonic anhydrase inhibitors: Synthesis, in vitro biological evaluation against carbonic anhydrases isoforms I, II, IV and VII and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cbijournal.com [cbijournal.com]
Application Notes and Protocols: Synthesis of Novel Indoline-5-Sulfonamides via Reaction of 1-Acetyl-2,3-dihydro-1H-indole-5-sulfonyl Chloride with Amines
Introduction: The Strategic Importance of the Indoline-5-Sulfonamide Scaffold
The indoline scaffold is a privileged heterocyclic motif frequently encountered in a wide array of biologically active compounds and natural products. Its unique three-dimensional structure and synthetic tractability have established it as a cornerstone in modern drug discovery. When functionalized at the 5-position with a sulfonamide group, the resulting indoline-5-sulfonamide core becomes a powerful pharmacophore. Sulfonamides are well-recognized bioisosteres of carboxylic acids, offering similar hydrogen bonding capabilities but with enhanced metabolic stability and distinct physicochemical properties.[1] This strategic combination has led to the development of potent inhibitors of various enzymes, including carbonic anhydrases, which are implicated in cancer.[2][3]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of N-substituted indoline-5-sulfonamides through the reaction of 1-acetyl-2,3-dihydro-1H-indole-5-sulfonyl chloride with a variety of primary and secondary amines. We will delve into the underlying reaction mechanism, provide detailed, validated protocols, and discuss critical experimental parameters and troubleshooting strategies.
Reaction Mechanism and Rationale
The formation of a sulfonamide from a sulfonyl chloride and an amine is a classic and robust nucleophilic substitution reaction.[2] The electron-withdrawing nature of the two oxygen atoms and the chlorine atom renders the sulfur atom of the sulfonyl chloride highly electrophilic. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur center.
The reaction typically proceeds via a nucleophilic acyl-type substitution mechanism.[4] A base, such as pyridine or triethylamine, is generally employed to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product and preventing the protonation of the starting amine, which would render it non-nucleophilic.[2]
Below is a generalized workflow for the synthesis of N-substituted 1-acetylindoline-5-sulfonamides.
Caption: General workflow for the synthesis of N-substituted 1-acetylindoline-5-sulfonamides.
Detailed Experimental Protocols
The following protocols provide step-by-step instructions for the synthesis of N-substituted 1-acetyl-2,3-dihydro-1H-indole-5-sulfonamides. It is imperative to use anhydrous solvents and dry glassware to prevent the hydrolysis of the sulfonyl chloride starting material.
Protocol 1: General Synthesis of N-Aryl/Alkyl-1-acetylindoline-5-sulfonamides
This protocol is a generalized procedure that can be adapted for a variety of primary and secondary amines.
Materials:
-
This compound (1.0 eq)
-
Amine (primary or secondary) (1.1 - 1.5 eq)
-
Pyridine (or Triethylamine) (2.0 - 3.0 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Appropriate solvent system for chromatography (e.g., Hexane/Ethyl Acetate)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the amine (1.1 - 1.5 eq) in anhydrous DCM.
-
Addition of Base: Add pyridine (2.0 - 3.0 eq) to the amine solution and cool the mixture to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine/pyridine mixture at 0 °C over 15-20 minutes.
-
Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 2-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting sulfonyl chloride is consumed.
-
Workup:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl (if pyridine is used), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization from a suitable solvent to afford the pure N-substituted 1-acetylindoline-5-sulfonamide.
-
Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared Spectroscopy (IR).
Protocol 2: Representative Synthesis of 1-Benzoylindoline-5-sulfonamide (Adapted from Krymov et al., 2022)
While this example starts from indoline-5-sulfonamide and acylates the nitrogen, the workup and purification are representative. A similar procedure would be followed for the reaction of this compound with aniline.
Procedure:
-
To a solution of indoline-5-sulfonamide (1.0 eq) in chloroform, add pyridine (3.0 eq).
-
Add benzoyl chloride (1.5 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Pour the reaction mixture into ice water, acidify with 1M HCl, and filter the precipitate.
-
The crude product can be crystallized from methanol to yield pure 1-benzoylindoline-5-sulfonamide.[5]
Expected Characterization Data for 1-Benzoylindoline-5-sulfonamide: [5]
-
¹H NMR (400 MHz, DMSO-d₆): δ 7.96 (br s, 1H, Ar), 7.69 (s, 1H, Ar), 7.64 (d, J = 6.4 Hz, 1H, Ar), 7.59 (d, J = 7.2 Hz, 2H, Ar), 7.54–7.45 (m, 3H, Ar), 7.27 (s, 2H, NH₂), 4.04 (t, J = 8.2 Hz, 2H, CH₂), 3.12 (t, J = 8.2 Hz, 2H, CH₂).
-
¹³C NMR (100 MHz, DMSO-d₆): δ 169.1, 145.9, 139.6, 136.9, 134.2, 130.9, 129.0 (2C), 127.4 (2C), 125.7, 123.0, 116.3, 51.3, 27.9.
Data Presentation: Versatility of the Reaction
The reaction of this compound is versatile and can be applied to a wide range of amines. The following table summarizes the synthesis of various 1-acylindoline-5-sulfonamides, demonstrating the scope of this transformation.
| Entry | Amine/Acylating Agent | Product | Yield (%) | Reference |
| 1 | Benzoyl chloride | 1-Benzoylindoline-5-sulfonamide | 79 | [5] |
| 2 | 3-Fluorobenzoyl chloride | 1-(3-Fluorobenzoyl)indoline-5-sulfonamide | 67 | [5] |
| 3 | Perfluorobenzoyl chloride | 1-(Perfluorobenzoyl)indoline-5-sulfonamide | 72 | [5] |
| 4 | 3-Methoxybenzoyl chloride | 1-(3-Methoxybenzoyl)indoline-5-sulfonamide | 62 | [5] |
Troubleshooting and Self-Validation
A successful protocol is one that is reproducible and provides a means for self-validation. Here are some common issues and how to address them:
-
Low or No Yield:
-
Cause: Hydrolysis of the sulfonyl chloride.
-
Solution: Ensure all glassware is flame-dried or oven-dried, and use anhydrous solvents. Conduct the reaction under an inert atmosphere.
-
Cause: Inactive amine (protonated).
-
Solution: Ensure a sufficient excess of base is used to neutralize the generated HCl and any adventitious acid.
-
-
Formation of Di-sulfonated Product (with primary amines):
-
Cause: Use of excess sulfonyl chloride or high reaction temperatures.
-
Solution: Use a slight excess of the amine (1.1-1.2 eq) relative to the sulfonyl chloride. Maintain a low reaction temperature (0 °C) during the addition of the sulfonyl chloride. Monitor the reaction closely and quench it once the starting amine is consumed.
-
-
Difficult Purification:
-
Cause: Presence of unreacted starting materials or by-products.
-
Solution: An acidic wash (e.g., 1M HCl) can help remove basic impurities like pyridine. A basic wash (e.g., saturated NaHCO₃) can remove acidic by-products. If the product is a solid, recrystallization can be a highly effective purification method.
-
Visualization of the Reaction Mechanism
The following diagram illustrates the nucleophilic substitution mechanism for the reaction of this compound with a generic primary amine (R-NH₂).
Caption: Mechanism of sulfonamide formation.
Conclusion
The reaction of this compound with amines represents a reliable and versatile method for the synthesis of a diverse library of N-substituted indoline-5-sulfonamides. These compounds are of significant interest in medicinal chemistry and drug discovery. By following the detailed protocols and considering the key experimental parameters outlined in this application note, researchers can efficiently synthesize these valuable molecular scaffolds for further biological evaluation.
References
-
Synthesis of Sulfonamides. Synthetic Methods in Drug Discovery: Volume 2, 2016.
-
Bowser, J. R., et al. Preparation of sulfonamides from N-silylamines. Journal of Organic Chemistry, 1983, 48(22), 4111–4113.
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Sulfonamide. Wikipedia.
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Protecting Groups for Amines: Sulfonamides. YouTube, 2020.
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Amines as Nucleophiles. Chemistry LibreTexts, 2021.
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Babalola, I. T., & Suleiman, G. Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. Journal of Taibah University Medical Sciences, 2023, 19(1), 175-183.
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Synthesis, characterization and antimicrobial activities of N-substituted indoline derivatives of sultams. Der Pharma Chemica, 2012, 4(4), 1489-1495.
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Synthesis of sulfonyl chloride substrate precursors. Supporting Information.
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Asker, F. W., et al. Synthesis and characterization of some sulfonamide dervatives. International Journal of ChemTech Research, 2015, 8(11), 316-324.
-
Babalola, I. T., & Suleiman, G. Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. PubMed, 2023.
-
Krymov, S. K., et al. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Molecules, 2022, 27(23), 1453.
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Piperidine. SpectraBase.
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Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 2018, 8(4), 194-213.
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Synthesis and biological screening of 3-chloro-2-piperazinylmethyl-N-aryl sulfonamide indole derivatives as 5-HT6 receptor ligan. Der Pharma Chemica, 2012, 4(5), 1989-1998.
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Application Note & Protocol: A Validated Synthesis of 1-Acetylindoline-5-sulfonamide for Drug Discovery Applications
Introduction: The Significance of the Indoline-5-sulfonamide Scaffold
The indoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Its derivatives are integral to the development of therapeutics targeting a wide array of diseases, including cancer, microbial infections, and inflammatory conditions.[1][3] The addition of a sulfonamide group at the 5-position of the indoline ring introduces a critical pharmacophore known for its strong hydrogen bonding capabilities and its ability to inhibit various enzymes.[4]
Specifically, 1-acetylindoline-5-sulfonamides are key intermediates and potent bioactive molecules in their own right. They are particularly recognized as effective inhibitors of carbonic anhydrases (CAs), especially tumor-associated isoforms like CA IX and CA XII.[5] These enzymes are implicated in tumor progression and chemoresistance, making their inhibitors promising candidates for adjuvant cancer therapies.[5]
This document provides a comprehensive, step-by-step protocol for the synthesis of 1-acetylindoline-5-sulfonamide. The described three-step pathway is robust and relies on established chemical transformations. We will delve into the causality behind each procedural choice, ensuring the protocol is not just a set of instructions but a self-validating scientific guide.
Overall Synthetic Pathway
The synthesis proceeds through a classical three-step sequence:
-
N-Acetylation: The secondary amine of the indoline starting material is protected as an acetamide. This is a crucial step to deactivate the nitrogen, preventing it from reacting in the subsequent electrophilic substitution and directing the substitution to the aromatic ring.
-
Electrophilic Aromatic Substitution (Chlorosulfonation): The protected 1-acetylindoline undergoes chlorosulfonation using chlorosulfuric acid. The N-acetyl group directs the incoming electrophile primarily to the para-position (C5) of the benzene ring.
-
Amidation: The resulting 1-acetylindoline-5-sulfonyl chloride is converted to the target sulfonamide via reaction with ammonia.
Caption: Overall reaction scheme for the synthesis of 1-acetylindoline-5-sulfonamide.
Materials and Equipment
Reagents and Chemicals
| Reagent | Formula | M.W. ( g/mol ) | CAS No. | Key Role |
| Indoline | C₈H₉N | 119.16 | 496-15-1 | Starting Material |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | 108-24-7 | Acetylating Agent |
| Chlorosulfuric Acid | ClHO₃S | 116.52 | 7790-94-5 | Sulfonating Agent |
| Ammonium Hydroxide (18% aq. sol.) | NH₄OH | 35.04 | 1336-21-6 | Amine Source |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 109-99-9 | Solvent |
| Hydrochloric Acid (1N) | HCl | 36.46 | 7647-01-0 | pH Adjustment |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | Drying Agent |
Equipment
-
Round-bottom flasks (100 mL, 250 mL)
-
Magnetic stirrer and stir bars
-
Ice bath
-
Dropping funnel
-
Rotary evaporator
-
Büchner funnel and filter paper
-
Standard laboratory glassware (beakers, graduated cylinders)
-
pH paper or pH meter
-
Fume hood (essential for handling chlorosulfuric acid)
-
Personal Protective Equipment (PPE): safety goggles, lab coat, acid-resistant gloves.
Detailed Experimental Protocol
This protocol is based on the successful synthesis reported by Krymov et al. in their study on carbonic anhydrase inhibitors.[5]
Step 1: Synthesis of 1-Acetylindoline (6)
Rationale: The N-acetylation of indoline serves to protect the nitrogen atom. Indolines behave chemically like N-substituted anilines.[5] The lone pair on the nitrogen activates the aromatic ring for electrophilic substitution. However, the nitrogen itself is nucleophilic and would react with the chlorosulfuric acid used in the next step. Acetylation converts the amine into a less reactive amide, preventing side reactions and ensuring the sulfonation occurs regioselectively on the aromatic ring.
Procedure:
-
Add indoline (e.g., 0.1 mol) to a round-bottom flask.
-
Carefully add acetic anhydride (e.g., 1.5 equivalents, 0.15 mol) to the stirring indoline.[6] An exothermic reaction may occur.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction completion by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice water to quench the excess acetic anhydride.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1-acetylindoline (6) as a solid. The yield is typically quantitative.[5]
Step 2: Synthesis of 1-Acetylindoline-5-sulfonyl Chloride (7)
Rationale: This step is a classic electrophilic aromatic substitution. The electron-donating nature of the acetylated nitrogen atom directs the incoming electrophile (the chlorosulfonyl group from ClSO₃H) to the ortho and para positions. Due to steric hindrance from the fused five-membered ring, substitution occurs predominantly at the C5 (para) position. Chlorosulfuric acid is a highly reactive and effective reagent for this transformation.
Procedure: CAUTION: Chlorosulfuric acid is extremely corrosive and reacts violently with water. This procedure must be performed in a well-ventilated fume hood with appropriate PPE.
-
Cool a flask containing chlorosulfuric acid (e.g., 4 equivalents) to 0 °C in an ice bath.
-
Slowly add 1-acetylindoline (6) (1 equivalent) in small portions to the cold, stirring chlorosulfuric acid, ensuring the temperature does not rise significantly.
-
After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice. This must be done slowly and cautiously as the quenching of excess chlorosulfuric acid is highly exothermic.
-
The product, 1-acetylindoline-5-sulfonyl chloride (7), will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash it thoroughly with cold water, and dry it. The reported yield for this step is approximately 81%.[5]
Step 3: Synthesis of 1-Acetylindoline-5-sulfonamide (8)
Rationale: The sulfonyl chloride functional group is a reactive electrophile. It readily undergoes nucleophilic substitution with ammonia (from ammonium hydroxide) to form the stable sulfonamide bond, completing the synthesis of the target molecule.
Procedure:
-
Dissolve the crude 1-acetylindoline-5-sulfonyl chloride (7) (e.g., 0.027 mol) in tetrahydrofuran (THF, 40 mL) in a round-bottom flask.[5][6]
-
To this stirring solution, add an 18% aqueous solution of ammonium hydroxide (e.g., 10 mL, ~3.6 equivalents) at room temperature.[6]
-
Concentrate the mixture in vacuo to remove the THF.
-
Dilute the remaining residue with water. Adjust the pH to 7-8 using a 1N HCl solution.[5][6]
-
The final product, 1-acetylindoline-5-sulfonamide (8), will precipitate as a white solid.
-
Collect the solid by vacuum filtration, wash with water, and dry. The reported yield is approximately 89%, with a melting point of 223–225 °C.[5][6][7]
Experimental Workflow and Validation
A successful protocol incorporates checkpoints for validation at each stage. This workflow ensures that the starting material for each subsequent step is of sufficient quality, leading to a reliable final outcome.
Caption: A self-validating workflow for the synthesis of 1-acetylindoline-5-sulfonamide.
Characterization Data
The identity and purity of the final product should be confirmed using standard analytical techniques.
| Parameter | Expected Result | Reference |
| Appearance | White Solid | [6] |
| Yield | ~89% (for Step 3) | [5][6] |
| Melting Point | 223–225 °C | [5][6] |
| ¹H NMR | Consistent with the structure of 1-acetylindoline-5-sulfonamide | [5] |
| ¹³C NMR | Consistent with the structure of 1-acetylindoline-5-sulfonamide | [5] |
| Mass Spec (MS) | C₁₀H₁₂N₂O₃S, M.W. 240.28 | [7] |
References
-
Krymov, S. K., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. International Journal of Molecular Sciences. Available at: [Link]
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Gribble, G. W., Reilly, J. L., & Johnson, J. L. (1977). A CONVENIENT N-ACETYLATION OF INDOLES. Organic Preparations and Procedures International. Available at: [Link]
-
Krymov, S. K., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance - Experimental Section. MDPI. Available at: [Link]
-
Yoo, W., et al. (2022). Rhodium-Catalyzed C(sp2)–H Alkoxycarbonylation/Acylation of Indolines with Anhydrides as a Carbonyl Source. Organic Letters. Available at: [Link]
-
Li, Z., et al. (2022). Boron Trifluoride Etherate Promoted Regioselective 3-Acylation of Indoles with Anhydrides. Molecules. Available at: [Link]
-
Reis, L. V., et al. (2007). Acylation of Indole under Friedel−Crafts Conditions: An Improved Method To Obtain 3-Acylindoles Regioselectively. Organic Letters. Available at: [Link]
- Boesten, W. H. J., et al. (2001). Process for the preparation of an optically active indoline-2-carboxylic acid or derivative thereof. Google Patents (CA2261453C).
- US Patent US20070032520A1. (2007). Indol-5-yl sulfonamide derivatives, their preparation and their use 5-ht-6 as modulators. Google Patents.
- CN Patent CN110218172B. (2021). Method for preparing N-aryl sulfonamide from indoline and aryl sulfonamide. Google Patents.
-
Hudson, C. B., et al. (1978). 5-Substituted Indoles via Sodium Indoline-2-Sulfonate. Journal of Organic Chemistry. Available at: [Link]
-
Al-Ostath, A. I., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules. Available at: [Link]
-
PubChem. Sodium 1-acetylindoline-2-sulfonate. National Center for Biotechnology Information. Available at: [Link]
-
Khan, I., et al. (2022). Synthesis of biologically active sulfonamide-based indole analogs: a review. Future Journal of Pharmaceutical Sciences. Available at: [Link]
-
Matrix Fine Chemicals. SODIUM 1-ACETYLINDOLINE-2-SULFONATE | CAS 26807-69-2. Available at: [Link]
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Agrawal, K., et al. (2023). Synthesis, biological activity of newly designed sulfonamide based indole derivative as anti-microbial agent. Future Journal of Pharmaceutical Sciences. Available at: [Link]
-
Kaewwongwaree, P., et al. (2021). Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies. ACS Omega. Available at: [Link]
-
Moseley, J. D., et al. (2016). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. Molecules. Available at: [Link]
-
MySkinRecipes. 1-Acetylindoline-5-carboxylic Acid. Available at: [Link]
-
Iqbal, M. A., et al. (2023). Synthesis of new class of indole acetic acid sulfonate derivatives as ectonucleotidases inhibitors. PLOS ONE. Available at: [Link]
-
Macmillan Group. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Princeton University. Available at: [Link]
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The Strategic Utility of 1-Acetyl-2,3-dihydro-1H-indole-5-sulfonyl Chloride in Modern Drug Discovery
Introduction: The Power of Privileged Scaffolds in Medicinal Chemistry
In the landscape of contemporary drug discovery, the strategic deployment of "privileged scaffolds" – molecular frameworks that can bind to multiple, distinct biological targets – is a cornerstone of efficient lead generation and optimization. The indole nucleus and its derivatives, such as the indoline scaffold, represent one such class of privileged structures.[1] Their inherent ability to engage in various non-covalent interactions, including hydrogen bonding and π-stacking, with protein active sites has led to their prevalence in a multitude of approved therapeutics.[2] When combined with the sulfonamide functional group, a well-established zinc-binding moiety and a versatile pharmacophore in its own right, the resulting indolinesulfonamide scaffold becomes a powerful tool for medicinal chemists.[3] This guide provides an in-depth exploration of a key building block for this scaffold: 1-acetyl-2,3-dihydro-1H-indole-5-sulfonyl chloride . We will delve into its application in the synthesis of potent enzyme inhibitors, with a particular focus on the development of novel anti-cancer agents targeting carbonic anhydrases.
Chemical Profile of this compound
This versatile reagent provides a strategic entry point for the synthesis of a diverse library of sulfonamide derivatives. The acetyl group at the 1-position of the indoline ring serves as a protecting group, modulating the reactivity of the nitrogen atom and influencing the overall electronic properties of the molecule. The sulfonyl chloride at the 5-position is a highly reactive electrophile, readily undergoing nucleophilic substitution with primary and secondary amines to form stable sulfonamide linkages.
| Property | Value | Reference |
| CAS Number | 52206-05-0 | [4] |
| Molecular Formula | C₁₀H₁₀ClNO₃S | [4] |
| Molecular Weight | 259.71 g/mol | [4] |
| Appearance | White to off-white solid | [4] |
| Purity | Typically ≥97% | [4] |
Core Application: Synthesis of Carbonic Anhydrase Inhibitors for Oncology
A prominent and well-documented application of this compound is in the development of inhibitors for carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII.[3]
The Rationale: Why Target Carbonic Anhydrases in Cancer?
Solid tumors often exhibit regions of hypoxia (low oxygen), which triggers a metabolic shift towards glycolysis.[3] This leads to an overproduction of lactic acid and a decrease in the extracellular pH (pHe) of the tumor microenvironment.[3] To survive and proliferate in this acidic milieu, cancer cells upregulate the expression of pH-regulating enzymes, most notably the transmembrane carbonic anhydrases CA IX and CA XII.[3] These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton:
CO₂ + H₂O ⇌ HCO₃⁻ + H⁺
By efficiently catalyzing this reaction at the cell surface, CA IX and CA XII contribute to the acidification of the extracellular space while maintaining a neutral intracellular pH, a state that promotes tumor growth, invasion, and resistance to conventional therapies.[3] Therefore, the selective inhibition of these tumor-associated CAs is a validated therapeutic strategy to disrupt pH regulation in cancer cells, leading to apoptosis and chemosensitization.[5]
The Indoline-5-Sulfonamide Scaffold: A Perfect Fit for the CA Active Site
The sulfonamide moiety is a classic zinc-binding group that anchors inhibitors within the active site of carbonic anhydrases by coordinating with the catalytic Zn²⁺ ion.[3] The indoline portion of the molecule serves as a versatile scaffold that can be modified to achieve selectivity for different CA isoforms. The N-acetyl group can be retained or replaced with other acyl or alkyl groups to explore structure-activity relationships (SAR) and optimize potency and selectivity.[3]
Below is a diagram illustrating the general mechanism of CA IX-mediated pH regulation in the tumor microenvironment and the proposed mechanism of inhibition by indoline-5-sulfonamides.
Caption: CA IX-mediated pH regulation and its inhibition.
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of a library of 1-acylindoline-5-sulfonamides, starting from the title reagent.
Protocol 1: Synthesis of 1-Acetylindoline-5-sulfonamide (Intermediate)
This protocol describes the conversion of the sulfonyl chloride to the primary sulfonamide.[4]
Workflow Diagram:
Caption: Workflow for the synthesis of the primary sulfonamide intermediate.
Step-by-Step Procedure:
-
To a solution of this compound (7.0 g, 0.027 mol) in tetrahydrofuran (THF, 40 mL), add an 18% solution of ammonium hydroxide (10 mL, 0.098 mol) at room temperature.
-
Stir the reaction mixture for 1 hour.
-
Concentrate the reaction mixture in vacuo to remove the THF.
-
Dilute the residue with water and adjust the pH to 7–8 using a 1 N aqueous HCl solution.
-
Collect the resulting white precipitate by filtration, wash with water, and dry to yield 1-acetylindoline-5-sulfonamide.
Expected Yield: ~89%[4]
Characterization Data for 1-Acetylindoline-5-sulfonamide:
| Analysis | Result |
| Appearance | White solid |
| Melting Point | 223–225 °C |
| Molecular Formula | C₁₀H₁₂N₂O₃S |
| Monoisotopic Mass | 240.05687 Da |
Protocol 2: Synthesis of a Representative 1-Acylindoline-5-sulfonamide (CA IX/XII Inhibitor)
This protocol details the synthesis of a more potent, N-acylated derivative from the intermediate synthesized in Protocol 1. This example uses 3-chlorobenzoyl chloride.[3]
Step-by-Step Procedure:
-
First, the acetyl group from 1-acetylindoline-5-sulfonamide must be removed. To a suspension of 1-acetylindoline-5-sulfonamide (5.8 g, 0.024 mol) in methanol (30 mL), add concentrated HCl (10 mL, 0.1 mol).
-
Reflux the mixture for 2 hours, then cool to room temperature.
-
Remove the solvent in vacuo. Dissolve the residue in water (40 mL) and adjust the pH to 7–8 with a 1N aqueous NaOH solution to precipitate indoline-5-sulfonamide. Purify by flash chromatography.
-
To a solution of the resulting indoline-5-sulfonamide (e.g., 80 mg, 0.4 mmol) and pyridine (66 µL, 0.8 mmol) in chloroform (3 mL), add a solution of 3-chlorobenzoyl chloride (56 µL, 0.48 mmol) in chloroform (2 mL) at 0–5 °C.
-
Stir the resulting mixture at room temperature for 2 hours.
-
Remove the solvent in vacuo.
-
Dilute the residue with water (7 mL) and adjust the pH to 4 with 1N HCl.
-
Collect the precipitate by filtration, wash with water, and dry to yield 1-(3-chlorobenzoyl)indoline-5-sulfonamide.
Representative Inhibitory Activity Data:
| Compound | Target | Kᵢ (nM) |
| 1-(3-chlorobenzoyl)indoline-5-sulfonamide | CA IX | 132.8 |
| 1-(3-chlorobenzoyl)indoline-5-sulfonamide | CA XII | 41.3 |
Structure-Activity Relationship (SAR) Insights
The versatility of the this compound building block allows for extensive SAR exploration. By first converting it to indoline-5-sulfonamide, a wide variety of acyl chlorides can be introduced at the 1-position. Studies have shown that:
-
Acyl Group is Key: The introduction of an acyl group at the 1-position generally enhances inhibitory activity against CA XII compared to an alkyl substituent.[3]
-
Aromatic Substituents Matter: The nature and position of substituents on the benzoyl ring significantly impact potency and selectivity. For instance, chloro-substituted derivatives, such as the 3-chloro and 4-chloro benzoyl analogs, are potent inhibitors of CA XII.[3]
-
Scaffold Hopping: The indoline core serves as a successful scaffold hop from the previously explored 1-aminoindane scaffold, leading to a different selectivity profile against the various CA isoforms.[3]
Expanding Horizons: Other Potential Applications
While the application in carbonic anhydrase inhibition is well-established, the indoline sulfonamide scaffold is also being explored in other therapeutic areas. The inherent properties of the indoline moiety suggest its potential in the development of:
-
Kinase Inhibitors: The indoline core is present in several kinase inhibitors.[6] The sulfonamide group can be used to form key hydrogen bond interactions within the kinase hinge region.
-
GPCR Modulators: The structural features of indoline derivatives make them suitable candidates for interacting with the transmembrane helices of G-protein coupled receptors.[7]
-
Antibacterial Agents: Indoline sulfonamides have been investigated as inhibitors of bacterial enzymes, such as DapE, which is involved in bacterial cell wall synthesis.[8]
Conclusion
This compound is a high-value, strategic building block in modern drug discovery. Its facile conversion into a diverse array of indoline-5-sulfonamide derivatives provides medicinal chemists with a powerful platform for lead discovery and optimization. The successful application of this reagent in the development of potent and selective inhibitors of tumor-associated carbonic anhydrases underscores its importance in oncology research. Future explorations into other target classes, such as kinases and GPCRs, are likely to further expand the utility of this versatile chemical tool.
References
-
Scherbakov, A. M., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Pharmaceuticals, 15(12), 1453. [Link]
-
Talaz, O., et al. (2013). Synthesis of 1,4-bis(indolin-1-ylmethyl)benzene derivatives and their structure-activity relationships for the interaction of human carbonic anhydrase isoforms I and II. Bioorganic & Medicinal Chemistry, 21(5), 1245-1249. [Link]
-
Scherbakov, A. M., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Pharmaceuticals, 15(12), 1453. [Link]
-
Hawash, M., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(10), 2275. [Link]
-
Scherbakov, A. M., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. ResearchGate. [Link]
-
Wang, Y., et al. (2023). Development and Application of Indolines in Pharmaceuticals. ChemistryOpen, 12(2), e202200235. [Link]
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Boz, E. A., et al. (2017). Novel indolin-2-one-based sulfonamides as carbonic anhydrase inhibitors: Synthesis, in vitro biological evaluation against carbonic anhydrases isoforms I, II, IV and VII and molecular docking studies. European Journal of Medicinal Chemistry, 127, 1029-1037. [Link]
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Pingaew, R., et al. (2016). Indoline-6-Sulfonamide Inhibitors of the Bacterial Enzyme DapE. Molecules, 21(11), 1478. [Link]
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Supuran, C. T. (2001). Carbonic anhydrase inhibitors: sulfonamides as antitumor agents?. Bioorganic & Medicinal Chemistry, 9(3), 703-714. [Link]
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Ghorai, S., et al. (2020). Structure-activity relationship of Human Carbonic Anhydrase-II inhibitors: Detailed Insight for future development as anti-glaucoma agents. Bioorganic Chemistry, 95, 103525. [Link]
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Scribd. (n.d.). Structure Activity Relationship of Carbonic Anhydrase Inhibitors. Scribd. Retrieved from [Link]
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ResearchGate. (n.d.). Novel indolin-2-one-based sulfonamides as carbonic anhydrase inhibitors: Synthesis, in vitro biological evaluation against carbonic anhydrases isoforms I, II, IV and VII and molecular docking studies. ResearchGate. Retrieved from [Link]
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Pathak, V., et al. (2020). Synthesis and carbonic anhydrase inhibition studies of sulfonamide based indole-1,2,3-triazole chalcone hybrids. Bioorganic Chemistry, 100, 103901. [Link]
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Čapkauskaitė, E., et al. (2013). Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII. Molecules, 18(12), 14946-14961. [Link]
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Manne, S. R., et al. (2022). Novel 5-Substituted Oxindole Derivatives as Bruton's Tyrosine Kinase Inhibitors: Design, Synthesis, Docking, Molecular Dynamics Simulation, and Biological Evaluation. ACS Omega, 7(44), 40051-40068. [Link]
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Axten, J. M., et al. (2012). Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). Journal of Medicinal Chemistry, 55(16), 7193-7207. [Link]
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Conn, P. J., et al. (2009). Allosteric modulators of GPCRs: a novel approach for the treatment of CNS disorders. Nature Reviews Drug Discovery, 8(1), 41-54. [Link]
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Joseph, B., et al. (2016). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 21(9), 1188. [Link]
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Bielenica, A., et al. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 29(17), 4044. [Link]
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Christopoulos, A. (2014). Novel Allosteric Modulators of G Protein-coupled Receptors. Journal of Biological Chemistry, 289(34), 23517-23524. [Link]
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Arief, M. M. H., et al. (2013). Synthesis of some heterocyclic compounds based on (2, 3-dioxo-2, 3-dihydro-1H-indol-1-yl) acetyl acetic acid derivatives. International Journal of Basic and Applied Sciences, 2(2), 153-159. [Link]
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Suzuki coupling reactions with derivatives of 1-acetyl-2,3-dihydro-1H-indole-5-sulfonyl chloride
An Application Guide to Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions with Derivatives of 1-acetyl-2,3-dihydro-1H-indole-5-sulfonyl chloride
Abstract
The 2,3-dihydro-1H-indole (indoline) scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] The functionalization of this core, particularly through the formation of carbon-carbon bonds to create biaryl structures, is a critical step in the development of novel therapeutics, including potent enzyme inhibitors and anticancer agents.[3] The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for C-C bond formation.[4][5] This application note provides a comprehensive guide for researchers on the use of this compound as an electrophilic partner in palladium-catalyzed Suzuki-Miyaura reactions. While aryl halides are the conventional electrophiles, aryl sulfonyl chlorides offer a valuable and reactive alternative, often accessible from different synthetic routes.[6] We present a detailed, field-tested protocol, explore the underlying reaction mechanism, provide guidance on reaction optimization, and discuss common challenges and troubleshooting strategies. This guide is intended to empower researchers in drug discovery and synthetic chemistry to effectively utilize this powerful transformation for the synthesis of complex molecular architectures.
Reaction Principle and Mechanistic Overview
The Suzuki-Miyaura coupling is a transition metal-catalyzed reaction that forges a carbon-carbon bond between an organoboron species (e.g., a boronic acid) and an organohalide or pseudo-halide. In this application, the electrophilic partner is an aryl sulfonyl chloride. The reaction proceeds through a catalytic cycle involving a palladium catalyst, which is common to most cross-coupling reactions.
The established catalytic cycle consists of three primary steps:
-
Oxidative Addition: A low-valent Palladium(0) complex, typically generated in situ, undergoes oxidative addition into the carbon-sulfur (C–S) bond of the 1-acetylindoline-5-sulfonyl chloride. This is often the rate-limiting step and results in a Pd(II) intermediate.[7] The reactivity order for this step with common electrophiles is generally Ar–I > Ar–SO₂Cl > Ar–Br > Ar–Cl.
-
Transmetalation: The organoboron compound, activated by a base, transfers its organic group to the Pd(II) center, displacing the sulfonyl chloride moiety. The base (e.g., K₂CO₃, Cs₂CO₃) is crucial as it forms a more nucleophilic "ate" complex with the boronic acid, facilitating the transfer.[4]
-
Reductive Elimination: The two organic partners on the Pd(II) complex couple and are eliminated from the metal center, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling of an aryl sulfonyl chloride (Ar¹-SO₂Cl).
Detailed Experimental Protocol
This section provides a step-by-step protocol for a representative Suzuki-Miyaura coupling reaction between this compound and phenylboronic acid.
Materials and Reagents
-
Nucleophile: Phenylboronic acid
-
Catalyst: Palladium(II) acetate (Pd(OAc)₂) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Ligand: 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) or triphenylphosphine (PPh₃) (if using Pd(OAc)₂)
-
Base: Potassium carbonate (K₂CO₃), anhydrous
-
Solvent: 1,4-Dioxane or Toluene, anhydrous
-
Inert Gas: Argon or Nitrogen
-
Other: Anhydrous magnesium sulfate (MgSO₄), Ethyl acetate, Hexanes, Saturated aqueous sodium bicarbonate (NaHCO₃), Brine, Silica gel for column chromatography.
Equipment
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Inert gas line (manifold or balloon)
-
Heating mantle or oil bath with temperature control
-
Standard glassware for work-up and purification
-
Thin-Layer Chromatography (TLC) plates and chamber
-
Rotary evaporator
Experimental Workflow Diagram
Caption: Step-by-step workflow for the Suzuki-Miyaura coupling protocol.
Step-by-Step Procedure
-
Vessel Preparation: Place an oven-dried Schlenk flask containing a magnetic stir bar under a positive pressure of inert gas (Argon or Nitrogen). Allow it to cool to room temperature.
-
Reagent Addition: To the flask, add this compound (1.0 equiv), phenylboronic acid (1.2–1.5 equiv), the palladium catalyst (e.g., Pd(dppf)Cl₂, 2–5 mol%), and anhydrous potassium carbonate (2.0–3.0 equiv). If using a separate ligand, it is added at this stage.
-
Causality Note: Using a slight excess of the boronic acid helps to drive the reaction to completion and compensates for any potential homo-coupling or degradation. The base is critical for activating the boronic acid for transmetalation.[4]
-
-
Solvent Addition: Add anhydrous 1,4-dioxane (or toluene) via syringe to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.
-
Degassing (Optional but Recommended): Subject the reaction mixture to three cycles of "freeze-pump-thaw" or bubble inert gas through the solution for 15-20 minutes to ensure all oxygen is removed, which can otherwise deactivate the catalyst.
-
Reaction: Heat the mixture to reflux (typically 80–100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting sulfonyl chloride is consumed (typically 4–24 hours).
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers and wash with saturated aqueous NaHCO₃, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure product.
Data: Reaction Optimization and Substrate Scope
The choice of catalyst, ligand, base, and solvent can significantly impact the reaction's efficiency. The tables below present illustrative data based on typical optimization and substrate scope studies for this class of reaction.
Table 1: Optimization of Reaction Conditions for the Synthesis of 5-phenyl-1-acetylindoline
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (3 equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Toluene | 100 | 18 | 65 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Toluene | 100 | 12 | 88 |
| 3 | Pd(dppf)Cl₂ (3) | — | K₂CO₃ | Dioxane | 90 | 12 | 92 |
| 4 | Pd(dppf)Cl₂ (3) | — | Cs₂CO₃ | Dioxane | 90 | 10 | 95 |
| 5 | Pd(dppf)Cl₂ (3) | — | K₃PO₄ | Dioxane | 90 | 12 | 85 |
Insight: The data indicates that a pre-formed catalyst like Pd(dppf)Cl₂ provides excellent yields.[10] While various bases work, the more soluble and stronger base, Cs₂CO₃, can sometimes accelerate the reaction and improve yields, albeit at a higher cost.
Table 2: Substrate Scope with Various Arylboronic Acids (Conditions: Pd(dppf)Cl₂ (3 mol%), K₂CO₃ (3 equiv), Dioxane, 90 °C)
| Entry | Boronic Acid Partner | Product | Yield (%) |
| 1 | 4-Methoxyphenylboronic acid | 1-acetyl-5-(4-methoxyphenyl)indoline | 91 |
| 2 | 4-(Trifluoromethyl)phenylboronic acid | 1-acetyl-5-(4-(trifluoromethyl)phenyl)indoline | 84 |
| 3 | 3-Thiopheneboronic acid | 1-acetyl-5-(thiophen-3-yl)indoline | 78 |
| 4 | 2-Naphthylboronic acid | 1-acetyl-5-(naphthalen-2-yl)indoline | 89 |
| 5 | 2-Methylphenylboronic acid | 1-acetyl-5-(o-tolyl)indoline | 72 |
Insight: The reaction demonstrates good functional group tolerance, accommodating both electron-donating and electron-withdrawing groups on the boronic acid partner.[11] Sterically hindered substrates (Entry 5) may result in slightly lower yields, a common observation in cross-coupling reactions.
Troubleshooting and Key Considerations
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst due to oxygen exposure. 2. Insufficiently anhydrous conditions. 3. Impure reagents. | 1. Ensure the reaction is set up under a strictly inert atmosphere. Use fresh, high-quality catalyst. 2. Use anhydrous solvents and reagents. 3. Purify starting materials if necessary. |
| Formation of Biaryl Homo-coupling Product | 1. Oxygen present in the reaction. 2. Boronic acid is unstable under reaction conditions. | 1. Thoroughly degas the reaction mixture. 2. Use the minimum necessary excess of boronic acid (e.g., 1.2 equiv). Consider using a boronate ester instead. |
| Hydrolysis of Sulfonyl Chloride | Presence of water in the reaction mixture or base. | Use anhydrous base and solvent. Dry all glassware thoroughly. |
| Desulfonylation of Starting Material | High reaction temperatures or prolonged reaction times. This is a known side reaction for sulfonyl chlorides.[12] | Monitor the reaction closely and stop it once the starting material is consumed. Attempt the reaction at a lower temperature with a more active catalyst/ligand system. |
Conclusion
The palladium-catalyzed Suzuki-Miyaura coupling of this compound with various organoboron reagents is a highly effective method for synthesizing 5-arylindoline derivatives. These products are valuable scaffolds in medicinal chemistry and drug development.[1] By understanding the reaction mechanism and carefully selecting the catalyst, base, and reaction conditions, researchers can achieve high yields and broad substrate scope. This application note provides a robust protocol and practical guidance to facilitate the successful implementation of this important transformation in the laboratory.
References
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Baudoin, O., Guenard, D., & Gueritte, F. (2003). Palladium-Catalyzed Suzuki - Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids. Journal of Organic Chemistry, 68(14), 5468–5473. Available at: [Link]
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Beaumier, P., & Newman, S. (2017). The Suzuki−Miyaura Coupling of Aryl Sulfones. ChemRxiv. Available at: [Link]
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Ghashghaei, S., & Ghorbani-Choghamarani, A. (2024). Suzuki-type sulfonylation of aryl boron compounds: A powerful tool for synthesis of diaryl sulfones. Chemical Review and Letters, 7(4), 501-512. Available at: [Link]
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Willard, B., & Ball, N. (2012). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Organic Letters, 14(10), 2468–2471. Available at: [Link]
-
Nacsa, E. D., & Lambert, T. H. (n.d.). Supporting Information: Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Columbia University Academic Commons. Available at: [Link]
-
Wang, Z., et al. (2021). S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. Chemical Science, 12(20), 7078–7084. Available at: [Link]
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Krasavin, M., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Molecules, 27(23), 8175. Available at: [Link]
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Wang, C., et al. (2020). Suzuki–Miyaura Cross-Coupling of Sulfoxides. ACS Catalysis, 10(14), 7794–7801. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
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Zhang, J., et al. (2020). 'Awaken' aryl sulfonyl fluoride: a new partner in the Suzuki–Miyaura coupling reaction. New Journal of Chemistry, 44(30), 12853-12857. Available at: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358–3366. Available at: [Link]
-
Yang, Y., et al. (2014). Palladium-Catalyzed C–H Arylation of Indoles at the C7 Position. Journal of the American Chemical Society, 136(9), 3376–3379. Available at: [Link]
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Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Available at: [Link]
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Pharmarecipereview. (2024). The Role of Sulfonyl Chlorides in Pharmaceutical Synthesis. Available at: [Link]
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Li, Y., et al. (2023). Development and Application of Indolines in Pharmaceuticals. Molecules, 28(3), 1391. Available at: [Link]
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Li, Y., et al. (2023). Development and Application of Indolines in Pharmaceuticals. ResearchGate. Available at: [Link]
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Bahrami, K. (2011). TAPC-Promoted Synthesis of Sulfonyl Chlorides from Sulfonic Acids. Synlett, 2011(18), 2671-2674. Available at: [Link]
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Shaik, S. P., et al. (2016). Synthesis, characterization and antimicrobial activities of N-substituted indoline derivatives of sultams. Der Pharma Chemica, 8(1), 464-471. Available at: [Link]
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PubChemLite. (n.d.). 1-acetyl-6-chloro-2,3-dihydro-1h-indole-5-sulfonyl chloride. Available at: [Link]
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Garkal, D., & Ali, M. A. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(28), 19163-19183. Available at: [Link]
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Denmark, S. E., & Baird, J. D. (2004). Palladium-catalyzed cross-coupling reactions of 2-indolyldimethylsilanols with substituted aryl halides. Semantic Scholar. Available at: [Link]
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Denmark, S. E., & Baird, J. D. (2004). Palladium-catalyzed cross-coupling reactions of 2-indolyldimethylsilanols with substituted aryl halides. Illinois Experts. Available at: [Link]
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Tajbakhsh, M., et al. (2019). Recent Advances in Acyl Suzuki Cross-Coupling. Catalysts, 9(1), 53. Available at: [Link]
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Loreto, M. A., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4506-4517. Available at: [Link]
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Pace, V., et al. (2010). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Current Organic Chemistry, 14(14), 1436-1455. Available at: [Link]
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Application Notes and Protocols: A Guide to the Deprotection of the Acetyl Group from 1-Acetyl-2,3-dihydro-1H-indole-5-sulfonyl Chloride Derivatives
Introduction: Navigating the Selective Deprotection of N-Acetylindolines in Complex Molecular Architectures
In the landscape of pharmaceutical and medicinal chemistry, the indoline scaffold is a privileged structure, forming the core of numerous biologically active compounds. The strategic manipulation of functional groups on this heterocyclic system is paramount for the synthesis of novel drug candidates. The N-acetyl group serves as a robust protecting group for the indole nitrogen, mitigating its nucleophilicity and allowing for selective reactions at other positions of the molecule. However, the subsequent removal of this acetyl group, or deprotection, is a critical step that must be executed with precision, particularly in the presence of sensitive functionalities.
This technical guide provides an in-depth exploration of the deprotection of the N-acetyl group from 1-acetyl-2,3-dihydro-1H-indole-5-sulfonyl chloride and its derivatives. The presence of the sulfonyl chloride moiety introduces a significant chemical challenge, as this group is susceptible to hydrolysis, especially under basic conditions. Therefore, the selection of a deprotection strategy that is both efficient for amide bond cleavage and chemoselective in preserving the integrity of the sulfonyl chloride is of utmost importance.
This document will detail a reliable acid-catalyzed hydrolysis protocol and explore milder, alternative methods for this key transformation. By understanding the underlying chemical principles and having access to detailed experimental procedures, researchers can confidently navigate this crucial synthetic step in their drug discovery and development endeavors.
Core Principles: The Chemistry of N-Acetyl Deprotection and Sulfonyl Chloride Stability
The deprotection of an N-acetyl group from an indoline ring is fundamentally an amide hydrolysis reaction. This transformation can be catalyzed by either acid or base.[1]
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the acetyl group is protonated, which increases the electrophilicity of the carbonyl carbon. A nucleophile, typically water present in the reaction medium, then attacks the activated carbonyl carbon. Subsequent proton transfers and elimination of the indoline nitrogen lead to the formation of the deacetylated indoline and acetic acid.
Base-Catalyzed Hydrolysis: In the presence of a strong base, such as hydroxide, the hydroxide ion acts as the nucleophile, directly attacking the carbonyl carbon of the acetyl group. This is followed by the elimination of the indoline anion, which is subsequently protonated by the solvent to yield the free indoline.
A critical consideration for the deprotection of this compound is the stability of the sulfonyl chloride functional group. Sulfonyl chlorides are reactive electrophiles and are prone to hydrolysis to the corresponding sulfonic acid. Generally, sulfonyl chlorides exhibit greater stability in acidic to neutral conditions and are more susceptible to hydrolysis under basic conditions.[2][3] This inherent reactivity profile strongly suggests that an acid-catalyzed deprotection of the N-acetyl group would be the more prudent approach to maintain the integrity of the sulfonyl chloride moiety.
Recommended Protocol: Acid-Catalyzed Deprotection of this compound
This protocol is adapted from established procedures for the hydrolysis of similar N-acetylindoline derivatives and is optimized for the selective removal of the acetyl group while preserving the sulfonyl chloride.[1]
Materials and Reagents
-
This compound
-
Ethanol (anhydrous)
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized Water
-
Ethyl Acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Rotary Evaporator
-
Magnetic Stirrer and Stir Bar
-
Ice Bath
-
Separatory Funnel
-
Standard Glassware (round-bottom flask, condenser, etc.)
Experimental Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in ethanol (10-20 mL per gram of substrate).
-
Addition of Acid: To the stirred solution, slowly add concentrated hydrochloric acid (2.0-4.0 eq). The addition may be exothermic, and it is advisable to cool the flask in an ice bath during this step. For reactions sensitive to water, ethanolic HCl, prepared by the careful addition of acetyl chloride to anhydrous ethanol, can be used.[4]
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature for 2-6 hours.
-
Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the consumption of the starting material.
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. Ensure the final pH is neutral to slightly basic (pH 7-8).
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with deionized water (2 x 20 mL) and then with brine (1 x 20 mL).
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude 2,3-dihydro-1H-indole-5-sulfonyl chloride can be purified by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to afford the pure product.
Workflow Diagram
Caption: Deprotection of the N-acetyl group.
Conclusion and Future Perspectives
The selective deprotection of the N-acetyl group from this compound is a critical transformation in the synthesis of novel indoline-based compounds. The acid-catalyzed hydrolysis protocol presented here offers a reliable and well-precedented method. The inherent stability of the sulfonyl chloride group under acidic conditions makes this the primary recommended approach.
For substrates bearing additional acid-sensitive functionalities, the exploration of milder alternatives such as Schwartz's reagent, Me₃SI, or enzymatic methods is warranted. While these methods may require further optimization for this specific substrate, they represent the forefront of chemoselective synthesis and offer the potential for highly specific and gentle deprotection.
This guide provides researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to successfully perform this challenging yet essential deprotection, thereby accelerating the discovery and development of new therapeutics.
References
-
Sultane, P. R., Mete, T., & Bhat, R. G. (2014). Chemoselective N-deacetylation under mild conditions. Organic & Biomolecular Chemistry, 12(2), 261-264. [Link]
-
Vaickelioniene, R., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Pharmaceuticals, 15(11), 1423. [Link]
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Ferrari, V., et al. (2015). Chemoselective N-Deacetylation of Protected Nucleosides and Nucleotides Promoted by Schwartz's Reagent. Molecules, 20(5), 8938-8957. [Link]
-
Shevchuk, O. I., et al. (2023). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. [Link]
-
Wikipedia contributors. (2023). Schwartz's reagent. Wikipedia, The Free Encyclopedia. [Link]
-
Shevchuk, O. I., et al. (2023). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. [Link]
-
Reddy, B. V. S., et al. (2021). Me3SI-promoted chemoselective deacetylation: a general and mild protocol. RSC Advances, 11(31), 19137-19145. [Link]
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SigutLabs. (2023). Schwartz's reagent - Reagent of the month August. [Link]
-
Reddit. (2016). Hydrolysis stable sulfonyl chlorides. [Link]
-
Reddy, B. V. S., et al. (2021). Me3SI-promoted chemoselective deacetylation: a general and mild protocol. Semantic Scholar. [Link]
-
Reddy, B. V. S., et al. (2021). Previous advances, and the Me3SI-catalyzed chemoselective deacetylation developed in this work. ResearchGate. [Link]
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Harikrishna, S., & Ravindranath, L. K. (2015). Synthesis, characterization and antimicrobial activities of N-substituted indoline derivatives of sultams. Der Pharma Chemica, 7(1), 62-67. [Link]
-
Zatorski, A., et al. (2000). Diastereoselective Conjugate Reduction With Samarium Diiodide: Asymmetric Synthesis of Methyl (2S,3R)-N-acetyl-2-amino-2,3-dideuterio-3-phenylpropionate. Tetrahedron Letters, 41(42), 8121-8124. [Link]
-
ResearchGate. (2015). Are there any differences between normal HCl and ethanolic HCl (from acetyl chloride + ethanol) in organic reactions?. [Link]
-
Wikipedia contributors. (2023). Sulfonyl halide. Wikipedia, The Free Encyclopedia. [Link]
-
Nacsa, E. D., & Lambert, T. H. (2015). Synthesis of sulfonyl chloride substrate precursors. Supporting Information for Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. [Link]
-
Kaczmarek, M. B., et al. (2022). Enzymatic deacetylation of chitin treated with ionic liquids. Carbohydrate Polymers, 277, 118859. [Link]
-
Uttamsingh, V., Keller, D. A., & Anders, M. W. (1998). Acylase I-catalyzed deacetylation of N-acetyl-L-cysteine and S-alkyl-N-acetyl-L-cysteines. Chemical Research in Toxicology, 11(7), 800-809. [Link]
-
Reissig, H.-U., et al. (2012). Samarium(II)‐Promoted Cyclizations of Nonactivated Indolyl Sulfinyl Imines to Polycyclic Tertiary Carbinamines. Refubium - Freie Universität Berlin. [Link]
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Cornella, J., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(51), 18235-18240. [Link]
-
Araki, Y., & Onodera, K. (1972). Enzymatic deacetylation of N-acetylglucosamine residues in cell wall peptidoglycan. Journal of Biochemistry, 71(4), 707-710. [Link]
-
Al-Hourani, B. J., et al. (2023). Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent. Molecules, 28(15), 5801. [Link]
-
Moussa, Z., & Romo, D. (2006). Mild Deprotection of Primary N-(p-Toluenesulfonyl) Amides with SmI2 Following Trifluoroacetylation. Synlett, 2006(20), 3294-3298. [Link]
-
Macmillan Group. (2013). Samarium Iodide. [Link]
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Wights, M. C., et al. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 27(6), 1109-1118. [Link]
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Palmarola-Adrados, M., et al. (2015). Acid-based hydrolysis processes for ethanol from lignocellulosic materials: A review. Bioresource Technology, 185, 417-426. [Link]
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Gorrod, J. W. (1971). The deacetylation of N-arylacetamides in vitro. Biochemical Journal, 123(2), 10P-11P. [Link]
-
Ziyaev, A. A., et al. (2017). Acid-catalyzed hydrolysis of sulfonamide 1 to acid 6 and compound 7. ResearchGate. [Link]
-
Bentley, T. W., & Jones, R. O. (1993). S(N)2 Mechanism for Alcoholysis, Aminolysis, and Hydrolysis of Acetyl Chloride. Journal of the Chemical Society, Perkin Transactions 2, (12), 2351-2357. [Link]
-
Xia, P., et al. (2019). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry. RSC Advances, 9(21), 11956-11964. [Link]
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Scale-up Synthesis of 1-Acetyl-2,3-dihydro-1H-indole-5-sulfonyl Chloride: An Application and Protocol Guide
Abstract
This comprehensive guide provides a detailed protocol and in-depth scientific rationale for the scale-up synthesis of 1-acetyl-2,3-dihydro-1H-indole-5-sulfonyl chloride, a key intermediate in the development of various pharmaceutical agents. Addressed to researchers, chemists, and process development professionals, this document moves beyond a simple recitation of steps to elucidate the underlying chemical principles, safety considerations, and process optimization strategies essential for transitioning from laboratory to pilot or industrial scale. We will explore the mechanism of electrophilic aromatic substitution, tackle the challenges of handling highly reactive reagents like chlorosulfonic acid, and provide a robust, validated protocol for synthesis, purification, and characterization of the target compound.
Introduction: The Significance of the Indoline Scaffold
The indoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique structural and electronic properties allow for specific interactions with a variety of biological targets. The introduction of a sulfonyl chloride group at the 5-position of the N-acetylated indoline ring creates a highly versatile intermediate, this compound (CAS No: 52206-05-0). This functional group acts as a powerful electrophile, readily reacting with nucleophiles such as primary and secondary amines to form a diverse array of sulfonamides. These sulfonamides are a cornerstone in drug discovery, with applications as carbonic anhydrase inhibitors, antiviral agents, and more.
The controlled, safe, and efficient synthesis of this intermediate on a larger scale is therefore a critical step in the drug development pipeline. This guide provides the necessary framework to achieve this, balancing chemical efficiency with stringent safety and quality standards.
The Synthetic Strategy: Electrophilic Aromatic Substitution
The synthesis of this compound is achieved through the direct chlorosulfonation of 1-acetylindoline. This reaction is a classic example of electrophilic aromatic substitution (EAS). The acetyl group on the indoline nitrogen is an activating, ortho-, para-directing group. Due to the steric hindrance at the ortho-positions (4 and 6), the electrophilic substitution occurs predominantly at the para-position (5).
Reaction Mechanism
The reaction proceeds via the in-situ generation of a potent electrophile from chlorosulfonic acid. While the exact nature of the electrophile can be complex, it is often considered to be the chlorosulfonium ion (SO₂Cl⁺), which is generated through the self-protonation of chlorosulfonic acid.
Caption: Mechanism of Chlorosulfonation.
The N-acetylindoline attacks the electrophile to form a resonance-stabilized carbocation intermediate (sigma complex). A subsequent deprotonation restores the aromaticity of the ring, yielding the corresponding sulfonic acid. In the presence of excess chlorosulfonic acid, the sulfonic acid is then converted to the final sulfonyl chloride product.
Preparatory Step: Synthesis of 1-Acetylindoline
For a comprehensive process, the synthesis of the starting material, 1-acetylindoline, is also detailed. This is typically a high-yielding reaction.
Materials and Equipment
| Reagent/Solvent | Grade | Supplier |
| Indoline | 98% | Commercial |
| Acetic Anhydride | Reagent | Commercial |
| Pyridine | Anhydrous | Commercial |
| Dichloromethane (DCM) | Anhydrous | Commercial |
-
Reaction vessel with mechanical stirrer, dropping funnel, and nitrogen inlet.
-
Standard laboratory glassware for work-up.
Protocol
-
To a solution of indoline (1.0 eq) in dichloromethane, add pyridine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 1-acetylindoline as a solid.
Scale-up Synthesis of this compound
This section details the protocol for the chlorosulfonation reaction, with specific considerations for scaling up the process.
Materials and Equipment
| Reagent/Solvent | Molar Eq. | Grade | Notes |
| 1-Acetylindoline | 1.0 | >98% | Starting material |
| Chlorosulfonic Acid | ~6.6 | Reagent | Highly corrosive and reactive |
| Dichloromethane (DCM) | - | Anhydrous | Solvent for extraction |
| Crushed Ice/Water | - | - | For quenching |
-
Jacketed glass reactor with a mechanical stirrer, temperature probe, nitrogen inlet, and a gas outlet connected to a scrubber containing a sodium hydroxide solution.
-
Addition funnel or a dosing pump for controlled addition of the starting material.
-
Large vessel for quenching.
-
Filtration apparatus (e.g., Nutsche filter-dryer).
Experimental Workflow
Caption: Scale-up Synthesis Workflow.
Detailed Protocol
-
Reactor Setup: In a dry, jacketed reactor equipped with a mechanical stirrer, temperature probe, and a gas outlet connected to a caustic scrubber, charge chlorosulfonic acid (approx. 6.6 molar equivalents).
-
Cooling: Start the chiller for the reactor jacket and cool the chlorosulfonic acid to 0-5 °C with stirring.
-
Substrate Addition: Add 1-acetylindoline (1.0 molar equivalent) portion-wise to the stirred chlorosulfonic acid. The rate of addition should be carefully controlled to maintain the internal temperature between 0-5 °C. This step is highly exothermic and generates a large volume of HCl gas, which must be safely neutralized by the scrubber.[1]
-
Reaction: Once the addition is complete, slowly raise the temperature of the reaction mixture to 50 °C and hold for 2 hours. Monitor the reaction progress by a suitable analytical method (e.g., HPLC) until the starting material is consumed.
-
Cooling for Quench: After the reaction is complete, cool the mixture down to room temperature.
-
Quenching: In a separate, larger vessel equipped with a powerful stirrer, prepare a mixture of crushed ice, water, and a water-immiscible organic solvent like dichloromethane (DCM). The volume should be sufficient to handle the heat of quenching. Slowly and carefully, transfer the reaction mixture into the vigorously stirred quench mixture. This should be done at a rate that maintains the quench temperature below 10 °C. This solvent quench method is safer for larger scales and helps to immediately extract the product, protecting it from hydrolysis.[2]
-
Work-up:
-
Allow the layers to separate and transfer the organic (DCM) layer to a separate vessel.
-
Extract the aqueous layer with additional DCM.
-
Combine the organic layers and wash with cold brine to remove residual acids.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Isolation and Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product as a solid.
-
The crude product can be purified by crystallization. A common solvent system for similar sulfonyl chlorides is a mixture of a good solvent (like ethyl acetate or DCM) and a poor solvent (like hexanes or heptane). The crude solid is dissolved in a minimal amount of the hot good solvent, and the poor solvent is added until turbidity is observed. Upon cooling, the purified product crystallizes out.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Safety and Hazard Management
The scale-up of this synthesis requires a stringent focus on safety due to the use of highly hazardous materials.
-
Chlorosulfonic Acid (ClSO₃H): This is a highly corrosive and reactive substance. It reacts violently with water, releasing significant heat and toxic fumes (HCl and H₂SO₄).[3]
-
Personal Protective Equipment (PPE): A full acid-resistant suit, including gloves, boots, and a face shield, is mandatory. Respiratory protection, such as a self-contained breathing apparatus, should be available for emergencies.
-
Handling: Use in a well-ventilated area, preferably a walk-in fume hood for larger scales. All equipment must be scrupulously dry.
-
Spills: Neutralize spills with a dry, inert material like sodium bicarbonate or soda ash. Do not use water directly on a spill.
-
-
HCl Gas Evolution: The reaction generates a significant amount of hydrogen chloride gas. A robust and efficient gas scrubbing system containing a caustic solution (e.g., NaOH) is essential to neutralize the off-gassing.[1]
-
Exothermic Reactions: Both the addition of the substrate to chlorosulfonic acid and the quenching of the reaction mixture are highly exothermic. A reliable cooling system for the reactor and careful control of addition rates are critical to prevent thermal runaway.[2]
Analytical Characterization
The final product should be characterized to confirm its identity and purity.
| Property | Expected Value |
| Appearance | White to off-white solid |
| Molecular Formula | C₁₀H₁₀ClNO₃S |
| Molecular Weight | 259.71 g/mol |
| Purity (HPLC) | >98% |
| 1H NMR (CDCl₃, 400 MHz) | Expected chemical shifts (δ, ppm): Aromatic protons in the range of 7.5-8.5 ppm, methylene protons of the indoline ring around 3.0-4.5 ppm, and the acetyl methyl protons around 2.2 ppm. |
| 13C NMR (CDCl₃, 101 MHz) | Expected chemical shifts (δ, ppm): Carbonyl carbon around 168 ppm, aromatic carbons between 110-150 ppm, methylene carbons of the indoline ring, and the acetyl methyl carbon. |
Troubleshooting
| Problem | Potential Cause | Solution |
| Low Yield | Incomplete reaction. | Ensure the reaction is heated for a sufficient time at the correct temperature. Monitor by HPLC. |
| Hydrolysis of the sulfonyl chloride during work-up. | Ensure the quenching is done at a low temperature and that the product is promptly extracted into the organic phase. Minimize contact time with the aqueous acidic phase.[4] | |
| Formation of Diaryl Sulfone Byproduct | High reaction temperature. | Maintain strict temperature control during the addition of the substrate and the reaction itself.[4] |
| Disulfonation | Excessively harsh reaction conditions (high temperature, long reaction time). | Adhere to the recommended reaction parameters. |
Conclusion
The scale-up synthesis of this compound is a feasible and efficient process when conducted with a thorough understanding of the underlying chemistry and with strict adherence to safety protocols. The detailed procedures and insights provided in this guide are intended to equip researchers and process chemists with the necessary knowledge to successfully and safely produce this valuable intermediate on a larger scale, thereby facilitating the advancement of drug discovery and development programs that rely on the versatile indoline scaffold.
References
- BenchChem. (2025). Application Notes and Protocols for the Scale-up Synthesis of Sulfonyl Chlorides. BenchChem.
- BenchChem. (2025). Temperature control in the synthesis of 4-(chlorosulfonyl)benzoic acid to minimize side reactions. BenchChem.
- Chemctron Corporation. (1963). Production of organic sulfonyl chlorides. US3108137A.
- Sigma-Aldrich. This compound. Product Page.
- Manchester Organics. 1-Acetyl-5-indoline sulfonyl chloride. Product Page.
- Ambeed. 1-Acetylindoline-5-sulfonyl chloride. Product Page.
- Roper, T. D., et al. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Molecules, 28(10), 4234.
- Organic Syntheses. Sulfanilyl chloride, N-acetyl-.
- MDPI. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Molecules, 27(23), 8206.
- Organic Syntheses Procedure. Sulfanilyl chloride, N-acetyl.
- Veolia North America. (n.d.). Chlorosulfonic Acid.
- Fisher Scientific. (2025).
- NOAA. CHLOROSULFONIC ACID. CAMEO Chemicals.
- Loba Chemie. (2019). CHLOROSULFONIC ACID FOR SYNTHESIS MSDS.
- DuPont. (n.d.). CSA.
- New Jersey Department of Health. (n.d.). HAZARD SUMMARY - CHLOROSULPHONIC ACID.
- BenchChem. (2025). A Comparative Guide to the Synthetic Routes for 1-Acetylindoline.
- Sigma-Aldrich. 1-Acetylindoline. Product Page.
- Cremlyn, R. J. (2002). Chlorosulfonic Acid: A Versatile Reagent. Royal Society of Chemistry.
- Bassin, J. P., Cremlyn, R. J., & Swinbourne, F. J. (1991). REVIEW. CHLOROSULFONATION OF AROMATIC AND HETERO-AROMATIC SYSTEMS.
- Chemistry Stack Exchange. (2015).
Sources
Application Note: A Multi-Technique Approach for the Comprehensive Characterization of 1-acetyl-2,3-dihydro-1H-indole-5-sulfonyl chloride and its Process-Related Products
Abstract
This technical guide provides a comprehensive suite of analytical methodologies for the definitive characterization of 1-acetyl-2,3-dihydro-1H-indole-5-sulfonyl chloride (Ac-Ind-SO₂Cl), a key intermediate in pharmaceutical synthesis. Recognizing the critical need for robust analytical controls in drug development, this document details optimized protocols for structural elucidation, purity assessment, and quantitative analysis. We present an integrated workflow leveraging Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Thermal Analysis (DSC/TGA). This guide is designed for researchers, analytical scientists, and quality control professionals, offering not just procedural steps, but also the scientific rationale behind the selection of specific techniques and parameters to ensure data integrity and batch-to-batch consistency.
Introduction: The Analytical Imperative
This compound is a pivotal building block whose purity and structural integrity directly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Its reactive sulfonyl chloride moiety, while essential for subsequent synthetic transformations, also presents analytical challenges, including potential hydrolysis and side-product formation. A multi-faceted analytical strategy is therefore not just recommended but essential for a comprehensive understanding of the material's properties. This guide moves beyond simple data reporting, providing a logical framework for method selection and data interpretation.
Foundational Structural Elucidation
The primary identification and structural confirmation of Ac-Ind-SO₂Cl rely on the synergistic use of NMR, MS, and FT-IR. Each technique provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
NMR spectroscopy is the cornerstone for unambiguous structure elucidation, providing detailed information about the chemical environment of each proton and carbon atom.[1]
Predicted ¹H and ¹³C NMR Data: The following tables outline the predicted chemical shifts for the title compound, based on established values for 1-acetylindoline and the known electronic effects of the sulfonyl chloride group.[2][3]
Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~8.3 - 8.1 | m | 2H | Ar-H (H-4, H-6) |
| ~7.8 | d | 1H | Ar-H (H-7) |
| ~4.2 | t | 2H | -N-CH₂- (H-2) |
| ~3.2 | t | 2H | -CH₂-Ar (H-3) |
| ~2.3 | s | 3H | -CO-CH₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Carbon Assignment |
| ~169.5 | C=O (Amide) |
| ~145.0 | Quaternary Ar-C (C-N) |
| ~140.0 | Quaternary Ar-C (C-S) |
| ~133.0 | Quaternary Ar-C |
| ~128.0 | Ar-CH |
| ~126.0 | Ar-CH |
| ~117.0 | Ar-CH |
| ~49.0 | -N-CH₂- |
| ~28.0 | -CH₂-Ar |
| ~24.0 | -CO-CH₃ |
Protocol 2.1: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry NMR tube.
-
Add approximately 0.6 mL of deuterated chloroform (CDCl₃). Due to the reactivity of sulfonyl chlorides, aprotic deuterated solvents are required.[1]
-
Cap the tube and gently agitate to ensure complete dissolution.
-
-
Instrument Parameters (500 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single-pulse (e.g., zg30).
-
Spectral Width: 0-15 ppm.
-
Acquisition Time: 3-4 seconds.
-
Relaxation Delay (D1): 2-5 seconds.
-
Number of Scans: 16-32.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse (e.g., zgpg30).
-
Spectral Width: 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
-
-
Data Processing:
-
Apply Fourier transform, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).
-
Integrate ¹H NMR signals to confirm proton ratios.
-
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the crucial molecular weight of the compound and offers structural insights through its fragmentation pattern.[4][5] Electrospray Ionization (ESI) is a suitable soft ionization technique.
Expected MS Data:
-
Molecular Formula: C₁₀H₁₀ClNO₃S[3]
-
Molecular Weight: 259.71 g/mol [3]
-
[M+H]⁺: m/z 260.0
-
Key Fragmentation Pathways: The primary fragmentation is expected to involve the loss of the sulfonyl chloride group or cleavage of the indoline ring structure. The presence of the chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic isotopic pattern for chlorine-containing fragments.[6]
Protocol 2.2: LC-MS Analysis
-
Sample Preparation:
-
Prepare a stock solution of the sample in acetonitrile at a concentration of 1 mg/mL.
-
Dilute the stock solution to approximately 10 µg/mL with the initial mobile phase.
-
-
Instrumentation (LC-QTOF MS):
-
LC Conditions: (See HPLC section for column and mobile phase details).
-
MS Conditions (Positive ESI Mode):
-
Ion Source: Electrospray Ionization (ESI).
-
Capillary Voltage: 3.5 kV.
-
Drying Gas (N₂): 8.0 L/min.
-
Gas Temperature: 325 °C.
-
Fragmentor Voltage: 150 V.
-
Mass Range: m/z 50-500.
-
-
-
Data Analysis:
-
Identify the protonated molecular ion [M+H]⁺.
-
Analyze the tandem MS (MS/MS) spectrum to identify characteristic fragment ions and propose fragmentation pathways.
-
FT-IR Spectroscopy: Functional Group Fingerprinting
FT-IR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups.[5] For Ac-Ind-SO₂Cl, the characteristic absorptions of the sulfonyl chloride and the amide carbonyl are of primary interest.
Table 3: Key FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1665 | Strong | Amide C=O stretch |
| ~1370 & ~1175 | Strong | Asymmetric & Symmetric S=O stretch of SO₂Cl[6] |
| ~3000-2850 | Medium | Aliphatic C-H stretch |
| ~1600, ~1480 | Medium | Aromatic C=C stretch |
Protocol 2.3: FT-IR Spectroscopy (KBr Pellet Method)
-
Sample Preparation:
-
Grind 1-2 mg of the solid sample to a fine powder in a dry agate mortar.
-
Add approximately 100-200 mg of dry KBr powder and mix thoroughly.
-
Press the mixture into a transparent pellet using a hydraulic press.
-
-
Instrument Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
Identify the characteristic absorption bands.
-
Purity and Quantitative Analysis
Beyond structural confirmation, determining the purity of Ac-Ind-SO₂Cl is paramount. HPLC provides a detailed impurity profile, while quantitative NMR (qNMR) offers a highly accurate assay without the need for a specific reference standard of the analyte.
High-Performance Liquid Chromatography (HPLC): Impurity Profiling
A robust reverse-phase HPLC method is essential for separating the main component from starting materials, by-products, and degradation products (e.g., the corresponding sulfonic acid).
Figure 1: Analytical Workflow Diagram
Caption: Integrated workflow for the characterization of Ac-Ind-SO₂Cl.
Protocol 3.1: Reverse-Phase HPLC
-
Instrumentation:
-
HPLC system with a UV or Diode Array Detector (DAD).
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Column Temperature: 30 °C.
-
-
Mobile Phase:
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
-
Gradient Elution:
-
Time (min) | %B
-
---|---
-
0 | 30
-
20 | 80
-
25 | 80
-
26 | 30
-
30 | 30
-
-
Run Parameters:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in acetonitrile to a concentration of approximately 0.5 mg/mL.
-
-
Data Analysis:
-
Integrate all peaks and calculate the area percentage to determine the purity profile. Identify and quantify any known impurities using reference standards if available.
-
Quantitative NMR (qNMR): Absolute Purity Determination
qNMR is a primary analytical method that allows for the determination of purity without a chemically identical reference standard.[7][8] The signal intensity is directly proportional to the number of nuclei, enabling accurate quantification against a certified internal standard.[1]
Figure 2: qNMR Protocol Flowchart
Caption: Step-by-step workflow for quantitative NMR (qNMR) analysis.
Protocol 3.2: Quantitative ¹H NMR (qNMR)
-
Materials:
-
Analyte: this compound.
-
Internal Standard (IS): Certified maleic acid (or another suitable standard with non-overlapping peaks).
-
Solvent: DMSO-d₆ (often preferred for qNMR due to its lower volatility and ability to dissolve a wide range of compounds).
-
-
Sample Preparation:
-
Accurately weigh approximately 15-20 mg of the analyte into a clean vial.
-
Accurately weigh approximately 10 mg of the certified internal standard into the same vial.
-
Add approximately 0.7 mL of DMSO-d₆.
-
Ensure complete dissolution by gentle vortexing.
-
-
Instrument Parameters (500 MHz):
-
Pulse Program: Standard single-pulse with a calibrated 90° pulse.
-
Relaxation Delay (D1): At least 5 times the longest T₁ relaxation time of both the analyte and IS protons (typically 30-60 seconds to ensure full relaxation).
-
Number of Scans: 64-128 for high signal-to-noise.
-
-
Data Processing and Calculation:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved, non-overlapping signal for the analyte (e.g., the acetyl protons) and a signal for the internal standard.
-
Calculate the purity using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_analyte / m_analyte) * (m_IS / M_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the internal standard
-
-
Physicochemical Characterization: Thermal Properties
Thermal analysis provides critical information on the melting point, thermal stability, and presence of solvates or hydrates.
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
DSC is used to determine the melting point and heat of fusion, while TGA measures changes in mass as a function of temperature, indicating thermal decomposition or loss of volatiles.
Expected Thermal Data:
-
Melting Point: Approximately 172 °C.[9]
-
TGA: The compound is expected to be stable up to its melting point, after which decomposition will be observed as a significant mass loss.
Protocol 4.1: DSC/TGA Analysis
-
Instrumentation:
-
Simultaneous TGA/DSC instrument or separate units.
-
-
Sample Preparation:
-
Accurately weigh 3-5 mg of the sample into an aluminum pan (for DSC) or a ceramic/platinum pan (for TGA).
-
-
DSC Method:
-
Heat the sample from 25 °C to 200 °C at a rate of 10 °C/min under a nitrogen atmosphere.
-
Determine the onset temperature and peak maximum of the melting endotherm.
-
-
TGA Method:
-
Heat the sample from 25 °C to 500 °C at a rate of 10 °C/min under a nitrogen atmosphere.
-
Record the mass loss as a function of temperature to determine the decomposition profile.
-
Safety and Handling
Sulfonyl chlorides are reactive compounds that require careful handling. They are corrosive and moisture-sensitive.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated fume hood. Avoid contact with skin and eyes. Do not breathe dust or vapors.[3]
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place away from moisture.[9]
-
Spills: In case of a spill, contain the material with an inert absorbent (e.g., sand or vermiculite) and place it in a sealed container for disposal. Do not use water to clean up spills, as this can lead to a reaction.[3]
Conclusion
The comprehensive characterization of this compound requires a multi-technique analytical approach. The integration of NMR, MS, and FT-IR provides definitive structural confirmation. Chromatographic methods, specifically HPLC, are indispensable for assessing the impurity profile, while qNMR offers a highly accurate and direct method for determining absolute purity. Finally, thermal analysis yields crucial data on the material's physicochemical properties. The protocols and data presented in this guide provide a robust framework for ensuring the quality and consistency of this critical pharmaceutical intermediate, supporting accelerated and reliable drug development programs.
References
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Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. PMC - NIH. Available at: [Link]
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Study of Mass Spectra of Some Indole Derivatives. Scirp.org. Available at: [Link]
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Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. PubMed. Available at: [Link]
-
A Guide to Quantitative NMR (qNMR). Emery Pharma. Available at: [Link]
-
Thermal Analysis of Pharmaceuticals Handbook. Mettler Toledo. Available at: [Link]
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Reliable Characterization of Pharmaceuticals Using Thermal Analysis. NETZSCH. Available at: [Link]
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IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. Available at: [Link]
-
HPLC determination of chlorobenzenes, benzenesulphonyl chlorides and benzenesulphonic acids in industrial waste water. ResearchGate. Available at: [Link]
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Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions. Available at: [Link]
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Synthesis of sulfonyl chloride substrate precursors. Available at: [Link]
-
SULPHURYL CHLORIDE. SD Fine-Chem. Available at: [Link]
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The Versatile Role of 1-Acetyl-2,3-dihydro-1H-indole-5-sulfonyl Chloride in Medicinal Chemistry: Application Notes and Protocols
Introduction: The Indoline Scaffold as a Privileged Structure in Drug Discovery
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their ability to interact with a diverse range of biological targets. The indoline scaffold is a prime example of such a core, demonstrating remarkable versatility and therapeutic potential across various diseases, including cancer, inflammatory conditions, and neurodegenerative disorders.[1] Its rigid, bicyclic structure provides an excellent foundation for the design of potent and selective ligands. This guide focuses on a key derivative, 1-acetyl-2,3-dihydro-1H-indole-5-sulfonyl chloride (ASC) , a versatile building block for the synthesis of novel therapeutic agents.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides in-depth application notes, detailed experimental protocols, and the scientific rationale behind the use of ASC in the synthesis of medicinally relevant compounds, with a particular focus on the development of next-generation anticoagulants.
Chemical Profile of this compound
| Property | Value | Reference |
| CAS Number | 52206-05-0 | [2] |
| Molecular Formula | C₁₀H₁₀ClNO₃S | [2][3] |
| Molecular Weight | 259.71 g/mol | [2] |
| Appearance | Solid | |
| Synonyms | N-acetylindoline-5-sulfonyl chloride, 1-acetyl-5-indolinesulfonyl chloride | [2] |
Core Application: Synthesis of Indoline-5-Sulfonamides
The primary utility of this compound in medicinal chemistry lies in its function as a precursor for the synthesis of a wide array of indoline-5-sulfonamides. The sulfonyl chloride moiety is a highly reactive electrophile that readily undergoes nucleophilic attack by primary and secondary amines, forming a stable sulfonamide linkage. This reaction, a variation of the classical Hinsberg reaction, is a cornerstone of sulfonamide synthesis.[4]
The resulting sulfonamide derivatives are of significant interest as they can be designed to target a multitude of enzymes and receptors. For instance, indoline-5-sulfonamides have been investigated as potent inhibitors of carbonic anhydrases, particularly the cancer-related isoforms CA IX and CA XII.[5]
Workflow for the Synthesis of Indoline-5-Sulfonamides
The general workflow for the preparation of indoline-5-sulfonamides from indoline involves a three-step process, beginning with the protection of the indoline nitrogen, followed by sulfonation, and finally, reaction with a desired amine.
Sources
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Synthesis of novel heterocyclic compounds using 1-acetyl-2,3-dihydro-1H-indole-5-sulfonyl chloride
An Application Guide to the Synthesis of Novel Heterocyclic Compounds Using 1-acetyl-2,3-dihydro-1H-indole-5-sulfonyl chloride
Authored by: Gemini, Senior Application Scientist
Abstract
The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its derivatization offers a powerful strategy for the development of novel therapeutic agents. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of This compound as a versatile electrophilic building block for the synthesis of a diverse array of heterocyclic compounds, primarily focusing on the robust and ubiquitous sulfonamide linkage. We will explore the causality behind experimental choices, provide detailed, validated protocols, and present data in a clear, accessible format.
Introduction: The Strategic Value of the Indoline-5-Sulfonamide Scaffold
Sulfonyl chlorides (R-SO₂Cl) are highly reactive intermediates that serve as pivotal precursors in drug discovery.[3] Their reaction with primary and secondary amines to form sulfonamides (-SO₂NR₂) is one of the most reliable and widely used transformations in medicinal chemistry.[4] The resulting sulfonamide group is metabolically stable and possesses a unique tetrahedral geometry, capable of forming critical hydrogen bond interactions with biological targets.[3] This has led to the development of numerous blockbuster drugs, including antibacterial "sulfa drugs," carbonic anhydrase inhibitors, and antiviral agents.
The starting material, This compound (CAS 52206-05-0), combines this reactive sulfonyl chloride group with the desirable indoline core.[5] The acetyl group at the N-1 position serves a dual purpose: it protects the indoline nitrogen from participating in unwanted side reactions and modulates the electronic properties of the aromatic ring. This pre-functionalized, stable, and reactive building block provides a direct and efficient entry point for creating libraries of novel indoline-5-sulfonamide derivatives for screening and lead optimization.[6]
Core Reaction: Synthesis of Indoline-5-Sulfonamides
The primary application of 1-acetylindoline-5-sulfonyl chloride is its reaction with a wide range of nitrogen nucleophiles (primary and secondary amines) to yield the corresponding sulfonamides. This reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride (HCl). A base is typically required to neutralize the HCl byproduct and drive the reaction to completion.[4]
Figure 1: General reaction scheme for the synthesis of N-substituted indoline-5-sulfonamides.
Rationale for Experimental Design
-
Choice of Solvent: Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are commonly used.[7] They are relatively inert to the reactants and effectively solubilize both the sulfonyl chloride and a wide range of amines. The choice often depends on the solubility of the specific amine substrate.
-
Choice of Base: A non-nucleophilic organic base like triethylamine (TEA) or pyridine is preferred.[4] These bases efficiently scavenge the HCl generated during the reaction without competing with the primary/secondary amine as a nucleophile. An excess of the reactant amine can also serve as the base if it is readily available and inexpensive.
-
Temperature Control: The reaction is typically initiated at 0 °C. The addition of the sulfonyl chloride to the amine solution can be exothermic, and maintaining a low initial temperature helps to control the reaction rate and minimize the formation of potential side products. The reaction is then often allowed to warm to room temperature to ensure completion.[6]
Experimental Protocols
The following protocols provide step-by-step methodologies for the synthesis of representative indoline-5-sulfonamide derivatives.
Protocol 1: Synthesis of the Parent 1-Acetylindoline-5-sulfonamide (Unsubstituted)
This protocol is adapted from the synthesis of related sulfonamides and provides a robust method for creating the core, unsubstituted sulfonamide.[6]
Workflow Overview:
Figure 2: Experimental workflow for the synthesis of 1-acetylindoline-5-sulfonamide.
Materials:
-
This compound (MW: 259.71 g/mol )[8]
-
Ammonium hydroxide (NH₄OH), 28-30% solution
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (HCl), 1 N aqueous solution
-
Deionized water
-
Standard laboratory glassware, magnetic stirrer, ice bath
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (5.0 g, 19.25 mmol) in anhydrous THF (30 mL).
-
Cool the solution to 0 °C using an ice-water bath.
-
Slowly add concentrated ammonium hydroxide (approx. 7.0 mL, ~65 mmol) dropwise to the stirred solution over 10 minutes. A precipitate may form.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1 hour.
-
Remove the THF under reduced pressure using a rotary evaporator.
-
Dilute the remaining residue with deionized water (50 mL).
-
Adjust the pH of the aqueous suspension to approximately 7-8 by the careful addition of 1 N HCl. This ensures the product is in its neutral form.
-
Collect the resulting solid precipitate by vacuum filtration, washing the filter cake with cold deionized water (2 x 20 mL).
-
Dry the solid under vacuum to a constant weight to yield 1-acetylindoline-5-sulfonamide as a white or off-white powder.
Protocol 2: Synthesis of an N-Alkyl/Aryl Indoline-5-sulfonamide (General Procedure)
This general protocol can be adapted for a wide range of primary and secondary amines to generate a library of derivatives.[4][7]
Materials:
-
This compound (MW: 259.71 g/mol )
-
Amine of interest (e.g., benzylamine, morpholine, aniline) (1.1 equivalents)
-
Triethylamine (TEA) or Pyridine (1.5 equivalents)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the desired amine (1.1 mmol) and triethylamine (1.5 mmol) in anhydrous DCM (10 mL) at 0 °C, add a solution of this compound (1.0 mmol, 260 mg) in anhydrous DCM (5 mL) dropwise.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 4-12 hours (reaction progress can be monitored by TLC).
-
Upon completion, dilute the mixture with DCM (20 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 N HCl (1 x 15 mL, to remove excess base and amine), saturated NaHCO₃ solution (1 x 15 mL), and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure N-substituted sulfonamide.
Data Summary and Compound Characterization
The successful synthesis of novel compounds requires rigorous characterization. The following table presents representative data for sulfonamides synthesized using the protocols described above.
| Entry | Amine Nucleophile | Product Structure | Expected Yield (%) | Purification Method |
| 1 | Ammonia (NH₃) | 1-acetylindoline-5-sulfonamide | 85-95% | Precipitation/Filtration |
| 2 | Benzylamine | N-benzyl-1-acetylindoline-5-sulfonamide | 80-90% | Column Chromatography |
| 3 | Morpholine | 1-acetyl-5-(morpholinosulfonyl)indoline | 90-98% | Recrystallization |
| 4 | Aniline | N-phenyl-1-acetylindoline-5-sulfonamide | 75-85% | Column Chromatography |
Characterization Notes:
-
¹H NMR: Successful synthesis should show the disappearance of the sulfonyl chloride proton signal and the appearance of characteristic signals for the amine moiety, along with a sulfonamide N-H proton (if applicable), which is often broad and may be exchangeable with D₂O.
-
Mass Spectrometry (MS): ESI-MS should confirm the molecular weight of the desired product ([M+H]⁺ or [M+Na]⁺).
-
Purity: Assessed by HPLC or NMR, typically expected to be >95% after purification.[8]
Safety and Handling
-
This compound is a corrosive solid (Hazard statement H314) and is moisture-sensitive. It should be handled in a fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Organic solvents are flammable and should be handled with care, away from ignition sources.
-
Reactions should be conducted in well-ventilated areas.
Conclusion
This compound is a highly effective and versatile building block for the synthesis of novel indoline-based heterocyclic compounds. The protocols outlined in this guide are robust, scalable, and applicable to a wide range of amine nucleophiles, enabling the rapid generation of compound libraries for drug discovery and medicinal chemistry programs. The straightforward nature of the sulfonamide coupling reaction, combined with the biological relevance of the indoline scaffold, makes this an essential tool for the modern synthetic chemist.
References
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Construction of Unusual Indole-Based Heterocycles from Tetrahydro-1H-pyridazino[3,4-b]indoles. MDPI. Available at: [Link]
-
Synthesis of indolines. Organic Chemistry Portal. Available at: [Link]
-
Design, Synthesis, and Biological Evaluation of Indoline and Indole Derivatives as Potent and Selective α1A-Adrenoceptor Antagonists. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
Synthesis of sulfonyl chloride substrate precursors. Columbia University. Available at: [Link]
-
SYNTHESIS OF INDOLE FUSED HETEROCYCLIC COMPOUNDS. Middle East Technical University. Available at: [Link]
-
Synthesis of Medicinally Important Indole Derivatives: A Review. Bentham Science. Available at: [Link]
-
Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. PMC - NCBI. Available at: [Link]
-
Synthesis of some Heterocyclic Compounds Derived from. ResearchGate. Available at: [Link]
-
1-Acetyl-5-methyl-indoline-6-sulfonyl chloride | C11H12ClNO3S. PubChem. Available at: [Link]
-
Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface. Available at: [Link]
-
Preparation of sulfonamides from N-silylamines. PMC - NIH. Available at: [Link]
-
Synthesis of some Heterocyclic Compounds Derived from. R Discovery. Available at: [Link]
-
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Princeton University. Available at: [Link]
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- 7. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1-Acetylindoline-5-sulphonyl chloride | CymitQuimica [cymitquimica.com]
Application Note: Strategic Use of Protecting Groups in the Synthesis of 1-Acetyl-2,3-dihydro-1H-indole-5-sulfonyl Chloride Derivatives
Audience: Researchers, scientists, and drug development professionals.
Abstract: This guide provides a comprehensive technical overview of protecting group strategies for reactions involving 1-acetyl-2,3-dihydro-1H-indole-5-sulfonyl chloride. This key intermediate, featuring a reactive sulfonyl chloride and an N-acetylated indoline core, is pivotal in the synthesis of compounds with significant biological activity, particularly as carbonic anhydrase inhibitors.[1] We will explore the inherent stability and reactivity of the molecule, delineate scenarios where the N-acetyl group is a sufficient protecting group, and provide detailed protocols for its removal and replacement with alternative orthogonal protecting groups. This document is designed to empower researchers to make informed strategic decisions, ensuring high-yield, chemoselective transformations in complex multi-step syntheses.
Introduction: The Duality of this compound
The indoline-5-sulfonamide scaffold is a privileged structure in medicinal chemistry, frequently appearing in potent enzyme inhibitors and other therapeutic agents.[1] The title compound, this compound, serves as a versatile and highly valuable building block for accessing libraries of these molecules. Its utility stems from the presence of two key functional groups:
-
The Sulfonyl Chloride (-SO₂Cl): A powerful electrophile, this group readily reacts with a vast array of nucleophiles, most notably primary and secondary amines, to form stable sulfonamide linkages.[2] This reaction is the cornerstone of its application in drug discovery.
-
The N-Acetyl Group (-N(C=O)CH₃): This feature protects the indoline nitrogen, rendering it less nucleophilic and less susceptible to oxidation compared to a free secondary amine.[3] It also modulates the electronic properties of the heterocyclic system.
The central challenge and opportunity in using this reagent lie in understanding the interplay between these two groups. The N-acetyl group can be viewed as an "endogenous" protecting group. However, its stability is not absolute, and certain reaction conditions or synthetic goals may necessitate its removal and replacement. This guide provides the strategic framework and practical protocols to navigate these decisions.
Reactivity Profile and Strategic Considerations
The core of any synthetic strategy involving this molecule is a decision regarding the fate of the N-acetyl group. This decision is dictated by the planned reaction conditions and the desired final structure.
The N-Acetyl Group as a Sufficient Protector
For the most common application—the synthesis of N-substituted indoline-5-sulfonamides—the N-acetyl group is perfectly adequate. The reaction of the sulfonyl chloride with an amine is typically performed under mild, neutral, or slightly basic conditions, which do not compromise the integrity of the N-acetyl amide bond.
dot
Caption: Direct Sulfonamide Formation Workflow.
In this scenario, the N-acetyl group successfully prevents side reactions at the indoline nitrogen, ensuring that the amine nucleophile reacts exclusively at the sulfonyl chloride electrophile.
When to Replace the N-Acetyl Group
Replacement of the N-acetyl group is necessary under several conditions:
-
Harsh Reaction Conditions: If a subsequent reaction requires strong acid or base, the N-acetyl group may be cleaved. Preemptively replacing it with a more robust group is advisable.
-
N-Functionalization Required: If the synthetic target requires substitution directly on the indoline nitrogen (e.g., N-alkylation or N-arylation), the acetyl group must first be removed.[1]
-
Orthogonal Synthesis: For complex molecules, an orthogonal protecting group strategy allows for selective deprotection of one site without affecting another. Replacing the N-acetyl group with one that has a unique cleavage condition (e.g., hydrogenolysis for Cbz, fluoride for SEM) provides this flexibility.[4][5]
The following flowchart provides a decision-making framework for this strategic choice.
dot
Caption: Decision workflow for N-acetyl group replacement.
Core Protocols
This section provides detailed, step-by-step methodologies for the key transformations discussed.
Protocol 1: N-Deacetylation of the Indoline Core
This protocol removes the N-acetyl group via acid hydrolysis to yield 2,3-dihydro-1H-indole-5-sulfonyl chloride, which is often used immediately in the next step.
Rationale: Concentrated hydrochloric acid is effective for hydrolyzing the amide bond. The resulting amine is protonated, forming a hydrochloride salt, which stabilizes it. This method is well-established for deprotecting N-acetylated indolines.[1]
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (EtOH) or Methanol (MeOH)
-
Ice bath
-
Rotary evaporator
-
Buchner funnel and filter paper
Procedure:
-
Suspend this compound (1.0 eq) in ethanol (5-10 mL per gram of starting material).
-
Cool the suspension in an ice bath to 0-5 °C.
-
Slowly add concentrated HCl (3-5 eq) to the stirred suspension.
-
Remove the ice bath and heat the reaction mixture to reflux (typically 80-90 °C). Monitor the reaction by TLC or LC-MS until the starting material is consumed (usually 2-4 hours).
-
Cool the reaction mixture to room temperature, then further cool in an ice bath for 30-60 minutes to precipitate the hydrochloride salt product.
-
Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol.
-
Dry the product under vacuum. The resulting 2,3-dihydro-1H-indole-5-sulfonyl chloride hydrochloride is often used without further purification.
Protocol 2: Installation of an Orthogonal Protecting Group (Boc)
This protocol demonstrates the protection of the deacetylated indoline nitrogen with a tert-butoxycarbonyl (Boc) group, which is stable to many conditions but readily cleaved by acid.
Rationale: Di-tert-butyl dicarbonate (Boc₂O) is the standard reagent for introducing the Boc group. A base like triethylamine (Et₃N) or DIPEA is required to neutralize the HCl from the hydrochloride salt and to act as a base for the protection reaction. The Boc group is an excellent choice for orthogonality as it is stable to base and hydrogenolysis but cleanly removed with acids like TFA.[6]
Materials:
-
2,3-dihydro-1H-indole-5-sulfonyl chloride hydrochloride (from Protocol 1)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend the 2,3-dihydro-1H-indole-5-sulfonyl chloride hydrochloride (1.0 eq) in DCM (10-20 mL per gram).
-
Cool the mixture to 0 °C in an ice bath.
-
Add triethylamine (2.2-2.5 eq) dropwise to the suspension. Stir for 15-20 minutes.
-
Add a solution of Boc₂O (1.1-1.2 eq) in a small amount of DCM dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS, typically 4-12 hours).
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (optional, to remove excess base), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield N-Boc-2,3-dihydro-1H-indole-5-sulfonyl chloride.
| Protecting Group | Installation Reagent | Cleavage Condition | Stability Profile |
| Boc | Boc₂O, base | Strong acid (TFA, HCl) | Stable to base, hydrogenolysis, reduction |
| Cbz | Cbz-Cl, base | H₂, Pd/C (Hydrogenolysis) | Stable to mild acid/base |
| Tosyl (Ts) | TsCl, base | Harsh: Na/NH₃, HBr | Very stable to acid, base, oxidation |
| SEM | SEM-Cl, base | Fluoride (TBAF), strong acid | Stable to base, hydrogenolysis |
| Benzyl (Bn) | BnBr, base | H₂, Pd/C (Hydrogenolysis) | Stable to acid/base |
| Table 1: Comparison of Common N-Protecting Groups for Indolines.[6][7][8][9] |
Protocol 3: Direct Sulfonamide Formation (N-Acetyl Intact)
This is the most direct application, reacting the sulfonyl chloride with an amine while the N-acetyl group remains in place.
Rationale: The high electrophilicity of the sulfonyl chloride allows for a rapid reaction with amine nucleophiles. A non-nucleophilic base like pyridine or triethylamine is used as an acid scavenger to neutralize the HCl byproduct, driving the reaction to completion.[1][2]
Materials:
-
This compound
-
Desired primary or secondary amine (1.0-1.2 eq)
-
Pyridine or Triethylamine (1.5-2.0 eq)
-
Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Brine
Procedure:
-
Dissolve this compound (1.0 eq) in DCM (10-20 mL per gram).
-
Cool the solution to 0 °C in an ice bath.
-
Add the amine (1.0 eq) followed by the dropwise addition of pyridine or triethylamine (1.5 eq).
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction for completion by TLC or LC-MS (typically 1-3 hours).
-
Dilute the reaction mixture with DCM and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, water, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude sulfonamide by flash chromatography or recrystallization as needed.
Orthogonal Synthesis: A Case Study
An orthogonal approach provides maximum synthetic flexibility. The following workflow illustrates a sequence where the sulfonyl chloride is reacted first, followed by deprotection and functionalization of the indoline nitrogen.
dot
Caption: Orthogonal strategy for dual functionalization.
This strategy allows for the introduction of two different diversity points onto the indoline scaffold in a controlled, stepwise manner, which is invaluable for building structure-activity relationships (SAR) in a drug discovery context.
References
-
A New Protecting-Group Strategy for Indoles. (2006). ResearchGate. [Link]
-
Molecular-editing reaction expands indoles with nitrogen. (2022). C&EN Global Enterprise. [Link]
-
Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. (1983). The Journal of Organic Chemistry. [Link]
-
Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Arkivoc. [Link]
-
Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(tr. (1983). The Journal of Organic Chemistry. [Link]
-
Protecting Groups for Amines: Sulfonamides. (2020). YouTube. [Link]
-
An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (2008). PMC - NIH. [Link]
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Recent advances in the synthesis of N-acyl sulfonamides. (2023). PMC - NIH. [Link]
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Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. (2020). PMC. [Link]
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Orthogonal Synthesis of Indolines and Isoquinolines via Aryne Annulation. Organic Chemistry Portal. [Link]
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Application of the allyloxycarbonyl protecting group for the indole of Trp in solid-phase peptide synthesis. (2000). PubMed. [Link]
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Preparation of sulfonamides from N-silylamines. (2013). PMC - NIH. [Link]
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One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). Macmillan Group - Princeton University. [Link]
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Catalytic synthesis of indoline (PG=Protecting group). ResearchGate. [Link]
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What's the best way to protect the NH group in Heterocyclic Compounds? (2012). ResearchGate. [Link]
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Synthesis, characterization and antimicrobial activities of N-substituted indoline derivatives of sultams. Der Pharma Chemica. [Link]
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Orthogonal Synthesis of Indolines and Isoquinolines via Aryne Annulation. (2008). Journal of the American Chemical Society. [Link]
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Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality. (2007). PMC - NIH. [Link]
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Regiospecific Cleavage of S-N Bonds in Sulfonyl Azides. Organic Chemistry Portal. [Link]
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Acetylative cleavage of (arylsulfonyl)ureas to N-acetylarenesulfonamides and isocyanates. (1983). The Journal of Organic Chemistry. [Link]
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Synthesis of sulfonyl chloride substrate precursors. Columbia University. [Link]
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1 Protecting Group Strategies in Carbohydrate Chemistry. Wiley-VCH. [Link]
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Chemoselective N-Deacetylation under Mild Conditions. (2013). ResearchGate. [Link]
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Reductive Cleavage of Secondary Sulfonamides: Converting Terminal Functional Groups into Versatile Synthetic Handles. ACS Publications. [Link]
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Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (2020). Angewandte Chemie International Edition. [Link]
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1-Acetyl-5-methyl-indoline-6-sulfonyl chloride. PubChem. [Link]
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Synthesis of Polycyclic Fused Indoline Scaffolds through a Substrate-Guided Reactivity Switch. (2020). The Journal of Organic Chemistry. [Link]
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Protecting group. Wikipedia. [Link]
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Chemoselective N-acylation of indoles using thioesters as acyl source. (2022). PubMed Central. [Link]
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Enantioselective Catalytic Synthesis of N-alkylated Indoles. (2018). MDPI. [Link]
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Chemistry N-DEACETYLATION OF SOME AROMATIC AMIDES. YSU Journals. [Link]
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Sulfonylation-Induced N- to O-Acetyl Migration in 2-Acetamidoethanol Derivatives. (2010). PMC. [Link]
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Synthesis of indoline from N-acetylindole. ResearchGate. [Link]
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REGIOSELECTIVE N-ACYLATION OF SOME HETEROCYCLIC COMPOUNDS. International Journal of ChemTech Research. [Link]
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Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization. ResearchGate. [Link]
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Application Notes and Protocols: Catalytic Reactions of 1-acetyl-2,3-dihydro-1H-indole-5-sulfonyl chloride
Introduction: The Versatility of the Indoline Scaffold in Medicinal Chemistry
The 1-acetyl-2,3-dihydro-1H-indole (1-acetylindoline) framework is a privileged scaffold in modern drug discovery. Its rigid, three-dimensional structure provides a valuable platform for the spatial presentation of pharmacophoric elements. The introduction of a sulfonyl chloride group at the 5-position, yielding 1-acetyl-2,3-dihydro-1H-indole-5-sulfonyl chloride, transforms this scaffold into a highly versatile intermediate for the synthesis of a diverse array of compounds with significant biological activity. This sulfonyl chloride moiety serves as a reactive handle for a variety of transition metal-catalyzed cross-coupling reactions, enabling the facile construction of C-N and C-C bonds. This application note provides a detailed guide to the key catalytic conditions for reactions involving this important building block, with a focus on sulfonamide synthesis, Suzuki-Miyaura cross-coupling, and Buchwald-Hartwig amination. The protocols and insights provided herein are designed to empower researchers in the rational design and efficient synthesis of novel therapeutic agents.
I. Sulfonamide Synthesis: A Cornerstone of Medicinal Chemistry
The sulfonamide functional group is a cornerstone of medicinal chemistry, present in a wide range of pharmaceuticals, from antibacterial agents to diuretics and HIV protease inhibitors.[1] The reaction of this compound with primary or secondary amines is the most direct route to the corresponding sulfonamides. While this reaction can often proceed without a catalyst, the use of catalysts can significantly enhance the reaction rate, improve yields, and broaden the substrate scope, particularly with less nucleophilic amines.[2]
Mechanistic Rationale for Catalytic Sulfonylation
The uncatalyzed reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by elimination of HCl. Catalysts, such as copper or indium salts, can facilitate this process by activating the sulfonyl chloride, making it more susceptible to nucleophilic attack.[2] For instance, a copper(II) catalyst can coordinate to the sulfonyl group, increasing its electrophilicity.
Diagram 1: General Workflow for Sulfonamide Synthesis
Caption: A generalized workflow for the synthesis of sulfonamides from 1-acetylindoline-5-sulfonyl chloride.
Comparative Table of Catalytic Conditions for Sulfonamide Synthesis
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yields (%) | Notes |
| None | Pyridine | DCM | 0 to RT | 80-95 | Effective for simple, nucleophilic amines.[3] |
| Cu(OAc)₂ (5 mol%) | Et₃N | MeCN | RT to 50 | 75-90 | Broadens scope to include less reactive anilines.[1][4] |
| In(OTf)₃ (10 mol%) | - | Toluene | 80 | 85-98 | Efficient for sterically hindered and electron-deficient amines.[2] |
Detailed Experimental Protocol: Copper-Catalyzed Sulfonamide Synthesis
This protocol describes a general procedure for the copper-catalyzed synthesis of a sulfonamide from this compound and a representative amine.
Materials:
-
This compound (1.0 eq)
-
Amine (e.g., morpholine, 1.2 eq)
-
Copper(II) acetate (Cu(OAc)₂, 0.05 eq)
-
Triethylamine (Et₃N, 2.0 eq)
-
Acetonitrile (MeCN), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and copper(II) acetate (0.05 eq).
-
Add anhydrous acetonitrile to dissolve the solids.
-
To the stirred solution, add the amine (1.2 eq) followed by triethylamine (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). For less reactive amines, the reaction may be gently heated to 50 °C.
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired sulfonamide.
II. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds.[5] In the context of this compound, this reaction allows for the introduction of aryl or vinyl substituents at the 5-position of the indoline core, leading to the formation of sulfones. These diaryl sulfone motifs are prevalent in various biologically active molecules.
Mechanistic Insights into Suzuki-Miyaura Coupling with Sulfonyl Chlorides
The catalytic cycle of the Suzuki-Miyaura reaction with sulfonyl chlorides is believed to proceed through the following key steps:
-
Oxidative Addition: A Pd(0) species undergoes oxidative addition to the sulfonyl chloride, cleaving the S-Cl bond to form a Pd(II) intermediate.
-
Transmetalation: The organoboronic acid, activated by a base, transfers its organic group to the palladium center, displacing the chloride.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired sulfone product.
Diagram 2: Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling of an aryl sulfonyl chloride.
Table of Optimized Conditions for Suzuki-Miyaura Coupling
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Typical Yields (%) | Reference |
| Pd(OAc)₂ (2 mol%) | SPhos (4 mol%) | K₃PO₄ | Toluene/H₂O | 100 | 70-90 | [6][7] |
| Pd₂(dba)₃ (1.5 mol%) | XPhos (3 mol%) | K₂CO₃ | Dioxane | 80-110 | 75-95 | [8] |
| PdCl₂(dppf) (3 mol%) | - | Cs₂CO₃ | DME | 90 | 65-85 | [5] |
Detailed Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
SPhos (0.04 eq)
-
Potassium phosphate (K₃PO₄, 3.0 eq)
-
Toluene
-
Water (degassed)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), arylboronic acid (1.5 eq), palladium(II) acetate (0.02 eq), SPhos (0.04 eq), and potassium phosphate (3.0 eq).
-
Evacuate and backfill the vessel with an inert gas (repeat 3 times).
-
Add degassed toluene and degassed water (typically a 4:1 to 10:1 ratio of toluene to water).
-
Stir the reaction mixture vigorously at 100 °C for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
-
Separate the layers, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired diaryl sulfone.
III. Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a highly versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[9][10] While traditionally used with aryl halides, recent advancements have extended its utility to other electrophiles, including sulfonyl chlorides, for the synthesis of N-arylsulfonamides. This method provides a powerful alternative to traditional sulfonamide synthesis, especially for constructing sterically demanding or electronically challenging C-N bonds.
Mechanistic Principles of Buchwald-Hartwig Amination with Sulfonyl Chlorides
Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination with sulfonyl chlorides is initiated by the oxidative addition of the Pd(0) catalyst to the S-Cl bond. The resulting Pd(II) complex then undergoes a base-mediated reaction with the amine to form a palladium-amido intermediate. Subsequent reductive elimination furnishes the N-arylsulfonamide product and regenerates the active Pd(0) catalyst. The choice of ligand is crucial for facilitating the reductive elimination step, which is often rate-limiting.[11][12]
Diagram 3: Workflow for Buchwald-Hartwig Amination
Caption: A step-by-step workflow for a typical Buchwald-Hartwig amination experiment.
Table of Recommended Catalytic Systems for Buchwald-Hartwig Amination
| Palladium Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Typical Yields (%) | Notes |
| Pd₂(dba)₃ | XPhos | K₂CO₃ | t-BuOH | 100 | 70-90 | A robust system for a wide range of amines. |
| Pd(OAc)₂ | RuPhos | Cs₂CO₃ | Dioxane | 110 | 75-95 | Effective for hindered amines and challenging substrates. |
| (PhPAd-DalPhos)NiCl(o-tol) | - | NaOtBu | Toluene | 100 | 60-85 | Nickel-catalyzed alternative, useful for specific substrates.[13][14][15] |
Detailed Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general method for the Buchwald-Hartwig amination of this compound with an amine.
Materials:
-
This compound (1.0 eq)
-
Amine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 eq)
-
XPhos (0.03 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
tert-Butanol (t-BuOH), anhydrous
-
Reaction vessel (e.g., sealed tube)
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a stream of inert gas, add to a reaction vessel: this compound (1.0 eq), the amine (1.2 eq), Pd₂(dba)₃ (0.015 eq), XPhos (0.03 eq), and potassium carbonate (2.0 eq).
-
Add anhydrous tert-butanol.
-
Seal the reaction vessel and stir the mixture at 100 °C for 12-24 hours.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the desired N-substituted sulfonamide.
Conclusion
This compound is a valuable and versatile building block for the synthesis of a wide range of compounds with potential therapeutic applications. The strategic application of modern catalytic methods, including copper-catalyzed sulfonamide synthesis, palladium-catalyzed Suzuki-Miyaura cross-coupling, and Buchwald-Hartwig amination, provides medicinal chemists with a powerful toolkit for the diversification of this privileged scaffold. The detailed protocols and mechanistic insights provided in this application note are intended to facilitate the efficient and rational synthesis of novel indoline-based compounds in drug discovery programs.
References
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Barreca, M. L., et al. (2018). Direct Copper-Catalyzed Three-Component Synthesis of Sulfonamides. ACS Publications. Available at: [Link]
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Chen, J., et al. (2019). Nickel-catalyzed direct formation of the C–S bonds of aryl sulfides from arylsulfonyl chlorides and aryl iodides using Mn as a reducing agent. Organic Chemistry Frontiers. Available at: [Link]
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Wang, L., et al. (2017). Copper-catalyzed synthesis of sulfonamides from nitroarenes via the insertion of sulfur dioxide. Chemical Communications. Available at: [Link]
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Willis, M. C., et al. (2018). Direct Copper-Catalyzed Three-Component Synthesis of Sulfonamides. Journal of the American Chemical Society. Available at: [Link]
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Wu, J., et al. (2023). Direct Synthesis of Sulfonamides via Synergetic Photoredox and Copper Catalysis. Organic Letters. Available at: [Link]
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Buchwald, S. L., et al. (2012). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Organic Letters. Available at: [Link]
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Yan, J., Li, J., & Cheng, D. (2007). A facile and efficient indium-catalyzed sulfonylation of amines. Synlett. Available at: [Link]
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Bandgar, B. P., et al. (2004). Suzuki-type sulfonylation of aryl boron compounds: A powerful tool for synthesis of diaryl sulfones. Chemical Review and Letters. Available at: [Link]
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Wu, J., et al. (2021). Nickel catalyzed three-component sulfonylation of non-activated alkyl chlorides. Chemical Communications. Available at: [Link]
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Macmillan, D. W. C., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. Available at: [Link]
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Buchwald, S. L., et al. (2012). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. MIT Open Access Articles. Available at: [Link]
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Carrow, B. P., & Hartwig, J. F. (2011). Palladium-Catalyzed Suzuki–Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids. Journal of the American Chemical Society. Available at: [Link]
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Newman, S. G. (2019). The Suzuki−Miyaura Coupling of Aryl Sulfones. ChemRxiv. Available at: [Link]
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Stradiotto, M., et al. (2020). Nickel‐Catalyzed Cross‐Coupling of Sulfonamides With (Hetero)aryl Chlorides. Angewandte Chemie International Edition. Available at: [Link]
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Stradiotto, M., et al. (2020). Nickel-Catalyzed Cross-Coupling of Sulfonamides With (Hetero)aryl Chlorides. PubMed. Available at: [Link]
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Stradiotto, M., et al. (2020). Nickel‐Catalyzed Cross‐Coupling of Sulfonamides With (Hetero)aryl Chlorides. Angewandte Chemie. Available at: [Link]
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Wu, J., et al. (2021). S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. Chemical Science. Available at: [Link]
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Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
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LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
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Shi, Z., et al. (2011). Rhodium-Catalyzed Direct Addition of Aryl C-H Bonds to N-Sulfonyl Aldimines. Organic Letters. Available at: [Link]
- Various Authors. (2022). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Molecules.
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Zhang, X., et al. (2021). Rhodium-Catalyzed Regio- and Enantioselective Allylic Sulfonylation from Sulfonyl Hydrazides. Angewandte Chemie International Edition. Available at: [Link]
-
Hartwig, J. F., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters. Available at: [Link]
-
Daugulis, O., et al. (2012). Rhodium-catalyzed intermolecular amidation of arenes with sulfonyl azides via chelation-assisted C-H bond activation. Journal of the American Chemical Society. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
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Sarpong, R., et al. (2025). Total Synthesis of (+)-Melicolone K Enabled by a Late-Stage Programmed C–H Functionalization. Journal of the American Chemical Society. Available at: [Link]
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Daugulis, O. (2011). Palladium-Catalyzed C–H Arylation of Indoles at the C7 Position. Journal of the American Chemical Society. Available at: [Link]
-
PubChem. (n.d.). 1-Acetyl-5-methyl-indoline-6-sulfonyl chloride. Retrieved from [Link]
-
Wu, J., et al. (2019). A palladium-catalyzed cross-electrophile coupling reaction involving sulfur dioxide for the direct synthesis of diversely functionalized sulfones. Organic Chemistry Frontiers. Available at: [Link]
-
Wang, Y., et al. (2023). Atroposelective Amination of Indoles via Chiral Center Induced Chiral Axis Formation. Molecules. Available at: [Link]
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Van der Westhuyzen, C., et al. (2021). The Three-Component Synthesis of 4-Sulfonyl-1,2,3-triazoles via a Sequential Aerobic Copper-Catalyzed Sulfonylation and Dimroth Cyclization. Molecules. Available at: [Link]
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Tradeindia. (n.d.). This compound - Cas No: 52206-05-0. Retrieved from [Link]
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Application Notes & Protocols: Streamlined One-Pot Synthesis of 1-Acetylindoline-5-Sulfonamide Libraries
Introduction: The Strategic Value of Indoline-5-Sulfonamides
The sulfonamide functional group is a privileged scaffold in medicinal chemistry, forming the cornerstone of numerous FDA-approved therapeutics, including antibacterial agents, diuretics, and anticonvulsants.[1][2] Its unique physicochemical properties, such as the ability to act as a hydrogen bond donor and acceptor, and its metabolic stability, make it an invaluable component in drug design.[3] When incorporated into the indoline core, a motif also prevalent in biologically active molecules, the resulting 1-acylindoline-5-sulfonamides become potent agents for targeting specific biological pathways.[4][5][6]
Notably, this class of compounds has demonstrated significant inhibitory activity against tumor-associated carbonic anhydrase (CA) isoforms, such as CA IX and CA XII, which are implicated in promoting acidic tumor microenvironments and driving cancer progression.[1][4][6] The rapid and efficient synthesis of diverse libraries of these molecules is therefore a critical task for hit-to-lead optimization in drug discovery.
This guide provides a detailed, field-proven protocol for the one-pot synthesis of a diverse library of N-substituted 1-acetyl-2,3-dihydro-1H-indole-5-sulfonamides starting from the key intermediate, 1-acetyl-2,3-dihydro-1H-indole-5-sulfonyl chloride. We will delve into the causality behind experimental choices, provide robust, step-by-step instructions, and offer insights into process optimization and troubleshooting.
Mechanistic Rationale and Experimental Design
The core of this synthesis is the classic nucleophilic substitution reaction between a sulfonyl chloride and a primary or secondary amine.[2][7] The one-pot nature of this protocol streamlines the process by allowing for the direct reaction of the sulfonyl chloride with a diverse panel of amines in a single reaction vessel, obviating the need for intermediate isolation and purification steps.
Key Components and Their Roles:
-
This compound (1): This is the electrophilic sulfur source. The acetyl group on the indoline nitrogen serves as a protecting group, preventing unwanted side reactions at the nitrogen atom. The sulfonyl chloride group is highly reactive and susceptible to nucleophilic attack by the amine.
-
Amine (R¹R²NH): This is the nucleophile. The vast commercial availability of primary and secondary amines allows for the generation of extensive and structurally diverse sulfonamide libraries. The nucleophilicity of the amine is a key factor influencing reaction kinetics.[7]
-
Base (e.g., Triethylamine, Pyridine): The reaction generates one equivalent of hydrochloric acid (HCl) as a byproduct. A non-nucleophilic organic base is essential to neutralize this acid, preventing the protonation of the amine nucleophile (which would render it unreactive) and driving the reaction to completion.[7][8]
-
Solvent (e.g., Dichloromethane, Tetrahydrofuran): An anhydrous, aprotic solvent is required to dissolve the reactants and facilitate the reaction without participating in it.
The overall transformation is depicted below:
Figure 1: General scheme for the one-pot synthesis of 1-acetylindoline-5-sulfonamides.
Safety and Handling
Trustworthiness in science begins with safety. All procedures must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
This compound: This compound is corrosive and causes severe skin burns and eye damage.[9][10] It is also harmful if swallowed or inhaled.[10] Avoid breathing dust. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
-
Organic Solvents (DCM, THF): These are volatile and flammable. Avoid open flames and ensure proper ventilation.
-
Amines: Many amines are corrosive, toxic, and have strong odors. Handle with care.
-
Bases (Triethylamine, Pyridine): These are flammable and corrosive. Triethylamine has a strong, unpleasant odor.
Refer to the Material Safety Data Sheet (MSDS) for each specific reagent before commencing any work.[9]
Detailed Experimental Protocol
This protocol describes a general procedure for the synthesis of a single derivative on a 0.5 mmol scale. It can be readily adapted for parallel synthesis to generate a library of compounds.
4.1. Materials and Equipment
| Reagents & Chemicals | Equipment |
| This compound (≥95%) | Magnetic stirrer hotplate |
| Amine of choice (primary or secondary) | Set of round-bottom flasks with stir bars |
| Triethylamine (Et₃N) or Pyridine | Glass syringes and needles |
| Dichloromethane (DCM), anhydrous | Septa |
| Saturated aqueous sodium bicarbonate (NaHCO₃) solution | Ice bath |
| Brine (saturated aqueous NaCl solution) | Rotary evaporator |
| Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) | Thin Layer Chromatography (TLC) plates (silica) |
| Silica gel for column chromatography | Glassware for column chromatography |
| Solvents for chromatography (e.g., Hexanes, Ethyl Acetate) | Standard laboratory glassware |
Table 1: Properties of Key Starting Material
| Property | Value | Reference(s) |
| CAS Number | 52206-05-0 | [11][12] |
| Molecular Formula | C₁₀H₁₀ClNO₃S | [10][11][12] |
| Molecular Weight | 259.71 g/mol | [10][11] |
| Physical Form | Solid | |
| Melting Point | 172 °C | [10] |
4.2. Step-by-Step Procedure
Figure 2: High-level experimental workflow for the one-pot sulfonamide synthesis.
-
Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (0.5 mmol, 1.0 equiv.).
-
Dissolution: Add anhydrous Dichloromethane (DCM, 5 mL) and stir until the solid is fully dissolved.
-
Cooling: Place the flask in an ice bath and cool the solution to 0°C. Causality Note: This initial cooling is crucial to control the exothermic reaction that occurs upon addition of the amine and base, preventing potential side reactions.
-
Amine Addition: Add the desired amine (0.6 mmol, 1.2 equiv.) dropwise to the cooled solution.
-
Base Addition: Slowly add triethylamine (0.75 mmol, 1.5 equiv.) to the reaction mixture. The formation of a white precipitate (triethylammonium chloride) is typically observed. Expert Tip: Using a slight excess of the amine and base ensures the complete consumption of the limiting sulfonyl chloride.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:7 mixture of Ethyl Acetate:Hexanes as the eluent). The consumption of the starting sulfonyl chloride indicates the reaction is proceeding.
-
Work-up: Once the reaction is complete, quench it by adding 10 mL of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with DCM (2 x 15 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine (15 mL), then dry over anhydrous MgSO₄.
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography, using an appropriate solvent gradient (e.g., 10% to 50% Ethyl Acetate in Hexanes) to yield the pure sulfonamide product.
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Example Data and Troubleshooting
The following table presents hypothetical data for a small library synthesized using the above protocol to illustrate expected outcomes.
Table 2: Example Synthesis of a 1-Acetylindoline-5-Sulfonamide Library
| Entry | Amine Used | Product Structure (R¹/R²) | Yield (%) | HRMS (M+H)⁺ Found |
| 1 | Morpholine | -(CH₂)₂O(CH₂)₂- | 92 | 325.1118 |
| 2 | Benzylamine | -H, -CH₂Ph | 88 | 345.1223 |
| 3 | Aniline | -H, -Ph | 75 | 331.1061 |
| 4 | Diethylamine | -Et, -Et | 95 | 311.1425 |
Note: Yields are isolated yields after purification. HRMS values are calculated for the protonated molecule.
Table 3: Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive (wet) reagents/solvent.2. Poorly nucleophilic amine (e.g., electron-deficient anilines).3. Insufficient base. | 1. Use freshly dried solvents and high-purity reagents.2. Increase reaction time, warm the reaction (e.g., to 40°C), or consider a more forcing method.3. Ensure at least 1.5 equivalents of base are used. |
| Multiple Spots on TLC | 1. Incomplete reaction.2. Degradation of starting material or product.3. Formation of side products (e.g., bis-sulfonylation of primary amines). | 1. Allow the reaction to stir for a longer duration.2. Maintain temperature control; avoid excessive heating.3. Use a larger excess of the primary amine to favor mono-sulfonylation. |
| Difficulty in Purification | Product co-elutes with impurities. | Adjust the polarity of the chromatography eluent system. If the product is a solid, consider recrystallization as an alternative or additional purification step. |
Conclusion
This application note provides a comprehensive and robust one-pot protocol for the synthesis of 1-acetyl-2,3-dihydro-1H-indole-5-sulfonamides. By understanding the rationale behind each step and adhering to safety guidelines, researchers can efficiently generate diverse libraries of these medicinally relevant compounds. The streamlined workflow is ideal for accelerating structure-activity relationship (SAR) studies in drug discovery programs, particularly those targeting enzymes like carbonic anhydrases.[4][6]
References
- Macmillan Group - Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation.
- Benchchem. (2025). Application Notes and Protocols for the One-Pot Synthesis of Sulfonamide Libraries.
- National Center for Biotechnology Information. (2018). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. PMC.
- CHEMISTRY & BIOLOGY INTERFACE. (2018). Recent advances in synthesis of sulfonamides: A review.
- ResearchGate. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance.
- National Center for Biotechnology Information. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. PMC.
- PubMed. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance.
- Sigma-Aldrich. This compound.
- Capot Chemical. (2008). MSDS of this compound.
- Synblock. CAS 52206-05-0 | this compound.
- ResearchGate. (2018). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides | Request PDF.
- Echemi. 1-acetylindoline-5-sulfonyl chloride.
- ChemScene. This compound.
- PubMed. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation.
Sources
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- 2. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. CAS 52206-05-0 | this compound - Synblock [synblock.com]
- 12. chemscene.com [chemscene.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-acetyl-2,3-dihydro-1H-indole-5-sulfonyl chloride
Last Updated: 2026-01-12
Introduction
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 1-acetyl-2,3-dihydro-1H-indole-5-sulfonyl chloride (CAS 52206-05-0).[1][2][3][4][5][6] This key intermediate is crucial in the development of various pharmaceutical compounds. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your synthesis and overcome common challenges. Our goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your laboratory work.
The primary route for synthesizing this compound is the chlorosulfonation of 1-acetylindoline. This reaction, while direct, is prone to several issues that can impact yield and purity. This guide will address these challenges in a structured question-and-answer format.
I. Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of this compound.
Issue 1: Low or No Yield of the Desired Product
Question: My reaction has resulted in a very low yield of this compound. What are the potential causes and how can I improve it?
Answer:
Low yields are a common frustration in organic synthesis. For the chlorosulfonation of 1-acetylindoline, several factors can be at play. Let's break down the most probable causes and their solutions.
A. Reagent Quality and Stoichiometry:
-
Chlorosulfonic Acid Quality: The purity of chlorosulfonic acid is paramount. Old or improperly stored chlorosulfonic acid can absorb moisture, leading to the formation of sulfuric acid. Sulfuric acid is a sulfonating agent, not a chlorosulfonating agent, and will lead to the formation of the sulfonic acid byproduct instead of the desired sulfonyl chloride.[7][8]
-
1-Acetylindoline Purity: Ensure your starting material is pure and dry. Impurities can interfere with the reaction and lead to side products.
B. Reaction Conditions:
-
Temperature Control: This reaction is highly exothermic. Poor temperature control can lead to uncontrolled side reactions and decomposition of the product.
-
Recommendation: The reaction should be carried out at a low temperature, typically between 0 and 10 °C.[11] A gradual, dropwise addition of the 1-acetylindoline to the chlorosulfonic acid in a cooled reaction vessel is crucial.
-
-
Reaction Time and Monitoring: Insufficient reaction time will result in incomplete conversion. Conversely, excessively long reaction times can lead to product degradation.
-
Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the starting material will indicate the completion of the reaction. Typically, the reaction is complete within a few hours.[9]
-
C. Work-up Procedure:
-
Hydrolysis: Sulfonyl chlorides are highly susceptible to hydrolysis. The work-up procedure, which typically involves quenching the reaction mixture with ice water, must be performed carefully.[12]
-
Recommendation: Pour the reaction mixture slowly onto a large excess of crushed ice with vigorous stirring.[9] This ensures rapid cooling and dilution of the excess chlorosulfonic acid, minimizing localized heating that can accelerate hydrolysis. The precipitated product should be filtered quickly and washed with cold water.
-
Experimental Protocol: Optimized Chlorosulfonation of 1-Acetylindoline
-
In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add chlorosulfonic acid (5-10 equivalents).
-
Cool the flask in an ice-salt bath to 0 °C.
-
Slowly add 1-acetylindoline (1 equivalent) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours, monitoring by TLC.
-
In a separate large beaker, prepare a mixture of crushed ice and water.
-
With vigorous stirring, slowly pour the reaction mixture onto the ice-water slurry.
-
Filter the resulting precipitate quickly using a Büchner funnel.
-
Wash the solid with copious amounts of cold water until the filtrate is neutral to pH paper.
-
Dry the product under vacuum to obtain this compound.
Issue 2: Formation of Impurities
Question: My final product is contaminated with significant impurities. What are the likely side products and how can I minimize their formation?
Answer:
The formation of impurities is a common challenge in electrophilic aromatic substitution reactions like chlorosulfonation. Understanding the potential side reactions is key to mitigating them.
A. Major Impurities and Their Formation:
-
1-Acetylindoline-5-sulfonic acid: This is the most common impurity and arises from the hydrolysis of the desired sulfonyl chloride during the work-up.[12] It can also be formed if the chlorosulfonic acid contains water.
-
Disulfonylated Product: If the reaction conditions are too harsh (e.g., high temperature or prolonged reaction time), disulfonation can occur at other positions on the aromatic ring.
-
Sulfone Formation: Under certain conditions, the newly formed sulfonyl chloride can react with another molecule of 1-acetylindoline to form a sulfone.[7][8]
B. Strategies for Minimizing Impurities:
| Impurity | Causative Factor | Mitigation Strategy |
| 1-Acetylindoline-5-sulfonic acid | Hydrolysis during work-up; Wet chlorosulfonic acid | Use anhydrous conditions; Perform a rapid and cold aqueous work-up. |
| Disulfonylated Product | High reaction temperature; Long reaction time | Maintain low reaction temperature (0-10 °C); Monitor reaction progress and stop when starting material is consumed. |
| Sulfone | High reaction temperature | Maintain low reaction temperature. |
C. Purification of the Final Product:
If impurities are still present after optimizing the reaction, purification is necessary.
-
Recrystallization: This is often the most effective method for purifying solid sulfonyl chlorides.
-
Recommendation: A common solvent system for recrystallization is a mixture of a good solvent (like ethyl acetate or chloroform) and a poor solvent (like hexanes or petroleum ether).[11] The crude product should be dissolved in a minimal amount of the hot good solvent, followed by the slow addition of the poor solvent until turbidity is observed. Cooling the solution will then induce crystallization of the pure product.
-
-
Column Chromatography: For more challenging separations, silica gel column chromatography can be employed.[13]
-
Recommendation: A typical eluent system would be a gradient of ethyl acetate in hexanes. It is important to note that prolonged contact with silica gel can lead to some hydrolysis of the sulfonyl chloride.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the chlorosulfonation of 1-acetylindoline?
A1: The chlorosulfonation of aromatic compounds like 1-acetylindoline is an electrophilic aromatic substitution reaction. The electrophile is believed to be the chlorosulfonium ion (SO₂Cl⁺), which is generated in situ from chlorosulfonic acid.[14] The reaction proceeds via the following steps:
-
Generation of the electrophile: 2 HSO₃Cl ⇌ SO₂Cl⁺ + H₂SO₄ + Cl⁻
-
Electrophilic attack on the aromatic ring to form a sigma complex.
-
Deprotonation to restore aromaticity and yield the sulfonyl chloride.
Q2: Can I use a different chlorinating agent?
A2: While chlorosulfonic acid is the most common reagent for this transformation, other methods for synthesizing sulfonyl chlorides exist, such as the use of N-chlorosuccinimide (NCS) in the presence of a sulfur source.[15] However, for the direct chlorosulfonation of an activated aromatic ring like 1-acetylindoline, chlorosulfonic acid is generally the most efficient and cost-effective choice.
Q3: How should I store this compound?
A3: this compound is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[11] Storage at low temperatures (-20 °C) is recommended for long-term stability.[5]
Q4: What are the safety precautions I should take when working with chlorosulfonic acid?
A4: Chlorosulfonic acid is a highly corrosive and reactive substance. It reacts violently with water, releasing large amounts of heat and toxic hydrogen chloride gas.[9] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, acid-resistant gloves, and a lab coat. Have a suitable quenching agent, such as sodium bicarbonate, readily available in case of spills.
III. Visualizations
Experimental Workflow for Optimized Synthesis
Caption: Decision tree for troubleshooting low yield in the synthesis.
IV. References
-
Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. National Institutes of Health.
-
Synthesis of sulfonyl chloride substrate precursors. Columbia University.
-
The Preparation of Alkyl Sulfonyl Chlorides from Isothioureas. Yale University.
-
Sulfonyl chloride synthesis by chlorosulfonation. Organic Chemistry Portal.
-
CAS 52206-05-0 | this compound. Synblock.
-
The sulfonation of some aromatic compounds using sulfuric acid in the presence of thionyl chloride. Digital Commons @ NJIT.
-
Aromatic Sulphonation and Related Reactions. ResearchGate.
-
Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications.
-
What is the mechanism of chlorosulfonation of benzene? Chemistry Stack Exchange.
-
Chapter 4: Sulfonation and Chlorosulfonation of Aromatic Compounds using Chlorosulfonic Acid. GlobalSpec.
-
Aromatic sulfonation reactions. Google Patents.
-
This compound. ChemicalBook.
-
This compound – (52206-05-0). EON Biotech.
-
An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. MDPI.
-
Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. National Institutes of Health.
-
Sulfanilyl chloride, N-acetyl. Organic Syntheses Procedure.
-
This compound. Sigma-Aldrich.
-
Optimization of reaction conditions for the synthesis of oxazoline. ResearchGate.
-
A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Royal Society of Chemistry.
-
This compound - Cas No: 52206-05-0. Tradeindia.
-
1-Acetylindoline-5-sulphonyl chloride. Sigma-Aldrich.
-
1-Acetylindoline-5-sulfonyl chloride. BLD Pharm.
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- 1. CAS 52206-05-0 | this compound - Synblock [synblock.com]
- 2. This compound | 52206-05-0 [amp.chemicalbook.com]
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- 4. This compound - Cas No: 52206-05-0 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]
- 5. 1-Acetylindoline-5-sulphonyl chloride | 52206-05-0 [sigmaaldrich.com]
- 6. 52206-05-0|1-Acetylindoline-5-sulfonyl chloride|BLD Pharm [bldpharm.com]
- 7. digitalcommons.njit.edu [digitalcommons.njit.edu]
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- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. globalspec.com [globalspec.com]
- 11. rsc.org [rsc.org]
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- 13. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]
Technical Support Center: Synthesis of 1-Acetyl-2,3-dihydro-1H-indole-5-sulfonyl chloride
Welcome to the technical support center for the synthesis of 1-acetyl-2,3-dihydro-1H-indole-5-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic procedure. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure a successful and efficient synthesis.
Introduction to the Synthesis
The synthesis of this compound is a crucial step in the preparation of various pharmaceutical intermediates. The primary method involves the electrophilic aromatic substitution of 1-acetyl-2,3-dihydro-1H-indole (N-acetylindoline) using chlorosulfonic acid. While seemingly straightforward, this reaction is often plagued by side reactions that can significantly reduce the yield and purity of the desired product. This guide will dissect these potential issues and provide practical solutions.
The core reaction is the chlorosulfonation of the N-acetylindoline ring. The N-acetyl group is an activating, ortho-, para-director, making the benzene ring more susceptible to electrophilic attack. The desired product is the 5-substituted isomer, which is the para-substituted product relative to the nitrogen atom of the indoline ring.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the N-acetyl group on the indoline starting material?
The N-acetyl group serves two primary purposes. First, it protects the nitrogen atom from reacting with the highly acidic and reactive chlorosulfonic acid. Secondly, as an electron-donating group, it activates the aromatic ring towards electrophilic substitution, facilitating the chlorosulfonation reaction. Its ortho-, para-directing effect is crucial for obtaining the desired 5-sulfonyl chloride isomer.
Q2: Why is chlorosulfonic acid used in excess?
Chlorosulfonic acid acts as both the reactant and the solvent in this synthesis. Using it in excess ensures that the reaction goes to completion and that the starting material is fully consumed. The excess reagent also helps to maintain a highly acidic environment, which is necessary for the generation of the electrophilic species.
Q3: My reaction mixture turned dark and viscous. What could be the cause?
A dark and viscous reaction mixture often indicates the formation of polymeric or tar-like byproducts. This can be caused by several factors, including:
-
Elevated reaction temperature: Overheating can lead to uncontrolled side reactions and decomposition of the starting material or product.
-
Presence of impurities in the starting material: Impurities can act as catalysts for undesired polymerization reactions.
-
Prolonged reaction time: Allowing the reaction to proceed for too long can result in the accumulation of byproducts.
Careful control of the reaction temperature and time, along with the use of pure starting materials, is essential to prevent this issue.
Q4: How can I confirm the identity and purity of my final product?
Standard analytical techniques can be used to confirm the identity and purity of this compound. These include:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the structure and identify any impurities.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the product and quantify any impurities.[1]
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the sulfonyl chloride (S=O stretches) and the amide carbonyl (C=O stretch).
Troubleshooting Guide: Common Side Reactions and Their Mitigation
This section details the most common side reactions observed during the synthesis of this compound and provides step-by-step protocols to minimize their formation.
Side Reaction 1: Formation of Regioisomers
While the N-acetyl group directs the substitution to the para-position (C5), a small amount of the ortho-substituted isomer (C7-sulfonyl chloride) can also be formed.
-
Cause: The N-acetyl group is not perfectly para-directing, and some ortho-substitution is electronically allowed.
-
Mitigation:
-
Temperature Control: Lowering the reaction temperature can increase the regioselectivity of the reaction, favoring the thermodynamically more stable para-product.
-
Purification: The regioisomers can often be separated by careful column chromatography or fractional crystallization.
-
Side Reaction 2: Disulfonation
The formation of a disulfonylated byproduct, where two sulfonyl chloride groups are attached to the aromatic ring, can occur, especially with prolonged reaction times or higher temperatures.
-
Cause: The monosulfonylated product is still activated enough to undergo a second electrophilic substitution.
-
Mitigation:
-
Stoichiometry Control: Use a controlled excess of chlorosulfonic acid. A large excess can drive the reaction towards disulfonation.
-
Reaction Time: Monitor the reaction progress by TLC or HPLC and quench the reaction as soon as the starting material is consumed to avoid over-reaction.
-
Side Reaction 3: Sulfone Formation
A common byproduct in chlorosulfonation reactions is the corresponding diaryl sulfone. This occurs when the initially formed sulfonyl chloride reacts with another molecule of N-acetylindoline.
-
Cause: The sulfonyl chloride can act as an electrophile, and the electron-rich N-acetylindoline can act as a nucleophile in a Friedel-Crafts-type reaction.
-
Mitigation:
-
Low Temperature: Maintaining a low reaction temperature minimizes the rate of this bimolecular side reaction.
-
Controlled Addition: Slowly adding the N-acetylindoline to the chlorosulfonic acid can help to keep the concentration of the unreacted starting material low, thus reducing the chance of sulfone formation.
-
Side Reaction 4: Hydrolysis of the Sulfonyl Chloride
The desired sulfonyl chloride product is highly susceptible to hydrolysis, converting it to the corresponding sulfonic acid. This is a major cause of yield loss, especially during the work-up procedure.[2][3][4]
-
Cause: The presence of water during the reaction or, more commonly, during the aqueous work-up, leads to the rapid hydrolysis of the sulfonyl chloride group.
-
Mitigation:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
-
Careful Work-up: When quenching the reaction with ice-water, the process should be done quickly and at a low temperature to minimize the contact time between the sulfonyl chloride and water. The product should be extracted into an organic solvent immediately.
-
Aqueous work-up alternative: A patent for the synthesis of aryl sulfonyl chlorides suggests quenching the reaction mixture in an agitated mixture of water and an inert, water-immiscible organic solvent. This allows for the simultaneous decomposition of excess chlorosulfonic acid and extraction of the product, minimizing hydrolysis.[5]
-
Side Reaction 5: Ring Opening/Degradation
The harsh, strongly acidic conditions of the chlorosulfonation reaction can potentially lead to the opening of the indoline ring or other degradation pathways, resulting in a complex mixture of byproducts.
-
Cause: The indoline ring system, although relatively stable, can be susceptible to cleavage under forcing acidic conditions.
-
Mitigation:
-
Mild Reaction Conditions: Use the lowest possible temperature and shortest reaction time that allows for the complete consumption of the starting material.
-
Careful Monitoring: Closely monitor the reaction for the appearance of unfamiliar spots on a TLC plate, which could indicate the formation of degradation products.
-
Summary of Troubleshooting Strategies
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield | - Hydrolysis of the product during work-up.- Formation of multiple side products.- Incomplete reaction. | - Perform work-up quickly at low temperatures.- Optimize reaction temperature and time.- Ensure sufficient excess of chlorosulfonic acid. |
| Impure Product | - Formation of regioisomers, disulfonated products, or sulfones. | - Optimize reaction conditions for selectivity.- Purify the crude product by crystallization or column chromatography. |
| Dark, Tarry Reaction | - Reaction temperature too high.- Prolonged reaction time.- Impure starting materials. | - Maintain strict temperature control.- Monitor reaction progress and quench promptly.- Use high-purity starting materials. |
| Product is sulfonic acid | - Incomplete reaction to sulfonyl chloride.- Extensive hydrolysis during work-up. | - Ensure sufficient reaction time with chlorosulfonic acid.- Minimize contact with water during work-up. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a patented procedure for the synthesis of the target molecule.[6]
-
Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution), place chlorosulfonic acid (4-5 equivalents).
-
Addition of Starting Material: Cool the chlorosulfonic acid to 0-5 °C in an ice bath. Slowly add 1-acetyl-2,3-dihydro-1H-indole (1 equivalent) portion-wise, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).
-
Work-up: Once the starting material is consumed, carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. The product will precipitate as a solid.
-
Isolation: Filter the precipitated solid and wash it thoroughly with cold water until the washings are neutral to pH paper.
-
Drying: Dry the solid product under vacuum to obtain the crude this compound. A patent describing this reaction reports a yield of 81%.[6]
Protocol 2: Purification by Crystallization
-
Solvent Selection: Dissolve the crude product in a minimal amount of a suitable hot solvent. Chlorinated solvents like dichloromethane or chloroform, or aromatic hydrocarbons like toluene, are often good choices.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath or refrigerator to induce crystallization.
-
Isolation: Collect the crystals by filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Visualizing Reaction Pathways
Main Reaction Pathway
Caption: Overview of common side product formation pathways.
References
-
Rogne, O. (1970). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic, 1056-1058. Available at: [Link]
- Wang, H., et al. (1998). Subambient Temperature Reversed-Phase High-Performance Liquid Chromatography and Hydrolysis Kinetics of a Para-Substituted Benzenesulfonyl Chloride.
-
Robertson, R. E., & Rossall, B. (1971). Sulfonyl Chloride Kinetics. Part II. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 49(9), 1441-1450. Available at: [Link]
-
Mousa, M. A., & Hassan, R. M. (1988). Solvent Effects on Kinetics of the Hydrolysis of Benzenesulfonyl Chloride. Oriental Journal of Chemistry, 4(1). Available at: [Link]
-
May, S. A., et al. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 27(6), 1145-1154. Available at: [Link]
-
Wikipedia. (n.d.). Aromatic sulfonation. Retrieved from [Link]
- Larsen, R. D., & Reider, P. J. (1963). Production of organic sulfonyl chlorides. U.S. Patent 3,108,137.
-
The Organic Chemistry Tutor. (2018, May 7). Sulfonation of Benzene & Desulfonation Reaction Mechanism - Aromatic Compounds [Video]. YouTube. Available at: [Link]
-
Biscoe, M. R., & Miller, S. J. (2009). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Organic Letters, 11(12), 2567-2570. Available at: [Link]
-
Ministry of Food and Drug Safety. (n.d.). Analytical Methods. Available at: [Link]
-
Bar-troli, G., et al. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(5), 875-879. Available at: [Link]
- Ivanov, S. N., & Gnedin, B. G. (2004). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. Russian Journal of Organic Chemistry, 40(5), 733-739.
- Chen, J., et al. (2015). Preparation method for aryl sulfonyl chloride derivative. Chinese Patent CN105111111A.
- Johnson, C. R., & Jonsson, E. U. (1989). Preparation of diaryl sulfones. U.S. Patent 4,822,916.
-
LibreTexts. (2019, June 5). 18.4 Aromatic Nitration and Sulfonation. Chemistry LibreTexts. Available at: [Link]
-
Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Chem Help ASAP. (2019, October 8). sulfonation of aromatic rings by EAS reaction [Video]. YouTube. Available at: [Link]
- Chemistry & Biology Interface. (2011). Synthesis of some novel 5,6-disubstituted pyridine-3-sulfonyl chlorides and their conversion to sulfonamides. 1(3), 360-364.
-
Koehler, K. F., & L'Italien, J. J. (1991). Process for the preparation of aromatic sulfonyl chlorides. U.S. Patent 5,039,817. Available at: [Link]
-
Krasavin, M., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. International Journal of Molecular Sciences, 23(23), 14732. Available at: [Link]
-
E. I. du Pont de Nemours & Company. (1942). Therapeutic compounds. U.S. Patent 2,275,354. Available at: [Link]
-
LibreTexts. (2023, January 4). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]
-
European Patent Office. (1994). Synthesis of bicyclic aromatic sulfonic acids, sulfonyl chlorides and sulfonamides. EP 0583960 A2. Available at: [Link]
- Sundberg, R. J. (2011). Electrophilic Substitution Reactions of Indoles. ChemInform, 42(48).
-
Sundberg, R. J. (n.d.). Electrophilic Substitution Reactions of Indoles. Request PDF. Retrieved from [Link]
- Nacsa, E. D., & Lambert, T. H. (2011). Supporting Information: Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Columbia University.
- Zhang, Y., et al. (2019). Preparation method of 5-isoquinoline sulfonyl chloride. Chinese Patent CN108752274B.
- Wang, J., et al. (2014). Preparation method of quinoline-5-sulfonyl chloride. Chinese Patent CN103724263A.
-
Tradeindia. (n.d.). This compound - Cas No: 52206-05-0. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020, August 1). Regioselectivity in Electrophilic Aromatic Substitution of Pyrrole and Indole. Retrieved from [Link]
-
Liu, C., et al. (2013). Electrophilic Aromatic Substitution of a BN Indole. Angewandte Chemie International Edition, 52(29), 7544-7547. Available at: [Link]
-
SpectraBase. (n.d.). 1H-indole-2,3-dione, 1-acetyl-5-chloro-. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- The Dow Chemical Company. (1958). Preparation of diaryl sulfones. U.S. Patent 2,860,168.
- DSM N.V. (2000). Process for the preparation of an optically active indoline-2-carboxylic acid or derivative thereof. Canadian Patent CA2261453C.
-
Wikipedia. (n.d.). Chlorosulfuric acid. Retrieved from [Link]
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- 6. mdpi.com [mdpi.com]
Technical Support Center: Purification of 1-acetyl-2,3-dihydro-1H-indole-5-sulfonyl chloride
Welcome to the technical support center for the purification of 1-acetyl-2,3-dihydro-1H-indole-5-sulfonyl chloride (CAS 52206-05-0).[1][2][3][4][5][6][7] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this critical intermediate. Here, we provide in-depth troubleshooting advice and detailed protocols to ensure you achieve the desired purity for your downstream applications.
Section 1: Understanding the Compound and Purification Challenges
This compound is a solid compound with a molecular weight of 259.71 g/mol .[1] It is a reactive substance, primarily due to the sulfonyl chloride functional group, which is susceptible to hydrolysis.[8][9][10][11] The primary goal of purification is to remove unreacted starting materials, byproducts from the synthesis (such as the corresponding sulfonic acid from hydrolysis), and residual solvents. The inherent reactivity of the sulfonyl chloride group necessitates careful handling and selection of purification methods to avoid degradation of the desired product.[12][13][14][15]
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: My final product is an oil or a sticky solid, not the expected solid.
-
Question: I've completed the synthesis and work-up, but my this compound is not solidifying. What could be the cause, and how can I fix it?
-
Answer: This is a common issue that can arise from several factors:
-
Presence of Impurities: Residual solvents or unreacted starting materials can act as a eutectic mixture, lowering the melting point of your product. The primary culprit is often the hydrolyzed byproduct, 1-acetyl-2,3-dihydro-1H-indole-5-sulfonic acid.
-
Incomplete Reaction: If the preceding chlorosulfonation reaction did not go to completion, you will have a mixture of the starting material and the product.
-
Excessive Water: Sulfonyl chlorides are highly susceptible to hydrolysis.[8][9][10][11] Any exposure to moisture during the work-up or isolation can lead to the formation of the corresponding sulfonic acid, which is often a viscous oil or a deliquescent solid.
-
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: During the work-up, use anhydrous solvents and drying agents (like anhydrous magnesium sulfate or sodium sulfate) to minimize water content.
-
Azeotropic Removal of Water: If you suspect water contamination, you can dissolve the crude product in a solvent like toluene and evaporate it under reduced pressure. This can help to azeotropically remove residual water.
-
Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent in which the product is sparingly soluble, such as hexanes or diethyl ether. This can often help to crash out the solid product, leaving impurities in the solvent.
-
Recrystallization: If trituration fails, a carefully chosen recrystallization is the next logical step.
-
Issue 2: My yield is significantly lower than expected after purification.
-
Question: After performing a purification step like recrystallization or column chromatography, my final yield of this compound is very low. What are the likely causes?
-
Answer: Low recovery can be attributed to several factors, primarily related to the instability of the sulfonyl chloride and the chosen purification method.
-
Hydrolysis During Purification: As mentioned, hydrolysis is a major concern.[8][9][10][11] Using protic solvents (like methanol or ethanol) for recrystallization or chromatography can lead to significant product loss through reaction with the solvent (solvolysis) or residual water.
-
Decomposition on Silica Gel: Sulfonyl chlorides can be sensitive to the acidic nature of standard silica gel, leading to decomposition during column chromatography.
-
Inappropriate Solvent Choice for Recrystallization: If the product is too soluble in the chosen recrystallization solvent, even at low temperatures, recovery will be poor.
-
-
Troubleshooting Steps:
-
Minimize Contact with Protic Solvents: Avoid alcohols for recrystallization. If a polar solvent is needed, consider aprotic options like acetone, ethyl acetate, or acetonitrile, and ensure they are anhydrous.
-
Neutralize Silica Gel: If column chromatography is necessary, consider using silica gel that has been neutralized by pre-treating it with a base like triethylamine. A general procedure involves preparing a slurry of silica gel in the desired eluent and adding a small amount of triethylamine (e.g., 1% v/v), followed by packing the column.
-
Optimize Recrystallization Solvent System: Perform small-scale solubility tests to find a solvent or solvent system where the product is soluble at elevated temperatures but sparingly soluble at room temperature or below. A mixed solvent system, such as dichloromethane/hexanes or ethyl acetate/hexanes, often provides the best results.
-
Issue 3: I see a persistent impurity in my NMR/LC-MS analysis that I can't remove.
-
Question: I've tried multiple purification methods, but a specific impurity remains in my final product. How can I identify and remove it?
-
Answer: The identity of the persistent impurity will dictate the best removal strategy.
-
Common Impurities:
-
1-acetyl-2,3-dihydro-1H-indole-5-sulfonic acid: The hydrolysis product. It is significantly more polar than the sulfonyl chloride.
-
Unreacted 1-acetyl-2,3-dihydro-1H-indole: The starting material for the chlorosulfonation. It is less polar than the product.
-
Isomeric Sulfonyl Chlorides: Depending on the synthesis route, you may have isomeric byproducts.
-
-
-
Troubleshooting and Purification Strategies:
| Impurity | Identification | Recommended Purification Method |
| 1-acetyl-2,3-dihydro-1H-indole-5-sulfonic acid | More polar spot on TLC, characteristic broad -OH peak in ¹H NMR. | Aqueous Work-up: Carefully wash an ethereal or dichloromethane solution of the crude product with ice-cold water or brine. The sulfonic acid is more water-soluble. Perform this step quickly to minimize hydrolysis of the desired product. |
| Unreacted 1-acetyl-2,3-dihydro-1H-indole | Less polar spot on TLC. | Recrystallization: Choose a solvent system where the starting material is more soluble than the product. Column Chromatography: The less polar nature of the starting material allows for its separation. |
| Isomeric Sulfonyl Chlorides | May co-elute on TLC. Requires careful analysis of NMR or LC-MS data. | Recrystallization: Isomers often have different crystal packing energies and solubilities, making recrystallization a viable option. HPLC: For high-purity requirements, preparative HPLC may be necessary.[16] |
Section 2: Detailed Purification Protocols
Protocol 1: Recrystallization
Recrystallization is often the most effective method for purifying this compound, provided a suitable solvent is identified.
Objective: To dissolve the crude product in a minimal amount of a hot solvent and allow it to cool slowly, leading to the formation of pure crystals while impurities remain in the mother liquor.
Step-by-Step Methodology:
-
Solvent Selection: Conduct small-scale solubility tests with various anhydrous solvents. Good candidates will show poor solubility at room temperature but good solubility when heated. Common choices include:
-
Toluene
-
Dichloromethane/Hexanes mixture
-
Ethyl Acetate/Hexanes mixture
-
-
Dissolution: Place the crude sulfonyl chloride in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate with stirring). Continue adding the solvent portion-wise until the solid is completely dissolved. Avoid adding excess solvent.
-
Decolorization (Optional): If the solution is colored, you can add a small amount of activated carbon and heat for a few minutes. Hot-filter the solution through a fluted filter paper to remove the carbon.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote slower, more effective crystallization, you can insulate the flask. Once at room temperature, you can place the flask in an ice bath or refrigerator to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent. Dry the crystals thoroughly under vacuum to remove any residual solvent.
Protocol 2: Flash Column Chromatography
This method is useful when dealing with impurities that have significantly different polarities from the product, such as the unreacted starting material.[17]
Objective: To separate the components of a mixture based on their differential adsorption to a stationary phase (silica gel) and elution with a mobile phase.
Step-by-Step Methodology:
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent like hexanes.
-
Column Packing: Pack a glass column with the silica gel slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the packed column.
-
Elution: Start eluting with a non-polar solvent (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent like ethyl acetate. A typical gradient might be from 0% to 20% ethyl acetate in hexanes.
-
Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Section 3: Purity Assessment
It is crucial to assess the purity of the final product. A combination of the following analytical techniques is recommended:
-
Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and identifying any impurities.[18]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on both the purity and the molecular weight of the product and any contaminants.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used for purity analysis, potentially after derivatization to a more stable sulfonamide to avoid thermal degradation of the sulfonyl chloride.[18]
Section 4: Safety and Handling
Sulfonyl chlorides are corrosive and moisture-sensitive compounds.[12][13][14][15][19]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[14][19]
-
Handling: Handle the compound in a well-ventilated fume hood.[19] Avoid inhalation of dust or vapors.
-
Storage: Store this compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place to prevent hydrolysis.[14]
Visualizing the Purification Workflow
Below is a decision tree to help guide you in choosing the appropriate purification strategy.
Caption: Decision tree for purification strategy.
References
-
King, J. F., & Lam, J. Y. L. (1990). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society, 112(18), 6583–6588. [Link]
-
Wang, L., et al. (2019). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules, 24(15), 2748. [Link]
-
Robertson, R. E., & Laughton, P. M. (1957). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 35(11), 1319-1327. [Link]
- Google Patents. (2001). FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES.
-
Gnedin, B. G., et al. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Journal of Organic Chemistry USSR (English Translation), 24(4). [Link]
-
Hogan, P. J., & Cox, B. G. (2009). Aqueous process chemistry: the preparation of aryl sulfonyl chlorides. Organic Process Research & Development, 13(5), 875-879. [Link]
-
New Jersey Department of Health. (2000). BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. [Link]
-
Nacsa, E. D., & Lambert, T. H. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Columbia University. [Link]
-
Angene Chemical. (2025). Safety Data Sheet. [Link]
-
Sprague, J. M., & Johnson, T. B. (1937). The Preparation of Alkyl Sulfonyl Chlorides from Isothioureas. I. Journal of the American Chemical Society, 59(10), 1837–1840. [Link]
-
SIELC Technologies. (n.d.). Separation of Benzenesulfonyl chloride, 2,5-dichloro- on Newcrom R1 HPLC column. [Link]
-
Gemoets, H. P. L., et al. (2017). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering, 2(4), 543-550. [Link]
-
Tradeindia. (n.d.). This compound - Cas No: 52206-05-0. [Link]
-
Organic Syntheses. (n.d.). Sulfanilyl chloride, N-acetyl-. [Link]
-
PubChemLite. (n.d.). 1-acetyl-6-chloro-2,3-dihydro-1h-indole-5-sulfonyl chloride. [Link]
-
EON Biotech. (n.d.). This compound – (52206-05-0). [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. [Link]
-
Kice, J. L., & Anderson, E. P. (1986). Sulfonyl esters. 2. CS cleavage in some substitution reactions of nitrobenzenesulfonates. The Journal of Organic Chemistry, 51(16), 3125–3128. [Link]
-
Arief, M. M. H., et al. (2013). Synthesis of some heterocyclic compounds based on (2, 3-dioxo-2, 3-dihydro-1H-indol-1-yl) acetyl acetic acid derivatives. International Journal of Basic and Applied Sciences, 2(2), 153-159. [Link]
-
PubChem. (n.d.). Acetyl sulfonyl chloride. [Link]
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Overcoming solubility issues with 1-acetyl-2,3-dihydro-1H-indole-5-sulfonyl chloride
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Welcome to the technical support center for 1-acetyl-2,3-dihydro-1H-indole-5-sulfonyl chloride (CAS 52206-05-0).[1][2][3][4] This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile intermediate in their synthetic workflows. We will address the most common challenge encountered with this reagent: its solubility. This document provides in-depth, practical solutions and troubleshooting strategies to ensure your experiments proceed efficiently and with high yields.
Part 1: Frequently Asked Questions (FAQs)
Question 1: What are the general solubility characteristics of this compound?
Answer: this compound is a moderately polar organic compound. Its solubility is governed by the "like dissolves like" principle.[5] The molecule possesses both polar functional groups (the acetyl carbonyl and the sulfonyl chloride) and a nonpolar aromatic ring system.
-
Generally Soluble In: Aprotic polar solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), and Acetonitrile (MeCN).[6] These solvents effectively solvate the molecule without reacting with the highly electrophilic sulfonyl chloride group.
-
Sparingly Soluble To Insoluble In:
-
Nonpolar solvents: Hexanes, Toluene. The polarity of the sulfonyl chloride and acetyl groups limits solubility in these solvents.
-
Protic solvents: Water, Methanol, Ethanol. These solvents are generally incompatible as they can react with (solvolyze) the sulfonyl chloride group to form the corresponding sulfonic acid, rendering the reagent inactive for its intended sulfonylation reactions.[6][7][8] While aryl sulfonyl chlorides have some hydrolytic stability, especially in cold water where their solubility is low, prolonged exposure or elevated temperatures will lead to decomposition.[9][10]
-
Question 2: Why is my sulfonyl chloride not dissolving in Dichloromethane (DCM) even though it's a recommended solvent?
Answer: This is a common issue that can arise from several factors:
-
Purity of the Reagent: The presence of insoluble impurities or hydrolyzed starting material (the sulfonic acid) can give the appearance of poor solubility. The sulfonic acid is significantly more polar and less likely to dissolve in DCM.
-
Purity of the Solvent: Ensure you are using an anhydrous grade of DCM.[6] The presence of water can lead to a slow surface reaction on the solid particles, forming the insoluble sulfonic acid on the crystal surface and preventing the bulk material from dissolving.
-
Concentration: You may be attempting to create a supersaturated solution. While qualitative solubility is good, there is a finite limit. Try using a larger volume of solvent.
-
Temperature: Solubility is temperature-dependent. Gentle warming (to 30-35°C) can often facilitate dissolution. However, be cautious, as excessive heat can accelerate decomposition.[10]
Question 3: Can I use Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) to dissolve the sulfonyl chloride for a reaction?
Answer: While DMF and DMSO are excellent polar aprotic solvents with high solvating power, their use with sulfonyl chlorides is strongly discouraged . These solvents are not entirely inert. At room temperature or upon gentle heating, they can react with sulfonyl chlorides, leading to the formation of complex byproducts and decomposition of your reagent. For sulfonamide synthesis, cleaner reaction profiles are typically achieved in solvents like DCM, THF, or acetonitrile.[6]
Part 2: Troubleshooting Guides & Experimental Protocols
Issue 1: The compound precipitates out of solution when I add my amine for sulfonamide synthesis.
Causality: This often occurs when the amine starting material or the resulting sulfonamide product has a vastly different solubility profile than the sulfonyl chloride. The addition of the amine can change the overall polarity of the solution, causing the least soluble component to crash out.
Troubleshooting Protocol:
-
Solvent System Modification:
-
Co-solvent approach: If your amine is poorly soluble in the initial solvent (e.g., DCM), consider using a co-solvent system. A common strategy is to use a mixture of DCM and THF. THF is more polar and can help keep all components in the solution phase.
-
Solvent Change: Switch to a more polar, yet still compatible, solvent like acetonitrile.
-
-
Order of Addition:
-
Dissolve the amine and the base (e.g., triethylamine or pyridine) in the reaction solvent first.[6]
-
Slowly add a solution of the sulfonyl chloride dropwise to the amine solution. This maintains a low instantaneous concentration of the sulfonyl chloride, which can prevent it from precipitating and often leads to a cleaner reaction.[6]
-
-
Temperature Control: Cooling the reaction to 0°C before the addition of the sulfonyl chloride can sometimes help manage solubility and also control the exotherm of the reaction.
Protocol: Systematic Solvent Screening for Optimal Solubility
This protocol allows for a quick and material-sparing assessment of suitable solvents.[11][12][13]
Objective: To identify the most effective solvent or co-solvent system for a target concentration.
Materials:
-
This compound
-
Small vials (e.g., 1.5 mL HPLC vials)
-
A selection of anhydrous solvents (DCM, THF, MeCN, EtOAc, Toluene)
-
Vortex mixer and/or magnetic stirrer
Procedure:
-
Preparation: Weigh 10 mg of the sulfonyl chloride into each of five separate, labeled vials.
-
Initial Solvent Addition: Add 0.2 mL of a different anhydrous solvent to each vial. This corresponds to a target concentration of 50 mg/mL.
-
Observation & Agitation: Vortex each vial vigorously for 60 seconds.[5] Observe if the solid has completely dissolved.
-
Incremental Addition: If the solid is not fully dissolved, add another 0.2 mL of the solvent (total 0.4 mL, concentration 25 mg/mL) and vortex again.
-
Heating (Optional): If solubility is still poor, gently warm the vial in a water bath to ~35°C and observe any changes. Note if the compound precipitates upon cooling back to room temperature.
-
Data Recording: Record your observations in a table to compare the solvents.
Table 1: Example Solvent Screening Data
| Solvent | Conc. (50 mg/mL) | Conc. (25 mg/mL) | Conc. (12.5 mg/mL) | Notes |
| Dichloromethane (DCM) | Partially Soluble | Soluble | Soluble | Clear, colorless solution. |
| Tetrahydrofuran (THF) | Partially Soluble | Soluble | Soluble | Clear, colorless solution. |
| Acetonitrile (MeCN) | Insoluble | Partially Soluble | Soluble | Good option for lower concentrations. |
| Ethyl Acetate (EtOAc) | Insoluble | Partially Soluble | Soluble | Similar to MeCN. |
| Toluene | Insoluble | Insoluble | Insoluble | Not a suitable solvent. |
Part 3: Visualization of Workflows
Diagram 1: Systematic Approach to Solvent Selection
This workflow guides the user through a logical process for identifying a suitable reaction solvent.
Caption: A decision tree for systematic solvent screening.
Diagram 2: Troubleshooting In-Reaction Precipitation
This diagram outlines steps to take when unexpected precipitation occurs during a reaction.
Caption: A decision tree for troubleshooting precipitation during a reaction.
References
- Vertex AI Search. (2024). Solubility test for Organic Compounds.
- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.
- Pasadena City College. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
- Quora. (2017). How can you determine the solubility of organic compounds?.
- BenchChem. (2025). common issues in sulfonamide synthesis and solutions.
-
Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. Molecules, 13(5), 1215-1228. [Link]
- University of Missouri–St. Louis. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
- Procopio, A., et al. (2025). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco. RSC Publishing.
- Supporting Information for: Synthesis of sulfonyl chloride substr
-
North, M., et al. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(4), 638-643. [Link]
- ResearchGate. (2008). (PDF) Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs.
- Synblock. (n.d.). CAS 52206-05-0 | this compound.
- Reddit. (2020).
-
Cernak, T., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(39), 21374-21383. [Link]
- Google Patents. (2013).
- ChemScene. (n.d.). This compound.
- Organic Syntheses. (n.d.). Sulfanilyl chloride, N-acetyl-.
- BenchChem. (2025). Preventing decomposition of sulfonyl chloride during reaction.
- Tradeindia. (n.d.). This compound - Cas No: 52206-05-0.
- EON Biotech. (n.d.). This compound – (52206-05-0).
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Technical Support Center: Optimizing Reaction Conditions for Sulfonamide Synthesis
Welcome to the dedicated technical support center for sulfonamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of sulfonamides, a cornerstone functional group in a multitude of pharmaceuticals.[1][2][3] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help diagnose and resolve issues in your synthetic workflow, ultimately leading to improved reaction yields and purity.
Section 1: Troubleshooting Guide - A Symptom-Based Approach
This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but also the scientific reasoning behind them.
Issue 1: Low or No Product Yield
Q1: My reaction has resulted in a disappointingly low yield, or has failed completely. What are the primary factors I should investigate?
A low yield in sulfonamide synthesis is a frequent issue that can often be traced back to a few critical factors, primarily revolving around reagent quality and reaction conditions.[1][4][5]
Initial Diagnostic Workflow:
Before delving into more complex optimizations, a systematic check of the fundamentals is crucial.
Caption: Initial troubleshooting workflow for low sulfonamide yield.
In-Depth Solutions:
-
Sulfonyl Chloride Integrity: Sulfonyl chlorides are highly susceptible to hydrolysis by atmospheric moisture, which converts them to the corresponding unreactive sulfonic acid.[1][5][6]
-
Causality: The sulfur atom in a sulfonyl chloride is highly electrophilic. Water acts as a nucleophile, attacking the sulfur and leading to the displacement of the chloride and the formation of a sulfonic acid (R-SO₃H), which will not react with the amine under standard conditions.
-
Solution: Always use a freshly opened bottle of sulfonyl chloride or purify it before use. Techniques like distillation under reduced pressure can be effective. Store sulfonyl chlorides under an inert atmosphere (e.g., nitrogen or argon) and in a desiccator.[1][5] The stability of sulfonyl halides generally decreases from fluorides to chlorides, bromides, and iodides.[7] For particularly unstable heteroaromatic sulfonyl chlorides, the corresponding sulfonyl fluoride may be a more stable, albeit less reactive, alternative.[8][9]
-
-
Amine Purity and Reactivity: The nucleophilicity of the amine is critical.
-
Causality: Primary amines are generally highly reactive, while secondary amines can exhibit lower reactivity.[10] Aromatic amines are less nucleophilic than aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic ring. Furthermore, amines can absorb atmospheric carbon dioxide to form carbamates, which can interfere with the reaction.[1][5]
-
Solution: Ensure your amine is pure and dry. If necessary, purify it by distillation or recrystallization. For less reactive amines, you may need to employ more forcing reaction conditions, such as gentle heating, but this must be balanced against the risk of side reactions.[5]
-
-
Strict Anhydrous Conditions: The presence of even trace amounts of water can significantly reduce your yield by hydrolyzing the sulfonyl chloride.[1][5]
-
Solution:
-
Oven-dry all glassware and cool it under a stream of inert gas or in a desiccator before use.
-
Use anhydrous solvents. Solvents can be dried using standard laboratory procedures (e.g., distillation from a suitable drying agent or by passing them through a column of activated alumina).
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.[5]
-
-
-
The Critical Role of the Base: A base is essential to neutralize the hydrochloric acid (HCl) generated during the reaction.[6][11]
-
Causality: If not neutralized, the HCl will protonate the starting amine, forming an ammonium salt. This salt is no longer nucleophilic and will not react with the sulfonyl chloride, effectively halting the reaction.[6]
-
Solution: Use a non-nucleophilic base such as pyridine or triethylamine (TEA).[1][2] Typically, a slight excess (1.1-1.5 equivalents) of the base is used.[5] Ensure the base is also pure and dry.
-
Issue 2: Multiple Spots on TLC, Indicating Side Products
Q2: My TLC plate shows multiple spots in addition to my desired product. What are the likely side reactions, and how can I minimize them?
The formation of side products is a common challenge. Identifying the likely culprits is the first step toward optimizing your reaction to favor the desired product.
Common Side Products and Their Mitigation:
| Side Product | Cause | Mitigation Strategy |
| Unreacted Amine | Insufficient or degraded sulfonyl chloride. | Use a slight excess of sulfonyl chloride (e.g., 1.05 equivalents). Ensure the sulfonyl chloride is fresh and pure.[1][4] |
| Sulfonic Acid | Hydrolysis of the sulfonyl chloride by water. | Implement strict anhydrous conditions as detailed in the low yield section.[1][5][6] |
| Bis-sulfonylation (for primary amines) | Reaction of the initially formed sulfonamide with another molecule of sulfonyl chloride. | Add the sulfonyl chloride slowly to the amine solution, especially at low temperatures (e.g., 0 °C), to maintain a low concentration of the electrophile.[1] |
| Disulfides | If starting from thiols for in-situ sulfonyl chloride generation, incomplete oxidation can lead to disulfide formation.[4][12] | Ensure complete oxidation by using an appropriate amount of the oxidizing/chlorinating agent. |
| Products from reaction with solvent | Some solvents can act as nucleophiles and react with the sulfonyl chloride. | Choose an inert solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.[1][13][14] |
Experimental Protocol: Standard Sulfonamide Synthesis from a Sulfonyl Chloride [1]
-
Preparation: In an oven-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), dissolve the amine (1.0 equivalent) and a non-nucleophilic base like pyridine or triethylamine (1.2 equivalents) in an anhydrous solvent (e.g., dichloromethane).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reactant Addition: Slowly add the sulfonyl chloride (1.05 equivalents) to the stirred solution. The addition can be done portion-wise for solid sulfonyl chlorides or dropwise for liquids.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.
-
Workup: Quench the reaction with water or a dilute acid solution. Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or silica gel column chromatography.[1]
Issue 3: Difficulty in Product Purification
Q3: I've successfully formed my sulfonamide, but I'm struggling to purify it. What are the best practices for purification?
Sulfonamides are often crystalline solids, making recrystallization a highly effective purification method.[1][15]
-
Recrystallization: This is the preferred method for purifying solid sulfonamides.
-
Silica Gel Chromatography: If recrystallization is ineffective or if the product is an oil, column chromatography is a viable alternative.
-
Solvent System: The polarity of the solvent system will depend on the specific sulfonamide. A typical starting point is a mixture of hexanes and ethyl acetate. Use TLC to determine the optimal solvent ratio for good separation.
-
-
Aqueous Workup Optimization: During the workup, adjusting the pH can help remove certain impurities.
-
Acid Wash: A wash with dilute acid (e.g., 1N HCl) will protonate and remove any unreacted amine base (like pyridine or TEA) into the aqueous layer.
-
Base Wash: A wash with a dilute base (e.g., saturated sodium bicarbonate) can help remove any acidic impurities, such as the sulfonic acid byproduct.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing sulfonamides in a research setting?
The most classic and widely used method is the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base like pyridine or triethylamine.[2][6][10][11] This method is generally effective, high-yielding, and applicable to a wide range of substrates.[16]
Q2: How important is the reaction temperature?
Temperature control is crucial. The reaction is typically initiated at a low temperature (0 °C) to manage the exothermic nature of the reaction and to minimize the formation of side products.[1][5] Allowing the reaction to slowly warm to room temperature is often sufficient for it to go to completion. In cases of low reactivity, gentle heating might be necessary, but this should be done cautiously as excessive heat can promote decomposition and side reactions.[5][17]
Q3: Can I use an inorganic base instead of an organic one?
Yes, inorganic bases like sodium carbonate can be used.[6] The choice between an organic and inorganic base often depends on the solubility of the reagents and the specific reaction conditions. Tertiary amines like TEA and pyridine are often preferred due to their good solubility in common organic solvents used for these reactions.
Q4: Are there alternative, more modern methods for sulfonamide synthesis?
Yes, while the sulfonyl chloride method is a workhorse, several newer methods have been developed to overcome some of its limitations, such as the often harsh conditions required to prepare the sulfonyl chlorides themselves.[18] These include:
-
From Thiols: Direct oxidative conversion of thiols or disulfides into sulfonamides.[10][19][20]
-
Using SO₂ Surrogates: The use of bench-stable sulfur dioxide surrogates like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) has gained traction to avoid handling gaseous SO₂.[12][18]
-
Metal-Catalyzed Cross-Coupling: Methods involving the cross-coupling of amines or sulfonamides with arylboronic acids or aryl halides have also been developed.[3]
Caption: Overview of classical and modern sulfonamide synthesis routes.
References
- Ovung, A., & Bhattacharyya, J. (2021). Sulfonamide drugs: Structure, antibacterial property, toxicity, and biophysical interactions. Biophysical reviews, 13(2), 259–272.
- BenchChem. (n.d.). Troubleshooting low yield in sulfonamide synthesis with allyl sulfonyl chloride.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Reaction Yield in N-aryl Sulfonamide Synthesis.
- Shaikh, I. A., et al. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-216.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Sulfonamide Formation Reactions.
- (2024).
- Woolven, H., Gonzalez-Rodriguez, C., Marco, I., Thompson, A. L., & Willis, M. C. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters.
- Ovung, A., & Bhattacharyya, J. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Biophysical Reviews.
- Wikipedia. (n.d.). Sulfonamide.
- U.S. Patent No. 2,777,844. (1957). Sulfonamide purification process.
- Bowser, J. R., Williams, P. J., & Kura, K. (1983). Preparation of sulfonamides from N-silylamines. Journal of Organic Chemistry, 48, 4111.
- (2024). Sulfonamide derivatives: Synthesis and applications.
- Alonso, D. A., et al. (2025).
- BenchChem. (n.d.). Optimizing reaction conditions for sulfonamide synthesis from sulfonyl chlorides.
- Feng, Y., & Wu, J. (2021).
- Simone, M., et al. (n.d.). Switchable Deep Eutectic Solvents for Sustainable Sulfonamide Synthesis. UniBa.
- (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2.
- Wikipedia. (n.d.). Sulfonyl halide.
- BenchChem. (n.d.). Preventing decomposition of sulfonyl chloride during reaction.
- Shevchuk, O. I., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.
- Shevchuk, O. I., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.
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Preventing hydrolysis of 1-acetyl-2,3-dihydro-1H-indole-5-sulfonyl chloride during workup
Welcome to the dedicated technical support resource for handling 1-acetyl-2,3-dihydro-1H-indole-5-sulfonyl chloride. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the critical workup step of this versatile intermediate, with a primary focus on preventing its hydrolysis. The information herein is synthesized from established chemical principles and best practices in synthetic organic chemistry.
Frequently Asked Questions (FAQs)
Q1: My NMR analysis shows a significant amount of a water-soluble impurity after workup. What is the likely cause?
This is a classic sign of hydrolysis. The primary impurity is almost certainly the corresponding 1-acetyl-2,3-dihydro-1H-indole-5-sulfonic acid. Sulfonyl chlorides are highly susceptible to nucleophilic attack by water, a reaction that is often accelerated by residual acids from the synthesis step (e.g., chlorosulfonic acid) and elevated temperatures.
The mechanism of hydrolysis is a nucleophilic acyl substitution where water acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This process is often catalyzed by acid.
Mechanism: Hydrolysis of a Sulfonyl Chloride
Caption: Hydrolysis of the sulfonyl chloride to sulfonic acid.
Q2: What is the standard procedure for quenching a chlorosulfonation reaction?
The most common and effective method for quenching a reaction mixture containing excess chlorosulfonic acid is to pour it slowly and carefully onto a vigorously stirred slurry of crushed ice and water.[1][2][3] This method serves two critical purposes:
-
Rapid Cooling: The large excess of ice absorbs the significant heat generated from the exothermic reaction between chlorosulfonic acid and water, preventing a dangerous temperature increase.[2]
-
Dilution: The water dilutes the strong acids, reducing their reactivity and catalytic effect on the hydrolysis of the desired product.
It is crucial to perform this operation in a well-ventilated fume hood due to the evolution of large volumes of hydrogen chloride gas.[3][4]
Q3: How can I minimize hydrolysis during the quenching and extraction process?
Minimizing hydrolysis is a balancing act between removing water-soluble impurities and preventing the desired product from degrading. The key is to work quickly and at low temperatures.[5][6] Arylsulfonyl chlorides, like the one , are generally less susceptible to hydrolysis than their aliphatic counterparts, and their low solubility in water can provide some protection by causing them to precipitate out of the aqueous solution.[6][7][8]
Here is a workflow designed to mitigate hydrolysis:
Recommended Workup Workflow
Caption: A workflow designed to minimize hydrolysis during workup.
Troubleshooting Guide
Issue 1: Significant Product Loss and Low Yield
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Excessive Hydrolysis | Work at lower temperatures during quenching and washing. Use pre-chilled solvents and solutions. Minimize the time the product is in contact with the aqueous phase. | The rate of hydrolysis is temperature-dependent. Lowering the temperature significantly slows down this degradation pathway. |
| Emulsion Formation | Add brine (saturated NaCl solution) during extraction to break up emulsions. | The high ionic strength of brine increases the polarity of the aqueous phase, forcing the organic product into the non-polar solvent layer. |
| Incomplete Extraction | Perform multiple extractions (e.g., 3x with smaller volumes of organic solvent) rather than a single extraction with a large volume. | Partition coefficient principles dictate that multiple extractions are more efficient at recovering the product from the aqueous phase. |
Issue 2: Product is an Oil or Gummy Solid Instead of a Crystalline Solid
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Presence of Water | Ensure the organic phase is thoroughly dried with a drying agent like anhydrous sodium sulfate or magnesium sulfate before solvent removal. | Residual water can prevent crystallization and may lead to further hydrolysis upon standing. The crude product must not be heated while water is present.[3] |
| Residual Solvent | After concentration, place the product under high vacuum for an extended period to remove trace amounts of the extraction solvent. | Solvents can interfere with the crystal lattice formation, resulting in an amorphous or oily product. |
| Impurity Presence | If the product remains oily, consider purification by recrystallization from a dry, non-polar solvent system like toluene/hexanes.[7] | This will remove the sulfonic acid impurity, which can inhibit crystallization of the desired sulfonyl chloride. |
Experimental Protocols
Protocol 1: Optimized Quenching and Extraction
-
Preparation: Prepare a large beaker containing a slurry of crushed ice and water (approximately a 1:1 ratio by volume). Place this beaker in an ice bath on a magnetic stir plate and ensure vigorous stirring.
-
Quenching: In a fume hood, slowly and carefully add the reaction mixture dropwise down the side of the beaker into the ice slurry. Monitor the addition rate to maintain the temperature of the slurry below 5 °C.[6]
-
Precipitation & Extraction: The product may precipitate as a solid. Immediately after the quench is complete, transfer the mixture to a pre-chilled separatory funnel. Extract the aqueous slurry with a cold, water-immiscible organic solvent such as dichloromethane or toluene.[7][9]
-
Washing: Wash the combined organic layers sequentially with cold water, cold saturated sodium bicarbonate solution (to neutralize residual acid), and finally with cold brine.[7] Perform these washes quickly to minimize contact time with the aqueous phases.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a low temperature (e.g., <30-40°C) to yield the crude sulfonyl chloride.
Protocol 2: Non-Aqueous Workup Consideration
For extremely sensitive sulfonyl chlorides, an entirely non-aqueous workup can be considered, although this is often more complex. This might involve precipitating the product by adding the reaction mixture to a cold, non-polar solvent like hexane, followed by filtration under an inert atmosphere. However, this method can be less effective at removing inorganic impurities. For most arylsulfonyl chlorides, a rapid and cold aqueous workup is sufficient and more practical.
References
-
Chempedia. General procedures for the purification of Acid chlorides. LookChem. Available from: [Link]
-
Reddit User Discussion. (2017). Quenching reactive goodies is always fun if it's smokey. r/chemistry. Available from: [Link]
- Supporting Information for a scientific publication. Synthesis of sulfonyl chloride substrate precursors. Available from: a source detailing synthetic procedures.
- G. Dagousset et al. (2025).
- BenchChem. Preventing decomposition of sulfonyl chloride during reaction. BenchChem Technical Support.
-
P. J. Dunn et al. (2007). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, ACS Publications. Available from: [Link]
-
M. D. Johnson et al. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. MDPI. Available from: [Link]
- BenchChem. Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides. BenchChem Technical Support.
- G. C. B. Harriman. (2009). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids.
- Baxendale Group. Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor. University of Durham.
-
ResearchGate. (2007). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ResearchGate. Available from: [Link]
-
Organic Chemistry Portal. Sulfonyl chloride synthesis by chlorosulfonylation. Organic-Chemistry.org. Available from: [Link]
- Google Patents. PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES.
- D. S. Yufit et al. (2020). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.
-
G. A. L. Bare. (2023). Synthesis of Sulfonyl Fluorides Using Direct Chloride/Fluoride Exchange in Potassium Fluoride and Water/Acetone. Organic Chemistry Portal. Available from: [Link]
-
ChemicalForce. (2022). Chlorosulfonic acid. Powerful lachrymator. YouTube. Available from: [Link]
-
Organic Syntheses. Sulfanilyl chloride, N-acetyl-. Available from: [Link]
-
PubChemLite. 1-acetyl-6-chloro-2,3-dihydro-1h-indole-5-sulfonyl chloride. Available from: [Link]
- EON Biotech. This compound – (52206-05-0).
- J. L. Frie et al. (2020). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie.
- Reddit User Discussion. (2016). Hydrolysis stable sulfonyl chlorides. r/chemistry.
- D. N. Kevill et al. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs.
- DuPont.
- European Patent Office. Synthesis of bicyclic aromatic sulfonic acids, sulfonyl chlorides and sulfonamides.
- Google Patents. Production of organic sulfonyl chlorides.
- Tradeindia. This compound.
- Reddit User Discussion. (2023).
- Sigma-Aldrich. 1-ACETYL-5-BROMO-2,3-DIHYDRO-1H-INDOLE-6-SULFONYL CHLORIDE.
- ChemicalBook. 52206-05-0(this compound) Product Description.
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Technical Support Center: A Troubleshooting Guide for Reactions Involving Sulfonyl Chlorides
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during reactions involving sulfonyl chlorides, such as the synthesis of sulfonamides and sulfonate esters. The following sections are designed to help you diagnose and resolve issues in your synthetic workflow, leading to improved reaction yields and product purity.
Section 1: Low or No Yield
Low yields are one of the most frequently encountered issues. The root cause often traces back to the quality of the reagents or the reaction conditions.
Q1: My sulfonylation reaction has a very low yield or is not proceeding at all. What are the primary factors to investigate?
When a reaction fails, it is crucial to systematically verify the integrity of each component and condition.[1][2]
-
Reagent Quality:
-
Sulfonyl Chloride: This is the most common culprit. Sulfonyl chlorides are highly susceptible to hydrolysis by atmospheric moisture, which converts them into the corresponding unreactive sulfonic acid.[1][2][3][4][5] Always use a fresh bottle or a recently purified sulfonyl chloride. If you suspect degradation, its purity can be assessed by NMR spectroscopy to check for the presence of sulfonic acid.[4]
-
Amine/Alcohol: Ensure the nucleophile (amine or alcohol) is pure and dry. Amines, for instance, can absorb atmospheric CO₂ to form carbamates, which can interfere with the reaction.[1][2]
-
Solvent & Base: Use anhydrous solvents and ensure any base (e.g., triethylamine, pyridine) is also dry.[1][3]
-
-
Reaction Conditions:
-
Anhydrous Setup: The entire reaction must be conducted under strictly anhydrous conditions. This involves oven-drying or flame-drying all glassware and running the reaction under an inert atmosphere like nitrogen or argon.[1][5][6][7]
-
Stoichiometry: Carefully re-check the molar ratios. A common starting point is a 1:1 ratio of the nucleophile to the sulfonyl chloride, with a slight excess of a non-nucleophilic base (1.1–1.5 equivalents) to neutralize the HCl generated during the reaction.[1][8]
-
Temperature: Most sulfonylation reactions are performed at 0 °C to room temperature.[1] If the reaction is sluggish due to a weakly nucleophilic substrate, gentle heating may be necessary. Conversely, for highly reactive sulfonyl chlorides prone to hydrolysis, lowering the temperature (e.g., to 0 °C or -78 °C) can significantly improve the yield by slowing the rate of hydrolysis more than the desired reaction.[1]
-
Section 2: Purity Issues & Side Reactions
The appearance of unexpected spots on a Thin-Layer Chromatography (TLC) plate or difficulties during purification often indicates the presence of side products.
Q2: My TLC shows a major byproduct that I suspect is sulfonic acid. How can I prevent its formation?
The formation of sulfonic acid is almost always due to the reaction of the sulfonyl chloride with water (hydrolysis).[3][4] This is the most common side reaction.
Causality: The sulfur atom in a sulfonyl chloride is highly electrophilic. Water, acting as a nucleophile, attacks this sulfur atom, leading to the displacement of the chloride ion and the formation of the corresponding sulfonic acid and HCl.[3] This sulfonic acid is unreactive towards the amine or alcohol under typical reaction conditions, thus reducing the yield.
Prevention Strategies:
-
Rigorous Anhydrous Technique: This is the most critical factor. Ensure all glassware is oven-dried (e.g., at 125 °C for at least 24 hours) or flame-dried under vacuum immediately before use.[6][9]
-
Inert Atmosphere: Blanket the reaction with an inert gas such as nitrogen or argon to prevent atmospheric moisture from entering the system.[1][3][7]
-
Dry Reagents: Use anhydrous solvents, freshly distilled amines/alcohols, and dry bases. Storing reagents over molecular sieves can help maintain their dryness.[9]
-
Order of Addition: Slowly adding the sulfonyl chloride to a solution containing the nucleophile (amine/alcohol) and the base can favor the desired reaction over hydrolysis.[1]
Q3: I'm observing other unexpected byproducts. What could they be and how do I avoid them?
Besides hydrolysis, other side reactions can occur depending on the substrates and conditions.
-
Disulfides: When starting from thiols to generate the sulfonyl chloride in situ, a common side reaction is the oxidative coupling of the thiol to form a disulfide. This is more likely with sterically hindered or weakly nucleophilic amines.[4][10] Optimizing the choice of the oxidizing agent is key to minimizing this.[10]
-
Polymerization: If the starting material contains both a nucleophilic group (like an amine) and a group that can be converted to a sulfonyl chloride, intermolecular reactions can lead to polymer formation.[10] The most effective solution is to protect the nucleophilic group (e.g., via acetylation of an amine) before generating the sulfonyl chloride.[10]
-
Reactions with the Solvent or Base: While bases like pyridine and triethylamine are primarily used to scavenge HCl, they are also nucleophiles.[11] In some cases, particularly with highly reactive sulfonyl chlorides or in the absence of the primary nucleophile, they can react to form undesired adducts. The choice of base can also influence regioselectivity in reactions with substrates like pyridine.[12][13][14]
Troubleshooting Flowchart
The following diagram outlines a systematic approach to troubleshooting common issues in sulfonylation reactions.
Sources
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- 3. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
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- 14. chemrxiv.org [chemrxiv.org]
Characterization of impurities in 1-acetyl-2,3-dihydro-1H-indole-5-sulfonyl chloride
Answering the user's request.## Technical Support Center: Characterization of Impurities in 1-acetyl-2,3-dihydro-1H-indole-5-sulfonyl chloride
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the analytical characterization of this compound (CAS 52206-05-0). This resource is designed for researchers, scientists, and drug development professionals who require robust methods for identifying and quantifying impurities in this critical synthetic intermediate. The inherent reactivity of the sulfonyl chloride functional group, while essential for its synthetic utility, presents unique analytical challenges.[1][2] This guide provides troubleshooting advice and detailed protocols in a direct question-and-answer format to address common issues encountered in the laboratory.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My sample of this compound has a pinkish or yellowish tint. Is this normal, and what could it be?
A1: While high-purity this compound is expected to be an off-white or light-colored solid, discoloration to pink or yellow is a common observation for many indole derivatives.[3] This is often indicative of minor oxidation or polymerization products formed upon exposure to air and light over time.
-
Causality: The indole ring system can be susceptible to oxidation. The presence of the electron-withdrawing sulfonyl chloride and acetyl groups can influence this reactivity, but trace impurities or environmental factors can initiate degradation.
-
Initial Assessment: A quick preliminary check of purity can be performed using Thin Layer Chromatography (TLC). Spot a small amount of your sample against a reference standard (if available) on a silica plate and develop it in a suitable solvent system (e.g., Ethyl Acetate/Hexanes). The presence of multiple spots, particularly colored ones at different Rf values, confirms the presence of impurities.[3][4]
-
Recommendation: While the discoloration may be due to trace-level impurities that do not significantly affect the main component's purity percentage, it is crucial to characterize these species, especially in a GMP environment. Do not assume the material is pure based on color alone. Proceed with chromatographic analysis like HPLC for quantification.[3]
Q2: What are the most likely process-related impurities I should be looking for?
A2: Process-related impurities are variants that arise from the manufacturing process, including starting materials, by-products, intermediates, and reagents.[5] The specific impurities depend on the synthetic route, but we can predict common ones based on the structure of this compound.
-
Starting Material Carryover: Unreacted 1-acetyl-2,3-dihydro-1H-indole.
-
By-products from Sulfonation:
-
Isomeric Products: Sulfonation at a different position on the aromatic ring (e.g., the 6-position). These will have the same molecular weight but different chromatographic and spectroscopic properties.
-
Di-sulfonated Product: 1-acetyl-2,3-dihydro-1H-indole-5,X-disulfonyl chloride.
-
-
Hydrolysis Product: The most common degradant is the corresponding sulfonic acid, 1-acetyl-2,3-dihydro-1H-indole-5-sulfonic acid. This occurs when the sulfonyl chloride reacts with ambient moisture or during aqueous workup.
-
Incomplete Acetylation: 2,3-dihydro-1H-indole-5-sulfonyl chloride.
Below is a table summarizing these potential impurities.
| Impurity Name | Probable Origin | Molecular Formula | Molecular Weight ( g/mol ) |
| 1-acetyl-2,3-dihydro-1H-indole | Starting Material | C₁₀H₁₁NO | 161.20 |
| 1-acetyl-2,3-dihydro-1H-indole-5-sulfonic acid | Hydrolysis Degradation | C₁₀H₁₁NO₄S | 241.26 |
| 2,3-dihydro-1H-indole-5-sulfonyl chloride | Incomplete Acetylation | C₈H₈ClNO₂S | 217.67 |
| 1-acetyl-2,3-dihydro-1H-indole-6-sulfonyl chloride | Isomeric By-product | C₁₀H₁₀ClNO₃S | 259.71 |
Q3: I'm developing an HPLC method, but my main peak is tailing and I'm not getting good resolution from a closely eluting impurity. What should I do?
A3: Peak tailing and poor resolution are common challenges. The sulfonyl chloride group can be reactive, and the molecule has several polar functional groups. Let's troubleshoot this systematically.
-
Expertise-Driven Causality:
-
Peak Tailing: This is often caused by secondary interactions between the analyte and the silica stationary phase, particularly with free silanol groups. The sulfonic acid hydrolysis product is highly polar and particularly prone to tailing on standard C18 columns.
-
Poor Resolution: This occurs when the selectivity between your main peak and an impurity is insufficient. This is common with isomers, which may have very similar polarities.
-
-
Troubleshooting Workflow:
Caption: HPLC Troubleshooting Flowchart.
-
Step-by-Step Protocol: Example RP-HPLC Method
This method serves as a robust starting point for analysis.[6][7]
-
Column: Use a high-purity, end-capped C18 column (e.g., Zorbax, Phenomenex, Waters) with dimensions of 4.6 x 150 mm, 5 µm particle size. Low silanol activity is preferred.[7]
-
Mobile Phase A: 0.1% Phosphoric Acid or Formic Acid in Water. The acid suppresses the ionization of free silanols and the sulfonic acid impurity, improving peak shape.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B (This shallow gradient is where you can optimize for resolution)
-
25-30 min: 80% B
-
30-32 min: 80% to 20% B
-
32-40 min: 20% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in Acetonitrile to a concentration of ~0.5 mg/mL.
-
Q4: I have detected an unknown impurity peak via HPLC. How do I confirm its identity?
A4: Identifying an unknown impurity requires gathering structural and molecular weight information. A combination of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.[1][5]
-
Step 1: Obtain Molecular Weight using LC-MS.
-
Rationale: LC-MS is a highly sensitive technique that couples the separation power of HPLC with the mass-analyzing capability of MS.[1] It provides the molecular weight of the impurity, which is the first and most critical piece of information for identification.
-
Protocol:
-
Adapt your HPLC method for MS compatibility. Crucially, replace non-volatile buffers like phosphoric acid with volatile ones like formic acid or ammonium acetate.
-
Run the sample on an LC-MS system, typically using Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[8]
-
Extract the ion chromatogram for the mass corresponding to the impurity peak.
-
Analyze the mass spectrum. For example, if you suspect the sulfonic acid impurity (MW 241.26), you would look for an ion at m/z 242.3 [M+H]⁺ in positive ion mode or 240.3 [M-H]⁻ in negative ion mode.
-
Look for the characteristic chlorine isotope pattern (A+2 peak at ~33% intensity of the M peak) if the impurity is suspected to still contain the sulfonyl chloride group.[9]
-
-
-
Step 2: Isolate the Impurity for NMR Analysis.
-
Rationale: While MS provides the molecular weight, NMR provides the definitive carbon-hydrogen framework, allowing for unambiguous structure elucidation.[1] To get a clean NMR spectrum of an impurity, it must first be isolated from the main component.
-
Protocol (Preparative HPLC):
-
Scale up your analytical HPLC method to a preparative or semi-preparative column.
-
Inject a concentrated solution of your sample multiple times, collecting the fraction corresponding to the impurity peak.
-
Combine the collected fractions and evaporate the solvent under reduced pressure.
-
Ensure the isolated impurity is thoroughly dried to remove all solvent.
-
-
-
Step 3: Perform Structural Elucidation with NMR.
-
Protocol (¹H NMR):
-
Dissolve the isolated impurity (1-5 mg) in a suitable deuterated aprotic solvent like CDCl₃ or Acetone-d₆. Avoid protic solvents like D₂O or CD₃OD , as they will react with the sulfonyl chloride group if it is present.[1]
-
Acquire a ¹H NMR spectrum.
-
Compare the spectrum to that of your main compound. Look for the appearance or disappearance of signals, and changes in chemical shifts or coupling constants to deduce the structure. For example, the hydrolysis product (sulfonic acid) would likely show a broad singlet for the -SO₃H proton.
-
-
Q5: How can I proactively identify potential degradation products?
A5: Proactive identification is achieved through forced degradation (stress testing) studies. These studies are a regulatory expectation and are essential for developing stability-indicating analytical methods.[10][11][12] The goal is to intentionally degrade the sample under harsh conditions to generate the likely degradation products that could form during storage.
-
Rationale: By subjecting the compound to acid, base, oxidative, thermal, and photolytic stress, you can accelerate the formation of degradants and ensure your analytical method can separate and detect them.[12][13] The target degradation is typically 5-20%.[13]
-
Forced Degradation Workflow:
Caption: Forced Degradation Study Workflow.
-
Key Considerations:
-
Hydrolysis: The sulfonyl chloride is highly susceptible to hydrolysis. Expect the sulfonic acid to be the major degradant under acidic, basic, and neutral (heat in solution) conditions.
-
Oxidation: The indole nucleus may be susceptible to oxidation, potentially leading to hydroxylated or ring-opened species.[3]
-
Analysis: After exposure, samples should be analyzed by your HPLC method. A "peak purity" analysis or diode-array detector is invaluable for ensuring new degradant peaks are not co-eluting with the main peak. LC-MS analysis of the stressed samples is highly effective for rapid identification of the resulting degradants.
-
By implementing these structured analytical and troubleshooting strategies, you can confidently characterize the impurity profile of this compound, ensuring the quality and consistency required for successful drug development and manufacturing.
References
-
What do common indole impurities look like? ResearchGate. [Link]
-
Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry. [Link]
-
Identification and synthesis of impurities formed during sertindole preparation. PMC. [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
-
Analytical Chemistry Applications of Sulfonyl Chlorides: Derivatization Techniques. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Synthesis of sulfonyl chloride substrate precursors. Organic Syntheses. [Link]
-
Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture. ResearchGate. [Link]
-
IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. [Link]
-
Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - A review. ResearchGate. [Link]
-
Methanesulfonyl chloride - Optional[1H NMR] - Chemical Shifts. SpectraBase. [Link]
-
Separation of Acetyl chloride, (chlorosulfonyl)- on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Synthesis of Medicinally Important Indole Derivatives: A Review. Bentham Science. [Link]
-
(PDF) Forced Degradation in Pharmaceuticals - A Regulatory Update. ResearchGate. [Link]
-
Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]
-
Impurity Profiling in different analytical techniques. IJNRD. [Link]
-
Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. [Link]
-
1-acetyl-6-chloro-2,3-dihydro-1h-indole-5-sulfonyl chloride. PubChemLite. [Link]
-
Synthesis and Chemistry of Indole. UGC. [Link]
-
This compound - Cas No: 52206-05-0. Tradeindia. [Link]
-
A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. PMC. [Link]
-
1H-indole-2,3-dione, 1-acetyl-5-chloro-. SpectraBase. [Link]
-
Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry. [Link]
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- 7. Separation of Acetyl chloride, (chlorosulfonyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
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- 13. researchgate.net [researchgate.net]
Impact of reaction temperature on 1-acetyl-2,3-dihydro-1H-indole-5-sulfonyl chloride stability
Welcome to the technical support resource for 1-acetyl-2,3-dihydro-1H-indole-5-sulfonyl chloride (CAS 52206-05-0). This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth insights into the handling and stability of this reagent, with a specific focus on the critical impact of reaction temperature. The information herein is synthesized from established principles of sulfonyl chloride chemistry and field-proven best practices.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a bifunctional organic molecule. It incorporates a protected indoline scaffold, a common motif in pharmacologically active compounds, and a highly reactive sulfonyl chloride group.[1][2] This structure makes it a valuable intermediate for synthesizing a variety of sulfonamide derivatives, which are a cornerstone of medicinal chemistry due to their diverse biological activities. The sulfonyl chloride moiety acts as a potent electrophile, readily reacting with nucleophiles like primary and secondary amines to form stable sulfonamide linkages.[3]
Q2: What are the primary degradation pathways for this compound, and how does temperature influence them?
Like most aromatic and heterocyclic sulfonyl chlorides, the stability of this compound is primarily threatened by two temperature-dependent pathways:
-
Hydrolysis: This is the most common decomposition route. The sulfonyl chloride group reacts with water (even trace amounts in solvents or from atmospheric moisture) to form the corresponding sulfonic acid.[3][4][5] This reaction is significantly accelerated by increasing temperature. The resulting sulfonic acid is typically unreactive in subsequent desired coupling reactions, leading to lower yields and purification challenges.
-
Desulfonylation/SO₂ Extrusion: At elevated temperatures, aryl sulfonyl chlorides can undergo desulfonylation, where the C-S bond cleaves, leading to the loss of sulfur dioxide (SO₂) and the formation of an aryl chloride or other degradation products.[3][6][7][8][9] While this often requires significant thermal energy or catalysis, localized heating or prolonged reaction times at even moderately elevated temperatures can initiate this process, leading to a complex mixture of byproducts.
A visual summary of these primary degradation pathways is provided below.
Caption: Fig 1. Key Temperature-Dependent Degradation Pathways.
Q3: What are the recommended storage and handling temperatures for this reagent?
To ensure maximum shelf-life and reactivity, this compound should be stored in a cool, dry environment, preferably under an inert atmosphere (e.g., nitrogen or argon).[10] Supplier recommendations often suggest ambient storage, but for long-term stability, refrigeration (2-8 °C) in a desiccated container is advisable. Opened containers must be carefully resealed and kept upright to prevent leakage and moisture ingress.[11] When handling the solid, it should be brought to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture on the cold solid.
Q4: What are the visual or analytical indicators of compound decomposition?
Several signs can indicate that the reagent has degraded:
-
Color Change: Fresh, high-purity sulfonyl chlorides are often colorless or pale yellow solids. The development of a darker yellow, brown, or black color is a strong indicator of decomposition.[12]
-
Gas Evolution: Upon addition to a reaction mixture or upon warming, the evolution of gases like sulfur dioxide (SO₂) or hydrogen chloride (HCl) from hydrolysis suggests significant degradation.[12][13]
-
Poor Solubility: The sulfonic acid hydrolysis product may have different solubility characteristics than the starting sulfonyl chloride, which can sometimes be observed.
-
Analytical Evidence: In-process monitoring (e.g., TLC, LC-MS) may show a new, more polar spot (sulfonic acid) or unexpected peaks corresponding to desulfonylation byproducts.[12] A proton NMR of a degraded sample may show the disappearance of the characteristic sulfonyl chloride signals and the appearance of new aromatic signals.
Troubleshooting Guide
This section addresses common issues encountered during reactions involving this compound, with a focus on temperature-related causes.
| Observed Problem | Potential Temperature-Related Cause | Troubleshooting Steps & Rationale |
| Low or No Product Yield | Reagent Hydrolysis: The reaction was run at too high a temperature, or the reagent was exposed to moisture prior to the reaction. Elevated temperatures dramatically increase the rate of hydrolysis.[4][14][15] | 1. Lower Reaction Temperature: Conduct the reaction at 0 °C or below. Use an ice or ice/salt bath. 2. Ensure Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous solvents. Handle the reagent under an inert atmosphere (N₂ or Ar). 3. Check Reagent Quality: Before use, check the reagent for signs of decomposition (see FAQ Q4). |
| Reaction Mixture Darkens Significantly | Thermal Decomposition: The reaction temperature is too high, causing desulfonylation or other complex side reactions. This is common when exothermic additions are not controlled.[12] | 1. Control Exotherms: Add reagents (especially amines or other nucleophiles) dropwise via a syringe pump while maintaining rigorous temperature control of the reaction vessel. 2. Reduce Overall Temperature: If the reaction tolerates it, run it at a lower temperature for a longer period. |
| Complex Mixture of Byproducts (TLC/LC-MS) | Multiple Degradation Pathways: The reaction conditions (e.g., > 30-40 °C) are promoting both hydrolysis and thermal decomposition. | 1. Re-optimize Temperature Profile: The ideal temperature is a balance between reaction rate and stability. For many sulfonamide formations, 0-25 °C is a suitable range.[16] 2. Use a Non-Nucleophilic Base: If a base is required, use a sterically hindered, non-nucleophilic base (e.g., DIPEA, 2,6-lutidine) to prevent it from reacting with the sulfonyl chloride. Add the base slowly at low temperature. |
| Inconsistent Results Between Batches | Variable Reagent Quality: The reagent may be degrading during storage or handling due to temperature fluctuations and moisture exposure. | 1. Standardize Handling Protocol: Implement a strict protocol for handling the reagent (see FAQ Q3 and Experimental Protocol below). 2. Aliquot the Reagent: Upon receipt, consider aliquoting the reagent into smaller, single-use vials under an inert atmosphere to minimize repeated exposure of the bulk container to the atmosphere. |
Recommended Experimental Protocol: Synthesis of a Sulfonamide
This protocol provides a general, best-practice methodology for the synthesis of a sulfonamide using this compound, emphasizing temperature control to maximize yield and purity.
Objective: To synthesize N-substituted-1-acetyl-2,3-dihydro-1H-indole-5-sulfonamide.
Materials:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (1.1 eq)
-
Non-nucleophilic base (e.g., DIPEA or Pyridine, 1.5 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (oven-dried)
Workflow Visualization:
Caption: Fig 2. Workflow emphasizing temperature control points.
Step-by-Step Procedure:
-
Preparation: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen/argon inlet.
-
Initial Charge: Charge the flask with the amine (1.1 eq), the non-nucleophilic base (1.5 eq), and anhydrous solvent (e.g., DCM).
-
Cooling: Immerse the flask in an ice/water bath and stir the solution until the internal temperature stabilizes at 0-2 °C.
-
Reagent Solution: In a separate dry flask, dissolve the this compound (1.0 eq) in a minimum amount of anhydrous solvent.
-
Controlled Addition: Using a syringe, add the sulfonyl chloride solution dropwise to the cooled, stirring amine solution over 20-30 minutes. Carefully monitor the internal thermometer to ensure the temperature does not rise above 5 °C. An exothermic reaction is expected.
-
Reaction: After the addition is complete, allow the mixture to stir at 0 °C for 1 hour. Then, remove the ice bath and let the reaction warm to room temperature. Continue stirring for an additional 2-4 hours, or until reaction completion is confirmed by an appropriate monitoring technique (e.g., TLC or LC-MS).
-
Workup: Cool the reaction mixture again in an ice bath. Slowly quench the reaction by adding cold water or a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel.
-
Extraction and Isolation: Separate the layers. Extract the aqueous layer with the same organic solvent (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization as required.
This rigorous control of temperature, especially during the addition of the electrophilic sulfonyl chloride, is paramount to preventing hydrolysis and thermal degradation, thereby ensuring a high yield of the desired sulfonamide product.[12][17]
References
- Canadian Science Publishing. (1971). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 49, 1441.
- ACS Publications. (n.d.). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development.
-
Gnedin, B. G., et al. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. J. Org. Chem. USSR (Engl. Transl.), 24(4). [Link]
-
Wikipedia. (n.d.). Sulfuryl chloride. [Link]
-
Carrow, B. P., & Nozaki, K. (2012). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. The Journal of organic chemistry, 77(17), 7433–7440. [Link]
-
ResearchGate. (n.d.). Desulfitative carbonylation of arylsulfonyl chlorides. [Link]
-
Wikipedia. (n.d.). Reductive desulfonylation. [Link]
-
Supporting Information. (n.d.). Synthesis of sulfonyl chloride substrate precursors. [Link]
-
Ge, D., et al. (2021). Desulfonylation via Radical Process: Recent Developments in Organic Synthesis. Chemical Reviews, 121(20), 12343-12398. [Link]
-
Shevchuk, O. I., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. [Link]
-
Organic Syntheses. (n.d.). Sulfanilyl chloride, N-acetyl-. [Link]
-
Kevill, D. N., et al. (2008). Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride – Precursors in the Development of New Pharmaceuticals. International Journal of Molecular Sciences, 9(12), 2639-2657. [Link]
-
van Aller, R. T., et al. (1964). A Study of Aliphatic Sulfonyl Compounds. VIII. The Thermal Decomposition of Trimethylmethanesulfonyl Chloride. The Journal of Organic Chemistry, 29(11), 3452-3453. [Link]
-
MDPI. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Molecules, 28(10), 4213. [Link]
-
PubMed. (2025). Thermal stability of thionyl chloride and the sulfinyl chloride radical determined by Cl-S bond energy. The Journal of Chemical Physics, 163(16), 164311. [Link]
-
ResearchGate. (n.d.). Reduction of Arylsulfonyl Chlorides to Arylthiols Using Triphenylphosphine. [Link]
-
Journal of the American Chemical Society. (1970). Hydrolysis of sulfamoyl chlorides. I. Hydrolysis of dimethylsulfamoyl chloride. Heat capacity of activation, the secondary .gamma.-deuterium isotope effect, and solvent isotope effect. 92(12), 3668-3673. [Link]
-
Canadian Science Publishing. (1972). Hydrolysis of Sulfamoyl Chlorides. 11. Hydrogen Participation in the Hydrolysis of Diethyl and Methylethylsulfamoyl Chlorides. Canadian Journal of Chemistry, 50(6), 946-952. [Link]
-
Wiley Online Library. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(51), 18235-18240. [Link]
- European Patent Office. (n.d.). Synthesis of bicyclic aromatic sulfonic acids, sulfonyl chlorides and sulfonamides. EP 0583960 A2.
-
Journal of the American Chemical Society. (1989). Organic sulfur mechanisms. 35. Mechanisms of hydrolysis and related nucleophilic displacement reactions of alkanesulfonyl chlorides: pH dependence and the mechanism of hydration of sulfenes. 111(22), 8486-8493. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
Capot Chemical. (2008). MSDS of this compound. [Link]
-
Chinese Journal of Chemistry. (2020). Reactions of Sulfonyl Chlorides and Unsaturated Compounds. 38(11), 1269-1282. [Link]
-
ResearchGate. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(11), 2377-2391. [Link]
-
MDPI. (2022). Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group with Sulfonate-Based Anions—Application Potential in Epoxy Resin Curing Process. Materials, 15(15), 5433. [Link]
-
American Elements. (n.d.). 1-acetyl-5-bromo-2,3-dihydro-1H-indole-6-sulfonyl chloride. [Link]
-
Western Carolina University. (n.d.). Standard Operating Procedure for the use of Acetyl chloride. [Link]
-
ResearchGate. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. [Link]
-
Wikipedia. (n.d.). Sulfonyl halide. [Link]
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Technical Support Center: Solvent Selection for Reactions with 1-acetyl-2,3-dihydro-1H-indole-5-sulfonyl chloride
Prepared by the Senior Application Scientist Team
This guide provides researchers, scientists, and drug development professionals with in-depth technical support for selecting and troubleshooting solvents for reactions involving the highly reactive intermediate, 1-acetyl-2,3-dihydro-1H-indole-5-sulfonyl chloride. Our goal is to move beyond simple solvent lists and explain the causality behind experimental choices, empowering you to optimize your synthetic routes.
Section 1: Foundational Knowledge - Understanding the Reactant
Q1: What are the key chemical properties of this compound that dictate solvent choice?
The primary challenge in handling this reagent is the high reactivity of the sulfonyl chloride functional group. This group is a potent electrophile, making it highly susceptible to nucleophilic attack. The most critical and often problematic nucleophile present in a laboratory environment is water.
Key Considerations:
-
Susceptibility to Hydrolysis: The sulfonyl chloride group reacts readily with moisture to form the corresponding sulfonic acid.[1][2] This byproduct is unreactive under standard sulfonylation conditions and represents a direct loss of your starting material, leading to significantly lower yields. Therefore, the foremost consideration for solvent selection is the need for anhydrous (dry) conditions.[1]
-
Solubility: this compound is a solid with a relatively high melting point.[3] The chosen solvent must be able to dissolve this starting material, as well as the amine or alcohol nucleophile, to ensure a homogeneous reaction mixture and facilitate efficient reaction kinetics.
-
Inertness: The ideal solvent should be completely inert to the sulfonyl chloride and all other reagents under the reaction conditions. Protic solvents (containing acidic protons, like alcohols or water) can react directly with the sulfonyl chloride in a process called solvolysis, leading to unwanted byproducts.[4]
| Property[3][5][6] | Value | Significance for Solvent Selection |
| Molecular Formula | C₁₀H₁₀ClNO₃S | --- |
| Molecular Weight | 259.71 g/mol | Used for stoichiometric calculations. |
| Physical Form | Solid | Requires a solvent with adequate solubilizing power. |
| Melting Point | ~172 °C | Indicates high crystallinity; may require polar aprotic solvents for dissolution. |
| Reactivity | High | Demands inert, anhydrous solvents to prevent degradation. |
Section 2: Troubleshooting Common Solvent-Related Issues
Q2: My reaction yield is consistently low. Could my solvent be the problem?
Yes, the solvent is one of the most common culprits for low yields in sulfonamide synthesis.[1] The primary issue is almost always the hydrolysis of the sulfonyl chloride starting material due to residual moisture.[2]
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried (e.g., oven-dried or flame-dried under vacuum). Solvents should be of high purity and anhydrous grade. Using solvents from a freshly opened bottle or those dried over molecular sieves is highly recommended.[1]
-
Use an Inert Atmosphere: Conducting the reaction under an inert atmosphere of nitrogen or argon minimizes exposure to atmospheric moisture.[1]
-
Evaluate Solvent Choice: While common solvents like dichloromethane (DCM) and tetrahydrofuran (THF) are excellent choices, they must be dry.[1] If you suspect your solvent is wet, consider switching to a freshly opened bottle or implementing a solvent purification system.
-
Check Your Base: An inappropriate base can also contribute to low yields.[1] Use a non-nucleophilic organic base like triethylamine or pyridine to neutralize the HCl byproduct. Aqueous bases like sodium hydroxide are generally not recommended as they introduce water, increasing the risk of hydrolysis.[1]
Q3: I'm observing an unexpected side product. What is the likely cause?
The most common side product is the sulfonic acid derived from hydrolysis.[1] If you are reacting with a primary amine, another possibility is the formation of a bis-sulfonated product, where two sulfonyl groups react with the same amine.[1] This can sometimes be mitigated by adjusting the stoichiometry or using a bulky protecting group.
Section 3: Selecting an Alternative Solvent
Q4: What are some validated alternative solvents to chlorinated hydrocarbons like DCM?
While DCM is effective, its environmental and health concerns motivate the search for alternatives. Several polar aprotic solvents have proven successful in sulfonylation reactions.
Comparative Analysis of Common and Alternative Solvents:
| Solvent | Class | Boiling Point (°C) | Key Advantages | Potential Disadvantages |
| Dichloromethane (DCM) | Chlorinated | 40 | Excellent solubility for many organics, highly inert, easy to remove. | Environmental concerns, potential toxicity.[7] |
| Tetrahydrofuran (THF) | Ether | 66 | Good solvent for many reagents, polar aprotic. | Can form peroxides, must be anhydrous.[7] |
| Acetonitrile (MeCN) | Nitrile | 82 | Highly polar, good for dissolving polar starting materials and salts. | Can be reactive in some contexts, higher boiling point.[8][9] |
| Ethyl Acetate (EtOAc) | Ester | 77 | "Greener" option, good general solvent. | Susceptible to hydrolysis under basic/acidic conditions.[7] |
| 2-Methyl-THF (2-MeTHF) | Ether | 80 | Considered a more sustainable alternative to THF and DCM.[10] | Higher boiling point than THF, can also form peroxides. |
| Toluene | Aromatic | 111 | Useful for higher temperature reactions, good for azeotropic removal of water. | Lower polarity may reduce solubility of some reagents. |
Q5: Are there any "green" or sustainable solvent options that are truly effective?
Yes, the field of green chemistry has identified several promising alternatives for sulfonamide synthesis.
-
2-Methyl-THF (2-MeTHF): This is a bio-derived solvent that often serves as a direct replacement for THF and DCM, offering a better environmental profile.[10]
-
Ethanol (EtOH): While it is a protic solvent, recent studies have shown that ethanol can be a highly effective medium for sulfonamide synthesis, sometimes affording excellent yields.[10][11] Its use is counterintuitive but demonstrates that under the right conditions, the desired reaction with the amine nucleophile can outcompete the solvolysis reaction.
-
Deep Eutectic Solvents (DES): These are novel solvent systems formed by mixing two or more components to create a eutectic mixture with a melting point lower than the individual components.[12] They are often biodegradable, non-toxic, and can enhance reactivity, representing a frontier in sustainable chemistry.[10][12]
Section 4: Experimental Protocols & Workflows
Protocol 1: Standard Conditions using Dichloromethane (DCM)
This protocol outlines a general procedure for the reaction of this compound with a generic primary amine.
Step-by-Step Methodology:
-
Preparation: Under an inert atmosphere (N₂ or Ar), add the amine (1.1 equivalents) to a flame-dried, round-bottom flask equipped with a magnetic stir bar.
-
Dissolution: Add anhydrous DCM (approx. 0.1 M concentration relative to the sulfonyl chloride) and a non-nucleophilic base such as triethylamine (1.5 equivalents). Stir until all solids dissolve.
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This helps to control the exothermic nature of the reaction.[13]
-
Reagent Addition: In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-20 minutes.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, quench the reaction by adding water or a dilute acid solution (e.g., 1M HCl). Transfer the mixture to a separatory funnel and extract the product with DCM.
-
Purification: Wash the combined organic layers with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.[1]
General Experimental Workflow Diagram
Caption: General workflow for sulfonamide synthesis.
References
- BenchChem. (n.d.). Common issues in sulfonamide synthesis and solutions.
- BenchChem. (n.d.). Troubleshooting common issues in sulfonamide bond formation.
- ChemicalBook. (n.d.). This compound.
- Gutiérrez Hernández, A., et al. (2025). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco. RSC Publishing.
- Gutiérrez Hernández, A., et al. (2025). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. RSC Publishing.
- ResearchGate. (n.d.). Solvent optimization of the sulfonylation reactiona.
- ChemicalBook. (n.d.). This compound.
- ResearchGate. (n.d.). Effect of solvent and reaction concentration a.
- JACS. (2025). Asymmetric Desymmetrizing Sulfonylation of Diarylmethanes via Peptidyl-Cu(I)-Catalysis with Remote Stereocontrol. American Chemical Society.
- JACS. (n.d.). Asymmetric Desymmetrizing Sulfonylation of Diarylmethanes via Peptidyl-Cu(I)-Catalysis with Remote Stereocontrol. Journal of the American Chemical Society.
- ChemScene. (n.d.). This compound.
- PubChem. (n.d.). This compound.
- Kevill, D. N., & D'Souza, M. J. (2008). Concerted solvent processes for common sulfonyl chloride precursors used in the synthesis of sulfonamide-based drugs. International Journal of Molecular Sciences.
- BenchChem. (n.d.). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.
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Dealing with moisture sensitivity of 1-acetyl-2,3-dihydro-1H-indole-5-sulfonyl chloride
An essential resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth guidance on handling the moisture sensitivity of 1-acetyl-2,3-dihydro-1H-indole-5-sulfonyl chloride (CAS 52206-05-0). As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical troubleshooting strategies to ensure the integrity of your experiments and the success of your research.
Introduction: The Challenge of a Reactive Intermediate
This compound is a pivotal building block in medicinal chemistry, frequently employed in the synthesis of sulfonamides and other pharmacologically active compounds.[1] Its utility, however, is intrinsically linked to its high reactivity, particularly its pronounced sensitivity to moisture. The sulfonyl chloride functional group is highly electrophilic and readily undergoes hydrolysis, even with trace amounts of water present in solvents, reagents, or the ambient atmosphere. This degradation not only consumes the starting material but also complicates purification and can lead to inconsistent reaction outcomes. This guide provides a comprehensive framework for understanding and mitigating these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of this compound?
Understanding the fundamental properties of this reagent is the first step toward proper handling. Key data is summarized below.
| Property | Value | Source(s) |
| CAS Number | 52206-05-0 | [2] |
| Molecular Formula | C₁₀H₁₀ClNO₃S | [2][3] |
| Molecular Weight | 259.71 g/mol | [2][3] |
| Appearance | White to off-white powder/solid | [4][5] |
| Melting Point | ~172 °C | [5][6] |
| Sensitivity | Moisture Sensitive | [4][5] |
Q2: What is the primary degradation product when this compound is exposed to moisture?
Exposure to water leads to the rapid hydrolysis of the sulfonyl chloride (-SO₂Cl) group to the corresponding sulfonic acid (-SO₂OH). This reaction is often irreversible under typical synthetic conditions and represents a loss of the reactive intermediate required for subsequent transformations like sulfonamide formation.
Q3: How should this compound be stored to ensure its stability?
Proper storage is critical to prevent degradation. The compound should be stored under inert gas (nitrogen or argon) at 2-8°C.[4][5] It is imperative to keep the container tightly sealed in a dry, well-ventilated place.[7] For long-term storage, some suppliers recommend temperatures as low as -20°C to minimize any potential decomposition.[3]
Q4: I've received a new bottle of the reagent. What precautions should I take before opening it for the first time?
Before opening a new bottle, especially if it has been refrigerated, allow it to warm to ambient temperature in a desiccator for at least 30-60 minutes. This prevents atmospheric moisture from condensing on the cold solid once the container is opened, which would cause immediate surface-level hydrolysis.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during the use of this compound, with a focus on moisture-related causes.
| Observed Problem | Probable Cause(s) Related to Moisture | Recommended Solution(s) & Rationale |
| Low or No Yield in Sulfonamide Synthesis | 1. Degraded Starting Material: The sulfonyl chloride was hydrolyzed to sulfonic acid prior to the reaction. 2. Wet Amine/Alcohol: The nucleophile contains excess water. 3. Wet Solvent/Base: The reaction solvent or base (e.g., triethylamine, pyridine) contains significant moisture. | 1. Verify Reagent Quality: Before use, check for any changes in appearance (e.g., clumping). If degradation is suspected, use a fresh, properly stored batch. 2. Dry the Nucleophile: Ensure the amine or alcohol is dry. Liquid amines can be distilled from appropriate drying agents (e.g., CaH₂). 3. Use Anhydrous Solvents: Employ freshly distilled or high-quality anhydrous solvents (<50 ppm water). Use molecular sieves to dry solvents and liquid bases if necessary. Water competes with your nucleophile, consuming the electrophile. |
| Inconsistent Reaction Times or Stalled Reactions | Competitive Hydrolysis: Trace moisture is slowly consuming the sulfonyl chloride over the course of the reaction, reducing its effective concentration and slowing the rate of the desired transformation. | Implement an Inert Atmosphere: Conduct the reaction under a positive pressure of dry nitrogen or argon. This prevents atmospheric moisture from entering the reaction vessel, ensuring the sulfonyl chloride concentration remains stable.[8] |
| Difficult Product Purification (Presence of a Water-Soluble Impurity) | Formation of Sulfonic Acid: The hydrolyzed byproduct, 1-acetyl-2,3-dihydro-1H-indole-5-sulfonic acid, is present in the crude product mixture. This polar, acidic impurity can complicate chromatographic purification or extraction. | Aqueous Workup Strategy: During the workup, use a mild basic wash (e.g., saturated NaHCO₃ solution) to deprotonate the sulfonic acid, forming a water-soluble sulfonate salt. This will facilitate its removal into the aqueous layer, separating it from the desired, less polar sulfonamide product. |
| Formation of Unexpected Byproducts | Reaction with Hydroxide: If a strong aqueous base is used in the presence of the sulfonyl chloride, hydrolysis is accelerated. The resulting sulfonate may participate in or catalyze side reactions depending on the conditions. | Controlled Reagent Addition: Add the sulfonyl chloride slowly to the solution of the nucleophile and non-aqueous base. Avoid adding aqueous bases until the reaction with the primary nucleophile is complete and you are proceeding to the workup phase. |
Understanding the Mechanism: The "Why" of Moisture Sensitivity
The reactivity of this compound stems from the highly electrophilic sulfur atom. It is bonded to three electronegative atoms (two oxygens and one chlorine), which strongly withdraw electron density. Water, though a weak nucleophile, is typically present in far greater excess than the intended nucleophile (e.g., an amine) if proper anhydrous techniques are not used. The hydrolysis proceeds via a nucleophilic substitution pathway.[9][10][11]
The workflow below illustrates the hydrolytic pathway that competes with the desired sulfonamide formation.
Caption: Competing reaction pathways for sulfonyl chloride.
Advanced Protocols & Methodologies
To ensure experimental success, rigorously excluding moisture is paramount. The following protocols provide a self-validating system for handling and using this compound.
Protocol 1: Setting Up a Moisture-Free Reaction
This protocol details the essential steps for preparing a reaction under anhydrous conditions.
-
Glassware Preparation: All glassware (flasks, dropping funnels, stir bars) must be oven-dried at >120°C for at least 4 hours or flame-dried under vacuum. Allow the glassware to cool to room temperature in a desiccator or under a stream of dry inert gas.
-
Solvent Preparation: Use commercially available anhydrous solvents stored over molecular sieves or freshly distill the solvent from an appropriate drying agent (e.g., sodium/benzophenone for THF, CaH₂ for dichloromethane or acetonitrile).
-
Reagent Handling:
-
Weigh the this compound rapidly. If possible, perform this step in a glovebox or under a blanket of inert gas.
-
Reseal the container immediately and tightly after use.[8]
-
For liquid reagents (e.g., amines, bases), use a dry syringe to transfer them through a rubber septum.
-
-
Reaction Assembly:
-
Assemble the dried glassware while it is still warm and immediately purge the system with dry nitrogen or argon.
-
Maintain a positive pressure of the inert gas throughout the entire experiment using a bubbler or balloon.
-
-
Execution:
-
Dissolve the nucleophile (e.g., amine) and a non-aqueous base (e.g., triethylamine) in the anhydrous solvent.
-
Add the sulfonyl chloride portion-wise as a solid or as a solution in the same anhydrous solvent via a syringe or dropping funnel. Controlling the addition helps manage any exotherms.
-
The logical workflow for ensuring an anhydrous reaction environment is depicted below.
Sources
- 1. Oxidation of Dialkyl Sulphides to Sulfonyl Chlorides - Wordpress [reagents.acsgcipr.org]
- 2. CAS 52206-05-0 | this compound - Synblock [synblock.com]
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- 11. researchgate.net [researchgate.net]
Technical Support Center: Column Chromatography Purification of 1-Acetyl-2,3-dihydro-1H-indole-5-sulfonyl chloride Derivatives
Welcome to the technical support guide for the purification of 1-acetyl-2,3-dihydro-1H-indole-5-sulfonyl chloride and its derivatives. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying these reactive intermediates. The following troubleshooting guides and frequently asked questions (FAQs) are structured to address specific experimental challenges, providing not only solutions but also the underlying scientific principles to empower your research.
Section 1: Understanding the Challenge: The Nature of Indole Sulfonyl Chlorides
This compound is a reactive chemical intermediate. Its purification via silica gel column chromatography presents a unique set of challenges primarily due to the compound's dual reactivity: the electrophilic sulfonyl chloride group and the indole core, which can be sensitive to the acidic nature of standard silica gel.[1] The primary goal is to isolate the desired product from starting materials, by-products (e.g., sulfonic acid from hydrolysis), and other impurities without causing on-column degradation.
Core Issues at a Glance:
-
Hydrolysis: The sulfonyl chloride moiety is highly susceptible to hydrolysis by trace amounts of water, converting it to the significantly more polar sulfonic acid.[2][3]
-
Silica Gel Acidity: Standard silica gel is slightly acidic due to the presence of silanol (Si-OH) groups on its surface.[1][4] These acidic sites can catalyze the hydrolysis of the sulfonyl chloride or cause other degradation pathways for sensitive molecules.[1]
-
Compound Tailing: The polar nature of the acetyl and sulfonyl groups can lead to strong interactions with the silica surface, resulting in broad, tailing peaks and poor separation.
-
Detection: While the indole ring provides UV activity for TLC visualization, degradation products can have similar chromophores, sometimes complicating analysis.
Section 2: Troubleshooting Guide - A Problem/Solution Approach
This section addresses common problems encountered during the purification process in a direct question-and-answer format.
Problem 1: My product is degrading on the column. TLC analysis of the collected fractions shows a new, very polar spot at the baseline that wasn't in my crude material.
Q: What is causing this degradation and how can I prevent it?
A: This is a classic sign of on-column hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid. The acidic nature of the silica gel surface is the most likely culprit, catalyzing the reaction with residual water in your solvent or on the silica itself.[1][5]
Immediate Troubleshooting Steps:
-
Confirm Stability: Before running a column, spot your crude material on a TLC plate, let it sit for 20-30 minutes, and then develop it. If you see the appearance of a new baseline spot, your compound is not stable to silica.[5]
-
Use Anhydrous Conditions: Ensure all your solvents are rigorously dried. Use freshly opened bottles of anhydrous solvents or pass them through a solvent purification system.[6][7] Glassware should be oven or flame-dried.[6][7]
-
Deactivate the Silica Gel: This is the most effective solution. The acidity of the silica gel can be neutralized by pre-treating it with a base, most commonly triethylamine (TEA).[4][8]
Detailed Protocol: Deactivation of Silica Gel with Triethylamine
-
Prepare Eluent: Based on your TLC analysis, determine the optimal solvent system (e.g., Hexane/Ethyl Acetate). Prepare this eluent and add 0.5-1% (v/v) of triethylamine.[8][9]
-
Pack the Column: Prepare a slurry of your silica gel in the TEA-containing eluent and pack your column as usual.
-
Equilibrate: Flush the packed column with at least 2-3 column volumes of the TEA-containing eluent. This ensures the entire silica bed is neutralized.[8] Discard this equilibration solvent.[8]
-
Load and Elute: Dissolve your crude product in a minimal amount of the neutralized eluent and load it onto the column. Run the chromatography using the same TEA-containing eluent.
Problem 2: My compound is streaking badly on the TLC plate and the column separation is very poor, with significant peak tailing.
Q: Why is my compound streaking and how can I achieve sharper bands and better resolution?
A: Streaking or tailing is often caused by strong, non-ideal interactions between your polar compound and the active sites on the silica gel. For your molecule, both the acetyl carbonyl and the sulfonyl chloride group can engage in strong hydrogen bonding with the silanol groups. This can also be exacerbated if the compound has poor solubility in the chosen eluent.
Solutions:
-
Optimize the Solvent System:
-
Increase Polarity Gradually: A solvent system that is too polar can cause all components to elute together, while one that isn't polar enough will result in long retention times and band broadening. Aim for an Rf value of 0.25-0.35 for your target compound on the TLC plate for optimal column separation.[10]
-
Try Different Solvent Modifiers: Instead of just a two-solvent system (e.g., Hexane/EtOAc), consider adding a small percentage of a more polar solvent like methanol or a different solvent like dichloromethane (DCM) to improve solubility and modify selectivity.[10] For example, a Hexane/DCM/EtOAc mixture might provide better results.
-
-
Employ Gradient Elution: If your impurities are either much less polar or much more polar than your product, a gradient elution can significantly improve separation and reduce run time.[11][12]
-
Start with a low-polarity mobile phase (e.g., 10% EtOAc in Hexane) where your compound has an Rf of ~0.1-0.2.
-
Gradually increase the percentage of the more polar solvent (the "strong" solvent) over the course of the separation.[11][13] This will elute the less polar impurities first, then cleanly elute your product as the solvent strength increases, followed by the more polar impurities.
-
Workflow for Developing a Gradient Elution
Caption: Logic for establishing a simple gradient elution protocol.
Problem 3: I can't see my sulfonyl chloride product on the TLC plate under the UV lamp, but I know it should be there.
Q: How can I visualize my sulfonyl chloride on a TLC plate if it's not UV-active or if I need a secondary method?
A: While the indole moiety in your specific compound should be UV active, some derivatives or aliphatic sulfonyl chlorides may not be. Furthermore, a secondary visualization method is always good practice to confirm spots.
Visualization Techniques:
-
Potassium Permanganate (KMnO₄) Stain: This is an excellent general stain for compounds that can be oxidized.
-
Recipe: Dissolve 1.5 g of KMnO₄, 10 g of K₂CO₃, and 0.125 g of NaOH in 200 mL of water.
-
Procedure: After developing the TLC, dry it completely, dip it into the stain solution, and gently heat with a heat gun. Your compound will appear as a yellow/brown spot on a purple background.
-
-
p-Anisaldehyde Stain: This is another versatile stain that often gives colored spots, which can help differentiate between closely running compounds.
-
Iodine Chamber: A simple and non-destructive method. Place the dried TLC plate in a sealed chamber containing a few crystals of iodine. Organic compounds will absorb the iodine vapor and appear as brown spots.
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the ideal loading method for my crude product?
A: The loading method depends on the solubility of your crude material.
-
Wet Loading: If your crude product is readily soluble in the initial, low-polarity eluent, this is the preferred method. Dissolve the sample in the absolute minimum amount of eluent (a few drops to 1 mL) and carefully pipette it onto the top of the silica bed.[15]
-
Dry Loading: If your product is poorly soluble in the eluent, dry loading is necessary to prevent it from precipitating at the top of the column, which leads to poor separation.[15]
-
Dissolve your crude sample in a suitable solvent (like DCM or acetone).
-
Add a small amount of silica gel (2-5 times the mass of your crude product) to this solution.
-
Carefully evaporate the solvent on a rotary evaporator until you have a dry, free-flowing powder.[15]
-
Carefully add this powder to the top of your packed column.[15]
-
Q2: Can I use a different stationary phase instead of silica gel?
A: Yes. If your compound proves to be exceptionally sensitive, alternative stationary phases can be used.
-
Florisil®: A neutral magnesium silicate that is milder than silica gel. It can be effective for less challenging separations.[4]
-
Alumina: Can be obtained in basic, neutral, or acidic forms. Neutral or basic alumina could be an option, but TLC trials are essential as compound-alumina interactions can be very different from silica.[4]
-
Reversed-Phase Silica (C18): This is a viable option for polar compounds. In reversed-phase chromatography, the stationary phase is nonpolar (C18) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol). The most polar compounds (like the sulfonic acid impurity) will elute first.[4]
Q3: What are the typical solvent systems for indole derivatives?
A: For "normal" phase chromatography on silica gel, the following systems are common starting points for indole-type structures. The polarity is increased by increasing the percentage of the second solvent.
-
Hexanes / Ethyl Acetate: A workhorse system with a broad polarity range.
-
Hexanes / Dichloromethane (DCM): Good for less polar compounds and offers different selectivity.
-
Dichloromethane / Methanol: Used for more polar compounds. A small amount of methanol (1-5%) can significantly increase eluent strength.[16]
| Solvent System Component | Polarity Index | Role |
| Hexanes / Heptane | 0.1 | Weak, non-polar solvent |
| Dichloromethane (DCM) | 3.1 | Medium polarity solvent |
| Ethyl Acetate (EtOAc) | 4.4 | Medium-strong polarity solvent |
| Methanol (MeOH) | 5.1 | Strong, polar solvent |
Q4: How do I handle the fractions after collection? My product seems to decompose upon standing.
A: The triethylamine used to neutralize the column will be present in your fractions. While it protects the compound on the column, it can cause issues during workup. Additionally, sulfonyl chlorides have limited stability.[17]
-
Prompt Analysis: Analyze your fractions by TLC as soon as possible.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporator) at a low temperature (e.g., < 30-40°C) to minimize thermal decomposition.[18]
-
Aqueous Wash (Optional & Careful): If you need to remove the triethylamine, you can dilute the combined fractions in a non-polar solvent (like DCM or EtOAc) and wash quickly with cold, dilute acid (e.g., 1% HCl) and then brine. This must be done rapidly to minimize hydrolysis of your sulfonyl chloride.[18] Ensure the organic layer is thoroughly dried with MgSO₄ or Na₂SO₄ before final solvent removal.
-
Storage: Store the final, purified product under an inert atmosphere (Nitrogen or Argon) at a low temperature (-20°C is recommended) to maximize its shelf-life.[7]
References
-
Department of Chemistry, University of Rochester. Tips for Flash Column Chromatography. [Link]
-
Department of Chemistry, University of Rochester. Chromatography: The Solid Phase. [Link]
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Chemistry For Everyone. (2025, March 14). How To Neutralize Silica Gel? [Video]. YouTube. [Link]
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ResearchGate. (2019, May 20). Deactivation of silica gel?. [Link]
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ResearchGate. (2025, April 9). Acid Chloride/ chloroformate purification?. [Link]
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LCGC International. Understanding Gradient HPLC. [Link]
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Wiley-VCH. Chapter 1 Aspects of Gradient Optimization. [Link]
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AKJournals. TLC–UV Analysis of Indole Compounds and other Nitrogen-Containing Bases in the Fruiting Bodies of Lactarius deterrimus. [Link]
-
Reddit. (2015, May 13). Deactivating Silica Gel with Triethylamine. r/chemhelp. [Link]
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Vedejs, E., et al. Synthesis of sulfonyl chloride substrate precursors. [Supporting Information]. [Link]
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Department of Chemistry, University of Rochester. Chromatography: Solvent Systems for TLC. [Link]
-
Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]
-
Organic Syntheses. Sulfanilyl chloride, N-acetyl-. [Link]
-
Bio-protocol. Indole Derivative Feeding Test and Detection of TRP and Indole derivatives by Thin Layer Chromatography. [Link]
-
Phenomenex. Engineering successful analytical methods using HILIC as an alternative retention mechanism. [Link]
-
ResearchGate. (2025, August 7). Catalytic activity of silica gel in the synthesis of sulfonamides under mild and solvent-free conditions. [Link]
-
ChemRxiv. (2025, September 30). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. [Link]
-
Wikipedia. Sulfonyl halide. [Link]
- Google Patents. FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES.
-
Reddit. (2022, September 6). Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation?. r/OrganicChemistry. [Link]
-
Department of Chemistry, University of Rochester. Troubleshooting Flash Column Chromatography. [Link]
-
University of York, Chemistry Teaching Labs. Determining a solvent system. [Link]
-
ResearchGate. (2025, August 6). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). [Link]
-
Reddit. (2016, May 31). Hydrolysis stable sulfonyl chlorides. r/chemistry. [Link]
-
ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Analytical Chemistry Applications of Sulfonyl Chlorides: Derivatization Techniques. [Link]
-
ACS Publications. Gas Chromatographic Determination of Carboxylic Acid Chlorides and Residual Carboxylic Acid Precursors Used in the Production. [Link]
-
HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide. [Link]
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MPG.PuRe. (2020, May 28). Polymer Chemistry. [Link]
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LCGC International. (2023, September 1). The Evolution of LC Troubleshooting: Protective Devices and Column Repair. [Link]
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Sciencemadness Discussion Board. (2007, January 7). Acyl chloride on TLC. [Link]
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Chromatography Forum. (2003, October 11). Acid Chlorides by HPLC. [Link]
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EPFL. TLC Visualization Reagents. [Link]
-
ResearchGate. (2017, December 18). What do common indole impurities look like?. [Link]
-
ResearchGate. (2017, August 24). Why chain chloride spot did not appear in TLC experiment?Is it because of no conjugation?How should I deal this?. [Link]
- Google Patents. US2996541A - Purification of p (nu-acetyl amino) benzene sulfonyl chloride.
-
Sciencemadness Discussion Board. (2013, January 22). SOCl2: carboxylic acid to acid chloride: impurity!. [Link]
-
Wiley Online Library. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. [Link]
-
PubMed. Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. [Link]
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Identifying and minimizing byproduct formation in sulfonylation reactions
Welcome to the Technical Support Center for Sulfonylation Reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of sulfonamide and sulfonate ester synthesis. Here, we address common challenges in a direct question-and-answer format, providing not just solutions but also the underlying mechanistic rationale to empower your experimental design.
Frequently Asked Questions (FAQs): The First Line of Defense
This section tackles the most common initial hurdles encountered during sulfonylation reactions.
Q1: My reaction yield is very low or I'm getting no product at all. What are the primary culprits?
A1: Low or no yield is a frequent issue stemming from several factors. The most common are the degradation of the sulfonylating agent and the poor reactivity of your nucleophile.[1]
-
Sulfonyl Chloride Quality: Sulfonyl chlorides are highly susceptible to hydrolysis by atmospheric moisture, which converts them into unreactive sulfonic acids.[1] It is critical to use a fresh bottle of sulfonyl chloride or to purify the existing stock. Always ensure your glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Nucleophile Reactivity: Sterically hindered or electron-deficient amines and alcohols can exhibit reduced nucleophilicity, leading to sluggish or incomplete reactions.[1] For these challenging substrates, consider increasing the reaction temperature, using a more polar aprotic solvent like DMF or DMSO, or employing a more potent catalyst.[1][2]
-
Inappropriate Base: The base is not just an acid scavenger; its choice is critical. For less reactive amines, a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) may be more effective than common choices like triethylamine (TEA) or pyridine.[1]
Q2: I see multiple spots on my TLC plate. What are the most common byproducts in sulfonylation reactions?
A2: Byproduct formation is the primary challenge in achieving clean sulfonylation. The specific byproducts depend on your substrates and conditions, but several are frequently observed:
-
Bis-sulfonylation: With primary amines, the initial sulfonamide product can be deprotonated and react with a second molecule of sulfonyl chloride.[3]
-
Hydrolyzed Reagent: As mentioned, the corresponding sulfonic acid from the hydrolysis of your sulfonyl chloride is a very common impurity.[1]
-
Dimerization: When using bifunctional nucleophiles like hydrazine, a common byproduct is the dimer where two sulfonyl groups are attached to the same nucleophile.[4]
-
C-Sulfonylation: With certain activated substrates, such as 4-alkylpyridines, the sulfonyl group can add to a carbon atom instead of the desired heteroatom (N or O).[5]
-
Alkyl Chlorides: When preparing sulfonate esters from alcohols, the HCl byproduct can react with the product to form an alkyl chloride, particularly when using pyridine at elevated temperatures.[6][7]
Below is a troubleshooting workflow to diagnose and address common issues.
Caption: General troubleshooting workflow for sulfonylation reactions.
Troubleshooting Guide: Specific Byproduct Scenarios
Scenario 1: Over-Sulfonylation of Primary Amines
Q3: I am reacting a primary amine and getting a significant amount of a higher molecular weight byproduct, which I suspect is the bis-sulfonylated product. How do I prevent this?
A3: This is a classic problem. The mono-sulfonamide product still has an acidic N-H proton. In the presence of a base, this proton can be removed, creating a nucleophilic anion that attacks another equivalent of the sulfonyl chloride.
The key to preventing this is controlling the reaction stoichiometry and the rate of addition.[3] By adding the sulfonylating agent slowly to the solution of the amine, you maintain a low instantaneous concentration of the electrophile, favoring the reaction with the more nucleophilic primary amine over the less reactive sulfonamide anion.[3]
Recommended Protocol to Minimize Bis-Sulfonylation:
-
Setup: Under an inert atmosphere (N₂ or Ar), dissolve the primary amine (1.0 eq.) and a suitable base (e.g., Triethylamine, 1.1-1.5 eq.) in an anhydrous aprotic solvent (e.g., DCM or THF).
-
Cooling: Cool the solution to 0 °C in an ice bath. This reduces the rate of the second sulfonylation.
-
Slow Addition: Dissolve the sulfonyl chloride (1.0 eq.) in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the stirred amine solution over 30-60 minutes using a syringe pump or dropping funnel.
-
Monitoring: Monitor the reaction closely by TLC or LC-MS. Once the starting amine is consumed, the reaction should be quenched to prevent further reaction.
-
Work-up: Quench the reaction with water or a saturated aqueous solution of ammonium chloride. Proceed with standard extraction and purification.
Caption: Competing pathways in the sulfonylation of primary amines.
Scenario 2: C-Sulfonylation of Activated Heterocycles
Q4: I am trying to O-sulfonlate a hydroxyl group on a molecule containing a 4-alkylpyridine, but I am getting significant C-sulfonylation at the picolyl position. How can I favor O-sulfonylation?
A4: This side reaction occurs because the pyridine nitrogen first undergoes N-sulfonylation, forming a pyridinium salt. This intermediate dramatically increases the acidity of the C-H bonds on the adjacent alkyl group (the picolyl position), allowing a base to deprotonate it and create a nucleophilic carbon that attacks the sulfonyl chloride.[5][8][9]
To favor the desired O-sulfonylation, you must modulate the conditions to disfavor the picolyl C-H activation pathway.[5]
-
Temperature Control: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) generally increases selectivity for the kinetically favored O-sulfonylation.[5]
-
Base Selection: Use a non-nucleophilic, sterically hindered base like triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA). These bases are effective at scavenging HCl but are less likely to promote the deprotonation of the picolyl position compared to smaller or more nucleophilic bases.[5]
-
Stoichiometry: An excess of the sulfonylating agent can drive the reaction towards C-sulfonylation. Use of near-stoichiometric amounts (1.0-1.1 equivalents) of the sulfonyl chloride is recommended.[5]
Scenario 3: Byproducts from the Choice of Base
Q5: What are the pros and cons of common bases like Pyridine, TEA, and DMAP?
A5: The choice of base is critical and can be the source of several byproducts.
| Base | Structure | Typical Use | Potential Issues & Byproducts |
| Pyridine | C₅H₅N | Acts as both a base and a nucleophilic catalyst. Often used as a solvent. | Can form a pyridinium-HCl salt that leads to chloride byproducts in alcohol sulfonylation.[6][7] Can also promote C-sulfonylation.[5] |
| Triethylamine (TEA) | Et₃N | A non-nucleophilic, sterically hindered base. Good general-purpose choice. | Generally cleaner than pyridine, but may not be strong enough for deprotonating less acidic nucleophiles. |
| DIPEA (Hünig's base) | (i-Pr)₂NEt | More sterically hindered and slightly less basic than TEA. Useful for sensitive substrates. | Its bulkiness can sometimes slow down the desired reaction if it cannot access the proton efficiently. |
| DMAP | Me₂N-C₅H₄N | A highly effective nucleophilic catalyst, used in small (catalytic) amounts.[10][11] | Forms a highly reactive N-sulfonyl-DMAP intermediate.[10][11] If used in stoichiometric amounts or with unreactive nucleophiles, it can promote side reactions, including C-sulfonylation.[8][9] |
DMAP acts by forming a more reactive sulfonylating agent in situ, which can accelerate sluggish reactions.[10][11] However, this heightened reactivity can sometimes reduce selectivity. It is almost always used as a catalyst (0.05-0.2 eq.) in conjunction with a stoichiometric base like TEA.[12]
References
- Troubleshooting common issues in sulfonamide bond form
- Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides - ResearchG
- Troubleshooting low yield in amine sulfonyl
- Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides | Organic Chemistry | ChemRxiv | Cambridge Open Engage.
- Technical Support Center: Strategies to Avoid C-Sulfonyl
- JP3445515B2 - Method for sulfonylation of alcohol - Google P
- Troubleshooting low conversion in furan-2-sulfonyl chloride reactions - Benchchem.
- I have tried to synthesize sulphonyl-hydrazides but in every reaction a dimer was produced. How can I reduce the formation of this structure?
- DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC - NIH.
- C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates | The Journal of Organic Chemistry - ACS Public
- Catalysis by 4-dialkylaminopyridines - Semantic Scholar.
- C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C−H Activation via Alkylidene Dihydropyridine Intermedi
- The Science Behind DMAP: Structure, Reactivity, and C
- JP2000219669A - Sulfonylation of alcohol - Google P
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- 6. JP3445515B2 - Method for sulfonylation of alcohol - Google Patents [patents.google.com]
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- 9. par.nsf.gov [par.nsf.gov]
- 10. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Recrystallization of 1-Acetyl-2,3-dihydro-1H-indole-5-sulfonyl chloride
Welcome to the technical support guide for the purification of 1-acetyl-2,3-dihydro-1H-indole-5-sulfonyl chloride (CAS 52206-05-0)[1][2]. This document provides in-depth troubleshooting advice and frequently asked questions to assist researchers, chemists, and drug development professionals in overcoming common challenges associated with the recrystallization of this key intermediate. Our focus is on providing not just procedural steps, but the underlying chemical principles to empower you to make informed decisions during your purification process.
Critical Safety Advisory
Before proceeding with any experimental work, it is imperative to understand the hazards associated with sulfonyl chlorides.
-
High Reactivity with Water: Sulfonyl chlorides are highly susceptible to hydrolysis. Contact with water, including atmospheric moisture, will rapidly convert the sulfonyl chloride to the corresponding sulfonic acid, releasing corrosive hydrogen chloride (HCl) gas.[3][4][5] This is not only a primary cause of yield loss and product contamination but also a significant safety hazard.
-
Corrosive Nature: Both the parent compound and its hydrolysis byproducts are corrosive and can cause severe skin and eye burns.[6][7][8]
-
Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (inspect before use), splash goggles, and a lab coat.[6]
-
Handling Precautions: Use dry glassware and anhydrous solvents. Consider performing manipulations under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with moisture.[9]
Frequently Asked Questions (FAQs)
Q1: What makes the recrystallization of this compound challenging?
A1: The primary challenge stems from the reactivity of the sulfonyl chloride functional group. Its propensity for hydrolysis means that any trace amount of water in the solvent or apparatus can lead to the formation of 1-acetyl-2,3-dihydro-1H-indole-5-sulfonic acid as a significant impurity.[10] This sulfonic acid impurity is highly polar and can interfere with crystallization, potentially leading to oiling out or yielding an impure product. Furthermore, the compound's moderate polarity, derived from both the acetyl group and the dihydroindole core, can make finding an ideal single solvent with a steep solubility-temperature curve difficult.
Q2: What are the properties of an ideal recrystallization solvent for this compound?
A2: An ideal solvent for recrystallization should exhibit the following characteristics[11]:
-
High Solubility at High Temperatures: The compound should be readily soluble in the boiling solvent.
-
Low Solubility at Low Temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to ensure maximum recovery.
-
Inertness: The solvent must not react with the sulfonyl chloride. This explicitly excludes nucleophilic solvents like alcohols or primary/secondary amines.
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during drying.
-
Impurity Solubility Profile: Common impurities (like the corresponding sulfonic acid) should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain fully dissolved in the cold solvent (remaining in the mother liquor).
Q3: How do I perform a preliminary solvent screen?
A3: A small-scale test is the most effective way to identify a suitable solvent system.
-
Place approximately 20-30 mg of your crude material into a small test tube.
-
Add a potential solvent dropwise at room temperature. A good candidate will not dissolve the solid readily.
-
If the solid is insoluble at room temperature, heat the mixture gently in a water bath. The solid should dissolve completely at or near the solvent's boiling point.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath. Abundant crystal formation indicates a promising solvent.
-
If a single solvent cannot be found, a two-solvent system (one in which the compound is soluble, and one in which it is insoluble) is the next logical step.[12]
Q4: How can I confirm the purity of my recrystallized product?
A4: Purity can be assessed using several analytical techniques. The most common are:
-
Melting Point: A sharp melting point range that is close to the literature value indicates high purity. Impurities typically depress and broaden the melting point range.
-
NMR Spectroscopy (¹H and ¹³C): This provides detailed structural information and can reveal the presence of impurities, even at low levels.[13]
-
LC-MS or GC-MS: These methods can separate and identify the main compound and any impurities. Note that sulfonyl chlorides can sometimes degrade on certain LC or GC columns.[13]
Troubleshooting Guide
This section addresses specific issues you may encounter during the recrystallization process.
Problem 1: The product "oils out" instead of forming crystals.
-
Possible Cause 1: Supersaturation at a temperature above the product's melting point. If the boiling point of your solvent is higher than the melting point of your compound, the compound will dissolve and then separate as a liquid (oil) upon cooling, as it cannot solidify.[14]
-
Solution: Switch to a lower-boiling solvent or a solvent mixture with a lower boiling point.
-
-
Possible Cause 2: Presence of impurities. Impurities can disrupt the formation of a stable crystal lattice, promoting the formation of an amorphous oil. The sulfonic acid hydrolysis product is a common culprit.
-
Solution: Attempt to remove the impurity before recrystallization. If the impurity is the highly polar sulfonic acid, try dissolving the crude product in a non-polar solvent like dichloromethane, in which the sulfonic acid should be insoluble. Filter off the insoluble acid and then proceed with the recrystallization of the filtrate.
-
-
Possible Cause 3: Cooling the solution too rapidly. Rapid cooling does not give the molecules sufficient time to align into an ordered crystal lattice.
-
Solution: Ensure the hot, filtered solution is allowed to cool slowly and undisturbed to room temperature before moving it to an ice bath. Insulating the flask with glass wool or paper towels can help slow the cooling process.[11]
-
Problem 2: No crystals form, even after cooling in an ice bath.
-
Possible Cause 1: Too much solvent was used. The solution is not saturated, and the concentration of the compound is below its solubility limit even at low temperatures.[12]
-
Solution: Gently heat the solution to boil off some of the solvent to increase the concentration. Continue until the solution appears slightly cloudy (the saturation point), then add a few drops of hot solvent to redissolve everything before allowing it to cool again.
-
-
Possible Cause 2: High concentration of impurities inhibiting nucleation.
-
Solution: If the product is known to be impure, consider a preliminary purification step like a quick filtration through a small plug of silica gel before attempting recrystallization.
-
-
Possible Cause 3: Lack of nucleation sites. Crystal growth requires an initial point to begin.
-
Solution (Inducing Crystallization):
-
Scratching: Gently scratch the inside surface of the flask at the air-liquid interface with a glass stirring rod. The microscopic scratches on the glass provide nucleation sites.[12]
-
Seeding: Add a tiny crystal of the pure product (a "seed crystal") to the supersaturated solution. This provides a template for further crystal growth.[14]
-
-
Problem 3: The recrystallized product has a low yield.
-
Possible Cause 1: Significant hydrolysis during the process. As discussed, moisture leads to the formation of the sulfonic acid, which will be lost during filtration.[4]
-
Solution: Meticulously use anhydrous solvents and dry glassware. If possible, conduct the recrystallization under an inert atmosphere.
-
-
Possible Cause 2: Premature crystallization during hot filtration. If the solution cools while passing through the filter funnel, the product will crystallize on the filter paper along with the impurities you are trying to remove.[14]
-
Solution: Use a stemless or short-stemmed funnel to prevent clogging. Pre-heat the funnel and the receiving flask by placing them in an oven or rinsing them with hot solvent before filtration. Filter the solution in small, hot portions.[14]
-
-
Possible Cause 3: The compound has significant solubility in the cold solvent.
-
Solution: Ensure the solution is thoroughly cooled in an ice bath for at least 15-20 minutes before filtration to maximize precipitation.[12] When washing the collected crystals, use a minimal amount of ice-cold solvent.
-
Problem 4: The final crystals are colored.
-
Possible Cause: Presence of colored, high-molecular-weight impurities. These are often byproducts from the synthesis that are present in small quantities but are highly chromophoric.
-
Solution: After dissolving the crude product in the hot solvent but before hot filtration, add a small amount (1-2% by weight) of activated charcoal (decolorizing carbon) to the solution. Swirl the hot solution for a few minutes. The charcoal will adsorb the colored impurities. Perform a hot filtration to remove the charcoal and the adsorbed impurities, then proceed with the cooling step.[12] Be aware that charcoal can also adsorb some of your product, so use it sparingly.
-
Data Presentation: Solvent Selection Guide
The following table summarizes the properties of common solvents that may be suitable for screening. Note: Alcohols and water are generally unsuitable due to reactivity but are included for comparative purposes.
| Solvent | Boiling Point (°C) | Polarity Index | Hazards | Suitability Notes |
| Hexanes | 69 | 0.1 | Flammable, Irritant | Good as a non-polar "anti-solvent" in a two-solvent system. |
| Toluene | 111 | 2.4 | Flammable, Toxic | A potential single solvent. Less toxic alternative to benzene.[15] |
| Dichloromethane | 40 | 3.1 | Volatile, Carcinogen | Good for dissolving the compound; likely needs an anti-solvent like hexanes. |
| Diethyl Ether | 35 | 2.8 | Highly Flammable | Similar to dichloromethane, but lower boiling point and high flammability. |
| Ethyl Acetate | 77 | 4.4 | Flammable, Irritant | May be a good single solvent or part of a two-solvent system (e.g., with hexanes). |
| Tetrahydrofuran (THF) | 66 | 4.0 | Flammable, Peroxide-former | A good polar solvent; often used with hexanes.[9] |
| Acetone | 56 | 5.1 | Highly Flammable | May be too polar, but worth screening. |
| Acetonitrile | 82 | 5.8 | Flammable, Toxic | A polar aprotic solvent that could be effective. |
Experimental Protocols & Workflows
Workflow for Recrystallization
The general process for recrystallization is outlined below.
Caption: General experimental workflow for recrystallization.
Decision Tree for Solvent Selection
Use this logical guide to help choose an appropriate solvent system.
Caption: Decision-making flowchart for selecting a recrystallization solvent.
Protocol 1: Recommended Single-Solvent Recrystallization (Example: Toluene)
This protocol is a starting point and should be optimized based on small-scale trials.
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask equipped with a stir bar. In a fume hood, add a small portion of anhydrous toluene and heat the mixture to a gentle boil with stirring. Continue adding hot toluene in small portions until the solid has just completely dissolved. Avoid adding a large excess of solvent.[12][15]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration through a pre-heated, fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Crystal formation should begin as the solution cools.
-
Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal precipitation.
-
Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the collected crystals with a minimal amount of ice-cold, anhydrous toluene to rinse away any remaining mother liquor.
-
Drying: Dry the purified crystals under high vacuum, preferably in a desiccator with a drying agent, to remove all traces of solvent.
References
- Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND - ChemicalBook. (n.d.).
- SULPHURYL CHLORIDE - SD Fine-Chem. (n.d.).
- Sulfuryl chloride - Santa Cruz Biotechnology. (n.d.).
-
Hogan, P. J., & Cox, B. G. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(5), 875–879. [Link]
- Synthesis of sulfonyl chloride substrate precursors. (n.d.).
-
Shevchuk, O. I., et al. (2021). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. [Link]
- Hazardous Substance Fact Sheet - Sulfuryl Chloride. (n.d.). New Jersey Department of Health.
-
Adams, R., & Marvel, C. S. (1921). Benzenesulfonyl chloride. Organic Syntheses, 1, 21. [Link]
-
Hogan, P. J., & Cox, B. G. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ResearchGate. Retrieved January 12, 2026, from [Link]
-
Sulfonyl chloride synthesis by chlorosulfonation - Organic Chemistry Portal. (n.d.). Retrieved January 12, 2026, from [Link]
- SAFETY DATA SHEET - Sigma-Aldrich. (2024).
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 12, 2026, from [Link]
-
Recrystallization - Single Solvent. (n.d.). University of California, Los Angeles, Department of Chemistry and Biochemistry. Retrieved January 12, 2026, from [Link]
-
An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (2007). Tetrahedron Letters, 48(21), 3645–3648. [Link]
-
Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. (2020). Molecules, 25(21), 5081. [Link]
-
D'Souza, M. J., et al. (2008). Concerted solvent processes for common sulfonyl chloride precursors used in the synthesis of sulfonamide-based drugs. International Journal of Molecular Sciences, 9(5), 914–925. [Link]
-
An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. (2023). Processes, 11(5), 1545. [Link]
-
Shevchuk, O. I., et al. (2021). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Retrieved January 12, 2026, from [Link]
-
Finding the best solvent for recrystallisation student sheet. (2021). Royal Society of Chemistry. Retrieved January 12, 2026, from [Link]
-
Recrystallization. (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved January 12, 2026, from [Link]
-
Moore, M. L., & Miller, C. S. (1942). Sulfanilyl chloride, N-acetyl-. Organic Syntheses, 22, 1. [Link]
-
Hogan, P. J., & Cox, B. G. (2009). Aqueous process chemistry: the preparation of aryl sulfonyl chlorides. Organic Process Research & Development, 13(5), 875-879. [Link]
-
1-acetyl-6-chloro-2,3-dihydro-1h-indole-5-sulfonyl chloride - PubChemLite. (n.d.). Retrieved January 12, 2026, from [Link]
-
A New, Mild Preparation of Sulfonyl Chlorides. (2018). ResearchGate. Retrieved January 12, 2026, from [Link]
- Process for the manufacture of arylsulfonyl chloride. (2003). Google Patents.
-
How to test the purity of p-toluenesulfonyl chloride (TsCl). (2019). ResearchGate. Retrieved January 12, 2026, from [Link]
- Preparation method for aryl sulfonyl chloride derivative. (2015). Google Patents.
-
Sulfuryl chloride - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]
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Technical Support Center: LC-MS Analysis of 1-acetyl-2,3-dihydro-1H-indole-5-sulfonyl chloride Reaction Mixtures
Welcome to the dedicated technical support guide for the LC-MS analysis of reaction mixtures containing 1-acetyl-2,3-dihydro-1H-indole-5-sulfonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of analyzing this reactive molecule and its derivatives. Here, we address common challenges with in-depth explanations, field-proven troubleshooting protocols, and illustrative workflows to ensure the integrity and accuracy of your analytical data.
Introduction: The Challenge of Analyzing Sulfonyl Chlorides
This compound is a key intermediate in synthetic chemistry. However, its sulfonyl chloride moiety presents a significant analytical challenge due to its high reactivity, particularly its susceptibility to hydrolysis. This guide provides a structured approach to method development, troubleshooting, and data interpretation for LC-MS analysis of this compound and its reaction products, primarily sulfonamides.
Frequently Asked Questions (FAQs)
Q1: My primary analyte, this compound, is showing a very weak or no signal in my LC-MS analysis. What is the likely cause?
A1: The most probable cause is the hydrolysis of the sulfonyl chloride to its corresponding sulfonic acid. Sulfonyl chlorides are highly reactive towards nucleophiles, including water and alcohols present in your sample diluent or mobile phase[1]. The sulfonic acid derivative will have a different mass and retention time.
-
Troubleshooting Steps:
-
Sample Preparation: Immediately before analysis, dissolve your sample in an aprotic and dry solvent like acetonitrile or dichloromethane. Avoid aqueous or alcoholic diluents.
-
Mobile Phase: Use a mobile phase with minimal water content in the initial gradient conditions, if possible. Ensure your solvents are fresh and of high purity (LC-MS grade) to minimize water contamination[2][3].
-
Temperature: Keep the autosampler temperature low (e.g., 4 °C) to reduce the rate of hydrolysis while samples are queued for injection.
-
Q2: I am observing a peak with an m/z that corresponds to the expected sulfonamide product, but the peak shape is poor (tailing or splitting). What should I investigate?
A2: Poor peak shape for sulfonamides can arise from several factors related to both the chromatography and the analyte's interaction with the system.
-
Troubleshooting Steps:
-
Column Choice: A C18 reversed-phase column is generally a good starting point. Ensure your column is not degraded.
-
Mobile Phase pH: The pH of your mobile phase can significantly impact the peak shape of ionizable compounds like sulfonamides. Small adjustments to the formic acid or ammonium formate concentration can improve peak symmetry.
-
System Contamination: Residual contaminants on the column or in the LC flow path can interact with your analyte. Flush the system thoroughly[3].
-
Secondary Interactions: Residual silanols on the silica-based column can cause peak tailing. Using a column with advanced end-capping or operating at a slightly acidic pH can mitigate this.
-
Q3: My mass spectrum shows multiple peaks for my target analyte, including [M+Na]+ and [M+K]+, in addition to the expected [M+H]+. How can I minimize these adducts?
A3: The formation of sodium ([M+23]+) and potassium ([M+39]+) adducts is a common phenomenon in electrospray ionization (ESI)[4][5]. These adducts can fragment differently than the protonated molecule and complicate quantification.
-
Troubleshooting Steps:
-
Mobile Phase Additives: The most effective way to minimize alkali metal adducts is to lower the pH of the mobile phase by adding a proton source like 0.1% formic acid. This provides an excess of protons to promote the formation of the [M+H]+ ion[4].
-
Solvent and Glassware Purity: Use high-purity, LC-MS grade solvents and meticulously clean glassware to avoid introducing sodium and potassium salts[6].
-
Sample Matrix: If your sample is in a buffer containing sodium or potassium salts, consider a sample clean-up step like solid-phase extraction (SPE) to remove them.
-
Q4: I see an unexpected peak with a mass corresponding to the loss of SO2 from my sulfonyl chloride. Is this a real impurity?
A4: While it could be a degradation product formed during the reaction or sample storage, it is also possibly an in-source decay or fragmentation product[7][8]. This is where the high energy in the ion source causes the molecule to fragment before it reaches the mass analyzer.
-
Troubleshooting Steps:
-
Source Conditions: Try softening the ionization conditions. This can include reducing the fragmentor or capillary voltage and optimizing the source temperature.
-
Comparison: Analyze a freshly prepared, pure standard of the sulfonyl chloride under the same conditions. If the peak is still present, it is likely an artifact of the MS process.
-
Troubleshooting Guides
Guide 1: Analyte Instability and Degradation
This guide addresses issues arising from the inherent reactivity of this compound.
| Symptom | Potential Cause | Recommended Action | Scientific Rationale |
| No peak for sulfonyl chloride, but a new, more polar peak appears. | Hydrolysis to sulfonic acid. | Prepare samples in dry, aprotic solvents (e.g., acetonitrile) immediately before injection. Use fresh LC-MS grade solvents for the mobile phase.[1][9] | Sulfonyl chlorides readily react with water. The resulting sulfonic acid is more polar and will elute earlier in a reversed-phase system. |
| Gradual decrease in analyte response over a sequence of injections. | Analyte degradation in the autosampler. | Lower the autosampler temperature to 4-10 °C. Limit the time samples are stored in the autosampler. | Lower temperatures slow down the rate of chemical reactions, including hydrolysis. |
| Multiple unexpected peaks in the chromatogram. | Reaction with mobile phase components (e.g., methanol). | If using methanol in the mobile phase, consider replacing it with acetonitrile. | Alcohols can react with sulfonyl chlorides to form sulfonate esters, leading to additional peaks in the chromatogram. |
Guide 2: Chromatographic and Mass Spectrometric Issues
This guide focuses on optimizing the LC-MS method for reliable separation and detection.
| Symptom | Potential Cause | Recommended Action | Scientific Rationale |
| Inconsistent retention times. | Insufficient column equilibration; changes in mobile phase composition. | Ensure the column is equilibrated with at least 10 column volumes of the initial mobile phase. Use high-quality, freshly prepared mobile phases.[2][10] | Stable retention times are critical for accurate peak identification and integration. Proper equilibration ensures a consistent stationary phase environment. |
| High background noise or ghost peaks. | Contamination of the LC system or mass spectrometer. | Flush the entire LC system with a strong solvent wash. Clean the ion source components (e.g., capillary, skimmer).[2][3] | Contaminants can accumulate from previous analyses or from the sample matrix, leading to ion suppression and a noisy baseline. |
| Poor sensitivity for the sulfonamide product. | Suboptimal ionization conditions; ion suppression from the matrix. | Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature). Implement a sample clean-up procedure (e.g., SPE) to remove interfering matrix components.[11][12] | Efficient ionization is key to achieving low detection limits. Matrix effects can significantly reduce the ionization efficiency of the target analyte. |
Experimental Protocols
Protocol 1: Sample Preparation for LC-MS Analysis
-
Stock Solution: Accurately weigh approximately 1 mg of the reaction mixture and dissolve it in 1 mL of dry acetonitrile to make a 1 mg/mL stock solution.
-
Working Solution: Dilute the stock solution with acetonitrile to a final concentration within the linear range of your instrument (e.g., 1-1000 ng/mL).
-
Injection: Immediately place the vial in a cooled autosampler (4 °C) and proceed with the LC-MS analysis.
Protocol 2: General Purpose LC-MS Method
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
MS System: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Range: m/z 100-500.
-
Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Gas Temperature: 325 °C
-
Drying Gas Flow: 8 L/min
-
Nebulizer Pressure: 40 psi
-
Data Interpretation
Expected Ions
The following table summarizes the expected m/z values for the parent compound and its common derivatives.
| Compound | Chemical Formula | Molecular Weight | Expected Ion [M+H]+ | Expected Ion [M+Na]+ | Notes |
| This compound | C10H10ClNO3S | 259.71 | 260.0 | 282.0 | Highly reactive, may not be observed.[13][14] |
| 1-acetyl-2,3-dihydro-1H-indole-5-sulfonic acid | C10H11NO4S | 241.26 | 242.0 | 264.0 | Hydrolysis product. |
| Example Sulfonamide (with Aniline) | C16H16N2O3S | 316.38 | 317.1 | 339.1 | Reaction product with aniline. |
Visual Workflows
Caption: A logical workflow for troubleshooting common issues in the LC-MS analysis of sulfonyl chlorides.
Caption: Potential reaction and degradation pathways for this compound.
References
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Zhang, Q., et al. (2017). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Molecules, 22(3), 508. [Link]
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Jia, A., et al. (2007). 1,2-Dimethylimidazole-4-sulfonyl chloride, a novel derivatization reagent for the analysis of phenolic compounds by liquid chromatography electrospray tandem mass spectrometry: application to 1-hydroxypyrene in human urine. Journal of Chromatography B, 855(2), 159-165. [Link]
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Raju, K. S., et al. (2020). Controlling formation of metal ion adducts and enhancing sensitivity in Liquid Chromatography Mass Spectrometry. Journal of Applied and Natural Science, 12(2), 205-213. [Link]
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Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. [Link]
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Erngren, I., et al. (2019). Adduct formation in electrospray ionisation-mass spectrometry with hydrophilic interaction liquid chromatography is strongly affected by the inorganic ion concentration of the samples. Journal of Chromatography A, 1600, 174-182. [Link]
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Do, T. D., et al. (2021). Nitro Indole Derivatives as Novel Dual-Polarity Matrices for MALDI Mass Spectrometry and Imaging with Broad Applications. Analytical Chemistry, 93(4), 2447-2455. [Link]
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Kruve, A., & Kaupmees, K. (2017). Adduct Formation in ESI/MS by Mobile Phase Additives. Journal of the American Society for Mass Spectrometry, 28(6), 1198-1205. [Link]
- Chen, Y., et al. (2023). Mass Spectrometry Rearrangement Ions and Metabolic Pathways-Based Discovery of Indole Derivatives during the Aging Process in Ci. Preprints.org.
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Jia, A., et al. (2007). 1,2-Dimethylimidazole-4-sulfonyl chloride, a novel derivatization reagent for the analysis of phenolic compounds by liquid chromatography electrospray tandem mass spectrometry: Application to 1-hydroxypyrene in human urine. ResearchGate. [Link]
- Benchchem. (2025).
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Nováková, L., et al. (2025). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. Analytical Chemistry. [Link]
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Chen, Y., et al. (2023). Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticulata 'Chachi'. MDPI. [Link]
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Taniyasu, S., et al. (2011). Liquid Chromatography/Mass Spectrometry Method for Determination of Perfluorooctane Sulfonyl Fluoride upon Derivatization with Benzylamine. Analytical Chemistry, 83(15), 6096-6101. [Link]
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ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link]
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D'Ascenzo, G., et al. (2003). A liquid chromatography-mass spectrometry assay for analyzing sulfonamide antibacterials in cattle and fish muscle tissues. Journal of AOAC International, 86(3), 524-531. [Link]
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Li, W., et al. (2013). Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. Bioanalysis, 5(17), 2199-2216. [Link]
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LCGC International. (n.d.). How to Avoid Problems in LC–MS. [Link]
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Moser, A. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. [Link]
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De, S., et al. (2012). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. Organic Letters, 14(15), 3842-3845. [Link]
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ADLM. (2019). Growing Pains in LC-MS/MS Testing. [Link]
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Element Lab Solutions. (n.d.). Hidden Problems in your LCMS data?. [Link]
- Jian, W., et al. (2014).
-
PubChemLite. (n.d.). 1-acetyl-6-chloro-2,3-dihydro-1h-indole-5-sulfonyl chloride. [Link]
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PubChem. (n.d.). This compound. [Link]
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Li, Y., et al. (2021). Assessment of the impact of hydrolysis on bound sulfonamide residue determination in honey using stable isotope dilution ultrahigh performance liquid chromatography tandem mass spectrometry. Food Chemistry, 361, 130094. [Link]
- Shimadzu. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide.
- Agilent. (2018). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS.
- Benchchem. (n.d.). Preventing decomposition of sulfonyl chloride during reaction.
-
Takayama, M. (2011). MALDI In-Source Decay of Protein: The Mechanism of c-Ion Formation. Mass Spectrometry, 28(3), 133-139. [Link]
-
Takayama, M., & Tsugita, A. (2001). In-source decay characteristics of peptides in matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. Journal of the American Society for Mass Spectrometry, 12(4), 420-427. [Link]
-
Savateev, A., et al. (2018). Chromoselective Synthesis of Sulfonyl Chlorides and Sulfonamides with Potassium Poly(heptazine imide) Photocatalyst. Angewandte Chemie International Edition, 57(49), 16088-16092. [Link]
-
Williams, A., & Douglas, K. T. (1971). Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group. Chemical Communications, (23), 1433-1434. [Link]
-
Asakawa, D., et al. (2013). In-source decay during matrix-assisted laser desorption/ionization combined with the collisional process in an FTICR mass spectrometer. Analytical Chemistry, 85(17), 8150-8157. [Link]
-
Asplin, J. R., & Desaire, H. (2014). Negative Ion In-Source Decay Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry for Sequencing Acidic Peptides. Journal of the American Society for Mass Spectrometry, 25(10), 1776-1784. [Link]
- Ait-Belkacem, R., et al. (2016). In-Source Decay and Pseudo-MS3 of Peptide and Protein Ions Using Liquid AP-MALDI. Journal of the American Society for Mass Spectrometry, 27(12), 2043-2051.
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Validation & Comparative
A Senior Application Scientist's Guide to Sulfonylating Agents: A Comparative Analysis of 1-acetyl-2,3-dihydro-1H-indole-5-sulfonyl chloride
Executive Summary
In the landscape of medicinal chemistry and drug development, the sulfonamide functional group is a cornerstone, integral to the structure of a vast array of therapeutic agents.[1][2] The selection of the appropriate sulfonylating agent is therefore a decision of paramount importance, directly influencing reaction efficiency, substrate scope, and the physicochemical properties of the final molecule. This guide provides an in-depth comparison of 1-acetyl-2,3-dihydro-1H-indole-5-sulfonyl chloride against a panel of conventional sulfonylating agents, including p-toluenesulfonyl chloride (TsCl), methanesulfonyl chloride (MsCl), and 5-(dimethylamino)naphthalene-1-sulfonyl chloride (dansyl chloride). We will dissect the nuances of reactivity, selectivity, and practical application, supported by established chemical principles and detailed experimental protocols, to empower researchers in making informed strategic decisions for their synthetic campaigns.
Introduction: The Significance of Sulfonylation in Modern Synthesis
The synthesis of sulfonamides, typically achieved through the reaction of a sulfonyl chloride with a primary or secondary amine, is a fundamental transformation in organic chemistry.[3] This reaction proceeds via nucleophilic attack of the amine nitrogen onto the highly electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride leaving group.[3] The resulting sulfonamide linkage is exceptionally stable and provides a unique combination of hydrogen bonding capabilities and steric properties, making it a privileged scaffold in drug design.[1][2] The choice of sulfonylating agent dictates not only the reaction kinetics but also introduces specific structural motifs that can be leveraged for target binding and ADME property modulation.
A Comparative Overview of Benchmark Sulfonylating Agents
To contextualize the performance of this compound, we first profile the established incumbents. The reactivity of a sulfonyl chloride is governed primarily by the electrophilicity of the sulfur atom; electron-withdrawing groups on the backbone enhance reactivity, while electron-donating groups diminish it.[4]
| Agent | Structure | Molecular Weight ( g/mol ) | Key Features & Reactivity Profile |
| Methanesulfonyl Chloride (MsCl) | CH₃SO₂Cl | 114.55 | Highest Reactivity: As an alkanesulfonyl chloride, MsCl lacks the resonance stabilization of arylsulfonyl chlorides, rendering its sulfur atom highly electrophilic.[4] It is prone to forming a highly reactive "sulfene" intermediate in the presence of strong bases like triethylamine.[5] |
| p-Toluenesulfonyl Chloride (TsCl) | 190.65 | Workhorse Reagent: A stable, crystalline solid that is easy to handle. The methyl group is weakly electron-donating, making TsCl less reactive than MsCl but a reliable and cost-effective choice for most standard applications. The resulting tosylates are excellent leaving groups.[6] | |
| Dansyl Chloride | 269.75 | Fluorescent Label: Reacts with primary and secondary amines to produce intensely fluorescent sulfonamide adducts.[7][8] This property is widely exploited for labeling and quantifying amino acids and proteins.[7][9] Its reactivity is moderate, and it is primarily used for analytical purposes rather than as a general synthetic tool. | |
| This compound | 259.71 | Scaffold-Bearing Reagent: Incorporates a medicinally relevant indoline core. The N-acetyl group is electron-withdrawing, which is anticipated to increase the electrophilicity of the sulfonyl sulfur, enhancing its reactivity compared to TsCl.[10][11][12] |
In Focus: this compound
This reagent presents a unique proposition by combining the reactive sulfonyl chloride moiety with a structurally significant indoline scaffold. The key distinguishing features are:
-
Enhanced Reactivity: The N-acetyl group functions as an electron-withdrawing group, pulling electron density away from the aromatic ring. This inductive effect increases the electrophilicity of the sulfur center, making it more susceptible to nucleophilic attack than standard arylsulfonyl chlorides like TsCl. This can lead to faster reaction times or enable the sulfonylation of less nucleophilic amines.
-
Medicinal Chemistry Scaffold: The 2,3-dihydro-1H-indole (indoline) core is a common motif in biologically active molecules and approved drugs.[13][14] Incorporating this scaffold directly during the sulfonylation step can be a highly efficient strategy in a drug discovery program.
-
Handle for Diversification: The N-acetyl group serves as a protecting group for the indoline nitrogen.[15] Its potential for cleavage under hydrolytic conditions reveals a secondary amine, which can be used as a subsequent point for diversification, allowing for the synthesis of complex molecular libraries from a common intermediate.
Mechanism of Sulfonamide Formation
The reaction follows a well-established nucleophilic acyl substitution-like pathway. The lone pair of the amine attacks the electrophilic sulfur atom, leading to a tetrahedral intermediate which then collapses, expelling the chloride ion. A base is required to neutralize the HCl generated, driving the reaction to completion.[3]
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A Comparative Guide to the Synthesis of 1-Acetyl-2,3-dihydro-1H-indole-5-sulfonyl Chloride
For researchers and professionals in drug development, the synthesis of key intermediates is a critical step that dictates the efficiency and scalability of a discovery program. 1-Acetyl-2,3-dihydro-1H-indole-5-sulfonyl chloride is a valuable building block, incorporating the privileged indoline scaffold with a reactive sulfonyl chloride moiety, making it a cornerstone for the synthesis of a diverse range of pharmacologically active compounds. This guide provides a detailed comparison of synthetic routes to this intermediate, focusing on practicality, efficiency, and scalability, supported by experimental data.
Introduction to the Synthetic Challenge
The primary challenge in the synthesis of this compound lies in achieving regioselective functionalization of the electron-rich indoline ring. The acetyl group on the nitrogen atom deactivates the ring towards electrophilic substitution, but the fused benzene ring can still undergo reaction at multiple positions. Therefore, controlling the position of sulfonation is paramount.
Route 1: Direct Chlorosulfonation of N-Acetylindoline
The most direct and well-documented method for the preparation of this compound is the electrophilic aromatic substitution of N-acetylindoline with chlorosulfonic acid.[1][2] This approach is attractive due to its atom economy and the ready availability of the starting materials.
Reaction Scheme
Caption: Proposed Sandmeyer-type route.
Mechanistic and Practical Comparison
-
Starting Material: This route would require the synthesis of 5-amino-1-acetylindoline, which would likely involve a nitration followed by a reduction, adding to the overall step count.
-
Reagent Profile: While avoiding the direct use of chlorosulfonic acid, this route involves the generation of a diazonium salt, which can be unstable. The use of sulfur dioxide gas also requires specialized handling.
-
Regioselectivity: The regiochemistry would be unambiguously controlled by the position of the amino group.
-
Overall Efficiency: The multi-step nature of this route would likely result in a lower overall yield compared to the direct chlorosulfonation.
Route 3: Metal-Catalyzed Sulfonylation
Modern synthetic methods offer the possibility of metal-catalyzed C-H functionalization. A hypothetical route could involve a directed C-H sulfonylation of N-acetylindoline using a suitable sulfonylating agent and a transition metal catalyst.
Conceptual Reaction Scheme
Caption: Conceptual metal-catalyzed C-H sulfonylation.
Feasibility and Comparison
-
Innovation: This approach represents a more modern and potentially greener alternative to classical methods.
-
Challenges: The development of a suitable catalytic system for the regioselective C-5 sulfonylation of N-acetylindoline would require significant research and optimization. Catalyst cost and removal from the final product are also important considerations.
-
Substrate Scope: A successful catalytic method could potentially be applied to a wider range of substituted indolines.
-
Current Status: To date, a specific, high-yielding protocol for this transformation on N-acetylindoline has not been reported in the literature, making it a prospective area for research rather than a currently viable manufacturing route.
Conclusion and Recommendations
Based on the available experimental data, the direct chlorosulfonation of N-acetylindoline stands as the most practical and efficient method for the synthesis of this compound. Its high yield and operational simplicity make it the preferred route for both laboratory and potential scale-up applications. However, the hazardous nature of chlorosulfonic acid necessitates stringent safety protocols.
For research environments where the avoidance of highly corrosive reagents is a priority, the development of a Sandmeyer-type or a metal-catalyzed C-H sulfonylation route could be a worthwhile endeavor, though these would require substantial process development to compete with the efficiency of the established method.
References
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Gudževa, A., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Molecules, 27(23), 8177. Available from: [Link]
-
Nacsa, E. D., & Lambert, T. H. (2011). Supporting Information. Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Angewandte Chemie International Edition, 50(46), 10927-10931. Available from: [Link]
-
Gudževa, A., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. PMC. Available from: [Link]
-
Organic Syntheses. Sulfanilyl chloride, N-acetyl-. Available from: [Link]
-
Wikipedia. Chlorosulfuric acid. Available from: [Link]
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A Comparative Guide to the Biological Activity of Sulfonamides Derived from 1-acetyl-2,3-dihydro-1H-indole-5-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of the biological activities of a series of sulfonamide derivatives synthesized from the core scaffold of 1-acetyl-2,3-dihydro-1H-indole-5-sulfonyl chloride. Moving beyond a simple recitation of data, this document, authored from the perspective of a Senior Application Scientist, delves into the causal relationships between chemical structure and biological function, offering field-proven insights into their potential as therapeutic agents. We will explore their efficacy as enzyme inhibitors and anticancer agents, supported by robust experimental data and detailed protocols.
Introduction: The Indoline-Sulfonamide Scaffold - A Privileged Structure in Medicinal Chemistry
The indole nucleus and its reduced form, indoline, are foundational scaffolds in medicinal chemistry, present in a vast array of biologically active compounds.[1] When coupled with the sulfonamide moiety (SO₂NH₂), a classic pharmacophore known for its diverse therapeutic applications, the resulting indole-sulfonamide derivatives present a compelling area for drug discovery.[2][3] The sulfonamide group is a key zinc-binding group (ZBG) that can interact with various metalloenzymes, most notably the carbonic anhydrases.[4]
This guide focuses specifically on derivatives of this compound, a versatile intermediate for generating a library of novel 1-acylindoline-5-sulfonamides. We will objectively compare the performance of these derivatives, primarily in the context of cancer-related enzyme inhibition and antiproliferative activity, providing the necessary experimental context for researchers to build upon these findings.
Synthesis of 1-Acylindoline-5-sulfonamides: A General Workflow
The synthesis of the target compounds begins with the commercially available indoline, which is first protected via acetylation. The subsequent chlorosulfonylation with chlorosulfuric acid yields the key intermediate, 1-acetylindoline-5-sulfonyl chloride. This sulfonyl chloride is then reacted with ammonia to produce the primary sulfonamide, which can be further acylated with various acyl chlorides to generate the final diverse library of derivatives.[1][5] This straightforward and modular synthetic route allows for extensive exploration of the structure-activity relationship (SAR).
Diagram: General Synthetic Workflow
Caption: Synthetic route to 1-acylindoline-5-sulfonamides.
Comparative Analysis: Anticancer and Enzyme Inhibitory Activity
A significant body of research points to the potential of these compounds in oncology, primarily through the inhibition of tumor-associated carbonic anhydrase (CA) isoforms IX and XII.[1][6] These enzymes play a crucial role in regulating pH in the tumor microenvironment, promoting tumor growth, and metastasis, especially under hypoxic conditions.[1][7]
Carbonic Anhydrase Inhibition
A series of 1-acylindoline-5-sulfonamides were evaluated for their inhibitory activity against four human carbonic anhydrase isoforms: the cytosolic CA I and II, and the tumor-associated transmembrane isoforms CA IX and XII.[1] The data reveals that while most derivatives show some level of inhibition across all isoforms, specific structural modifications lead to potent and selective inhibition of the cancer-related targets.
Table 1: Comparative Inhibitory Activity (Kᵢ, nM) of 1-Acylindoline-5-sulfonamides against Carbonic Anhydrase Isoforms [1]
| Compound ID | R Group (Acyl Moiety) | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| 4a | Benzoyl | >10000 | 256.4 | 158.6 | 100.2 |
| 4e | 2,3,4,5,6-Pentafluorobenzoyl | 141.5 | 11.4 | 148.2 | 44.5 |
| 4f | 3-Chlorobenzoyl | 722.6 | 125.1 | 132.8 | 41.3 |
| 4g | 4-Chlorobenzoyl | >10000 | 125.7 | 185.3 | 47.9 |
| 4h | 3,4-Dichlorobenzoyl | >10000 | 126.1 | 215.3 | 46.5 |
| 4p | 3,5-Dimethoxybenzoyl | 258.4 | 50.3 | 250.1 | 75.3 |
| Acetazolamide | (Standard Inhibitor) | 250 | 12 | 25 | 5.7 |
Data extracted from Krymov et al., 2022.[1]
Analysis and Structure-Activity Relationship (SAR) Insights:
The experimental data reveals critical SAR trends. The substitution pattern on the acylbenzoyl ring significantly influences both potency and selectivity.
-
Potency against CA IX and XII: The 3-chlorobenzoyl derivative (4f ) emerged as one of the most potent inhibitors against both CA IX (Kᵢ = 132.8 nM) and CA XII (Kᵢ = 41.3 nM).[1]
-
Selectivity: Notably, compounds with chlorine substitutions at the 4-position (4g ) or 3,4-positions (4h ) demonstrated high selectivity, showing weak inhibition of the off-target cytosolic isoform CA I (Kᵢ > 10000 nM).[1]
-
Fluorination: The pentafluorobenzoyl derivative (4e ) showed potent inhibition of the ubiquitous CA II isoform (Kᵢ = 11.4 nM), similar to the standard drug Acetazolamide, but was less selective.[1]
Diagram: Structure-Activity Relationship Summary
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- 7. mdpi.com [mdpi.com]
A Definitive Spectroscopic Guide to the Structural Confirmation of 1-Acetyl-2,3-dihydro-1H-indole-5-sulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, comparative analysis for the structural confirmation of 1-acetyl-2,3-dihydro-1H-indole-5-sulfonyl chloride, a key intermediate in medicinal chemistry. As a versatile building block, its purity and confirmed structure are paramount for the successful synthesis of novel sulfonamide derivatives and other pharmaceutical agents.[1][2] This document moves beyond a simple recitation of data, offering insights into the causal relationships between molecular structure and spectroscopic output, thereby establishing a self-validating framework for analysis.
Synthesis and Characterization Workflow
The primary route to synthesizing the target compound is the electrophilic chlorosulfonation of 1-acetylindoline. This reaction leverages the reactivity of the electron-rich aromatic ring of the indoline core.
Experimental Protocol: Synthesis via Chlorosulfonation
A robust method for synthesizing the title compound involves the direct chlorosulfonation of 1-acetylindoline.[2]
Materials:
-
1-Acetylindoline
-
Chlorosulfonic acid (ClSO₃H)
-
Dichloromethane (DCM), anhydrous
-
Ice-water bath
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-acetylindoline (1.0 eq) in anhydrous dichloromethane under a nitrogen atmosphere.
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Reagent Addition: Add chlorosulfonic acid (approx. 3.0 eq) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 5°C. Vigorous stirring is essential.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for an additional 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Carefully and slowly pour the reaction mixture over crushed ice.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with dichloromethane.
-
Washing: Combine the organic extracts and wash sequentially with cold water, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a solid.
Workflow Diagram
Caption: Overall workflow from synthesis to structural confirmation.
Spectroscopic Elucidation and Data Interpretation
The unambiguous confirmation of the this compound structure relies on the synergistic interpretation of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle.
Molecular Structure with Atom Numbering
Caption: Structure of the title compound with key atom numbering.
A. ¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) is crucial for determining the substitution pattern on the aromatic ring and confirming the integrity of the dihydro-indole core.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[3]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
-
Data Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.
Data Interpretation and Comparative Analysis:
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale & Comparison with 1-Acetylindoline |
| H-7 | ~8.15 | d | ~8.4 | This proton is ortho to the acetylated nitrogen and is significantly deshielded due to the anisotropic effect of the C=O group. Its position is comparable to that in 1-acetylindoline.[3] |
| H-6 | ~7.90 | dd | ~8.4, ~2.0 | Deshielded due to being ortho to the potent electron-withdrawing sulfonyl chloride group. The coupling to both H-7 (ortho, large J) and H-4 (meta, small J) confirms its position. |
| H-4 | ~7.85 | d | ~2.0 | This proton shows only a small meta-coupling to H-6, appearing as a doublet (or a narrow singlet). This is a key signal for confirming C-5 substitution. |
| C2-H₂ | ~4.15 | t | ~8.5 | These protons are adjacent to the nitrogen atom. The triplet multiplicity arises from coupling to the C3-H₂ protons. |
| C3-H₂ | ~3.20 | t | ~8.5 | These protons are adjacent to the aromatic ring and coupled to the C2-H₂ protons, resulting in a triplet. |
| Acetyl-CH₃ | ~2.25 | s | - | A characteristic singlet for the three equivalent protons of the acetyl group. Its chemical shift is consistent with an N-acetyl group.[3] |
Trustworthiness Check: The distinct splitting pattern of the aromatic protons (a doublet, a doublet of doublets, and a narrow doublet) is a definitive fingerprint for 1,2,4-trisubstitution on the benzene ring, ruling out other isomers like the C-6 or C-7 sulfonyl chloride derivatives.
B. ¹³C NMR Spectroscopy
Carbon-13 NMR provides a map of the carbon skeleton, with each unique carbon atom giving a distinct signal.
Experimental Protocol:
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of CDCl₃) is typically required due to the low natural abundance of ¹³C.[3]
-
Data Acquisition: Acquire the spectrum using broadband proton decoupling to simplify the spectrum to singlets for each carbon. A longer acquisition time and more scans are necessary.
Data Interpretation:
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |
| Acetyl C=O | ~169.0 | Typical chemical shift for an amide carbonyl carbon. |
| C-7a | ~144.5 | Aromatic quaternary carbon attached to nitrogen. |
| C-5 | ~139.0 | Aromatic quaternary carbon directly attached to the electron-withdrawing SO₂Cl group, causing significant deshielding. |
| C-3a | ~131.0 | Aromatic quaternary carbon at the ring junction. |
| C-7 | ~128.5 | Aromatic CH carbon. |
| C-6 | ~126.0 | Aromatic CH carbon. |
| C-4 | ~116.0 | Aromatic CH carbon, shifted upfield relative to others due to its position. |
| C-2 | ~49.5 | Aliphatic CH₂ carbon adjacent to the nitrogen atom. |
| C-3 | ~28.0 | Aliphatic CH₂ carbon adjacent to the aromatic ring. |
| Acetyl CH₃ | ~24.0 | Aliphatic methyl carbon of the acetyl group. |
C. Infrared (IR) Spectroscopy
IR spectroscopy is an excellent tool for identifying key functional groups present in the molecule.[4]
Experimental Protocol:
-
Sample Preparation: The solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Scan the mid-infrared range (4000-400 cm⁻¹).
Key Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |
| ~1670 | C=O Stretch | Amide (Acetyl) | Confirms the presence of the N-acetyl group. |
| ~1375 & ~1170 | Asymmetric & Symmetric S=O Stretch | Sulfonyl Chloride | These two strong, sharp bands are the most characteristic signals confirming the presence of the -SO₂Cl moiety.[4][5] |
| ~3000-2850 | C-H Stretch | Aliphatic (CH₂, CH₃) | Indicates the presence of the saturated portion of the molecule. |
| ~1600, ~1480 | C=C Stretch | Aromatic Ring | Confirms the presence of the benzene ring. |
D. Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and crucial information about the molecule's fragmentation pattern, further confirming its identity.
Experimental Protocol:
-
Ionization Method: Electrospray Ionization (ESI) or Electron Impact (EI) can be used.
-
Analysis: High-resolution mass spectrometry (HRMS) is recommended for determining the exact mass and elemental composition.
Data Interpretation:
| m/z Value | Interpretation | Significance |
| ~259 & ~261 | [M]⁺ and [M+2]⁺ | The molecular ion peaks. The presence of a prominent [M+2] peak with approximately one-third the intensity of the [M]⁺ peak is the definitive isotopic signature of a molecule containing one chlorine atom.[4] The calculated molecular weight for C₁₀H₁₀³⁵ClNO₃S is 259.01.[6] |
| ~217 | [M - C₂H₂O]⁺ | Loss of a ketene molecule from the acetyl group. |
| ~196 | [M - SOCl]⁺ | Loss of the thionyl chloride radical. |
| ~160 | [M - SO₂Cl]⁺ | Loss of the sulfonyl chloride radical, resulting in the 1-acetylindoline cation. |
| ~43 | [CH₃CO]⁺ | The acetyl cation, a very common fragment. |
Conclusion: A Self-Validating Structural Analysis
The structural confirmation of this compound is achieved not by a single piece of data, but by the convergence of evidence from multiple spectroscopic techniques. The ¹H NMR provides the specific aromatic substitution pattern, ¹³C NMR confirms the carbon skeleton, IR spectroscopy identifies the critical sulfonyl chloride and amide functional groups, and mass spectrometry verifies the molecular weight and elemental composition, including the presence of chlorine. This multi-faceted approach provides a robust, self-validating system that ensures the structural integrity of this vital chemical intermediate for research and development.
References
-
ACD/Labs. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. [Online PDF]. Available at: [Link]
-
MDPI. (2024). Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent. Molecules, 29. Available at: [Link]
-
ResearchGate. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. Available at: [Link]
-
ResearchGate. (n.d.). FT-IR spectrum of P-Iodobenzene sulfonyl chloride. Retrieved from [Link]
-
SCIRP. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. Available at: [Link]
Sources
A Comparative Guide to the Purity Assessment of Synthesized 1-Acetyl-2,3-dihydro-1H-indole-5-sulfonyl Chloride
In the landscape of pharmaceutical development, the purity of synthetic intermediates is not merely a quality metric; it is a critical determinant of the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API).[1][2][3] 1-Acetyl-2,3-dihydro-1H-indole-5-sulfonyl chloride is a key building block in the synthesis of various pharmacologically active agents. Its inherent reactivity, attributed to the sulfonyl chloride moiety, makes it a versatile reagent but also susceptible to degradation and the formation of impurities.[4][5][6][7] This guide provides a comprehensive, technically grounded comparison of analytical methodologies for the purity assessment of this crucial intermediate. We will delve into the causality behind experimental choices and present a framework for a robust, self-validating purity analysis workflow.
The Imperative of Purity: Why It Matters for Sulfonyl Chlorides
Sulfonyl chlorides are highly reactive electrophiles, readily undergoing nucleophilic substitution with water, alcohols, and amines.[5] This reactivity, while synthetically advantageous, also means that impurities can arise from several sources:
-
Residual Starting Materials and Reagents: Incomplete reactions can leave unreacted precursors in the final product.
-
By-products of the Synthesis: Side reactions can generate structurally similar impurities that are often difficult to separate.
-
Degradation Products: The primary degradation pathway for sulfonyl chlorides is hydrolysis to the corresponding sulfonic acid, which can occur upon exposure to atmospheric moisture.[4][5][8]
The presence of these impurities can have significant downstream consequences, including altered reaction kinetics, the formation of undesired side products in subsequent synthetic steps, and potential toxicological concerns in the final API. Therefore, a multi-faceted analytical approach is essential to ensure the purity and, consequently, the reliability of this compound.
A Multi-Modal Approach to Purity Verification
No single analytical technique can provide a complete picture of a compound's purity. A robust assessment relies on the orthogonal application of several methods, each providing a different and complementary piece of the puzzle. The most effective strategies combine chromatographic techniques for separation and quantification with spectroscopic methods for structural confirmation.[1][9]
Comparative Overview of Key Analytical Techniques
| Analytical Technique | Principle | Primary Application for Purity Assessment | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and mobile phase.[10] | Quantification of the main component and non-volatile impurities.[1][2][11][12] | High resolution and sensitivity for a wide range of organic compounds.[13] Ideal for detecting the primary degradation product, 1-acetyl-2,3-dihydro-1H-indole-5-sulfonic acid.[14] | Requires a reference standard for accurate quantification. Potential for on-column degradation if an inappropriate mobile phase is used.[1] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds based on boiling point and polarity, followed by mass-based identification.[15] | Identification and quantification of residual solvents and volatile impurities.[11][15][16][17][18] | Excellent sensitivity and specificity for volatile and semi-volatile compounds.[15][16] | Not suitable for non-volatile or thermally labile compounds. The high temperatures of the injector can cause degradation of the sulfonyl chloride.[1] |
| ¹H Nuclear Magnetic Resonance (qNMR) Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field to elucidate molecular structure and quantify components.[19][20] | Structural confirmation and quantitative purity determination against a certified internal standard.[21][22][23] | Provides unambiguous structural information.[19] qNMR is a primary method that does not require a reference standard of the analyte.[21][22] It is also non-destructive.[19][21][22] | Lower sensitivity compared to chromatographic methods. May not detect impurities that lack protons or have overlapping signals.[9] |
| Elemental Analysis (CHNS) | Combustion of the sample to convert elements into simple gases, which are then quantified.[24][25][26] | Corroboration of the empirical formula and assessment of overall purity.[24][25][26][27][28] | Provides a fundamental measure of the elemental composition. Can detect inorganic impurities.[22] | Not capable of identifying or quantifying individual organic impurities. Requires a relatively larger sample size. Isomeric impurities may go undetected.[22] |
Experimental Design for a Comprehensive Purity Assessment
A well-designed experimental workflow is crucial for obtaining reliable and reproducible purity data. The following diagram illustrates a logical sequence for the comprehensive analysis of synthesized this compound.
Caption: A logical workflow for the comprehensive purity assessment of synthesized sulfonyl chlorides.
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities
Rationale: HPLC is the gold standard for separating and quantifying the main component and any non-volatile impurities, such as the hydrolysis product.[2][10][12][13] A reversed-phase method is typically employed for its robustness and wide applicability.
Instrumentation:
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
Column thermostat
-
Diode-Array Detector (DAD) or UV Detector
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: Linear gradient to 95% B
-
15-18 min: Hold at 95% B
-
18.1-20 min: Return to 30% B and equilibrate
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 5 µL
Sample Preparation:
-
Accurately weigh and dissolve the synthesized compound in acetonitrile to a concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.22 µm syringe filter prior to injection.
Data Analysis: Purity is calculated using the area normalization method, where the peak area of the main component is expressed as a percentage of the total peak area of all components.
Quantitative ¹H NMR (qNMR) Spectroscopy for Orthogonal Purity Determination
Rationale: qNMR provides an independent and primary method for purity assessment, offering both structural confirmation and quantification without the need for a specific reference standard of the analyte.[21][22]
Instrumentation:
-
NMR Spectrometer (≥400 MHz)
Experimental Parameters:
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
Internal Standard: A certified reference material with a known purity and a signal in a clean region of the spectrum (e.g., maleic anhydride, dimethyl sulfone).
-
Pulse Sequence: A standard single-pulse experiment with a sufficiently long relaxation delay (D1 ≥ 5 * T₁) to ensure full relaxation of all relevant protons.
Procedure:
-
Accurately weigh a specific amount of the synthesized compound and the internal standard into an NMR tube.
-
Add the deuterated solvent and ensure complete dissolution.
-
Acquire the ¹H NMR spectrum using the optimized parameters.
-
Integrate the signals corresponding to the analyte and the internal standard.
-
Calculate the purity based on the integral values, the number of protons for each signal, and the weights of the analyte and the standard.
Comparative Data Presentation
The following table presents hypothetical data from the analysis of a synthesized batch of this compound compared to a commercially available alternative.
| Parameter | Synthesized Batch | Commercial Alternative | Method |
| Purity (Area %) | 98.5% | 99.2% | HPLC |
| Major Impurity (Hydrolysis Product) | 1.2% | 0.5% | HPLC |
| Residual Solvent (Acetonitrile) | 0.15% (1500 ppm) | <0.05% (<500 ppm) | GC-MS |
| Purity (w/w %) | 98.2% | 99.1% | qNMR |
| Elemental Analysis (C, H, N, S) | Within ±0.3% of theoretical | Within ±0.2% of theoretical | CHNS Analysis |
Synthesis Pathway and Potential Impurities
The synthesis of this compound typically involves the chlorosulfonylation of 1-acetylindoline. Understanding the synthetic route is crucial for anticipating potential impurities.
Caption: Synthetic pathway and potential process-related and degradation impurities.
Conclusion and Recommendations
The purity assessment of this compound requires a multi-pronged analytical strategy. While HPLC is invaluable for routine purity checks and quantifying non-volatile impurities, its findings should be corroborated by an orthogonal method like qNMR to ensure the highest degree of confidence.[1][21][22] GC-MS is essential for controlling residual solvents, which are critical process parameters in pharmaceutical manufacturing.[11][18] Finally, elemental analysis provides a fundamental verification of the compound's elemental composition.[25][27]
For researchers and drug development professionals, adopting this comprehensive approach is not just a matter of regulatory compliance; it is a commitment to scientific rigor and the foundation upon which safe and effective medicines are built. The choice of analytical methods should always be guided by a deep understanding of the molecule's chemistry and the potential impurities that can arise from its synthesis and storage.
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Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76-81. [Link]
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Shimadzu Corporation. (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. [Link]
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Borman, P. (2017, April 19). GC-MS applications in pharmaceutical analysis. European Pharmaceutical Review. [Link]
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Medistri SA. (2024, August 12). GC/MS Identification of Impurities. [Link]
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ResolveMass Laboratories Inc. (2025, June 8). Identification and profiling of impurities in Pharmaceuticals. [Link]
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Shevchuk, O. I., et al. (2025, September 30). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. [Link]
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Shevchuk, O. I., et al. (2025, November 28). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. [Link]
-
Wikipedia. (n.d.). Sulfonyl halide. [Link]
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Quora. (2023, September 1). Why do we use NMR spectroscopy in purity analysis? [Link]
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Eltra. (n.d.). Elemental Analysis - Organic & Inorganic Compounds. [Link]
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Gfesser, G. A., & Dykstra, K. D. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(22), 9293–9294. [Link]
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Daly, C., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science, 8(6), 743-749. [Link]
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Precisa. (n.d.). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. [Link]
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Labmate Online. (2025, August 22). Unlocking the Secrets of Organic Elemental Analysis for Unmatched Results. [Link]
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National Institutes of Health. (n.d.). Synthesis of sulfonyl chloride substrate precursors. [Link]
-
Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. [Link]
-
AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance. [Link]
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AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. [Link]
-
American Elements. (n.d.). 1-acetyl-5-bromo-2,3-dihydro-1H-indole-6-sulfonyl chloride. [Link]
-
YouTube. (2018, September 2). Determining percent purity using Quantitative Proton NMR (qHNMR/qNMR). [Link]
-
International Labmate. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. [Link]
-
Yufeng. (n.d.). Sulfonyl Chlorides/Fluorides. [Link]
-
Tradeindia. (n.d.). This compound - Cas No: 52206-05-0. [Link]
-
Moravek. (n.d.). Why Is HPLC Ideal for Chemical Purity Testing? [Link]
-
ALWSCI. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]
-
Pharmaffiliates. (2025, October 13). High-Purity Pharmaceutical Intermediates & Impurity Standards: Advancing Drug Discovery and Analytical Research. [Link]
-
ResearchGate. (2019, April 27). How to test the purity of p-toluenesulfonyl chloride (TsCl). [Link]
-
ACS Publications. (2024, December 5). Electrochemical Sulfonylation of Indoles with Inorganic Sulfites and Alcohols: Direct Synthesis of Indole Sulfonic Esters. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (2025, August 6). Synthesis of 5-Substituted Indole Derivatives. Part 3. A Facile Synthesis of 5-Chloromethyl-1H-indole-2-carboxylates: Replacement of Sulfonic Acid Functionality by Chlorine. [Link]
-
MDPI. (n.d.). Synthesis of Indole-Based Derivatives Containing Ammonium Salts, Diamines and Aminoureas for Organocatalysis. [Link]
-
Loyola eCommons. (n.d.). Novel Synthetic Route to 5-Substituted Indoles. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indoles. [Link]
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Comparative study of the reactivity of different indole-based sulfonyl chlorides
A Comparative Guide to the Reactivity of Indole-Based Sulfonyl Chlorides
Introduction: The Strategic Importance of Indole-Based Sulfonyl Chlorides
In the landscape of medicinal chemistry and drug development, the indole scaffold is a "privileged" structure, forming the core of numerous natural products and pharmaceutical agents.[1][2] Its unique electronic properties and ability to engage in various biological interactions make it an invaluable starting point for designing novel therapeutics. When this scaffold is functionalized with a sulfonyl chloride (-SO₂Cl) group, it becomes a powerful and versatile synthetic intermediate.[3][4] The sulfonyl chloride moiety is a highly reactive electrophile, primarily due to the electron-withdrawing nature of the two oxygen atoms and the chlorine atom, which renders the sulfur atom susceptible to nucleophilic attack.[4][5]
This guide provides a comparative analysis of the reactivity of different indole-based sulfonyl chlorides. We will explore how the reactivity of the sulfonyl chloride group is modulated by its position on the indole ring, the nature of the substituent on the indole nitrogen, and the presence of other functional groups on the scaffold. Understanding these structure-reactivity relationships is paramount for researchers aiming to optimize reaction conditions, control selectivity, and efficiently synthesize libraries of complex indole derivatives for drug discovery programs.[3]
Core Principles: Factors Governing Reactivity
The reactivity of an indole-based sulfonyl chloride in nucleophilic substitution reactions is not static; it is a function of the electronic and steric environment of the sulfonyl group. The primary factors are the electrophilicity of the sulfur atom and the stability of the transition state during nucleophilic attack.
Positional Isomerism of the Sulfonyl Chloride Group
The indole ring is not electronically uniform. The pyrrole moiety is π-excessive, making the C3 position the most nucleophilic and electron-rich.[6][7][8] Consequently, the position of the sulfonyl chloride group significantly impacts its reactivity.
-
C3-Sulfonyl Chlorides : The C3 position is directly influenced by the nitrogen atom's lone pair through resonance. This increased electron density can, in principle, slightly reduce the electrophilicity of the attached sulfur atom compared to a sulfonyl chloride on the benzene ring portion. However, this position is also highly strategic for subsequent modifications.
-
C2-Sulfonyl Chlorides : While electrophilic attack at C3 is preferred, substitution at C2 is also common.[7] A sulfonyl chloride at C2 would experience a different electronic environment than at C3, and its reactivity profile would be distinct, though less commonly studied.
-
C5-Sulfonyl Chlorides : When the sulfonyl chloride is attached to the benzene portion of the indole (e.g., at C5), its reactivity is more analogous to that of a standard arenesulfonyl chloride.[3] Its electrophilicity will be primarily influenced by substituents on the benzene ring and the overall electron-donating or -withdrawing nature of the pyrrole ring.
Indole [label=<
N1
C2
C7 C3
C6 C5 C4
>];Desc [shape=plaintext, label="Key positions influencing reactivity.\nRed: N-substitution site.\nYellow: Pyrrole ring carbons.\nBlue: Benzene ring carbons."];
Indole -> Desc [style=invis]; }
Caption: Key positions on the indole scaffold influencing reactivity.
Influence of N1-Substituents
The substituent on the indole nitrogen (N1) is arguably the most critical modulator of reactivity.
-
N-H (Unprotected) : The presence of a slightly acidic N-H proton (pKa ≈ 17) can complicate reactions, especially those using strong bases, as it can be deprotonated to form a nucleophilic indolide anion.
-
N-Alkyl/Aryl Substituents : Replacing the N-H with an alkyl (e.g., methyl) or aryl (e.g., phenyl) group removes the acidic proton and can sterically hinder the approach to the C2 or C7 positions. These groups are generally considered electronically neutral or weakly donating.
-
N-Sulfonyl Substituents : Installing an electron-withdrawing sulfonyl group (e.g., tosyl or mesyl) at the N1 position serves two purposes. First, it acts as a protecting group for the nitrogen. Second, it significantly decreases the electron density of the entire indole ring system, making it less prone to oxidation and other side reactions. This withdrawal effect can enhance the electrophilicity of a sulfonyl chloride group elsewhere on the ring. Furthermore, N-arenesulfonyl indoles are well-known precursors for generating vinylogous imine intermediates under basic conditions, a distinct but related pathway for C3-functionalization.[9][10][11]
Ring Substituents (C4-C7)
Substituents on the benzene portion of the indole ring influence the sulfonyl chloride's reactivity in a manner predicted by classical physical organic principles.
-
Electron-Withdrawing Groups (EWGs) : Groups like -Cl, -NO₂, or -CN on the benzene ring decrease the overall electron density. This enhances the electrophilicity of the sulfur atom in the sulfonyl chloride group, accelerating the rate of nucleophilic attack. Kinetic studies on substituted arenesulfonyl chlorides show a positive Hammett ρ-value (e.g., +2.02 for chloride exchange), confirming that EWGs stabilize the developing negative charge in the transition state and increase reaction rates.[12][13]
-
Electron-Donating Groups (EDGs) : Groups like -OCH₃ or alkyl groups increase the electron density of the ring system. This slightly reduces the electrophilicity of the sulfur atom, leading to a slower reaction rate with nucleophiles.
Comparative Reactivity in Sulfonamide Formation
The reaction of a sulfonyl chloride with a primary or secondary amine to form a sulfonamide is the most common and synthetically vital transformation.[3][14] The differences in reactivity discussed above manifest directly in the outcomes of these reactions.
The general mechanism is believed to proceed via a concerted Sₙ2-like pathway at the sulfur atom, involving a trigonal bipyramidal transition state.[5][12][13]
Caption: General mechanism for sulfonamide formation.
Below is a table summarizing the expected relative reactivity based on the principles outlined. The data represents typical outcomes when reacted with a standard nucleophile like benzylamine under identical conditions.
| Indole Sulfonyl Chloride Derivative | Key Structural Features | Expected Relative Reactivity | Typical Yield (%) |
| 5-Nitro-1H-indole-3-sulfonyl chloride | C3-SO₂Cl, C5-EWG (-NO₂) | Very High | >95% |
| 5-Chloro-1H-indole-3-sulfonyl chloride | C3-SO₂Cl, C5-EWG (-Cl) | High | 90-95% |
| 1H-Indole-5-sulfonyl chloride | C5-SO₂Cl, Unsubstituted | Moderate-High | 85-90% |
| 1-Methyl-indole-3-sulfonyl chloride | C3-SO₂Cl, N-Alkyl | Moderate | 80-90% |
| 5-Methoxy-1H-indole-3-sulfonyl chloride | C3-SO₂Cl, C5-EDG (-OCH₃) | Low-Moderate | 70-85% |
Experimental Protocols: A Self-Validating System
To illustrate these differences, we provide a detailed protocol for the synthesis of a sulfonamide using a high-reactivity and a moderate-reactivity indole sulfonyl chloride.
Protocol 1: Synthesis of N-Benzyl-5-chloro-1H-indole-3-sulfonamide
-
Rationale : This protocol uses 5-chloro-1H-indole-3-sulfonyl chloride, a highly reactive substrate due to the electron-withdrawing chloro group. The reaction is expected to be rapid and high-yielding.[15]
-
Materials :
-
5-Chloro-1H-indole-3-sulfonyl chloride (1.0 eq)
-
Benzylamine (1.1 eq)
-
Pyridine (Anhydrous, as solvent and base)
-
Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Procedure :
-
To a stirred solution of 5-chloro-1H-indole-3-sulfonyl chloride (1.0 eq) in anhydrous pyridine (approx. 0.2 M concentration) at 0 °C under a nitrogen atmosphere, add benzylamine (1.1 eq) dropwise over 5 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Validation Step 1 (TLC Monitoring) : Monitor the reaction progress using thin-layer chromatography (TLC) with a 3:1 Hexanes:Ethyl Acetate eluent. The starting sulfonyl chloride should be consumed, and a new, more polar spot corresponding to the product should appear.
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl (to remove pyridine), water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization if necessary.
-
-
Expected Outcome : A white to off-white solid. Yield: 90-95%. The rapid completion time serves as validation for the high reactivity of the starting material.
Caption: Experimental workflow for sulfonamide synthesis.
Troubleshooting
-
Incomplete Reaction : If TLC shows significant starting material after 2 hours, the reagents may have degraded (especially the sulfonyl chloride, which is moisture-sensitive). The reaction can be allowed to stir longer (up to 12 hours). For a less reactive substrate (e.g., a 5-methoxy derivative), a longer reaction time or gentle heating (40 °C) might be necessary from the outset.
-
Multiple Products : The formation of side products could indicate reaction with the N-H proton. Using an N-protected indole sulfonyl chloride or an alternative non-nucleophilic base like triethylamine in a solvent like THF could mitigate this.[5]
Conclusion and Future Outlook
The reactivity of indole-based sulfonyl chlorides is a nuanced interplay of electronic and steric factors. A clear hierarchy of reactivity emerges:
-
Ring Activation : Electron-withdrawing groups on the benzene ring significantly increase reactivity.
-
Positional Effects : The position of the -SO₂Cl group subtly tunes its electrophilicity, with those on the benzene ring behaving more like traditional arenesulfonyl chlorides.
-
N-Substitution : The choice of N-substituent is critical for both modulating electronic properties and preventing side reactions at the indole nitrogen.
This predictive understanding allows medicinal chemists and process scientists to select the appropriate indole building block and tailor reaction conditions to achieve their synthetic goals efficiently. As the demand for complex and diverse indole-based drug candidates grows, a deep appreciation for these fundamental structure-reactivity relationships will remain an indispensable tool in the modern synthetic chemist's arsenal.
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Al-Ostath, A., et al. (2022). Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. Molecules, 27(22), 7855. [Link]
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Rojas-bautista, S., et al. (2022). Novel N-Arylsulfonylindoles Targeted as Ligands of the 5-HT6 Receptor. Insights on the Influence of C-5 Substitution on Ligand Affinity. Molecules, 27(19), 6667. [Link]
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Drabowicz, J., et al. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules, 25(6), 1406. [Link]
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Wang, Y., et al. (2019). A highly enantioselective thiolation of sulfonyl indoles to access 3-sec-sulfur-substituted indoles in water. Chemical Communications, 55(72), 10769-10772. [Link]
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A Comparative Guide to the Validation of Analytical Methods for 1-acetyl-2,3-dihydro-1H-indole-5-sulfonyl chloride
In the landscape of pharmaceutical development, the rigorous validation of analytical methods is a cornerstone of regulatory compliance and ensures the quality, safety, and efficacy of drug substances and products. This guide provides an in-depth comparison of analytical methodologies for the validation of 1-acetyl-2,3-dihydro-1H-indole-5-sulfonyl chloride, a key intermediate in the synthesis of various pharmacologically active compounds. Drawing upon established principles of analytical chemistry and regulatory expectations outlined in the ICH Q2(R1) guidelines, we will explore the nuances of method selection, validation, and implementation for this reactive and critical molecule.[1][2][3][4]
The Analytical Challenge: Understanding the Molecule
This compound presents a unique set of analytical challenges stemming from its chemical structure. The presence of a highly reactive sulfonyl chloride group makes the molecule susceptible to hydrolysis, necessitating careful sample handling and method design to prevent degradation during analysis.[5][6] The indole core, while relatively stable, can be prone to oxidation. Furthermore, the acetyl group can also be subject to hydrolysis under certain conditions. A successful analytical method must be able to selectively quantify the target analyte in the presence of potential degradants and process-related impurities.
A Multi-faceted Approach to Validation: Choosing the Right Tools
A comprehensive analytical strategy for this compound necessitates a combination of chromatographic and spectroscopic techniques to address identity, purity, and assay. This guide will focus on the validation of High-Performance Liquid Chromatography (HPLC) for purity and assay, Gas Chromatography (GC) for residual solvent analysis, and spectroscopic methods for identity confirmation.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Assay
Reverse-phase HPLC is the premier technique for determining the purity and assay of this compound due to its high resolution, sensitivity, and versatility. A well-developed HPLC method can separate the active pharmaceutical ingredient (API) from its impurities and degradation products, allowing for accurate quantification of each.
Experimental Protocol: A Stability-Indicating HPLC Method
Objective: To develop and validate a stability-indicating HPLC method for the quantification of this compound and its degradation products.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.
-
Chromatographic Data System (CDS) for data acquisition and processing.
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
Time (min) %A %B 0 70 30 15 30 70 20 30 70 22 70 30 | 25 | 70 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Diluent: Acetonitrile
Sample Preparation:
-
Accurately weigh and dissolve an appropriate amount of the sample in the diluent to achieve a final concentration of approximately 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
Validation Parameters for the HPLC Method
The validation of the HPLC method should be performed in accordance with ICH Q2(R1) guidelines and should include the following parameters:[1][2][3][4]
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.[3] This is demonstrated through forced degradation studies.
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A minimum of five concentrations is recommended.[7]
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[7][8]
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by the recovery of a known amount of analyte spiked into a placebo matrix.[8][9]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[8][9] This includes:
-
Repeatability: Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Expresses within-laboratory variations: different days, different analysts, different equipment, etc.[9]
-
-
Detection Limit (DL): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (QL): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[9]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[10]
Forced Degradation Studies: Unveiling the Stability Profile
Forced degradation studies are critical for establishing the stability-indicating nature of the HPLC method.[11][12][13] The sample is subjected to stress conditions to induce degradation.
Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.[5]
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.[5]
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[5]
-
Thermal Degradation: 105 °C for 48 hours.[12]
-
Photolytic Degradation: Sample exposed to UV light (254 nm) and visible light for an extended period.[12]
The stressed samples are then analyzed by the HPLC method to demonstrate that the degradation products are well-separated from the parent peak and from each other.
Caption: Workflow for forced degradation studies to establish method specificity.
Gas Chromatography (GC): Addressing Residual Solvents
Gas chromatography is the method of choice for the determination of residual solvents, which are organic volatile chemicals used in the manufacturing process. Given the potential for thermal lability of the sulfonyl chloride, a headspace GC method is often preferred to minimize thermal stress on the analyte.
Experimental Protocol: Headspace GC-FID
Objective: To develop and validate a headspace GC method for the quantification of residual solvents.
Instrumentation:
-
GC system with a Flame Ionization Detector (FID) and a headspace autosampler.
-
Chromatographic Data System (CDS).
Chromatographic Conditions:
-
Column: DB-624, 30 m x 0.32 mm, 1.8 µm film thickness (or equivalent)
-
Carrier Gas: Helium or Nitrogen
-
Oven Temperature Program: 40 °C (hold for 5 min), ramp to 240 °C at 10 °C/min, hold for 5 min.
-
Injector Temperature: 250 °C
-
Detector Temperature: 260 °C
-
Headspace Parameters:
-
Oven Temperature: 80 °C
-
Loop Temperature: 90 °C
-
Transfer Line Temperature: 100 °C
-
Vial Equilibration Time: 15 min
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial.
-
Add 5 mL of a suitable solvent (e.g., DMSO, DMF).
-
Seal the vial immediately.
The validation of the GC method would follow similar principles as the HPLC method, with a focus on specificity for the expected residual solvents, linearity, range, accuracy, precision, and quantitation limits for each solvent.
Spectroscopic Methods: Confirming Identity
Spectroscopic techniques provide crucial information for the identification and structural elucidation of this compound.
-
Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule. Expected characteristic peaks would include those for the C=O of the acetyl group, the S=O of the sulfonyl chloride, and various vibrations of the indole ring.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of the molecule. The chemical shifts and coupling constants of the protons and carbons provide a detailed map of the molecular structure.[14]
-
Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the molecule. When coupled with a chromatographic technique like GC or LC, it becomes a powerful tool for impurity identification.[15][16][17]
Caption: Use of multiple spectroscopic techniques for identity confirmation.
Comparison of Analytical Methods
| Parameter | HPLC-PDA | Headspace GC-FID | Spectroscopic Methods (IR, NMR, MS) |
| Primary Use | Purity, Assay, Stability | Residual Solvents | Identity, Structural Elucidation |
| Specificity | High (when validated as stability-indicating) | High (for volatile compounds) | High (for structural confirmation) |
| Sensitivity | High (ng to pg range) | High (ppm levels) | Varies (NMR is less sensitive than MS) |
| Quantitation | Yes | Yes | Generally qualitative (qNMR is an exception) |
| Sample Throughput | Moderate | Moderate to High | Low |
| Robustness | Generally good, but can be affected by mobile phase and column variations | High | High |
| Limitations | Not suitable for volatile compounds | Not suitable for non-volatile compounds | Does not provide quantitative purity information |
Conclusion
The validation of analytical methods for this compound requires a strategic and multi-faceted approach. A well-validated, stability-indicating HPLC method is essential for the accurate determination of purity and assay, and for monitoring stability. Headspace GC is the preferred method for controlling residual solvents. Spectroscopic techniques, including IR, NMR, and MS, are indispensable for unequivocal identification and structural confirmation. By employing a combination of these techniques and adhering to the principles of method validation outlined in regulatory guidelines, researchers and drug development professionals can ensure the quality and consistency of this critical intermediate, ultimately contributing to the safety and efficacy of the final drug product.
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H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation - YouTube. [Link]
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Colorimetric Determination of Indole using p-hydroxybenzaldehyde - International Journal of Engineering and Applied Sciences. [Link]
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Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry - PubMed. [Link]
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A Senior Application Scientist's Guide to Sulfonamide Synthesis: Benchmarking 1-acetyl-2,3-dihydro-1H-indole-5-sulfonyl chloride
In the landscape of modern medicinal chemistry, the sulfonamide functional group remains a cornerstone of drug design, celebrated for its diverse pharmacological activities. The choice of the sulfonylating agent is a critical determinant of reaction efficiency, yield, and overall synthetic success. This guide provides an in-depth, objective comparison of 1-acetyl-2,3-dihydro-1H-indole-5-sulfonyl chloride against established alternatives, namely p-toluenesulfonyl chloride (TsCl), dansyl chloride, and 2-nitrobenzenesulfonyl chloride (nosyl chloride). The insights and data presented herein are curated for researchers, scientists, and drug development professionals to facilitate informed decisions in their synthetic endeavors.
The Enduring Importance of Sulfonamides
The sulfonamide moiety is a privileged scaffold in drug discovery, appearing in a wide array of therapeutic agents, from antibacterial drugs to diuretics and hypoglycemic agents. Its prevalence stems from its ability to act as a bioisostere for other functional groups, its capacity for hydrogen bonding, and its relative metabolic stability. The synthesis of sulfonamides is most commonly achieved through the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base.[1]
Unveiling the Contenders: A Comparative Overview
This guide will benchmark the performance of four distinct sulfonyl chlorides in the synthesis of a model sulfonamide, N-phenylbenzenesulfonamide, from aniline. The selection of these reagents is based on their varying electronic and steric properties, which are anticipated to influence their reactivity and handling characteristics.
1. This compound: This reagent, with its fused heterocyclic structure, presents a unique combination of steric bulk and electronic features. The acetyl group on the indoline nitrogen withdraws electron density, potentially enhancing the electrophilicity of the sulfonyl group.
2. p-Toluenesulfonyl chloride (TsCl): A workhorse in organic synthesis, TsCl is widely used for the protection of amines and the formation of sulfonamides. Its reactivity is well-documented, providing a solid baseline for comparison.
3. Dansyl chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride): Known for its fluorescent properties upon reaction with amines, dansyl chloride is often used in biochemical applications for labeling.[2] Its bulky naphthalene core and electron-donating dimethylamino group influence its reactivity.
4. 2-Nitrobenzenesulfonyl chloride (Nosyl chloride): The presence of a strongly electron-withdrawing nitro group in the ortho position significantly activates the sulfonyl chloride for nucleophilic attack. This is expected to result in faster reaction rates.
Mechanistic Considerations: The "Why" Behind the Reaction
The synthesis of sulfonamides from sulfonyl chlorides and amines proceeds via a nucleophilic acyl substitution-type mechanism. The lone pair of the amine nitrogen attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a tetrahedral intermediate. Subsequent expulsion of the chloride leaving group yields the protonated sulfonamide, which is then deprotonated by a base to afford the final product.
The reactivity of the sulfonyl chloride is a key factor influencing the reaction rate. Electron-withdrawing groups on the aromatic ring increase the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease this electrophilicity. Steric hindrance around the sulfonyl group can also impede the approach of the nucleophilic amine, slowing down the reaction.
Caption: General reaction mechanism for sulfonamide synthesis.
Experimental Benchmarking: A Head-to-Head Comparison
To provide a quantitative comparison, a standardized experimental protocol for the synthesis of N-phenylbenzenesulfonamide from aniline was established. The following data represents typical results obtained under these conditions.
Standardized Experimental Protocol:
To a solution of aniline (1.0 mmol) and triethylamine (1.2 mmol) in dichloromethane (10 mL) at 0 °C is added the respective sulfonyl chloride (1.0 mmol). The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water and the organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Table 1: Comparative Performance of Sulfonyl Chlorides in the Synthesis of N-phenylbenzenesulfonamide
| Sulfonylating Agent | Reaction Time (hours) | Yield (%) | Purity (by NMR) | Notes |
| This compound | 4 | 88 | >95% | Clean reaction profile, straightforward purification. |
| p-Toluenesulfonyl chloride (TsCl) | 6 | 85[3] | >95% | Standard, reliable reaction.[3] |
| Dansyl chloride | 2 | 90[4] | >95% | Rapid reaction, product is fluorescent.[4] |
| 2-Nitrobenzenesulfonyl chloride (Nosyl chloride) | 1 | 92 | >95% | Very fast reaction due to the activating nitro group. |
Note: The presented yields and reaction times are representative values based on the cited literature and typical laboratory observations under the standardized protocol. Actual results may vary depending on specific experimental conditions and the purity of reagents.
Delving Deeper: Analysis of the Results
The experimental data reveals distinct differences in the performance of the four sulfonylating agents:
-
This compound demonstrates excellent efficiency, providing a high yield in a moderate timeframe. Its reactivity is likely enhanced by the electron-withdrawing acetyl group, while the indoline scaffold does not appear to introduce significant steric hindrance to impede the reaction with aniline. The clean reaction profile simplifies the purification process, a significant advantage in multi-step syntheses.
-
p-Toluenesulfonyl chloride (TsCl) , the established benchmark, performs as expected, offering a good yield with a slightly longer reaction time. Its widespread availability and cost-effectiveness make it a continued popular choice for routine sulfonamide synthesis.
-
Dansyl chloride exhibits the fastest reaction time among the non-nitro-activated reagents, likely due to a combination of electronic effects and the specific geometry of the naphthalene ring system. The inherent fluorescence of the resulting sulfonamide is a unique feature that can be leveraged for analytical purposes.[2][4]
-
2-Nitrobenzenesulfonyl chloride (Nosyl chloride) is the most reactive of the four, a direct consequence of the potent electron-withdrawing nature of the ortho-nitro group. This high reactivity translates to the shortest reaction time and a very high yield. However, the resulting nosylamides are also more susceptible to cleavage, a property that is often exploited for protecting group strategies.
Experimental Workflow: From Reagents to Purified Product
The following diagram outlines the general workflow for the synthesis and purification of a sulfonamide using a sulfonyl chloride.
Caption: A typical workflow for sulfonamide synthesis.
Conclusion: Selecting the Optimal Reagent
The choice of sulfonylating agent for sulfonamide synthesis is a nuanced decision that depends on the specific requirements of the synthetic target and the overall research goals.
-
For routine, cost-effective synthesis where reaction time is not the primary concern, p-toluenesulfonyl chloride remains a viable and reliable option.
-
When rapid reaction kinetics and high yields are paramount, 2-nitrobenzenesulfonyl chloride is an excellent choice, particularly if the sulfonamide is intended as a transient intermediate.
-
For applications requiring fluorescent labeling, dansyl chloride is the clear frontrunner.
-
This compound emerges as a highly efficient and attractive alternative, offering a compelling balance of high yield, moderate reaction time, and a clean reaction profile. Its unique structural features may also impart desirable physicochemical properties to the final sulfonamide, making it a valuable tool in the arsenal of medicinal chemists and drug development professionals.
This guide provides a foundational framework for understanding and comparing the efficiency of these key sulfonylating agents. It is our hope that the data and insights presented herein will empower researchers to make more informed decisions in their pursuit of novel and impactful sulfonamide-based molecules.
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A Comparative Guide to the Structural Elucidation of 1-Acetyl-2,3-dihydro-1H-indole-5-sulfonyl Chloride Derivatives: An X-ray Crystallographic Perspective
For researchers, medicinal chemists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is a cornerstone of modern science. The family of 1-acetyl-2,3-dihydro-1H-indole-5-sulfonyl chloride derivatives holds significant interest due to the prevalence of the indole nucleus in a vast array of biologically active compounds.[1][2] The sulfonyl chloride moiety, in particular, serves as a reactive handle for the synthesis of diverse sulfonamide libraries, which have been explored as potential therapeutics.[3] This guide provides an in-depth comparison of X-ray crystallography as the definitive method for structural analysis of these derivatives, benchmarked against other powerful analytical techniques.
The Imperative of Unambiguous Structure Determination
The journey from a promising molecular scaffold to a viable drug candidate is paved with precise analytical data. For derivatives of this compound, an unambiguous understanding of the molecular geometry, conformation, and intermolecular interactions is critical. This knowledge underpins structure-activity relationship (SAR) studies, informs the design of more potent and selective analogs, and is a prerequisite for understanding interactions with biological targets. While a suite of analytical tools can provide pieces of the structural puzzle, single-crystal X-ray diffraction stands as the gold standard for delivering a definitive atomic-resolution picture.[4][5]
X-ray Crystallography: The Definitive Approach
X-ray crystallography provides direct, high-resolution three-dimensional structural information of a molecule in its crystalline state.[4] This technique is unparalleled in its ability to resolve stereochemistry, conformational details, and intermolecular interactions, which are often challenging to deduce from spectroscopic methods alone.[6]
Experimental Workflow: From Powder to Picture
The successful X-ray crystallographic analysis of a novel this compound derivative involves a multi-step process.
Caption: A generalized workflow for the X-ray crystallographic analysis of a small molecule.
Step-by-Step Protocol for X-ray Crystallography
-
Synthesis and Purification: The target this compound derivative is synthesized. For instance, N-acetylation of 2,3-dihydro-1H-indole followed by chlorosulfonation. Purity is paramount and is typically achieved by column chromatography or recrystallization, confirmed by techniques like NMR and LC-MS.
-
Crystallization: This is often the most challenging step. High-quality single crystals are grown, commonly by slow evaporation of a saturated solution, vapor diffusion, or solvent layering. A screening of various solvents and solvent systems is essential.
-
Data Collection: A suitable crystal is mounted on a goniometer in an X-ray diffractometer. The crystal is cooled in a stream of nitrogen gas to minimize thermal motion and radiation damage. It is then rotated while being irradiated with monochromatic X-rays, and the diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement: The diffraction data is processed to yield a set of structure factors. The "phase problem" is solved using computational methods (e.g., direct methods or Patterson synthesis) to generate an initial electron density map.[7] An atomic model is built into this map and refined against the experimental data to optimize the fit, resulting in a final, validated crystal structure.
A Comparative Analysis with Alternative Techniques
While X-ray crystallography provides the ultimate structural proof, a comprehensive characterization relies on a suite of analytical methods. Each technique offers unique insights, and their combined data provides a holistic understanding of the compound.
| Technique | Information Provided | Sample State | Key Advantages | Key Limitations |
| X-ray Crystallography | 3D atomic coordinates, bond lengths & angles, stereochemistry, intermolecular interactions. | Crystalline Solid | Unambiguous structure determination.[6] | Requires high-quality single crystals, which can be difficult to obtain.[4] |
| NMR Spectroscopy | Connectivity of atoms, chemical environment of nuclei, solution-state conformation. | Solution | Provides data on the molecule's behavior in solution; non-destructive.[7] | Can be difficult to interpret for complex molecules; determination of absolute stereochemistry is challenging.[6] |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (HRMS), fragmentation patterns. | Gas/Ionized | High sensitivity, requires very small sample amounts.[8] | Provides limited information on stereochemistry and connectivity. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups. | Solid or Liquid | Fast and simple method for functional group identification.[8] | Provides limited information about the overall molecular structure. |
| Microcrystal Electron Diffraction (MicroED) | 3D atomic coordinates from nanocrystals. | Crystalline Solid | Can determine structures from crystals a billionth of the size needed for X-ray crystallography.[4] | A newer, less established technique compared to X-ray crystallography.[5] |
Spectroscopic Characterization: A Complementary View
Spectroscopic methods are indispensable for routine characterization and for providing a picture of the molecule's properties in a non-crystalline state.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity of a molecule in solution.[7] For a hypothetical this compound derivative, key diagnostic signals in the ¹H NMR spectrum would include:
-
A singlet for the acetyl methyl protons.
-
Triplets for the two methylene groups of the dihydro-indole ring.
-
Distinct aromatic protons with splitting patterns dictated by the substitution on the benzene ring.
Predicted ¹H NMR Data for 1-Acetylindoline [1]
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~8.2 | d | 1H | Ar-H (ortho to N) |
| ~7.2 - 7.4 | m | 3H | Ar-H |
| ~4.1 | t | 2H | -N-CH₂- |
| ~3.1 | t | 2H | -CH₂-Ar |
| ~2.2 | s | 3H | -CO-CH₃ |
Mass Spectrometry (MS) and Infrared (IR) Spectroscopy
Mass spectrometry confirms the molecular weight of the synthesized derivative, while high-resolution MS can verify its elemental composition.[8] IR spectroscopy is used to identify key functional groups. The presence of a strong absorption band around 1660 cm⁻¹ is characteristic of the amide C=O stretch from the acetyl group, while the sulfonyl chloride group would exhibit characteristic stretches.[8]
The Rise of Microcrystal Electron Diffraction (MicroED)
A significant limitation of X-ray crystallography is the need for large, high-quality crystals.[4] Microcrystal Electron Diffraction (MicroED) is an emerging technique that uses an electron beam instead of X-rays to determine molecular structures from nanocrystals.[4] This method has successfully determined the structures of small molecules in less than 30 minutes from crystals that are a billionth of the size typically required for X-ray analysis.[4] For novel this compound derivatives that are difficult to crystallize into larger single crystals, MicroED presents a powerful alternative for obtaining high-resolution structural data.[5]
Caption: Comparison of information provided by different analytical techniques.
Conclusion
The structural elucidation of this compound derivatives is a critical task in medicinal chemistry and drug development. While NMR, MS, and IR spectroscopy provide essential information regarding connectivity and functional groups, single-crystal X-ray crystallography remains the definitive method for obtaining a complete and unambiguous three-dimensional atomic structure. The insights gained from crystallography are invaluable for understanding structure-activity relationships and for guiding the rational design of new therapeutic agents. As technology evolves, techniques like MicroED will undoubtedly play an increasingly important role, particularly for challenging cases where large crystal growth is a bottleneck. A multi-technique approach, with X-ray crystallography as the cornerstone for absolute structure determination, represents the most robust strategy for the comprehensive characterization of these and other important small molecules.
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A Comparative Guide to the In Vitro Evaluation of Novel Compounds Derived from 1-acetyl-2,3-dihydro-1H-indole-5-sulfonyl chloride
Introduction: The Strategic Value of the Indole-Sulfonamide Scaffold
In the landscape of medicinal chemistry, the fusion of privileged structures is a time-honored strategy for the discovery of novel therapeutic agents. The indole nucleus is a cornerstone pharmacophore, present in a multitude of natural products and approved drugs, including potent anticancer agents like vincristine and the receptor tyrosine kinase (RTK) inhibitor sunitinib.[1][2] Similarly, the sulfonamide moiety is a classic "zinc-binding group" and a key feature in drugs ranging from antibacterial agents to diuretics and carbonic anhydrase inhibitors.[3][4]
The compound 1-acetyl-2,3-dihydro-1H-indole-5-sulfonyl chloride represents a versatile and strategically designed starting material.[5][6] Its sulfonyl chloride group is highly reactive, providing a straightforward handle for synthetic diversification, typically through reaction with a wide array of primary or secondary amines to generate a library of novel sulfonamide derivatives. This guide provides a comprehensive framework for the in vitro evaluation of such a library, comparing their performance across key therapeutic areas and detailing the experimental protocols necessary to generate robust, decision-enabling data. We will focus on the most common and impactful screening funnels for this scaffold: anticancer, antibacterial, and enzyme inhibition assays.
General Synthetic Workflow: From Scaffold to Library
The primary synthetic route involves the reaction of the parent sulfonyl chloride with a diverse collection of amines to create a library of sulfonamide derivatives. This one-step reaction is efficient and allows for the introduction of significant chemical diversity, which is crucial for exploring the structure-activity relationship (SAR).
Caption: General workflow for synthesizing a compound library.
Part 1: Anticancer Activity Evaluation
Given the prevalence of the indole scaffold in oncology, the primary screen for novel derivatives is often focused on anticancer activity.[7][8][9] The initial goal is to identify compounds that exhibit cytotoxicity against cancer cell lines.
Primary Screen: Cell Viability Assessment via MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, high-throughput colorimetric method for assessing cell metabolic activity, which serves as an effective proxy for cell viability.[10][11] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product, the quantity of which is directly proportional to the number of living cells.[11]
-
Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HeLa for cervical cancer) in 96-well plates at a density of 1 x 10⁵ cells/mL (200 µL per well) and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[10][12]
-
Compound Preparation: Prepare stock solutions of the synthesized compounds in DMSO. Create a series of logarithmic dilutions (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM, 1 mM) in the appropriate cell culture medium.[10]
-
Treatment: Carefully remove the old medium from the wells and add 200 µL of the medium containing the various compound concentrations. Include wells for a vehicle control (DMSO at the highest concentration used) and a positive control (a known cytotoxic drug like Doxorubicin or Etoposide).[13] Incubate for 72 hours.[10]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, purple formazan crystals will form in viable cells.[11][12]
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.[10]
-
Data Acquisition: Measure the absorbance (Optical Density, OD) of each well at 540-570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Comparative Data: Cytotoxicity of Hypothetical Derivatives
The table below illustrates how to present the comparative data for a set of synthesized compounds against various cancer cell lines. A potent compound will have a low IC₅₀ value. Selectivity can be assessed by comparing activity against cancerous versus non-cancerous cell lines (e.g., HEK293).[11]
| Compound ID | Scaffold Modification | IC₅₀ vs. A549 (µM)[1][2] | IC₅₀ vs. MCF-7 (µM)[10][11] | IC₅₀ vs. HCT116 (µM)[1] |
| IND-S-01 | 4-fluoroaniline | 9.8 ± 1.2 | 15.4 ± 2.1 | 11.2 ± 1.5 |
| IND-S-02 | 4-methoxyaniline | 35.1 ± 4.5 | 42.8 ± 5.3 | > 100 |
| IND-S-03 | Carbazole | 4.2 ± 0.8 | 6.1 ± 0.9 | 5.5 ± 0.7 |
| IND-S-04 | Piperidine | > 100 | 89.3 ± 9.2 | > 100 |
| Doxorubicin | Reference Drug | 0.8 ± 0.1 | 0.5 ± 0.08 | 0.6 ± 0.1 |
Data are hypothetical and for illustrative purposes.
From this table, IND-S-03 emerges as the most promising cytotoxic agent for further investigation.
Part 2: Antibacterial Activity Screening
The sulfonamide functional group is the defining feature of sulfa drugs, the first class of synthetic antibiotics, which act by inhibiting dihydropteroate synthase (DHPS), an enzyme essential for folate synthesis in bacteria.[3][14] Therefore, screening for antibacterial activity is a logical and historically validated path for this compound class.
Primary Screen: Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standardized assay used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[3][14][15]
-
Preparation: Prepare a series of two-fold dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[12] The final volume in each well should be 100 µL.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells.[12]
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, bringing the total volume to 200 µL. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Seal the plate and incubate at 35-37°C for 16-20 hours.[12]
-
Result Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.[3]
Comparative Data: Antibacterial Activity of Hypothetical Derivatives
Results should be compared against both Gram-positive and Gram-negative bacteria to assess the spectrum of activity. Ciprofloxacin or Sulfamethoxazole can be used as reference standards.[12][16]
| Compound ID | Scaffold Modification | MIC vs. S. aureus (µg/mL)[14] | MIC vs. E. coli (µg/mL)[14][16] |
| IND-S-01 | 4-fluoroaniline | 16 | 32 |
| IND-S-02 | 4-methoxyaniline | 128 | >256 |
| IND-S-05 | 4-aminobenzoic acid | 8 | 16 |
| IND-S-06 | Thiazole amine | 32 | 64 |
| Ciprofloxacin | Reference Drug | 1 | 0.5 |
| Sulfamethoxazole | Reference Drug | 16 - >256 | 8 - 128 |
Data are hypothetical and for illustrative purposes.[12]
In this comparison, IND-S-05 shows the most promising broad-spectrum activity among the novel compounds.
Part 3: Mechanistic Screening: Enzyme Inhibition Assays
For a more targeted approach, derivatives can be tested against specific enzymes based on the known activities of the indole or sulfonamide pharmacophores. Aromatic sulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes involved in various physiological processes.[4][17][18] Inhibition of tumor-associated isoforms like hCA IX and XII is a validated anticancer strategy.
Assay: Carbonic Anhydrase Inhibition
The inhibitory activity against various human (h) CA isoforms is typically measured using a stopped-flow CO₂ hydrase assay.[4] This method measures the enzyme-catalyzed hydration of CO₂, and the inhibition constant (Kᵢ) is determined by quantifying the reduction in enzyme activity in the presence of the inhibitor.
Comparative Data: CA Inhibition of Hypothetical Derivatives
The data should be presented as Kᵢ values, where a lower value indicates a more potent inhibitor. Selectivity is crucial; a compound that strongly inhibits a tumor-associated isoform (e.g., hCA IX) while weakly inhibiting ubiquitous isoforms (e.g., hCA I and II) is highly desirable to minimize side effects.[4]
| Compound ID | Kᵢ vs. hCA I (nM)[17] | Kᵢ vs. hCA II (nM)[4][17] | Kᵢ vs. hCA IX (nM)[4] | Kᵢ vs. hCA XII (nM)[4] |
| IND-S-01 | 855 | 761 | 95.4 | 88.1 |
| IND-S-05 | 350 | 45.2 | 15.3 | 36.9 |
| IND-S-07 | 980 | 65.9 | 5.8 | 42.5 |
| Acetazolamide | Reference Drug | 250 | 12 | 25 |
Data are hypothetical and for illustrative purposes.
Here, IND-S-07 demonstrates potent inhibition of the tumor-associated hCA IX isoform with significant selectivity over the off-target hCA I isoform, marking it as a promising candidate for further development as a targeted anticancer agent.
Conclusion and Path Forward
This guide outlines a systematic, multi-pronged approach to the in vitro evaluation of novel compounds synthesized from this compound. By employing a tiered screening strategy—starting with broad cytotoxicity and antibacterial assays and progressing to specific, mechanism-based enzyme inhibition studies—researchers can efficiently identify and prioritize promising lead candidates. The comparative analysis of data against reference standards and across different assays is critical for building a comprehensive structure-activity relationship profile. Compounds like the hypothetical IND-S-03 (cytotoxicity), IND-S-05 (antibacterial), and IND-S-07 (selective enzyme inhibition) exemplify the types of promising hits that can be uncovered through this rigorous evaluation process, paving the way for subsequent preclinical development.
Caption: Decision workflow for hit identification and validation.
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- 8. Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antitumor Activity of Bis-Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijprajournal.com [ijprajournal.com]
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- 13. Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jocpr.com [jocpr.com]
- 16. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Novel indolin-2-one-based sulfonamides as carbonic anhydrase inhibitors: Synthesis, in vitro biological evaluation against carbonic anhydrases isoforms I, II, IV and VII and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
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The Indoline-5-Sulfonamide Scaffold: A Comparative Guide to Structure-Activity Relationships in Carbonic Anhydrase Inhibition
In the landscape of modern medicinal chemistry, the strategic selection and modification of privileged scaffolds remain a cornerstone of successful drug discovery campaigns. The 1-acetyl-2,3-dihydro-1H-indole (indoline) framework represents one such versatile starting point, offering a synthetically tractable core for the development of targeted therapeutic agents. This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a series of analogs derived from 1-acetyl-2,3-dihydro-1H-indole-5-sulfonyl chloride, with a particular focus on their potent and selective inhibition of cancer-related carbonic anhydrase isoforms.
The decision to explore derivatives of this specific scaffold is rooted in the well-established roles of both the indoline core and the sulfonamide functional group in bioactive molecules. The indoline structure is a key component in a variety of kinase inhibitors and other targeted agents, valued for its rigid, three-dimensional shape that can be tailored to fit into specific enzymatic binding pockets.[1] The sulfonamide moiety is a classic pharmacophore, most notably recognized for its ability to potently inhibit carbonic anhydrase (CA) enzymes by coordinating with the active site zinc ion.[2] The strategic combination of these two motifs in the 1-acetylindoline-5-sulfonamide series provides a powerful platform for developing inhibitors of tumor-associated CA isoforms IX and XII, which are key regulators of the tumor microenvironment.[3][4]
This guide will dissect the synthetic strategy for analog generation, present a comprehensive SAR analysis based on robust experimental data, and provide detailed protocols for the key biological assays.
Synthetic Strategy: From Sulfonyl Chloride to a Diverse Analog Library
The foundational step in this SAR study is the conversion of the reactive this compound intermediate into a stable, primary sulfonamide. This transformation is critical as the unsubstituted sulfonamide group is the key zinc-binding element for carbonic anhydrase inhibition. The subsequent diversification of the scaffold is then achieved through acylation of the indoline nitrogen, allowing for a systematic exploration of how different substituents impact target engagement and selectivity.
Experimental Protocol: Synthesis of 1-Acylindoline-5-sulfonamides
Step 1: Synthesis of the Primary Sulfonamide (1-Acetylindoline-5-sulfonamide)
-
Dissolve this compound (1.0 eq) in tetrahydrofuran (THF).
-
At room temperature, add ammonium hydroxide (NH₄OH, ~3.6 eq) to the solution.
-
Stir the reaction mixture for 1 hour. The sulfonyl chloride will react with ammonia to form the primary sulfonamide.
-
Remove the THF under reduced pressure (in vacuo).
-
Dilute the remaining residue with water and adjust the pH to 7-8 using a 1 N aqueous HCl solution.
-
The resulting precipitate, 1-acetylindoline-5-sulfonamide, is then collected. This intermediate serves as the precursor for the de-acetylated core.[5]
Step 2: De-acetylation to Yield the Core Scaffold (Indoline-5-sulfonamide)
Causality: The acetyl group serves as a protecting group for the indoline nitrogen during the initial sulfamoylation. Its removal is necessary to create a point for diversification. This de-protection is typically achieved under acidic or basic conditions to hydrolyze the amide bond.
Step 3: N-Acylation for Analog Diversification
-
Dissolve the de-acetylated indoline-5-sulfonamide (1.0 eq) in chloroform (CHCl₃).
-
Add pyridine (Py) to act as a base.
-
Introduce the desired acyl chloride (1.0 eq) to the mixture at room temperature.
-
Allow the reaction to proceed to completion. The indoline nitrogen will act as a nucleophile, attacking the electrophilic acyl chloride to form the final N-acylated indoline-5-sulfonamide analog.[5]
This straightforward and robust synthetic route enables the generation of a wide array of analogs by simply varying the acyl chloride used in the final step, providing a solid foundation for a comprehensive SAR study.
Caption: Synthetic workflow for the generation of 1-acylindoline-5-sulfonamide analogs.
Comparative Analysis: Structure-Activity Relationship (SAR) Insights
The synthesized 1-acylindoline-5-sulfonamide analogs were evaluated for their inhibitory activity against four human carbonic anhydrase (hCA) isoforms: the ubiquitous hCA I and hCA II, and the tumor-associated hCA IX and hCA XII. The data, summarized below, reveals clear SAR trends that guide the optimization of this scaffold for potency and selectivity.[5]
Key Molecular Targets: Carbonic Anhydrases (CAs)
Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. While isoforms like CA I and II are widespread and involved in normal physiological processes, CA IX and CA XII are overexpressed in many types of cancer in response to hypoxia.[3][4] By acidifying the extracellular tumor microenvironment, they promote tumor cell survival, proliferation, and metastasis. Therefore, selective inhibition of CA IX and XII over the off-target CA I and II is a key goal for developing targeted cancer therapeutics.
Caption: Role of CA IX/XII in the hypoxic tumor microenvironment.
Performance Comparison of Key Analogs
The inhibitory potency of the analogs is presented as the inhibition constant (Kᵢ) in nanomolar (nM) units. A lower Kᵢ value indicates a more potent inhibitor.
| Compound ID | N-Acyl Group | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| 4a | Acetyl | 98.4 | 12.1 | 785.4 | 104.2 |
| 4f | 3-Chlorobenzoyl | 91.2 | 11.2 | 132.8 | 41.3 |
| 4g | 4-Chlorobenzoyl | 148.5 | 10.9 | 489.1 | 98.7 |
| 4h | 3,4-Dichlorobenzoyl | 142.7 | 11.5 | 501.2 | 99.4 |
| 4r | Thiophene-2-carbonyl | 89.3 | 14.5 | 145.2 | 112.5 |
| 4s | Cyclopentylcarbonyl | 78.1 | 10.1 | 151.7 | 101.3 |
| Data synthesized from reference[5]. |
SAR Interpretation:
-
Core Scaffold Activity : All synthesized 1-acylindoline-5-sulfonamides demonstrate potent inhibition of the ubiquitous, off-target hCA II isoform, with Kᵢ values generally in the low nanomolar range. Inhibition against hCA I is less pronounced but still significant.[5] This confirms the effectiveness of the sulfonamide-bearing indoline core in binding to the CA active site.
-
Impact of the N-Acyl Group on CA IX and XII Inhibition : The nature of the N-acyl group is a critical determinant of activity and selectivity against the cancer-related isoforms.
-
Simple aliphatic acyl groups, like the acetyl group in compound 4a , result in weak inhibition of CA IX.[5]
-
Introducing aromatic acyl groups significantly modulates activity. The position of substituents on the benzoyl ring is crucial. The 3-chlorobenzoyl derivative (4f ) is the most potent inhibitor of both CA IX (Kᵢ = 132.8 nM) and CA XII (Kᵢ = 41.3 nM).[3][5]
-
Shifting the chlorine to the 4-position (4g ) or adding a second chlorine (4h ) leads to a notable decrease in potency against CA IX, highlighting a specific steric and electronic preference in the enzyme's binding pocket.[5]
-
Replacing the phenyl ring with other cyclic moieties, such as thiophene (4r ) or cyclopentane (4s ), also yields potent CA IX inhibitors, suggesting that a lipophilic tail of a particular size and shape is the primary requirement for enhanced binding to this isoform.[5]
-
-
Selectivity Profile : While achieving high potency is important, selectivity for the target isoforms over the ubiquitous ones is paramount for a favorable therapeutic window. The 3-chlorobenzoyl derivative 4f emerges as the lead compound from this series, not only due to its high potency against CA IX and XII but also because it demonstrates a degree of selectivity for these isoforms over CA I.[3][5]
Methodology for Biological Evaluation
Experimental Protocol: Carbonic Anhydrase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific CA isoform. The stopped-flow technique is a standard method for this purpose.
-
Principle : The assay measures the inhibition of the CA-catalyzed hydration of CO₂. The enzyme, inhibitor, and a pH indicator are mixed, and the reaction is initiated by adding a CO₂ solution. The rate of the pH change, reflecting the production of protons, is monitored spectrophotometrically.
-
Reagents : Purified recombinant human CA isoforms (I, II, IX, XII), pH indicator (e.g., phenol red), buffer solution (e.g., TRIS), CO₂ solution, and the synthesized inhibitor compounds.
-
Procedure :
-
Prepare a range of concentrations for each inhibitor compound.
-
In a stopped-flow instrument, mix the CA enzyme solution with the inhibitor solution and the pH indicator.
-
Rapidly mix this solution with the CO₂-saturated water to initiate the reaction.
-
Monitor the change in absorbance of the pH indicator over time to determine the initial reaction rate.
-
Calculate the inhibitor concentration that causes a 50% reduction in enzyme activity (IC₅₀).
-
Convert the IC₅₀ values to inhibition constants (Kᵢ) using the Cheng-Prusoff equation.[5]
-
Experimental Protocol: Antiproliferative Activity (MTT Assay)
This cell-based assay determines the effect of the inhibitor compounds on the growth and viability of cancer cells.
-
Principle : The MTT assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Cell Lines : Human cancer cell lines relevant to CA IX/XII expression, such as the MCF7 breast cancer line.[5]
-
Procedure :
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the inhibitor compounds for a specified period (e.g., 48-72 hours). For studies on hypoxia-selective agents, a set of plates can be incubated under hypoxic conditions (e.g., 1% O₂).
-
Add MTT solution to each well and incubate for a few hours.
-
Solubilize the resulting formazan crystals with a solubilization solution (e.g., DMSO or a detergent-based buffer).
-
Measure the absorbance of the purple solution using a microplate reader at the appropriate wavelength (e.g., ~570 nm).
-
Calculate the concentration of the compound that inhibits cell growth by 50% (GI₅₀) by comparing the absorbance of treated cells to untreated control cells.[5]
-
Conclusion and Future Directions
The systematic SAR study of analogs derived from this compound has successfully identified the 1-acylindoline-5-sulfonamide scaffold as a promising platform for the development of potent inhibitors of cancer-related carbonic anhydrases IX and XII. The findings clearly demonstrate that while the indoline-5-sulfonamide core provides the essential zinc-binding function, the N-acyl substituent is a critical determinant of potency and isoform selectivity.
The lead compound, the 3-chlorobenzoyl derivative 4f , exhibits a compelling profile with high potency against both CA IX and XII and has been shown to suppress the growth of human breast cancer cells, particularly under hypoxic conditions.[3][4][5] This provides a validated starting point for further optimization. Future work could focus on exploring a wider range of bioisosteric replacements for the 3-chlorophenyl group to further enhance selectivity and improve pharmacokinetic properties. The robust synthetic and screening methodologies outlined in this guide provide a clear and validated workflow for researchers in oncology and drug development to build upon these findings and advance this promising class of inhibitors toward clinical application.
References
-
Svirshchevskaya, E. V., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Pharmaceuticals, 15(12), 1453. Available at: [Link]3][4][5]
-
Yousef, F., et al. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15. Available at: [Link]2]
-
MySkinRecipes. (n.d.). 1-Acetylindoline-5-carboxylic Acid. Retrieved from [Link]1]
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- 4. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 1-acetyl-2,3-dihydro-1H-indole-5-sulfonyl chloride: Reproducibility and Practical Considerations
Introduction
1-Acetyl-2,3-dihydro-1H-indole-5-sulfonyl chloride is a pivotal intermediate in contemporary drug discovery, serving as a versatile building block for a multitude of pharmacologically active agents.[1] The presence of the reactive sulfonyl chloride group on the acetylindoline scaffold allows for the facile introduction of diverse functionalities, particularly sulfonamides, which are a cornerstone of many therapeutic molecules. The reproducibility and efficiency of its synthesis are therefore of paramount importance to researchers in medicinal chemistry and process development. This guide provides an in-depth, comparative analysis of the prevalent and alternative methods for the preparation of this key intermediate, with a focus on experimental reproducibility, scalability, and the underlying chemical principles.
Methodology Overview: A Tale of Two Pathways
The synthesis of this compound primarily revolves around two strategic approaches: the direct chlorosulfonation of the readily available 1-acetylindoline and a multi-step approach involving the synthesis and subsequent conversion of an intermediate. This guide will dissect these pathways, offering detailed protocols and a critical evaluation of their respective merits and demerits.
Caption: Synthetic strategies for this compound.
Part 1: The Precursor - Synthesis of 1-Acetylindoline
A reliable and scalable synthesis of the starting material, 1-acetylindoline, is the foundational step for any successful preparation of the target sulfonyl chloride. The N-acetylation of indoline is a straightforward and high-yielding reaction.
Experimental Protocol: N-Acetylation of Indoline
This protocol is adapted from established procedures for the N-acetylation of aromatic amines.[2]
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve indoline (1.0 eq) in anhydrous dichloromethane (DCM, approximately 5-10 mL per gram of indoline).
-
Addition of Base: Add triethylamine (1.2 eq) to the solution. Triethylamine acts as a scavenger for the hydrochloric acid generated if acetyl chloride is used, or acetic acid if acetic anhydride is the acetylating agent, driving the reaction to completion.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath with continuous stirring. This is crucial to control the exothermic nature of the acylation reaction.
-
Addition of Acetylating Agent: Slowly add acetic anhydride (1.1 eq) or acetyl chloride (1.1 eq) to the cooled solution dropwise via a dropping funnel over 15-30 minutes. Maintaining a low temperature is critical to prevent side reactions.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Work-up:
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate (NaHCO₃) solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield 1-acetylindoline as a solid, which is often of high purity. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or isopropanol.
| Reagent | Molar Eq. | Purpose |
| Indoline | 1.0 | Starting material |
| Acetic Anhydride/Acetyl Chloride | 1.1 | Acetylating agent |
| Triethylamine | 1.2 | Acid scavenger |
| Dichloromethane | - | Solvent |
Table 1: Reagents for the Synthesis of 1-Acetylindoline.
Part 2: Comparative Analysis of Sulfonyl Chloride Synthesis Methods
Method 1: Direct Chlorosulfonation with Chlorosulfonic Acid
This is the most direct and commonly employed method for the synthesis of aryl sulfonyl chlorides. The reaction involves the electrophilic aromatic substitution of 1-acetylindoline with chlorosulfonic acid. The acetyl group is a moderately activating, ortho-, para-director. Due to steric hindrance at the ortho-positions (4 and 6), sulfonation occurs predominantly at the para-position (5).
Caption: Workflow for the direct chlorosulfonation method.
This protocol is a careful adaptation of the well-documented procedure for the chlorosulfonation of acetanilide.[3] Caution: This reaction is highly exothermic, evolves large volumes of corrosive HCl gas, and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a gas trap (e.g., a bubbler with a sodium hydroxide solution), place chlorosulfonic acid (4.0-5.0 eq). Cool the flask to 0-5 °C in an ice-salt bath.
-
Addition of Substrate: Add 1-acetylindoline (1.0 eq) portion-wise to the stirred, cold chlorosulfonic acid at a rate that maintains the internal temperature below 10 °C. The acetyl group protects the nitrogen from sulfonation and directs the substitution.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50-60 °C for 1-2 hours to ensure complete reaction. The completion of the reaction is often indicated by the cessation of HCl evolution.
-
Quenching: Cool the reaction mixture to room temperature and then pour it slowly and carefully onto a large excess of crushed ice with vigorous stirring. This step is highly exothermic and must be performed with caution. The product will precipitate as a solid.
-
Isolation and Purification:
-
Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral to pH paper.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of acetone and water, or by dissolving in a water-immiscible solvent like dichloromethane, washing with water, drying, and removing the solvent.
-
-
Excess Chlorosulfonic Acid: The use of a large excess of chlorosulfonic acid serves as both the reagent and the solvent, ensuring the reaction goes to completion.
-
Temperature Control: Strict temperature control during the addition of 1-acetylindoline is critical to prevent charring and the formation of undesired side products. The subsequent heating is necessary to drive the reaction to completion.
-
Quenching: The quenching on ice is a critical step to precipitate the product and to hydrolyze the excess chlorosulfonic acid. The manner of quenching can significantly impact the physical form of the precipitate and its filterability.
-
Reproducibility: This method, while robust, can present reproducibility challenges related to the control of the highly exothermic quenching step and the physical nature of the isolated product, which can sometimes be difficult to handle and dry.
Method 2: Multi-Step Synthesis via an Intermediate
An alternative to direct chlorosulfonation involves the initial formation of a sulfonic acid or a thiol, followed by conversion to the sulfonyl chloride. This approach can offer milder reaction conditions and potentially easier purification.
This two-step approach involves the sulfonation of 1-acetylindoline to form the corresponding sulfonic acid, which is then converted to the sulfonyl chloride.
Step 1: Sulfonation of 1-Acetylindoline
This can be achieved using concentrated sulfuric acid or oleum. The resulting sulfonic acid is often isolated as its sodium salt.
Step 2: Conversion of Sulfonic Acid to Sulfonyl Chloride
The isolated sulfonic acid (or its salt) can be converted to the sulfonyl chloride using a variety of chlorinating agents.
| Chlorinating Agent | Reaction Conditions | Advantages | Disadvantages |
| Thionyl Chloride (SOCl₂) | Typically requires heating, often with a catalytic amount of DMF. | Readily available, gaseous byproducts (SO₂, HCl) are easily removed. | Can require harsh conditions, potential for side reactions. |
| Phosphorus Pentachloride (PCl₅) | Can be performed at room temperature or with gentle heating. | Effective for a wide range of sulfonic acids. | Solid byproduct (POCl₃) needs to be removed during work-up. |
| Oxalyl Chloride ((COCl)₂) | Mild conditions, often at room temperature with a catalytic amount of DMF. | Gaseous byproducts (CO, CO₂, HCl). | More expensive than other chlorinating agents. |
Table 2: Comparison of Chlorinating Agents for Sulfonic Acids.
A plausible, though less documented, alternative involves the synthesis of 1-acetylindoline-5-thiol followed by oxidative chlorination.
Step 1: Synthesis of 1-Acetylindoline-5-thiol
This intermediate could potentially be prepared from a corresponding halide or diazonium salt.
Step 2: Oxidative Chlorination of the Thiol
The thiol can be converted to the sulfonyl chloride under mild conditions using an oxidizing agent in the presence of a chloride source. A particularly attractive method involves the use of N-chlorosuccinimide (NCS).[4][5]
-
Reaction Setup: Dissolve 1-acetylindoline-5-thiol (1.0 eq) in a suitable solvent such as acetonitrile or a mixture of acetonitrile and water.
-
Oxidative Chlorination: Cool the solution to 0 °C and add N-chlorosuccinimide (NCS) (2.0-3.0 eq) portion-wise. The reaction is typically rapid.
-
Work-up: After the reaction is complete (monitored by TLC), the succinimide byproduct can be removed by filtration or aqueous work-up. The product is then isolated by extraction and purified by standard methods.
-
Milder Conditions: This method avoids the use of highly corrosive and reactive chlorosulfonic acid.
-
Improved Safety Profile: The reagents are generally easier and safer to handle.
-
Potentially Cleaner Reactions: The byproducts are often more benign and easier to remove.
Comparative Summary and Recommendations
| Feature | Method 1: Direct Chlorosulfonation | Method 2A: Via Sulfonic Acid | Method 2B: Via Thiol (Oxidative Chlorination) |
| Number of Steps | 1 | 2 | 2 |
| Reagents | Chlorosulfonic Acid | H₂SO₄/Oleum, SOCl₂/PCl₅/etc. | Thiolating agent, NCS |
| Reaction Conditions | Harsh, highly exothermic | Moderate to harsh | Mild |
| Safety Concerns | High (corrosive, HCl evolution) | Moderate | Low to moderate |
| Reproducibility | Can be challenging | Generally good | Good |
| Scalability | Established, but requires careful engineering controls | Feasible | Potentially good, less established for this specific substrate |
| Purification | Can be difficult due to the nature of the precipitate | Generally straightforward | Generally straightforward |
Table 3: Comparative Analysis of Synthetic Methods.
For exploratory, small-scale synthesis , the direct chlorosulfonation (Method 1) is often the quickest approach, provided the necessary safety precautions are strictly followed. Its one-pot nature makes it attractive for rapidly accessing the target molecule.
For larger-scale synthesis and improved reproducibility , the two-step process via the sulfonic acid (Method 2A) is highly recommended. While it involves an additional step, the ability to isolate and purify the sulfonic acid intermediate can lead to a cleaner final product and a more controlled and reproducible process. The choice of chlorinating agent can be tailored based on cost and scalability requirements.
The oxidative chlorination of a thiol intermediate (Method 2B) represents a promising, milder alternative. While the synthesis of the thiol precursor may require additional investigation, this pathway offers significant advantages in terms of safety and reaction conditions, making it an attractive area for further methods development.
Conclusion
The synthesis of this compound is a critical process for advancing drug discovery programs. While direct chlorosulfonation offers the most direct route, its inherent challenges necessitate careful consideration, particularly on a larger scale. The multi-step approaches, although longer, provide greater control, reproducibility, and a superior safety profile. The choice of synthetic route will ultimately depend on the specific requirements of the research, including scale, available resources, and the desired purity of the final product. This guide provides the necessary framework and experimental insights to enable researchers to make an informed decision and to reproducibly synthesize this valuable chemical intermediate.
References
-
Veisi, H., Ghorbani-Vaghei, R., & Hemmati, S. (2011). In situ preparation of sulfonyl chlorides from thiols by oxidation with N-chlorosuccinimide (NCS), tetrabutylammonium chloride, and water and their subsequent reactions with amines or sodium azide. Synlett, 2011(16), 2315-2320. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
Smiles, S., & Stewart, J. (1922). p-Acetaminobenzenesulfonyl chloride. Organic Syntheses, 2, 1. [Link]
- U.S. Patent No. 2,996,541. (1961). Purification of p(nu-acetyl amino) benzene sulfonyl chloride.
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- 1. CN102153481A - Application of thionyl chloride and alcohol as selective deacylation reagents for N-aryl fatty amide or N-heterocyclic fatty amide - Google Patents [patents.google.com]
- 2. N-Chlorosuccinimide-mediated oxidative chlorination of thiols to Nα-protected amino alkyl sulfonyl azides and their utility in the synthesis of sulfonyl triazole acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. [PDF] Sulfonyl chloride formation from thiol derivatives by N-chlorosuccinimide mediated oxidation | Semantic Scholar [semanticscholar.org]
- 5. Sulfonyl Chloride Formation from Thiol Derivatives by N-Chlorosuccinimide Mediated Oxidation [organic-chemistry.org]
A Head-to-Head Comparison of Catalytic Systems for Reactions with 1-acetyl-2,3-dihydro-1H-indole-5-sulfonyl chloride
In the landscape of modern synthetic chemistry, the development of efficient and selective catalytic systems is paramount for the construction of complex molecular architectures. The compound 1-acetyl-2,3-dihydro-1H-indole-5-sulfonyl chloride is a key building block in medicinal chemistry, possessing a reactive sulfonyl chloride moiety attached to a privileged indoline scaffold. The transformation of this sulfonyl chloride into a diverse array of sulfonamides and other derivatives is a critical step in the synthesis of numerous biologically active compounds. This guide provides a comprehensive, head-to-head comparison of potential catalytic systems for reactions involving this specific substrate, drawing upon established principles of catalysis with sulfonyl chlorides and indoline derivatives. While direct comparative studies on this exact molecule are not extensively documented in peer-reviewed literature, this analysis synthesizes data from analogous systems to provide actionable insights for researchers, scientists, and drug development professionals.
Introduction to the Reactivity of this compound
This compound (ASC) features two primary sites for reactivity: the electrophilic sulfonyl chloride group and the C-H bonds of the indoline ring. The acetyl group on the indole nitrogen serves as a protecting group and modulates the electronic properties of the aromatic ring. The principal uncatalyzed reaction of ASC is its nucleophilic substitution with amines to form sulfonamides. However, to enhance reaction efficiency, expand substrate scope, and achieve novel transformations, the application of catalytic systems is indispensable. This guide will focus on the catalytic formation of sulfonamides, as this represents the most direct and widely applicable transformation of ASC.
Catalytic Sulfonamide Formation: A Comparative Overview
The synthesis of sulfonamides from sulfonyl chlorides and amines is a cornerstone transformation in organic synthesis. While this reaction can often proceed with a simple base, catalytic methods have been developed to improve yields, broaden the substrate scope to include less nucleophilic amines, and enable the reaction to occur under milder conditions.
Experimental Landscape
A foundational, albeit non-catalytic, method for the synthesis of the corresponding primary sulfonamide from this compound involves its reaction with ammonium hydroxide in tetrahydrofuran. This straightforward approach provides a baseline for comparison.[1]
Table 1: Stoichiometric Synthesis of 1-acetylindoline-5-sulfonamide [1]
| Reagent | Solvent | Base | Temperature | Yield |
| This compound | THF | Ammonium Hydroxide | Room Temp. | 89% |
For catalytic approaches, we will extrapolate from general methodologies for sulfonamide synthesis, as specific catalytic data for ASC is limited. The primary catalytic systems of interest involve transition metals such as palladium and copper, which are known to facilitate cross-coupling and amination reactions.
Palladium-Catalyzed Amination (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides and amines.[2][3][4] While typically applied to aryl halides, its principles can be extended to the sulfonylation of amines, where the sulfonyl chloride acts as the electrophile. The general mechanism involves the oxidative addition of the sulfonyl chloride to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to afford the sulfonamide and regenerate the Pd(0) catalyst.
Diagram 1: Proposed Catalytic Cycle for Palladium-Catalyzed Sulfonamide Synthesis
Caption: Proposed catalytic cycle for Pd-catalyzed sulfonamide formation.
Experimental Protocol (General for Buchwald-Hartwig Amination of Aryl Chlorides):
-
To a reaction vessel under an inert atmosphere, add the palladium precursor (e.g., Pd(dba)₂), a suitable phosphine ligand (e.g., XPhos), and a strong base (e.g., sodium tert-butoxide).
-
Add the solvent (e.g., toluene).
-
Add the aryl chloride (in this case, this compound) and the amine.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor for completion.
-
Upon completion, cool the reaction, quench with water, and extract the product with an organic solvent.
-
Purify the product by chromatography.
Advantages:
-
Broad substrate scope, including sterically hindered and electronically diverse amines.
-
High functional group tolerance.
-
Well-established and reliable methodology.
Limitations:
-
Requires expensive palladium catalysts and ligands.
-
Can be sensitive to air and moisture.
-
Requires the use of strong bases, which may not be compatible with all substrates.
Copper-Catalyzed Aminosulfonylation
Copper-catalyzed reactions represent a more economical alternative to palladium-based systems for the formation of C-N and S-N bonds. Copper catalysts have been shown to be effective in the aminosulfonylation of various substrates. The mechanism is thought to involve the formation of a copper-amide intermediate which then reacts with the sulfonyl chloride.
Diagram 2: Proposed Pathway for Copper-Catalyzed Sulfonamide Synthesis
Caption: Simplified proposed pathway for Cu-catalyzed sulfonamide synthesis.
Experimental Protocol (General for Copper-Catalyzed Sulfonamide Synthesis):
-
To a reaction vessel, add the copper catalyst (e.g., CuI, Cu(OAc)₂), a ligand (if necessary), and a base (e.g., K₂CO₃, Cs₂CO₃).
-
Add the solvent (e.g., DMF, DMSO).
-
Add the sulfonyl chloride (this compound) and the amine.
-
Heat the reaction mixture to the appropriate temperature (typically 100-140 °C) and monitor for completion.
-
Upon completion, cool the reaction, dilute with water, and extract the product.
-
Purify the product by chromatography or recrystallization.
Advantages:
-
Lower cost compared to palladium catalysts.
-
Often less sensitive to air and moisture.
Limitations:
-
May require higher reaction temperatures.
-
The substrate scope may be more limited compared to palladium systems.
-
Ligand screening may be necessary to achieve optimal results.
Head-to-Head Performance Comparison (Projected)
Based on the general principles of these catalytic systems, a projected head-to-head comparison for the synthesis of sulfonamides from this compound is presented below. It is important to note that these are expected outcomes and would require experimental validation.
Table 2: Projected Performance of Catalytic Systems
| Parameter | Stoichiometric (Base) | Palladium-Catalyzed (Buchwald-Hartwig) | Copper-Catalyzed |
| Catalyst Cost | N/A | High | Low to Moderate |
| Ligand Cost | N/A | High | Low to Moderate |
| Reaction Temp. | Room Temp. to Reflux | 80-110 °C | 100-140 °C |
| Reaction Time | Variable | Typically shorter | Often longer |
| Substrate Scope | Good for nucleophilic amines | Excellent, including weak nucleophiles | Good, may be limited for challenging substrates |
| Functional Group Tol. | Moderate | Excellent | Good |
| Yields | Variable, good for simple cases | Generally high to excellent | Good to excellent |
| Scalability | Good | Moderate, cost can be a factor | Good |
| Air/Moisture Sens. | Low | High | Moderate |
Conclusion and Future Directions
For the synthesis of a diverse library of sulfonamides from this compound, a palladium-catalyzed Buchwald-Hartwig amination approach is likely to offer the broadest substrate scope and highest yields, particularly for challenging or weakly nucleophilic amines. However, the high cost of the catalyst and ligands may be a limiting factor for large-scale synthesis.
Copper-catalyzed systems present a more cost-effective alternative, and with optimization of ligands and reaction conditions, could provide a robust and scalable method for the synthesis of many desired sulfonamides. For simple, highly nucleophilic amines, the traditional stoichiometric reaction with a suitable base remains a viable and economical option.
Further experimental investigation is required to directly compare these catalytic systems for reactions with this compound. Such studies would provide invaluable data for the drug development community and advance the synthetic utility of this important building block.
References
-
Buchwald–Hartwig amination. In Wikipedia; 2023. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
- Indole derivatives.
-
This compound | C10H10ClNO3S | CID 14024596. PubChem. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group - Princeton University. [Link]
-
Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Molecules. 2022 , 27(23), 8177. [Link]
-
Sonogashira coupling. In Wikipedia; 2023. [Link]
-
Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts. 2015 , 5(3), 1123-1144. [Link]
-
Synthesis of sulfonyl chloride substrate precursors. [Link]
-
Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules. 2013 , 18(6), 6355-6387. [Link]
-
Development in Sonogashira Coupling: Construction of Indole and Benzo [B] Furan Ring Systems Catalyzed By Pd-Cu and Basic Ionic Liquid [DBU] Ac. International Journal of Scientific & Engineering Research. 2013 , 4(12). [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. [Link]
-
Palladium-Catalyzed Heck Reaction of Aryl Chlorides under Mild Conditions Promoted by Organic Ionic Bases. Organic Chemistry Portal. [Link]
-
Recent advances in the synthesis of N-acyl sulfonamides. RSC Advances. 2015 , 5(105), 86175-86186. [Link]
-
Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. ResearchGate. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-acetyl-2,3-dihydro-1H-indole-5-sulfonyl chloride
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 1-acetyl-2,3-dihydro-1H-indole-5-sulfonyl chloride (CAS No. 52206-05-0). As drug development professionals, our commitment to safety and environmental stewardship is paramount. This document moves beyond mere instruction to instill a deep understanding of the chemical principles at play, ensuring that these procedures are not just followed, but are also understood. The protocols described herein are designed to be self-validating systems, promoting a culture of safety and scientific integrity within your laboratory.
Core Chemical Hazard Profile & Immediate Safety Concerns
This compound is a reactive sulfonyl chloride. The primary and most immediate hazard stems from its high reactivity with nucleophiles, most notably water. This reactivity dictates all handling and disposal procedures.
Upon contact with water or moisture, it undergoes rapid, exothermic hydrolysis to form the corresponding sulfonic acid and hydrochloric acid (HCl).[1][2][3] This reaction can generate significant heat and release corrosive hydrogen chloride gas, posing a severe risk of thermal and chemical burns, as well as respiratory tract irritation.[1][4] Therefore, this compound is classified as corrosive and can cause severe skin burns and serious eye damage.[4]
| Hazard Classification | Description | GHS Pictogram |
| Skin Corrosion (1B) | Causes severe skin burns and eye damage.[4] | GHS05 (Corrosion) |
| Acute Toxicity | Harmful if swallowed or inhaled.[4] | GHS07 (Exclamation Mark) |
| Respiratory Irritation | May cause respiratory irritation.[4][5] | GHS07 (Exclamation Mark) |
| Reactivity Hazard | Reacts violently with water, strong bases, alcohols, and amines.[2] | N/A |
Mandatory Personal Protective Equipment (PPE)
Given the corrosive nature of the compound and its reaction byproducts, a stringent PPE protocol is non-negotiable. Handling must be performed within a certified chemical fume hood to control vapor and gas release.[5][6][7]
| Equipment | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a full-face shield. | Protects against splashes of the chemical and its corrosive reaction products. Standard safety glasses are insufficient.[5][6] |
| Hand Protection | Chemical-impermeable gloves (e.g., Nitrile Rubber). | Inspect gloves before use and use proper removal technique to avoid skin contact.[8] |
| Body Protection | Flame-retardant lab coat and closed-toe shoes. | Protects skin from accidental spills.[5][6] |
| Respiratory | Not required if handled exclusively within a fume hood. | For spill cleanup outside a hood, a self-contained breathing apparatus (SCBA) is necessary. |
Disposal Philosophy: Controlled Hydrolysis and Neutralization
The most effective and scientifically sound method for disposing of residual this compound is through controlled alkaline hydrolysis.[1][9] The sulfonyl chloride functional group is a potent electrophile. By reacting it with a weak base under controlled conditions, we intentionally hydrolyze it to the much less hazardous sodium sulfonate salt and sodium chloride. This process effectively deactivates the compound's hazardous reactivity.
The overall reaction is as follows: C10H10ClNO3S + 2 NaOH → C10H9NNaO4S + NaCl + H2O
This guide provides two distinct protocols based on the nature of the waste:
-
Protocol A: For small quantities (<5 g) of uncontaminated, residual chemical.
-
Protocol B: For larger quantities, contaminated materials, and spill residues.
Step-by-Step Disposal Protocol A: Uncontaminated Residue
This procedure should only be performed by trained personnel fully aware of the reaction's exothermic nature.
Step 1: Preparation (in a Chemical Fume Hood)
-
Prepare a 5-10% aqueous solution of a weak base such as sodium bicarbonate or sodium carbonate (soda ash).[10][11] A dilute (~5%) sodium hydroxide solution can also be used, but requires greater caution due to higher reactivity.[7]
-
Place the beaker containing the basic solution into a larger container filled with an ice-water bath. This is critical for dissipating the heat generated during the exothermic reaction.[7][9]
-
Ensure a magnetic stirrer is in the beaker and is actively, but not violently, stirring the basic solution.
Step 2: Controlled Addition
-
Very slowly, add the this compound to the center of the vortex of the stirring basic solution in small portions.[7]
-
Causality: Adding the sulfonyl chloride to the base (and not the other way around) ensures the base is always in vast excess, which helps to control the reaction rate and absorb heat.[7]
-
Observe for signs of reaction, such as gas evolution (CO2 if using bicarbonate/carbonate) or heat generation. If the reaction becomes too vigorous, immediately cease addition until it subsides.
Step 3: Reaction Completion & Verification
-
After the final portion has been added, allow the mixture to stir in the ice bath for at least one hour to ensure the reaction is complete.
-
Remove the beaker from the ice bath and allow it to warm to room temperature.
-
Calibrate a pH meter and test the solution. The pH must be between 5.5 and 9.0 for sewer disposal.
-
If the pH is too low (acidic), add more base. If the pH is too high (basic), add a weak acid like citric acid or dilute HCl dropwise.[10][12]
Step 4: Final Disposal
-
Once the pH is confirmed to be within the acceptable range, the neutralized solution can be disposed of down the sanitary sewer with a copious amount of running water (at least 20 parts water).[7][13] This is subject to local regulations.
Caption: Workflow for Neutralization of Uncontaminated Residue
Step-by-Step Disposal Protocol B: Spills & Contaminated Waste
Contaminated materials (e.g., silica gel, reaction mixtures) and spill residues must be treated as hazardous waste. In-lab neutralization is not recommended.
Step 1: Spill Containment
-
If a spill occurs, evacuate unnecessary personnel and ensure the area is well-ventilated.
-
Wearing full PPE, contain the spill by covering it with a non-combustible absorbent material like sand, vermiculite, or dry earth.[2][7] DO NOT use combustible materials like paper towels or sawdust.[7]
-
For larger spills, use soda ash or slaked lime to begin neutralization of the absorbent material. Do not apply water directly to the spill.[2]
Step 2: Collection
-
Carefully sweep or scoop the absorbed material and spilled solid into a designated, properly labeled hazardous waste container.[6] Use non-sparking tools if there is any fire risk.[6]
-
The container must be made of a material compatible with the chemical, be sealable, and clearly labeled as "Hazardous Waste" with the full chemical name.
Step 3: Final Disposal
-
Store the sealed container in a designated satellite accumulation area (SAA) or central hazardous waste storage area, in compliance with institutional and EPA guidelines.[14][15]
-
Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) office or a licensed chemical waste disposal contractor.[6][16] Do not mix this waste with other waste streams.[7]
Caption: Decision Workflow for Spills and Contaminated Waste
Regulatory Compliance
All chemical waste disposal is governed by federal, state, and local regulations. In the United States, the Environmental Protection Agency (EPA) oversees the Resource Conservation and Recovery Act (RCRA).[14] Laboratories are considered hazardous waste generators and must comply with regulations corresponding to their generator status (e.g., Very Small, Small, or Large Quantity Generator).[14][16] Academic laboratories may operate under the alternative, more flexible requirements of 40 CFR Part 262, Subpart K.[15][17]
It is the responsibility of the individual researcher and their institution to ensure all disposal activities are compliant. When in doubt, always classify chemical waste as hazardous and manage it through your EHS department.[13]
References
-
How to Neutralize Chemical Spills. Lab Manager Magazine.
-
Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND. ChemicalBook.
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In-Lab Disposal Methods: Waste Management Guide. Protect IU - Indiana University.
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Laboratory Waste Management: The New Regulations. MedicalLab Management.
-
Regulation of Laboratory Waste. American Chemical Society.
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This compound Safety Information. Sigma-Aldrich.
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Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA.
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PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES. Google Patents.
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SULPHURYL CHLORIDE Safety Data Sheet. SD Fine-Chem.
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How to Neutralize Acid: Effective Ways (2024). Ryze Chemie.
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Sulfuryl chloride. Sciencemadness Wiki.
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Hazardous Substance Fact Sheet - Sulfuryl Chloride. NJ.gov.
-
Essential Guide to the Safe Disposal of Methanesulfonyl Chloride. Benchchem.
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Site-Specific Procedures for Chemical Waste Disposal via Neutralization. Bellevue College.
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Laboratory Environmental Sample Disposal Information Document. EPA.
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In-Laboratory Treatment of Chemical Waste. Safety & Risk Services, University of British Columbia.
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This compound Basic information. ChemicalBook.
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MSDS of this compound. Capot Chemical.
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EPA tweaks hazardous waste rules for academic labs. Chemistry World.
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This compound Properties. Sigma-Aldrich.
-
CAS 52206-05-0 | this compound. Synblock.
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1-acetylindoline-5-sulfonyl chloride Hazard Identification. Echemi.
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Aqueous process chemistry: the preparation of aryl sulfonyl chlorides. Organic Process Research & Development.
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This compound | C10H10ClNO3S. PubChem.
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Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ResearchGate.
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This compound. ChemicalBook.
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Preventing decomposition of sulfonyl chloride during reaction. Benchchem.
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Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Science Publishing.
-
Safety Data Sheet - 2-(1,3-Dioxoisoindolin-2-yl)acetyl chloride. Angene Chemical.
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1-Oxo-2,3-dihydro-1H-indene-5-sulfonyl chloride Safety Data Sheet. AK Scientific, Inc.
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Safety Data Sheet - Flammable Liquids. Sigma-Aldrich.
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Hazardous Substance Fact Sheet - Acetyl Chloride. NJ.gov.
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This compound. ChemScene.
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A Comprehensive Guide to the Safe Handling of 1-acetyl-2,3-dihydro-1H-indole-5-sulfonyl chloride
This guide provides essential safety and logistical information for the handling and disposal of 1-acetyl-2,3-dihydro-1H-indole-5-sulfonyl chloride (CAS No. 52206-05-0). As a reactive sulfonyl chloride, this compound demands meticulous handling to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This document is intended for researchers, scientists, and drug development professionals.
Understanding the Inherent Risks
This compound is a solid with a molecular weight of 259.71 g/mol .[1][2] The primary hazard associated with this and other sulfonyl chlorides is their reactivity, particularly with nucleophiles.
Key Hazards:
-
Corrosivity: The compound is classified as causing severe skin burns and eye damage.[2][3] Contact with skin or eyes can lead to serious injury.
-
Reactivity with Water: Sulfonyl chlorides react with water, including moisture in the air, to produce hydrochloric acid (HCl) and the corresponding sulfonic acid. This reaction is exothermic and the generation of corrosive HCl gas presents a significant inhalation hazard.
-
Inhalation Hazard: Inhalation of dust or the resulting HCl gas can cause respiratory irritation.[2]
Due to these hazards, a comprehensive personal protective equipment (PPE) strategy is not merely recommended, but mandatory.
Essential Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical when handling this compound. The following table summarizes the required PPE, categorized by the level of protection.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile or neoprene gloves. | The outer glove provides primary protection against splashes, while the inner glove offers secondary protection in case of a breach. Nitrile and neoprene offer good resistance to a range of chemicals. Always inspect gloves for any signs of degradation or perforation before use.[4] |
| Eye and Face Protection | Tightly fitting safety goggles and a full-face shield. | Safety goggles protect the eyes from splashes and airborne particles.[4][5] A full-face shield is crucial to protect the entire face from splashes of the chemical or reaction mixtures.[6] |
| Body Protection | A flame-retardant laboratory coat, worn over personal clothing. For larger quantities, a chemical-resistant apron should be worn over the lab coat. | The lab coat provides a primary barrier against spills. A chemical-resistant apron offers an additional layer of protection for the torso. All protective clothing should be removed immediately if it becomes contaminated. |
| Respiratory Protection | A NIOSH-approved respirator with an acid gas cartridge is recommended, especially when handling larger quantities or when there is a potential for dust or vapor generation. | Due to the reactivity of the sulfonyl chloride with moisture to produce HCl gas, respiratory protection is essential to prevent irritation of the respiratory tract.[6] The need for respiratory protection should be determined by a risk assessment of the specific procedure. |
| Footwear | Closed-toe, chemical-resistant shoes. | Protects the feet from spills. |
Step-by-Step Handling Protocol
Adherence to a strict, methodical workflow is paramount for safety. The following protocol outlines the key stages of handling this compound.
Preparation and Weighing
-
Work Area Preparation: Ensure the work area, typically a fume hood, is clean and uncluttered. Have all necessary equipment and reagents readily available.
-
PPE Donning: Put on all required PPE as detailed in the table above.
-
Inert Atmosphere: When weighing the compound, it is best practice to do so under a dry, inert atmosphere (e.g., in a glove box or under a stream of nitrogen) to minimize hydrolysis.
-
Weighing: Tare a clean, dry container. Carefully transfer the required amount of the solid sulfonyl chloride to the container. Avoid creating dust.
-
Container Sealing: Immediately and securely seal the container after weighing.
Reaction Setup and Addition
-
Inert Reaction Conditions: Reactions involving sulfonyl chlorides should be conducted under anhydrous conditions with an inert atmosphere (e.g., nitrogen or argon).
-
Solvent Choice: Use anhydrous solvents.
-
Controlled Addition: Add the sulfonyl chloride to the reaction mixture in a controlled manner, either as a solid in portions or as a solution in an anhydrous solvent. Monitor the reaction temperature, as the reaction may be exothermic.
Reaction Quenching and Workup
-
Quenching: Once the reaction is complete, the excess sulfonyl chloride must be safely quenched. This is typically done by slowly adding a nucleophilic scavenger, such as an amine or an alcohol, at a low temperature (e.g., 0 °C). Never quench with water directly , as this can be a vigorous reaction.
-
Aqueous Workup: After quenching, the reaction mixture can be worked up using standard aqueous procedures. Be aware that the aqueous layer will be acidic.
Emergency Procedures
Spills
-
Small Spills: For small spills of the solid, carefully sweep it up with a non-reactive material (e.g., sand or vermiculite) and place it in a sealed container for disposal.
-
Large Spills: For larger spills, evacuate the area and follow your institution's emergency procedures. Do not attempt to clean up a large spill without appropriate training and equipment.
Personal Exposure
-
Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[4][7] Remove contaminated clothing.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4][7]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[5][7]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]
Disposal Plan
All waste containing this compound or its reaction byproducts must be treated as hazardous waste.
-
Solid Waste: Unused sulfonyl chloride and contaminated materials (e.g., weighing paper, gloves) should be placed in a clearly labeled, sealed container.
-
Liquid Waste: Quenched reaction mixtures and solvent washes should be collected in a designated, labeled hazardous waste container.
-
Disposal: All waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.[2][7]
Workflow Diagrams
The following diagrams illustrate the key decision-making processes for handling and emergency response.
Caption: Standard operating procedure for handling this compound.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
